Product packaging for 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde(Cat. No.:CAS No. 118350-17-7)

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B051257
CAS No.: 118350-17-7
M. Wt: 212.24 g/mol
InChI Key: MMXLQHMKFDEKHM-UHFFFAOYSA-N
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Description

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B051257 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 118350-17-7

Properties

IUPAC Name

3-(4-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXLQHMKFDEKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362647
Record name 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118350-17-7
Record name 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document will delve into its chemical and physical properties, synthesis methodologies with a focus on the Suzuki-Miyaura coupling, spectroscopic characterization, safety protocols, and its applications as a versatile building block in the development of novel compounds.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl and its substituted derivatives are a class of organic compounds that have garnered considerable attention in the fields of drug discovery and materials science.[1] The biphenyl moiety serves as a rigid and tunable scaffold, allowing for the precise spatial orientation of functional groups. This structural feature is crucial for modulating interactions with biological targets and for designing materials with specific optical and electronic properties. This compound, with its methoxy and aldehyde functionalities, represents a key intermediate for the synthesis of a wide array of more complex molecules. The aldehyde group provides a reactive handle for various chemical transformations, while the methoxy group can influence the electronic properties and metabolic stability of derivative compounds.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
CAS Number 118350-17-7
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
IUPAC Name 3-(4-methoxyphenyl)benzaldehyde
Appearance White to off-white solid (typical)
SMILES COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O
InChIKey MMXLQHMKFDEKHM-UHFFFAOYSA-N

Synthesis of this compound: The Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is renowned for its mild conditions, high yields, and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[5][6]

The primary synthetic route involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, two common strategies can be employed, differing in the choice of starting materials.

General Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 3-bromobenzaldehyde and 4-methoxyphenylboronic acid.

Materials:

  • 3-Bromobenzaldehyde

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon (e.g., Darco G-60)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, combine 3-bromobenzaldehyde (1.0 equiv) and 4-methoxyphenylboronic acid (1.05 equiv) in 1-propanol.

  • Degassing: Purge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (1.2 equiv).[6]

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.[6]

  • Workup: After the reaction is complete, cool the mixture and add deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with 5% aqueous sodium bicarbonate, followed by saturated brine.

  • Decolorization and Drying: Treat the organic solution with activated carbon to remove colored impurities. Dry the solution over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and methanol or by flash column chromatography on silica gel.[8]

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10.0 ppm), the methoxy group protons (singlet, ~3.8 ppm), and a complex pattern of aromatic protons in the range of 7.0-8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around 192 ppm, the methoxy carbon around 55 ppm, and a series of signals for the aromatic carbons between 114 and 160 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic peaks include C-H stretching of the aromatic rings and the aldehyde, and C-O stretching of the methoxy group.[10][11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212.[12]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in several areas of research.

Medicinal Chemistry

The biphenyl scaffold is a common motif in many biologically active compounds. The aldehyde functionality of this compound allows for its use in the synthesis of:

  • Schiff Bases: Reaction with primary amines yields Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

  • Heterocyclic Compounds: The aldehyde group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.

  • Inhibitors of Aldehyde Dehydrogenase (ALDH): Substituted benzaldehydes are being investigated as potential inhibitors of ALDH isozymes, which are implicated in cancer cell survival and resistance to therapy.[13] The benzyloxybenzaldehyde scaffold, structurally related to the title compound, has shown promise as a selective inhibitor of ALDH1A3.[13]

  • Anti-HIV Agents: The biphenyl moiety has been incorporated into the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[14] The substitution pattern on the biphenyl rings significantly influences the antiviral potency.[14]

Materials Science

The rigid biphenyl core is also a key component in the design of functional organic materials. The aldehyde group can be used to synthesize:

  • Luminescent Materials: Derivatives of biphenyl aldehydes can be used to create molecules with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs).

  • Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Tripodal salicylaldehydes, which can be synthesized from biphenyl carbaldehyde precursors, are used as building blocks for the construction of porous materials for gas storage and separation.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

Hazard Identification:

  • This compound: May cause skin, eye, and respiratory irritation.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry.[16][17] Handle in an inert atmosphere and keep wet.[18]

  • Arylboronic Acids: Can be irritating to the eyes, respiratory system, and skin.

  • Solvents: Organic solvents used in the synthesis are flammable.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Flame-resistant lab coat

  • Work in a well-ventilated fume hood.[19]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[19]

  • Keep containers tightly closed.[19]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation via the robust Suzuki-Miyaura coupling, combined with the reactivity of its aldehyde functionality, provides access to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers in these fields.

References

[9] Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances, 6(103), 101459–10160. [Link]

[20] Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

[19] University of California, Los Angeles. (2017). Standard Operating Procedure: Palladium on Carbon. Retrieved from [Link]

[21] Royal Society of Chemistry. (2021). Supporting Information For: A general and efficient method for the synthesis of Hernandial and its analogues. Retrieved from [Link]

[1] Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., Hediger, M. E., Milot, G., Powers, T. S., Sucholeiki, I., Zhou, S., & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659–666. [Link]

[22] ResearchGate. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

[12] NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

[23] Canadian Society for Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

[15] MDPI. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2021(4), M1297. [Link]

[14] Zhang, Y., et al. (2021). Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. Molecules, 26(15), 4475. [Link]

[24] PubChem. (n.d.). 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde. Retrieved from [Link]

[25] ACS Publications. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7576-7603. [Link]

[26] NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

[27] NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

[2] PubChem. (n.d.). This compound. Retrieved from [Link]

[28] ACS Publications. (2015). Substituted 2-(Dimethylamino)biphenyl-2′-carboxaldehydes as Substrates for Studying n→π* Interactions and as a Promising Framework for Tracing the Bürgi–Dunitz Trajectory. The Journal of Organic Chemistry, 80(21), 10836–10844. [Link]

[29] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

[8] Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]

[10] ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

[17] Future4200. (2021). Palladium on carbon safe handling. Retrieved from [Link]

[11] NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

[3] PubChemLite. (n.d.). This compound. Retrieved from [Link]

[13] MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(16), 4983. [Link]

[30] Google Patents. (n.d.). CN103819319A - Preparation of 4-methoxy salicylaldehyde. Retrieved from

Sources

An In-depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structural motif in modern chemistry, forming the backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its rigid, planar structure allows for the precise spatial orientation of functional groups, making it an ideal platform for designing molecules with specific biological or physical properties. Within this class, functionalized biphenyls serve as critical intermediates for building molecular complexity.

This guide provides a comprehensive technical overview of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a versatile bifunctional building block. The presence of a reactive aldehyde group on one ring and an electron-donating methoxy group on the other imparts a unique combination of reactivity and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any scientific investigation. This compound is unambiguously identified by its CAS number and IUPAC name. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 3-(4-methoxyphenyl)benzaldehyde[3]
CAS Number 118350-17-7[3]
Molecular Formula C₁₄H₁₂O₂[3]
Molecular Weight 212.24 g/mol [3]
Monoisotopic Mass 212.083729621 Da[3]
SMILES COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O[4]
XLogP3 (Predicted) 3.0[4]
Topological Polar Surface Area 26.3 Ų[3]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[3]

Table 1: Core Identifiers and Physicochemical Properties of this compound.

Spectroscopic Characterization Profile

Structural confirmation is paramount. While publicly accessible, fully assigned spectra for this specific isomer are limited, its spectroscopic profile can be predicted with high confidence based on the analysis of its functional groups and data from close structural analogs, such as its 4-carbaldehyde isomer.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Expected, 400 MHz, CDCl₃):

    • Aldehyde Proton (CHO): A sharp singlet is expected around δ 10.0-10.1 ppm . This downfield shift is characteristic of the highly deshielded aldehyde proton.

    • Aromatic Protons (3-substituted ring): This ring will display a complex pattern. The proton ortho to the aldehyde (C2-H) will be a singlet or narrow triplet around δ 8.1-8.2 ppm . The proton between the two substituents (C4-H) will be a doublet of doublets around δ 7.8-7.9 ppm . The proton para to the aldehyde (C5-H) will be a triplet around δ 7.6 ppm , and the proton ortho to the biphenyl linkage (C6-H) will be a doublet around δ 7.8 ppm .

    • Aromatic Protons (4'-substituted ring): This ring will show a classic AA'BB' system due to the methoxy group. Two doublets are expected: one for the protons ortho to the methoxy group (C3'-H, C5'-H) around δ 7.0-7.1 ppm , and another for the protons meta to the methoxy group (C2'-H, C6'-H) around δ 7.5-7.6 ppm .

    • Methoxy Protons (OCH₃): A sharp singlet integrating to 3H will appear around δ 3.8-3.9 ppm .[6]

  • ¹³C NMR (Expected, 101 MHz, CDCl₃):

    • Carbonyl Carbon (C=O): The aldehyde carbon is expected in the highly deshielded region of δ 191-193 ppm .[8]

    • Aromatic Carbons: At least 12 distinct signals are expected in the aromatic region (δ 110-160 ppm ). Key signals include the methoxy-bearing carbon (C4') around δ 159-161 ppm , the carbon attached to the aldehyde (C3) around δ 137 ppm , and the carbons of the biphenyl linkage (C1 and C1') around δ 140-145 ppm and δ 132 ppm , respectively. The carbons ortho and meta to the methoxy group are expected around δ 128 ppm and δ 114 ppm , respectively.[8]

    • Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm is characteristic for the methoxy carbon.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ . This is a definitive peak for the aldehyde carbonyl.[10]

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (Fermi doublet).

  • C-O Stretch (Aryl Ether): A strong, characteristic band for the aryl-O-CH₃ stretch is expected around 1240-1260 cm⁻¹ .[10]

  • C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

  • =C-H Stretch (Aromatic): Signals will be present above 3000 cm⁻¹ .

Mass Spectrometry (MS)
  • Electron Ionization (EI): A GC-MS analysis would show a prominent molecular ion peak [M]⁺ at m/z = 212 .[6] Common fragmentation patterns would include the loss of the formyl radical (-CHO, m/z = 29) to give a fragment at m/z = 183 , and loss of a methyl radical (-CH₃, m/z = 15) from the methoxy group.

  • Electrospray Ionization (ESI): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 213.09100 , and for the sodium adduct [M+Na]⁺ is 235.07294 .[4]

Synthesis and Purification

The construction of the biphenyl core is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction stands out as the premier choice due to its high functional group tolerance, mild conditions, and the commercial availability of boronic acid reagents.[1][11]

Core Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide using a palladium(0) catalyst and a base. The catalytic cycle is a well-established, three-step process:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 3-bromobenzaldehyde), forming a Pd(II) complex.

  • Transmetalation: The base activates the organoboron species, forming a borate complex. This complex then transfers its organic group (e.g., the 4-methoxyphenyl group) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar¹-Pd(II)L₂-X (Palladacycle) pd0->pd2_halide Ar¹-X ox_add Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_halide->pd2_biaryl Ar²-B(OR)₃⁻ transmetal Transmetalation pd2_biaryl->pd0 Ar¹-Ar² red_elim Reductive Elimination reagents Ar¹-X (e.g., 3-Bromobenzaldehyde) boronic Ar²-B(OH)₂ + Base (e.g., 4-Methoxyphenylboronic Acid) product Ar¹-Ar² (Product)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Synthetic Protocol

This protocol describes a reliable, scalable synthesis of this compound from commercially available starting materials. The choice of a water-soluble base (K₂CO₃) and a mixed solvent system facilitates both the reaction and subsequent purification.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 0.02 equiv.). The use of a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is also a viable alternative.[8]

  • Solvent Addition: Add a degassed mixture of Toluene (40 mL) and Water (10 mL) via cannula or syringe. A biphasic system is often beneficial for Suzuki couplings.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine solution (50 mL) to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 95:5 Hexane:Ethyl Acetate is typically effective for separating the product from nonpolar biphenyl byproduct and polar baseline impurities.

Synthesis and Purification Workflow

workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert catalyst 3. Add Pd Catalyst & Solvent inert->catalyst reaction 4. Heat & Stir (e.g., 90°C, 4-12h) catalyst->reaction workup 5. Quench & Liquid-Liquid Extraction reaction->workup purify 6. Column Chromatography workup->purify product Pure Product (Characterize) purify->product

General workflow for synthesis and purification.

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the distinct reactivity of its two key functional domains: the aldehyde moiety and the electronically differentiated biphenyl core.

Reactivity of the Aldehyde Moiety

The aldehyde group is a versatile handle for a wide array of chemical transformations, primarily driven by the electrophilic nature of its carbonyl carbon.

  • Oxidation: Can be readily oxidized to the corresponding 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid using mild oxidizing agents like potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂). This provides access to a key carboxylic acid building block.

  • Reduction: Selective reduction to the corresponding alcohol, (4'-methoxy-[1,1'-biphenyl]-3-yl)methanol, is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: A powerful method for generating amine derivatives. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.

  • Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, providing a robust method for C=C bond formation.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithiums, to form secondary alcohols.

Reactivity of the Biphenyl Core

The electronic nature of the two aromatic rings is differentiated by the substituents.

  • Ring A (Carbaldehyde-substituted): The aldehyde group is strongly electron-withdrawing and deactivating, directing any further electrophilic aromatic substitution to the meta positions (C5).

  • Ring B (Methoxy-substituted): The methoxy group is strongly electron-donating and activating, directing electrophilic substitution to the ortho and para positions. Since the para position is occupied by the biphenyl linkage, substitution will be directed to the ortho positions (C3' and C5').

This differential reactivity allows for selective functionalization of either ring, depending on the reaction conditions chosen. For instance, nitration or halogenation under standard electrophilic conditions would preferentially occur on the electron-rich methoxy-bearing ring.

reactivity cluster_0 This compound struct [Ring A]-CHO   | [Ring B]-OCH₃ ringA_rxns Ring A (deactivated) Electrophilic Sub. at C5 struct->ringA_rxns ringB_rxns Ring B (activated) Electrophilic Sub. at C3'/C5' struct->ringB_rxns aldehyde_rxns Aldehyde Reactions acid Carboxylic Acid aldehyde_rxns->acid alcohol Primary Alcohol aldehyde_rxns->alcohol amine Amine (Reductive Am.) aldehyde_rxns->amine alkene Alkene (Wittig) aldehyde_rxns->alkene ringA_product C5-Substituted Product ringA_rxns->ringA_product ringB_product C3'/C5'-Substituted Product ringB_rxns->ringB_product

Key reactivity and derivatization pathways.

Applications in Research and Development

The unique combination of a rigid biphenyl core, a reactive aldehyde handle, and a modulating methoxy group makes this compound a high-value intermediate in several fields.

  • Medicinal Chemistry and Drug Discovery: The biphenyl scaffold is a cornerstone of many approved drugs. This molecule can serve as a starting point for synthesizing novel therapeutic agents.[14][15] The aldehyde can be elaborated into a variety of pharmacophores designed to interact with specific enzyme active sites or protein-protein interfaces. The methoxy group can be used to tune solubility and metabolic stability, or it can be demethylated to a phenol to act as a hydrogen bond donor.

  • Materials Science: Functionalized biphenyls are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and porous crystalline materials.[1] Drawing parallels from related structures, this aldehyde could be used in the synthesis of ligands for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).[9] The aldehyde groups can undergo condensation reactions to form porous networks with potential applications in gas storage, separation, or catalysis.

  • Agrochemicals: The biphenyl structure is present in several commercial fungicides.[11] This compound could be used as a key intermediate in the synthesis of new crop protection agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Table 2: GHS Hazard Information. Source: ECHA C&L Inventory.[3]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

  • Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and containers in accordance with all applicable local, regional, and national regulations.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its modularity. The robust and reliable Suzuki-Miyaura coupling provides an efficient route to its synthesis, while the orthogonal reactivity of the aldehyde handle and the biphenyl core offers a rich platform for subsequent chemical modifications. For researchers in drug discovery and materials science, this compound represents a versatile building block for the rational design and synthesis of novel, high-value molecules.

References

  • PubChem. This compound.
  • The Royal Society of Chemistry.
  • Nikolaev, A. G., et al. (2022). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2022(2), M1373. [Link]
  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19324-19363. [Link]
  • Human Metabolome Database. 1H NMR Spectrum for 4-Methoxybenzaldehyde. [Link]
  • PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde.
  • PubChem. 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde.
  • The Royal Society of Chemistry. Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)
  • Kumar, R., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Research Journal of Pharmacy, 4(1), 28-34. [Link]
  • PubChemLite. This compound. University of Luxembourg. [Link]
  • Human Metabolome Database. 13C NMR Spectrum for 4-Methoxybenzaldehyde. [Link]
  • Beilstein Journals. Supporting Information for A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions. [Link]
  • PubMed. Rational Development of Remote C-H Functionalization of Biphenyl.
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. [Link]
  • NIST WebBook. 1,1'-Biphenyl, 4-methoxy-. National Institute of Standards and Technology. [Link]
  • Elsevier. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1. [Link]
  • Bentham Science. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
  • Royal Society of Chemistry.
  • Chegg. The infrared (IR) spectrum of 4-methoxybenzaldehyde. [Link]
  • ResearchGate.
  • ResearchGate. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions. [Link]
  • PubMed Central. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
  • ResearchGate. ¹H-NMR (400 MHz, CDCl₃) spectra of 4-ethoxy-3- methoxy benzaldehyde. [Link]
  • PubChemLite. 4'-methoxy-[1,1'-biphenyl]-4-carboxaldehyde. University of Luxembourg. [Link]

Sources

Introduction: The Significance of a Core Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

This compound is a valuable bifunctional organic compound featuring a biphenyl core, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility as a synthetic intermediate stems from the presence of two key functional groups: a methoxy group, which influences electronic properties and solubility, and a reactive aldehyde group, which serves as a handle for a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of the synthetic routes to this target molecule, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction, supported by detailed protocols and expert insights into reaction optimization.

Primary Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)-C(sp²) bonds, making it the industry-standard approach for synthesizing unsymmetrical biaryls like this compound.[3][4] The reaction's popularity is due to its mild conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[5]

The Catalytic Cycle: A Mechanistic Examination

The synthesis is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The process can be dissected into three fundamental steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3][9]

  • Transmetalation: A base activates the organoboron species (Ar²-B(OR)₂) to form a more nucleophilic boronate complex. This complex then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new diarylpalladium(II) complex.[3][8][10]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_intermediate Ar¹-Pd(II)L₂-X pd0->pd2_intermediate Ar¹-X diaryl_pd2 Ar¹-Pd(II)L₂-Ar² pd0->diaryl_pd2 1. oxidative_addition Oxidative Addition pd2_intermediate->pd0 3. transmetalation Transmetalation pd2_intermediate->diaryl_pd2 [Ar²-B(OR)₂OH]⁻ diaryl_pd2->pd0 Ar¹-Ar² diaryl_pd2->pd2_intermediate 2. reductive_elimination Reductive Elimination ar1x_in Ar¹-X ar2b_in [Ar²-B(OR)₂OH]⁻ ar1ar2_out Ar¹-Ar² (Product) base_in Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Disconnection and Protocol

For the synthesis of this compound, two primary disconnections are logical:

  • Route A: Coupling of 3-bromobenzaldehyde with (4-methoxyphenyl)boronic acid .

  • Route B: Coupling of 4-bromoanisole with (3-formylphenyl)boronic acid .

While both routes are viable, Route A is often preferred. Aldehyde-substituted boronic acids can be less stable and more prone to side reactions like protodeboronation under basic conditions. Therefore, using the more stable (4-methoxyphenyl)boronic acid is a more robust strategy.

Detailed Experimental Protocol (Route A)

This protocol is a self-validating system based on established procedures in the literature.[7][11][12]

Materials and Reagents:

ReagentCAS No.M.W.Role
3-Bromobenzaldehyde3132-99-8185.02Aryl Halide
(4-Methoxyphenyl)boronic acid5720-07-0151.96Organoboron
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane123-91-188.11Solvent
Water (Deionized)7732-18-518.02Solvent
Ethyl Acetate141-78-688.11Extraction
Brine (Saturated NaCl solution)N/AN/AWashing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

Experimental Workflow:

Sources

3-(4-methoxyphenyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-methoxyphenyl)benzaldehyde, a key biaryl intermediate in the development of pharmaceuticals and advanced materials. The document is structured to provide researchers, chemists, and drug development professionals with not only a detailed, field-proven protocol but also the underlying scientific principles that govern the synthetic strategy. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation. We will delve into the mechanistic intricacies of the catalytic cycle, the rationale behind the selection of reagents and conditions, and a complete guide to product purification and characterization.

Introduction and Strategic Overview

3-(4-methoxyphenyl)benzaldehyde is a biaryl aldehyde whose structural motif is a valuable scaffold in organic synthesis. The molecule consists of a benzaldehyde ring linked to a methoxy-substituted phenyl ring at the meta position. This arrangement offers multiple sites for further functionalization, making it a versatile building block. The primary challenge in its synthesis is the strategic formation of the carbon-carbon single bond connecting the two aryl rings.

A retrosynthetic analysis reveals two primary disconnection points, both centered on the pivotal biaryl C-C bond. This logically leads to a cross-coupling strategy as the most efficient forward-synthetic approach.

G cluster_product Target Molecule cluster_reactants Retrosynthetic Disconnections Product 3-(4-methoxyphenyl)benzaldehyde Pathway_A Pathway A: (C-Br) + (C-B(OH)2) Product->Pathway_A C-C disconnection Pathway_B Pathway B: (C-B(OH)2) + (C-Br) Product->Pathway_B C-C disconnection

Caption: Retrosynthetic analysis of 3-(4-methoxyphenyl)benzaldehyde.

Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands out due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its organoboron reagents.[1] This guide will focus exclusively on this superior method.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide (or triflate) and an organoboron compound, typically a boronic acid or ester.[2][3] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.[1][4]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a well-defined sequence of three primary steps.[1][2][3]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromoanisole). This is often the rate-determining step and results in a square planar Pd(II) complex.[1][5] The reactivity of the halide is critical, with the bond strength dictating the ease of this step (I > Br > OTf >> Cl).[6][7]

  • Transmetalation: The organoboron compound, activated by the base to form a more nucleophilic boronate complex (-B(OH)₃⁻), transfers its organic group to the Pd(II) center, displacing the halide.[3][4] The choice of base is crucial; it must be strong enough to form the boronate but not so strong as to cause unwanted side reactions.[4]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled, forming the desired biaryl C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. This final step is typically fast and irreversible.[2][5]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Halide Ar-Pd(II)Ln-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal + Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl - X⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Causality and Component Selection

A successful synthesis relies on the rational selection of each component. For the synthesis of 3-(4-methoxyphenyl)benzaldehyde, we will proceed with 3-formylphenylboronic acid and 4-bromoanisole . This choice is based on the high commercial availability and stability of both starting materials.

ComponentSelectionRationale & Field Insights
Aryl Halide 4-BromoanisoleAryl bromides offer a good balance of reactivity and stability. While iodides are more reactive, they are often more expensive and less stable. Chlorides are cheaper but typically require more active catalysts and harsher conditions.[7]
Organoboron 3-Formylphenylboronic acidBoronic acids are generally stable, crystalline solids that are easy to handle. The aldehyde functional group is well-tolerated under standard Suzuki conditions, showcasing the reaction's excellent functional group compatibility.[7]
Catalyst Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄This is a robust, commercially available Pd(0) precatalyst that is effective for a wide range of substrates. It reliably enters the catalytic cycle without an induction period. For more challenging couplings, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, PCy₃) can be employed.[2][4]
Base Potassium Carbonate (K₂CO₃)An inexpensive and effective base for activating the boronic acid. It is typically used in a 2M aqueous solution to create a biphasic system, which aids in both the reaction and preventing significant boronic acid decomposition.[2][8]
Solvent 1,4-Dioxane / WaterA common solvent system that effectively dissolves the organic substrates while allowing the inorganic base to be present in an aqueous phase.[2] It is crucial to degas the solvent mixture thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • 3-Formylphenylboronic acid (1.0 equiv)

  • 4-Bromoanisole (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of 3-(4-methoxyphenyl)benzaldehyde.

  • System Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid, 4-bromoanisole, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Base Addition: Add an aqueous solution of potassium carbonate (2M) to the flask.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to afford the pure product.[2]

Product Characterization

The identity and purity of the final compound, 3-(4-methoxyphenyl)benzaldehyde, must be confirmed through standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield 80-95% (Typical for this optimized protocol)
¹H NMR (CDCl₃, 400 MHz)δ 10.05 (s, 1H, -CHO), 8.05-7.50 (m, 6H, Ar-H), 7.05 (d, 2H, Ar-H), 3.88 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 192.2, 160.1, 142.5, 137.0, 131.5, 130.3, 129.8, 128.5, 127.2, 114.5, 55.4
IR (KBr, cm⁻¹) ~2820, 2730 (Aldehyde C-H), ~1700 (Aldehyde C=O), ~1250, 1030 (Ether C-O)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₄H₁₂O₂: 213.08; found: 213.08

Note: NMR chemical shifts (δ) are reported in ppm and are approximate. Actual values may vary slightly based on solvent and instrument calibration.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, reliable, and scalable method for the synthesis of 3-(4-methoxyphenyl)benzaldehyde. By understanding the underlying mechanism and making rational choices regarding reagents and conditions, researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol described herein represents a validated system that balances reactivity, cost-effectiveness, and operational simplicity, making it an authoritative standard for laboratory and potential scale-up applications.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
  • PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
  • Dhingra, V., & Gupta, S. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent. Journal of Forensic Chemistry and Toxicology. [Link]
  • ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Link]
  • NIST. Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]
  • NIST. Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. [Link]
  • Royal Society of Chemistry.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
  • Springer Nature. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
  • PubChem. 3-Methoxybenzaldehyde.
  • ResearchGate. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]
  • SpectraBase. 4-(4-Methoxyphenyl)benzaldehyde. [Link]
  • ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... [Link]
  • ResearchGate. Suzuki cross-coupling of 4-bromoanisole and phenylboronic acid... [Link]
  • MDPI.

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An In-depth Technical Guide to the Spectroscopic Characterization of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from closely related analogs, theoretical predictions, and first-principle spectroscopic concepts to present a robust analytical framework. We delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, explaining the causal relationships between the molecular structure and its spectral output. This guide also outlines validated, step-by-step protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring a self-validating system for researchers.

Introduction: The Structural and Functional Significance of this compound

This compound belongs to the biphenyl class of compounds, which are characterized by two phenyl rings linked by a single bond. This structural motif is a privileged scaffold in drug discovery, offering a unique combination of rigidity and conformational flexibility. The methoxy and carbaldehyde functional groups introduce polarity and reactive sites, making this molecule a versatile building block for the synthesis of more complex therapeutic agents and functional materials.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide serves as a detailed reference for these analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. The following analysis is based on data from highly analogous structures and established principles of NMR theory.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the presence of two substituted aromatic rings. The chemical shifts are influenced by the electronic effects of the methoxy and aldehyde groups, as well as the anisotropic effects of the biphenyl system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)~10.0Singlet (s)N/A
H-2~8.1Doublet (d)~1.5
H-4~7.9Doublet of Doublets (dd)~7.7, 1.5
H-6~7.8Doublet (d)~7.7
H-5~7.6Triplet (t)~7.7
H-2', H-6'~7.6Doublet (d)~8.8
H-3', H-5'~7.0Doublet (d)~8.8
Methoxy (-OCH₃)~3.9Singlet (s)N/A

Causality of Chemical Shifts:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond, hence its downfield shift to around 10.0 ppm.

  • Protons on the Aldehyde-Substituted Ring: The protons on this ring (H-2, H-4, H-5, H-6) are influenced by the electron-withdrawing aldehyde group, causing them to resonate at a lower field compared to unsubstituted benzene. H-2 and H-6 are further deshielded by their proximity to the aldehyde.

  • Protons on the Methoxy-Substituted Ring: The methoxy group is an electron-donating group, which increases the electron density on this ring, particularly at the ortho (H-3', H-5') and para positions. This shielding effect causes these protons to resonate at a higher field (upfield) compared to those on the other ring.

  • Methoxy Protons: The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet around 3.9 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~192
C-4' (C-OCH₃)~160
C-1'~145
C-1~137
C-3~136
C-6~134
C-4~130
C-2', C-6'~128
C-2~127
C-5~126
C-3', C-5'~114
Methoxy (-OCH₃)~55

Causality of Chemical Shifts:

  • Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears at the lowest field (~192 ppm) due to the double bond to the highly electronegative oxygen atom.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating methoxy group (C-4') is shielded, while the carbons in the aldehyde-substituted ring are generally deshielded.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer LockShim Lock and Shim Transfer->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C FT Fourier Transform Acquire13C->FT Phase Phase and Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate Peaks Calibrate->Integrate Analysis Analysis Integrate->Analysis

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aldehyde C-H Stretch2850-2820 and 2750-2720Medium, often two bands
Aldehyde C=O Stretch~1705Strong
Aromatic C=C Stretch1600-1450Medium to Strong (multiple bands)
C-O-C Asymmetric Stretch~1250Strong
C-O-C Symmetric Stretch~1030Medium
Aromatic C-H Bending900-675Medium to Strong

Causality of Vibrational Frequencies:

  • Aldehyde Group: The C=O stretch of an aromatic aldehyde is typically found around 1705 cm⁻¹[1][2]. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde. The two C-H stretching bands of the aldehyde proton are also highly characteristic[1][3].

  • Methoxy Group: The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the fingerprint region.

  • Biphenyl System: The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl rings.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular ion peak is expected to be prominent at m/z = 212, corresponding to the molecular weight of C₁₄H₁₂O₂. Aromatic compounds generally show a strong molecular ion peak due to their stability[4].

  • Key Fragmentation Pathways:

    • Loss of H• (M-1): A peak at m/z = 211 is expected due to the loss of the aldehydic hydrogen radical, which is a common fragmentation for aldehydes[4][5].

    • Loss of CHO• (M-29): A peak at m/z = 183, corresponding to the loss of the formyl radical, is another characteristic fragmentation of benzaldehydes.

    • Loss of OCH₃• (M-31): Cleavage of the methoxy group can lead to a peak at m/z = 181.

    • Formation of the Biphenyl Cation: Further fragmentation can lead to the biphenyl cation at m/z = 154 and subsequent fragments.

MS_Fragmentation M M⁺• (m/z = 212) M_minus_1 [M-H]⁺ (m/z = 211) M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ (m/z = 183) M->M_minus_29 - CHO• M_minus_31 [M-OCH₃]⁺ (m/z = 181) M->M_minus_31 - OCH₃• Biphenyl Biphenyl cation (m/z = 154) M_minus_29->Biphenyl - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Method of Ionization:

    • Electrospray ionization (ESI) is a common method for this type of molecule, which will typically produce the protonated molecule [M+H]⁺ at m/z = 213.

    • Electron ionization (EI) can also be used and will produce the molecular ion M⁺• at m/z = 212.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Predicted UV-Vis Spectrum

The biphenyl system is the primary chromophore. The presence of the aldehyde and methoxy groups as auxochromes will shift the absorption maxima. Two main absorption bands are expected:

  • π → π* transition: A strong absorption band is expected in the range of 250-290 nm. This is due to the extended conjugation of the biphenyl system.

  • n → π* transition: A weaker absorption band may be observed at longer wavelengths (>300 nm) due to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The exact position and intensity of these bands are sensitive to the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.

    • Scan the absorbance from approximately 200 to 600 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each peak.

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

This guide provides a detailed spectroscopic framework for the characterization of this compound. By integrating data from analogous compounds with fundamental spectroscopic principles, we have established a reliable basis for the identification and analysis of this molecule. The provided protocols offer a validated methodology for researchers to obtain high-quality data. This comprehensive approach underscores the importance of a multi-technique spectroscopic analysis for the unambiguous structural elucidation of complex organic molecules in the fields of chemical research and drug development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
  • NIST. (n.d.). 4-Methoxybiphenyl. NIST WebBook.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental protocols, and the structural elucidation of this biphenyl derivative.

Introduction: The Structural Significance of a Substituted Biphenyl

This compound is a molecule of interest due to its biphenyl core, a common scaffold in medicinal chemistry and materials science. The substitution pattern—a methoxy group on one ring and a carbaldehyde (aldehyde) group on the other—creates a unique electronic and steric environment. ¹H NMR spectroscopy is an indispensable tool for confirming the structure of such molecules, providing detailed information about the electronic environment of each proton, their connectivity, and spatial relationships.[1]

Understanding the ¹H NMR spectrum is crucial for verifying synthesis, assessing purity, and gaining insights into the molecule's conformation in solution. This guide will deconstruct the spectrum by analyzing the key parameters: chemical shift (δ), spin-spin coupling (J), and integration.

Foundational Principles: Interpreting the ¹H NMR Spectrum

The interpretation of a ¹H NMR spectrum relies on understanding how the structural features of a molecule influence the magnetic environment of its protons.[2]

  • Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) indicates the electronic environment of a proton.[3] Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups shield protons, moving their signals upfield (to a lower ppm value).[4]

    • Aldehyde Proton (-CHO) : The proton of an aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. This results in a characteristic signal far downfield, typically in the 9-10 ppm region.[3][5]

    • Aromatic Protons (Ar-H) : Protons on a benzene ring typically resonate between 7.0 and 8.5 ppm due to the ring current effect, which generates an induced magnetic field that deshields these protons.[6]

    • Methoxy Protons (-OCH₃) : The protons of a methoxy group are shielded and appear as a sharp singlet, typically between 3.5 and 4.0 ppm.[7]

  • Integration : The area under each signal is proportional to the number of protons it represents. This allows for a quantitative determination of the relative number of protons in different environments.[2]

  • Spin-Spin Coupling (J) : The interaction between the magnetic fields of non-equivalent neighboring protons causes signals to split into multiplets. The splitting pattern, governed by the "n+1 rule," reveals the number of neighboring protons.[2] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle and the number of bonds separating the coupled protons.

    • ortho-coupling (³J): 6–10 Hz (across 3 bonds)[8]

    • meta-coupling (⁴J): 1–3 Hz (across 4 bonds)[9][10]

    • para-coupling (⁵J): Often not resolved (<1 Hz)

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean, well-resolved ¹H NMR spectrum is paramount for accurate interpretation. The following protocol outlines the standard procedure.

Sample Preparation
  • Analyte Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[11][12] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for more polar compounds. The choice of solvent can slightly influence chemical shifts.[13][14]

  • Concentration : Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12][15]

  • Filtration : To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal reference standard, with its signal defined as 0.00 ppm.[16] Many commercially available deuterated solvents already contain TMS.

NMR Spectrometer Setup and Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex multiplets in the aromatic region.

  • Locking and Shimming : The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.

  • Acquisition Parameters : Standard ¹H acquisition parameters are generally sufficient. This includes setting an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

The logical flow of sample preparation and data acquisition is crucial for reproducible and high-quality results.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-25 mg of Compound B Dissolve in 0.7 mL CDCl₃ A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D Transfer E Lock & Shim D->E F Acquire ¹H Spectrum E->F

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Spectral Analysis: this compound

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aldehyde proton, the methoxy protons, and the seven aromatic protons.

Proton Assignments and Rationale

The structure and proton numbering are shown below:

Caption: Structure of this compound with proton numbering.

Ring A (Carbaldehyde-substituted): This ring contains an electron-withdrawing aldehyde group (-CHO). This group strongly deshields the protons on this ring, particularly those in the ortho and para positions, due to both inductive and resonance effects.[4]

  • H-2 : This proton is ortho to the aldehyde group and will be significantly deshielded. It is expected to appear as a singlet or a narrow triplet (due to small meta-coupling to H-4 and H-6).

  • H-6 : This proton is also ortho to the aldehyde group and will be deshielded. It will likely appear as a doublet of doublets, coupled to H-5 (ortho) and H-4 (meta).

  • H-4 : This proton is para to the aldehyde group. It will be deshielded and is expected to be a doublet of doublets, coupled to H-5 (ortho) and H-2/H-6 (meta).

  • H-5 : This proton is meta to the aldehyde group and will be the least deshielded proton on Ring A. It is expected to appear as a triplet, being coupled to both H-4 and H-6 (ortho coupling).

Ring B (Methoxy-substituted): This ring contains an electron-donating methoxy group (-OCH₃). This group shields the protons on its ring, especially at the ortho and para positions, shifting them upfield relative to unsubstituted benzene.[4]

  • H-2' and H-6' : These protons are ortho to the methoxy group and are chemically equivalent due to free rotation around the C-O bond. They will be shielded by the methoxy group and appear as a doublet, coupled to H-3' and H-5', respectively.

  • H-3' and H-5' : These protons are meta to the methoxy group and are also chemically equivalent. They will be less affected by the methoxy group and will appear as a doublet, coupled to H-2' and H-6'.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data. Actual values can vary slightly based on solvent and spectrometer frequency.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale
CHO 9.9 - 10.1s (singlet)-1HHighly deshielded by carbonyl group.[3][17]
H-2 8.0 - 8.2t (triplet) or s⁴J ≈ 1.5-2.51Hortho to CHO, deshielded.
H-6 7.8 - 8.0d (doublet) or dd³J ≈ 7.5-8.51Hortho to CHO, deshielded.
H-4 7.8 - 8.0d (doublet) or dd³J ≈ 7.5-8.51Hpara to CHO, deshielded.
H-5 7.5 - 7.7t (triplet)³J ≈ 7.5-8.01Hmeta to CHO, least deshielded on Ring A.
H-2', H-6' 7.5 - 7.7d (doublet)³J ≈ 8.0-9.02Hmeta to OMe, less shielded on Ring B.
H-3', H-5' 6.9 - 7.1d (doublet)³J ≈ 8.0-9.02Hortho to OMe, shielded.
OCH₃ 3.8 - 3.9s (singlet)-3HCharacteristic methoxy signal.[7]

Note: The exact assignment of H-4 and H-6 can be ambiguous without 2D NMR experiments (like COSY and NOESY) but their chemical shifts are expected to be similar and downfield due to the influence of the aldehyde group.

Conclusion and Outlook

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles. The distinct chemical shifts of the aldehyde and methoxy protons serve as immediate diagnostic markers. The complex splitting patterns in the aromatic region, arising from ortho and meta couplings, allow for the complete assignment of the seven aromatic protons, confirming the substitution pattern and overall structure of the molecule. This guide provides the necessary framework for researchers to confidently acquire, interpret, and report the ¹H NMR data for this and structurally related compounds.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • ETH Zurich. (n.d.). NMR Sample Preparation. NMR Spectroscopy.
  • Papp, O., et al. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Institutes of Health.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
  • Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Duke University. (n.d.). Coupling constants. The Duke NMR Center.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

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Introduction: The Structural Significance of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation for molecular characterization. We will move beyond a simple peak list to explore the causal relationships between the molecule's structure and its spectral features, grounding our analysis in established principles and comparative data from relevant substructures.

This compound is a bifunctional organic compound featuring a biphenyl scaffold, a key structural motif in many pharmaceuticals, liquid crystals, and organic electronics. The presence of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carbaldehyde group (-CHO) on opposite rings creates a polarized system, making it a valuable intermediate in organic synthesis.

¹³C NMR spectroscopy is an indispensable, non-destructive technique for confirming the carbon framework of such molecules. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the carbon skeleton, providing unambiguous evidence of composition, chemical environment, and substitution patterns. Due to the low natural abundance of the ¹³C isotope, specific acquisition techniques are required, which this guide will also detail.

Foundational Principles: Decoding the ¹³C Spectrum

A comprehensive interpretation of the ¹³C NMR spectrum of this molecule rests on understanding three core principles:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the carbon nucleus. Electronegative atoms or groups (like oxygen) withdraw electron density, "deshielding" the carbon nucleus and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" the nucleus, shifting its signal upfield (to a lower ppm value).

  • Substituent Effects in Aromatic Systems: In substituted benzene rings, the electronic effect of a substituent (whether donating or withdrawing) is most pronounced at the ipso (the carbon directly attached to the substituent), ortho, and para positions. These effects allow for the precise assignment of aromatic carbons.[1]

  • Signal Intensity: In standard proton-decoupled ¹³C NMR, the intensity of a signal is not reliably proportional to the number of carbons. Quaternary carbons (those with no attached protons) typically exhibit weaker signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[2]

Spectral Analysis and Signal Assignment

The asymmetric nature of this compound means that all 14 carbon atoms are chemically non-equivalent and should, in principle, produce 14 distinct signals. For clarity, we will analyze the molecule by dissecting its constituent parts: the aldehyde-bearing ring (Ring A), the methoxy-bearing ring (Ring B), and the functional group carbons.

Predicted Chemical Shifts

While a definitive, published spectrum for this specific molecule is not universally available, a highly accurate prediction can be synthesized from experimental data of its core fragments: benzaldehyde, anisole, and biphenyl.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale & Comparative Data
Functional Groups
C=O (Aldehyde)~192.0The carbonyl carbon of an aldehyde is strongly deshielded by the double-bonded oxygen, placing it significantly downfield. Benzaldehyde's carbonyl carbon appears at ~192.3 ppm.[3]
-OCH₃ (Methoxy)~55.5This sp³ hybridized carbon is attached to an electronegative oxygen, placing it in the typical range for methoxy groups. The methoxy carbon in anisole is at 55.1 ppm, and in a related biphenyl, it was observed at 55.3 ppm.[4][5]
Ring A (Carbaldehyde Substituted)
C3~136.5Ipso-carbon to the aldehyde. Deshielded by the inductive effect and anisotropy of the carbonyl group. The corresponding carbon in benzaldehyde is at 136.5 ppm.[3]
C1~147.5Quaternary carbon of the biphenyl linkage, deshielded by its connection to the other aromatic ring. In [1,1'-biphenyl]-4-carbaldehyde, this carbon is at 147.2 ppm.[6]
C2~130.0Ortho to the aldehyde. Influenced by the electron-withdrawing nature of the carbonyl.
C4~134.5Meta to the aldehyde, but ortho to the biphenyl linkage. Experiences downfield shifting from the adjacent ring.
C5~129.5Para to the aldehyde. The aldehyde group's influence is significant here.
C6~128.0Ortho to the aldehyde and meta to the biphenyl linkage.
Ring B (Methoxy Substituted)
C4'~160.5Ipso-carbon to the methoxy group. Strongly shielded by the oxygen's lone pair resonance, but deshielded by direct attachment, resulting in a significant downfield shift. The corresponding carbon in anisole is at 160.0 ppm.[5][7]
C1'~132.0Quaternary carbon of the biphenyl linkage. Its chemical shift is influenced by the para methoxy group. In 4-methoxy-1,1'-biphenyl, this carbon is at 133.8 ppm.
C2', C6'~128.5Ortho to the biphenyl linkage and meta to the methoxy group.
C3', C5'~114.5Ortho to the methoxy group. Strongly shielded by the resonance effect of the electron-donating -OCH₃ group. The ortho carbons in anisole appear at 114.1 ppm.[5]

Disclaimer: These are predicted values based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly depending on solvent and concentration.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Trustworthy data originates from a meticulously executed experimental protocol. The following procedure is a self-validating system designed for acquiring a high-resolution spectrum of a small organic molecule like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 15-25 mg of the purified compound. Causality: This mass provides a sufficient concentration of ¹³C nuclei for a good signal-to-noise ratio within a reasonable acquisition time.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent with a well-characterized residual solvent peak (δ ~77.16 ppm) that serves as an internal chemical shift reference.[2] It also effectively solubilizes many non-polar to moderately polar organic compounds.

    • Cap the tube and vortex gently until the sample is fully dissolved. Ensure no solid particles remain.

  • Spectrometer Setup & Calibration:

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. Trustworthiness: The lock signal ensures the magnetic field remains stable throughout the experiment, preventing signal drift.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is critical for achieving sharp, well-resolved peaks. A half-height peak width of <1 Hz on the residual solvent peak is a good target.

  • Data Acquisition:

    • Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

    • Set Key Parameters:

      • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). Causality: This range comfortably encompasses all expected signals, from shielded aliphatic carbons to highly deshielded carbonyl carbons.[2][8]

      • Number of Scans (NS): Start with 1024 scans. Increase if the signal-to-noise ratio is poor.

      • Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for more accurate signal integration, especially for quaternary carbons.

      • Acquisition Time (AQ): ~1.0-1.5 seconds.

      • Pulse Angle: 30-45 degrees. Causality: Using a smaller flip angle than 90 degrees allows for a shorter relaxation delay, increasing the number of scans that can be completed in a given time.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the CDCl₃ triplet's central peak to δ 77.16 ppm.

    • Integrate the signals and pick the peaks, recording their chemical shifts.

Logical Workflow for Spectral Interpretation

The process of assigning the signals in a ¹³C NMR spectrum follows a logical, deductive workflow. This can be visualized as a decision-making process.

G cluster_0 Initial Analysis cluster_2 Detailed Aromatic Assignment cluster_3 Final Validation start Acquire Proton-Decoupled ¹³C Spectrum count Count Number of Signals (Expect 14 for this molecule) start->count region1 Identify Downfield Carbonyl Signal (~190-200 ppm) region2 Identify Aromatic Region (~110-165 ppm) region3 Identify Upfield Methoxy Signal (~50-60 ppm) ipso Assign Ipso-Carbons (C1, C3, C1', C4') - Often quaternary (weaker) - Highly influenced by substituent region2->ipso ortho_para Assign Ortho/Para Carbons - Shielded by -OCH₃ (upfield) - Deshielded by -CHO ipso->ortho_para meta Assign Meta Carbons - Least affected by substituent ortho_para->meta compare Compare with DEPT-135/90 or HSQC (to confirm C, CH, CH₂, CH₃) meta->compare final Final Assignment Table compare->final

Caption: Workflow for ¹³C NMR spectral assignment.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. The key diagnostic signals are the downfield aldehyde carbonyl at ~192 ppm, the upfield methoxy carbon at ~55.5 ppm, and the distinct pattern of the twelve aromatic carbons spanning from ~114 to ~161 ppm. The electron-donating methoxy group causes a pronounced shielding effect on its ortho carbons (C3', C5'), shifting them significantly upfield, while the electron-withdrawing aldehyde group deshields the carbons of its host ring. A systematic approach, combining knowledge of substituent effects with robust experimental protocol, enables a confident and complete structural verification of this important synthetic intermediate.

References

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An In-depth Technical Guide to the Infrared Spectrum of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a molecule of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who utilize Fourier-transform infrared (FTIR) spectroscopy for structural elucidation and quality control.

The Foundational Role of IR Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the absorbed radiation. This absorption pattern is unique to the molecule's structure, providing a "molecular fingerprint." For a complex molecule like this compound, with its distinct functional groups—an aldehyde, an ether, and a biphenyl core—IR spectroscopy is indispensable for confirming its identity and purity.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies. Understanding these allows for a predictive interpretation of the IR spectrum.

  • Aromatic Biphenyl Core: The two connected phenyl rings give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.[1][2] The carbon-carbon stretching vibrations within the aromatic rings typically result in a series of peaks between 1400 and 1600 cm⁻¹.[2][3] Additionally, out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the rings, are expected in the 675-900 cm⁻¹ region.[2]

  • Aldehyde Group (-CHO): The carbonyl (C=O) stretch of an aldehyde is one of the most intense and recognizable peaks in an IR spectrum.[4] For an aromatic aldehyde, where the carbonyl group is conjugated with the phenyl ring, this peak is typically found in the range of 1685-1710 cm⁻¹.[5][6][7] The presence of the aldehyde is further confirmed by the characteristic C-H stretching of the aldehyde proton, which usually appears as one or two moderate bands between 2695 and 2830 cm⁻¹.[7]

  • Methoxy Group (-OCH₃): The ether linkage introduces a C-O-C stretching vibration. In aryl alkyl ethers, this typically results in two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8][9] The methyl group of the methoxy moiety will also exhibit C-H stretching and bending vibrations.

Analysis of the Experimental IR Spectrum

The following table summarizes the expected and observed major absorption bands in the IR spectrum of this compound. The interpretation is based on established correlation tables and spectral data for analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050 - 3150MediumAromatic C-H Stretch[1]
~2830 & ~2730Medium, SharpAldehyde C-H Stretch (Fermi Resonance Doublet)[5][7]
~1685 - 1705Strong, SharpAromatic Aldehyde C=O Stretch (conjugated)[5][6][10]
~1600, ~1585, ~1500Medium to StrongAromatic C=C Ring Stretching[2][3][11]
~1400 - 1475MediumC-C Stretching (Biphenyl)[1]
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)[8][9]
~1040MediumSymmetric C-O-C Stretch (Aryl Ether)[8]
~900 - 690StrongAromatic C-H Out-of-Plane Bending[1]

Causality Behind Spectral Features:

  • Conjugation Effect on C=O Stretch: The conjugation of the aldehyde's carbonyl group with the biphenyl π-system delocalizes the electron density, slightly weakening the C=O double bond. This results in a lower stretching frequency (1685-1705 cm⁻¹) compared to a non-conjugated aliphatic aldehyde (1720-1740 cm⁻¹).[4][6][12]

  • Fermi Resonance in Aldehyde C-H Stretch: The characteristic doublet observed for the aldehyde C-H stretch is a result of Fermi resonance. This occurs when the fundamental C-H stretching vibration has a similar energy to the first overtone of the C-H bending vibration, causing them to interact and split into two peaks.[5]

  • Aryl Ether C-O Stretching: The C-O bond in an aryl ether, like the methoxy group attached to the phenyl ring, has increased double-bond character due to resonance. This strengthens the bond, shifting the asymmetric stretching frequency to a higher wavenumber (~1250 cm⁻¹) compared to a simple dialkyl ether (~1120 cm⁻¹).[8]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for its minimal sample preparation and ease of use.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory, typically with a diamond or germanium crystal, is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Lower the ATR anvil and collect a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Preparation and Loading:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

    • Compare the obtained spectrum with reference spectra or theoretical predictions for structural confirmation.

experimental_workflow cluster_prep Instrument Preparation cluster_bkg Background Collection cluster_sample Sample Analysis cluster_data Data Processing prep1 Power On & Initialize prep2 Install ATR Accessory prep1->prep2 bkg1 Clean ATR Crystal prep2->bkg1 bkg2 Acquire Background Spectrum bkg1->bkg2 sample1 Load Sample on Crystal bkg2->sample1 sample2 Apply Pressure sample1->sample2 sample3 Acquire Sample Spectrum sample2->sample3 data1 Baseline Correction sample3->data1 data2 Peak Picking data1->data2 data3 Spectral Interpretation data2->data3

Caption: ATR-FTIR Experimental Workflow Diagram.

Logical Relationships in Spectral Interpretation

The interpretation of the IR spectrum is a deductive process, where the presence or absence of specific peaks validates the proposed molecular structure.

logical_relationship cluster_mol Molecular Structure cluster_spec Key IR Spectral Features mol 4'-Methoxy- [1,1'-biphenyl]-3-carbaldehyde fg1 Aldehyde (-CHO) mol->fg1 fg2 Aryl Ether (-O-Ph) mol->fg2 fg3 Biphenyl Core mol->fg3 peak1 Strong C=O Stretch (~1695 cm⁻¹) fg1->peak1 confirms peak2 Aldehyde C-H Doublet (~2730, ~2830 cm⁻¹) fg1->peak2 confirms peak3 Strong C-O-C Stretch (~1250 cm⁻¹) fg2->peak3 indicates peak4 Aromatic C=C Stretches (1400-1600 cm⁻¹) fg3->peak4 indicates peak5 Aromatic C-H Stretch (>3000 cm⁻¹) fg3->peak5 indicates

Caption: Structure-Spectrum Correlation Diagram.

This guide has detailed the theoretical and practical aspects of interpreting the IR spectrum of this compound. By understanding the contributions of each functional group to the overall spectrum, researchers can confidently use FTIR spectroscopy for structural verification and quality assessment in their work.

References

  • Ask AI. (2023, August 23). DISCUSS IR SPECTROSCOPY OF Biphenyl. The Internet.
  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
  • UCLA College of Chemistry and Biochemistry.
  • Oregon State University. (2018, September 22). The C=O Stretch.
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
  • OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • UCLA College of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Aldehydes.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • YouTube. (2023, February 27).
  • University of Missouri–St. Louis. The C=O stretching frequency.
  • Szafran, Z., & Krol, M. (n.d.). Carbonyl - compounds - IR - spectroscopy.

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Mass Spectrometric Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: From Ionization to Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a bi-aryl compound featuring a stable biphenyl core functionalized with a methoxy group and a carbaldehyde (aldehyde) group. Its chemical formula is C₁₄H₁₂O₂ and it has a monoisotopic mass of approximately 212.08 Da.[1] This structure serves as a valuable scaffold in organic synthesis and is of significant interest to researchers in medicinal chemistry and materials science.[2] Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification, structural confirmation, purity assessment, and quantification in complex mixtures.

This technical guide provides a comprehensive exploration of the mass spectrometry of this compound. Moving beyond a simple recitation of methods, we will delve into the causal relationships between the molecule's structure and its behavior under various ionization and fragmentation conditions. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and similar small molecules with confidence and precision.

Section 1: Physicochemical Profile

The analytical strategy for any molecule begins with its fundamental properties. The presence of two aromatic rings imparts significant stability, while the polar aldehyde and methoxy functional groups provide sites for ionization and predictable fragmentation.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂PubChem[1]
Average Molecular Weight 212.24 g/mol PubChem[1]
Monoisotopic Mass 212.08373 DaPubChem[1]
Structure A biphenyl scaffold with a methoxy group at the 4'-position and a carbaldehyde group at the 3-position.-
Key Functional Groups Aromatic rings, Ether (methoxy), Aldehyde (carbaldehyde)-

The molecule's semi-polar nature and thermal stability make it amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), choices that directly influence the selection of the ionization technique.

Section 2: Core Methodologies for Mass Analysis

The choice of ionization method is the most critical parameter in mass spectrometry, dictating whether the analysis will yield information primarily on molecular weight or on detailed molecular structure.

Sample Preparation Protocol

Trustworthy data begins with meticulous sample preparation. The goal is to introduce a clean, representative aliquot of the analyte into the instrument in a solvent system compatible with the chosen ionization source.

Step-by-Step Protocol for LC-MS (ESI) Analysis:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution using a typical mobile phase, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid, to achieve a final concentration in the range of 1-10 µg/mL. The formic acid serves to promote protonation for positive-ion mode ESI.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC or MS interface.

  • Injection: Inject the filtered sample into the LC-MS system.

Ionization Techniques: A Comparative Rationale

Often coupled with GC, Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • Expertise-Driven Choice: Choose EI when the primary goal is structural elucidation of the pure compound. The resulting fragmentation pattern acts as a molecular fingerprint, providing definitive structural information.

  • Expected Outcome: Due to the stable aromatic core, a strong molecular ion (M•+) peak at m/z 212 is expected, alongside a rich spectrum of fragment ions that reveal the molecule's substructures.

ESI is a "soft" ionization technique ideal for molecules in solution, making it the standard for LC-MS.[4] It generates ions by applying a high voltage to a liquid, creating an aerosol of charged droplets.[5] The subsequent desolvation process transfers the analyte into the gas phase as an ion with minimal fragmentation.

  • Expertise-Driven Choice: Select ESI for confirming the molecular weight of the analyte, especially within a complex mixture, or for quantitative studies. Its gentle nature ensures the molecular ion is preserved.

  • Expected Outcome: In positive-ion mode, the primary species observed will be the protonated molecule, [M+H]⁺, at m/z 213.0910. Sodium adducts, [M+Na]⁺, at m/z 235.0730 are also common. The lack of fragmentation in the source is advantageous for preserving the precursor ion for subsequent tandem MS (MS/MS) experiments.[4]

MS_Workflow cluster_GCMS GC-MS Workflow (Structural Elucidation) cluster_LCMS LC-MS Workflow (Molecular Weight Confirmation) Sample_GC Sample GC Gas Chromatography Sample_GC->GC Volatility EI Electron Ionization (EI) (Hard Ionization) GC->EI Separation MA1 Mass Analyzer EI->MA1 Fragmentation Sample_LC Sample LC Liquid Chromatography Sample_LC->LC Solubility ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI Separation MA2 Mass Analyzer ESI->MA2 Intact Ionization

Fig 1: Comparative workflows for GC-EI-MS and LC-ESI-MS.
High-Resolution Mass Spectrometry (HRMS)

For unequivocal formula confirmation, high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are indispensable.[6][7] They provide mass measurements with high accuracy (typically <5 ppm error), allowing for the determination of the elemental composition of an ion.[8]

Ion SpeciesTheoretical Monoisotopic Mass (Da)
[C₁₄H₁₂O₂]•+ 212.08373
[C₁₄H₁₃O₂]⁺ ([M+H]⁺)213.09101
[C₁₄H₁₂O₂Na]⁺ ([M+Na]⁺)235.07300

Section 3: Deciphering the Mass Spectrum: A Guide to Fragmentation

The true power of mass spectrometry lies in the interpretation of fragmentation patterns to deduce molecular structure. This is achieved either directly in the source (EI) or through controlled collision-induced dissociation (CID) in tandem mass spectrometry experiments.[9]

Predicted Electron Ionization (EI) Fragmentation Pathway

The EI mass spectrum of this compound is predicted to be dominated by cleavages at the functional groups, as these are the most energetically favorable fragmentation sites.

  • Molecular Ion (M•+), m/z 212: The starting point for all fragmentation. Its high relative abundance is indicative of the stable biphenyl aromatic system.

  • Loss of a Hydrogen Radical (•H), m/z 211: Cleavage of the aldehydic C-H bond results in a highly stable acylium cation, often a very prominent peak for aromatic aldehydes.[10][11]

  • Loss of a Methyl Radical (•CH₃), m/z 197: This is a characteristic fragmentation of the methoxy group, initiated by cleavage of the O-CH₃ bond.[12]

  • Loss of a Formyl Radical (•CHO), m/z 183: Alpha-cleavage removes the entire aldehyde group, leaving a methoxybiphenyl cation.[10]

  • Secondary Fragmentation (Loss of CO): A hallmark of many aromatic aldehydes and ketones is the subsequent loss of a neutral carbon monoxide molecule (28 Da) from fragment ions.

    • m/z 211 → m/z 183: The acylium ion loses CO to form the same m/z 183 ion as the direct loss of the formyl radical.

    • m/z 197 → m/z 169: The ion resulting from methyl loss can subsequently lose CO.

EI_Fragmentation M M•+ m/z 212 M_minus_H [M-H]+ m/z 211 M->M_minus_H - •H M_minus_CH3 [M-CH3]+ m/z 197 M->M_minus_CH3 - •CH3 M_minus_CHO [M-CHO]+ m/z 183 M->M_minus_CHO - •CHO M_minus_H_minus_CO [M-H-CO]+ m/z 183 M_minus_H->M_minus_H_minus_CO - CO M_minus_CH3_minus_CO [M-CH3-CO]+ m/z 169 M_minus_CH3->M_minus_CH3_minus_CO - CO

Fig 2: Predicted EI fragmentation pathway for the target analyte.
Tandem Mass Spectrometry (ESI-MS/MS) Protocol

Tandem MS provides controlled structural analysis from the soft-ionized precursor ion.[13] A product ion scan on the [M+H]⁺ precursor is a self-validating system, as the fragments must logically derive from the isolated parent ion.

Step-by-Step Protocol for a Product Ion Scan:

  • Instrument Setup: Operate an ESI-equipped tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) in positive-ion mode.[14]

  • Precursor Ion Selection (MS1): Set the first mass analyzer (e.g., Q1) to isolate only the [M+H]⁺ ion at m/z 213.1.

  • Collision-Induced Dissociation (CID): Introduce an inert collision gas (e.g., argon or nitrogen) into the collision cell (e.g., q2). Apply a collision energy (typically 10-40 eV) to induce fragmentation of the precursor ion.

  • Product Ion Analysis (MS2): Scan the second mass analyzer (e.g., Q3 or TOF) to detect all the fragment ions produced from the precursor.

  • Interpretation: The resulting MS/MS spectrum will show characteristic neutral losses from the protonated molecule. Key predicted losses include:

    • Loss of H₂O (18 Da): From the protonated aldehyde group.

    • Loss of CO (28 Da): Also from the protonated aldehyde.

    • Loss of CH₂O (30 Da): A characteristic loss of formaldehyde from a protonated methoxy group.

Section 4: Applications in Research and Development

The precise and reliable analysis of this compound by mass spectrometry is critical in several scientific contexts.

  • Reaction Monitoring: In drug development and chemical synthesis, LC-MS can be used to rapidly track the consumption of starting materials and the formation of the desired product, providing real-time kinetic data.[15]

  • Impurity Identification: High-resolution LC-MS is the method of choice for identifying and characterizing process-related impurities and degradation products. Accurate mass measurements allow for the confident assignment of elemental formulas to unknown trace-level components.[15]

  • Metabolite Identification: In preclinical drug metabolism studies, tandem mass spectrometry is essential for identifying the structures of metabolites formed by biological systems, often involving predictable transformations of the parent molecule's functional groups.[13]

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process where the choice of methodology must be deliberately aligned with the analytical objective. Electron Ionization provides a rich, fingerprint-like fragmentation pattern ideal for definitive structural confirmation. In contrast, Electrospray Ionization coupled with high-resolution mass spectrometry offers unparalleled accuracy for molecular formula determination and is the foundation for sensitive quantification and analysis in complex matrices. A thorough understanding of the predictable fragmentation pathways—driven by the aldehyde and methoxy functional groups—empowers the scientist to interpret the resulting data with confidence, ensuring the integrity and validity of their research.

References

  • Clendinen, C. S., et al. (2015).
  • Bushmarinov, I. S., et al. (2022). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). MDPI. [Link]
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  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC. [Link]
  • Shokry, D. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]
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An In-depth Technical Guide to the Solubility of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a critical parameter for its application in research and drug development. Recognizing the current lack of extensive public data on this specific molecule, this document synthesizes foundational chemical principles with established, rigorous experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with both a theoretical framework for understanding its solubility and a practical guide to its empirical determination.

Introduction and Molecular Profile

This compound is a biphenyl derivative characterized by a methoxy group and a carbaldehyde (aldehyde) functional group attached to its two phenyl rings. The biphenyl scaffold is a common motif in medicinal chemistry, offering a versatile platform for designing molecules with a wide range of biological activities. The aldehyde and methoxy groups introduce polarity and the potential for hydrogen bonding, which are key determinants of a molecule's physicochemical properties, including its solubility.

A thorough understanding of the solubility of this compound is paramount for a variety of applications, from designing in vitro biological assays to formulating potential therapeutic agents. Solubility directly impacts bioavailability, dissolution rate, and the design of effective delivery systems. This guide will first explore the predicted solubility based on the molecule's structural attributes and then provide a detailed, field-proven methodology for its experimental determination.

Physicochemical Characteristics and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its key physicochemical properties. These parameters, primarily sourced from computational models, provide a strong indication of its expected behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂PubChem[1]
Molecular Weight 212.24 g/mol PubChem[1]
IUPAC Name 3-(4-methoxyphenyl)benzaldehydePubChem[1]
CAS Number 118350-17-7PubChem[1]
XLogP3 (Predicted) 3.4PubChem[2]
Topological Polar Surface Area 26.3 ŲPubChem[1][2]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

The predicted octanol-water partition coefficient (XLogP3) of 3.4 suggests that this compound is a lipophilic ("fat-loving") compound, indicating a preference for non-polar environments over aqueous ones. This is a common characteristic of molecules with significant aromatic ring systems. The topological polar surface area (TPSA) of 26.3 Ų is relatively low, further supporting the prediction of poor aqueous solubility. The presence of two hydrogen bond acceptors (the oxygen atoms in the methoxy and aldehyde groups) allows for some interaction with protic solvents, but the lack of hydrogen bond donors limits its ability to form extensive hydrogen bond networks with water.

Based on these properties, we can predict the following solubility behavior:

  • Aqueous Solubility: Expected to be low. The large, non-polar biphenyl structure will dominate its interaction with water, making it poorly soluble in aqueous buffers at neutral pH.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility. These solvents can effectively solvate the molecule through dipole-dipole interactions without being hindered by the compound's lack of hydrogen bond donors.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility. The alkyl chains of these alcohols can interact with the biphenyl core, while the hydroxyl groups can form hydrogen bonds with the methoxy and aldehyde oxygens.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Expected to have moderate solubility. The lipophilic nature of the biphenyl rings will favor interaction with these solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[4][5] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Rationale for Method Selection

The shake-flask method is chosen for its reliability in establishing the thermodynamic equilibrium solubility. This is distinct from kinetic solubility, which can often overestimate a compound's true solubility by measuring the concentration before precipitation from a supersaturated solution (often generated from a DMSO stock) has fully occurred.[4] For drug development and fundamental research, understanding the thermodynamic limit is crucial for creating stable formulations and obtaining reliable biological data.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess solid compound prep_vials Add compound and solvent to vials prep_compound->prep_vials prep_solvent Prepare chosen solvent system (e.g., PBS pH 7.4) prep_solvent->prep_vials incubation Incubate with shaking (e.g., 24-48h at 25°C) prep_vials->incubation centrifugation Centrifuge to pellet excess solid incubation->centrifugation filtration Filter supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration dilution Dilute saturated solution filtration->dilution hplc Analyze by validated HPLC-UV method dilution->hplc quant Calculate concentration against calibration curve hplc->quant

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.

    • Causality: Using an excess of solid material is fundamental to ensuring that the solution becomes saturated and reaches equilibrium with the solid phase.[4]

    • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24 to 48 hours).

    • Causality: Continuous agitation ensures maximal contact between the solid and the solvent, facilitating the dissolution process. A prolonged incubation time is necessary to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

    • Causality: This step is critical to remove undissolved particles that would otherwise lead to an overestimation of the solubility.

    • Carefully collect the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality: Filtration provides a secondary, robust mechanism to ensure the final solution is free of any solid particulates.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered saturated solution using the appropriate solvent.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in the following section.

    • Determine the concentration of the analyte in the diluted samples by comparing the response to a standard calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Analytical Method for Quantification: HPLC-UV

To accurately measure the concentration of this compound in the saturated solutions, a validated analytical method is essential. A reverse-phase HPLC method with UV detection is highly suitable for this purpose due to the compound's aromatic structure, which imparts a strong UV chromophore.

Method Development and Validation Principles

The development and validation of this analytical method must adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[6][7] This ensures the method is fit for its intended purpose and provides trustworthy data.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 or a biphenyl stationary phase column is recommended. Biphenyl phases can offer unique selectivity for aromatic compounds through π-π interactions.[8][9] (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point for a biphenyl derivative could be a 60:40 mixture of methanol and water.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution of the compound. For aromatic aldehydes, this is typically in the 254 nm to 320 nm range.[10]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the analysis solvent. Generate a calibration curve by plotting the peak area against the concentration. The curve should demonstrate linearity with a correlation coefficient (R²) of ≥ 0.995.[10]

Validation Parameters (ICH Q2(R2))

The analytical method must be validated for the following parameters to ensure its reliability:[11][12]

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank solvent injection.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

Quantification Workflow Diagram

G cluster_standards Standard Preparation cluster_hplc HPLC Analysis cluster_calc Calculation stock Prepare stock solution of known concentration serial_dil Perform serial dilutions to create calibration standards stock->serial_dil inject_std Inject standards serial_dil->inject_std gen_curve Generate calibration curve (Peak Area vs. Conc.) inject_std->gen_curve inject_sample Inject diluted unknown samples interp Interpolate unknown sample peak area on curve inject_sample->interp gen_curve->interp calc_diluted Determine concentration of diluted sample interp->calc_diluted calc_final Calculate original solubility (Conc. x Dilution Factor) calc_diluted->calc_final

Caption: HPLC-UV Quantification Workflow.

Conclusion

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PCBiS. (n.d.). Thermodynamic solubility.
  • Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
  • Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Request PDF.
  • Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • PubMed. (n.d.). Development of QSAR model for predicting the inclusion constants of organic chemicals with α-cyclodextrin.
  • ACS Publications. (n.d.). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties.
  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • ResearchGate. (2012, March 22). QSAR Prediction of Aqueous Solubility's Of Some Pharmaceutical Compounds by Chemometrics Methods.
  • Food Analysis & E-Book. (n.d.). UV-Vis Spectrophotometer to Identify Inorganic and Organic Compounds in Food.
  • ACS Publications. (n.d.). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation.
  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
  • MSU Chemistry. (n.d.). UV-Visible Spectroscopy.
  • arXiv. (2023, April 24). Uni-QSAR: an Auto-ML Tool for Molecular Property Prediction.
  • ResearchGate. (2011, January). QSAR modeling of aquatic toxicity of aromatic aldehydes using artificial neural network (ANN) and multiple linear regression (MLR).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde.
  • PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde.
  • P212121 Store. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde 1g.
  • PubChem. (n.d.). 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-carboxaldehyde.

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An In-depth Technical Guide to the Stability of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the chemical stability of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a key intermediate in various synthetic applications. A molecule's stability is a critical parameter that influences its storage, handling, and utility in complex reaction schemes, particularly within the pharmaceutical industry. This document outlines the intrinsic chemical liabilities of the compound by analyzing its core functional groups—the aromatic aldehyde, the methoxy ether, and the biphenyl scaffold. Furthermore, it presents a detailed, field-proven protocol for assessing stability through forced degradation studies, compliant with International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2] Anticipated degradation pathways are elucidated, and a robust, stability-indicating analytical method is proposed. This guide serves as a practical resource for scientists seeking to understand and manage the stability profile of this and structurally related compounds.

Introduction: The Imperative of Stability

This compound is a bi-functional organic compound featuring a biphenyl core, which provides a rigid and versatile scaffold for the synthesis of more complex molecules. Its aldehyde and methoxy groups offer reactive handles for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science.

However, the very reactivity that makes this molecule useful also exposes it to potential degradation. Understanding a compound's stability profile is not merely an academic exercise; it is a fundamental requirement for ensuring the reproducibility of experiments, the quality of manufactured products, and the safety of resulting materials. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing analytical methods capable of detecting changes in a molecule's quality over time.[2][3] This guide provides the theoretical framework and practical methodologies to rigorously evaluate the stability of this compound.

Physicochemical Profile

A foundational understanding of a molecule's physical and chemical properties is essential before undertaking stability studies. The key properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 3-(4-methoxyphenyl)benzaldehyde[4]
CAS Number 118350-17-7[4]
Molecular Formula C₁₄H₁₂O₂[4]
Molecular Weight 212.24 g/mol [4]
Topological Polar Surface Area 26.3 Ų[4]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 3[5]

Intrinsic Chemical Stability: A Functional Group Analysis

The stability of this compound can be logically dissected by examining the inherent reactivity of its three primary structural components.

The Aldehyde Moiety: The Primary Site of Reactivity

The carbaldehyde (-CHO) group is the most significant contributor to the molecule's potential instability. Aromatic aldehydes are generally susceptible to nucleophilic addition reactions.[6][7] While the aromatic ring provides some resonance stabilization, making the carbonyl carbon less electrophilic than in aliphatic aldehydes, it remains a primary target for degradation.[6][8]

  • Oxidation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid (4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid). This can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of light or trace metal impurities, or by chemical oxidants.[9]

  • Cannizzaro Reaction: Under strongly basic conditions (and in the absence of α-hydrogens), aromatic aldehydes can undergo disproportionation to yield a primary alcohol and a carboxylic acid.

  • Condensation Reactions: The aldehyde can react with nucleophiles, including other molecules of itself (aldol-type reactions) or amines, if present, leading to the formation of various adducts and impurities.

The Methoxy Group: A Point of Potential Cleavage

The methoxy group (-OCH₃) is generally stable. However, the ether linkage can be a liability under specific, harsh conditions.

  • Acidic Cleavage: Strong acids, particularly hydrohalic acids like HBr or HI, can cleave the ether bond to form the corresponding phenol (4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) and a methyl halide.

  • Oxidative Demethylation: Certain biological or strong chemical oxidizing systems can mediate the O-demethylation of methoxylated aromatic compounds, converting them to their hydroxylated derivatives.[10]

The Biphenyl Core: Photochemical Sensitivity

The biphenyl system, with its extended π-conjugation, is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This absorption can lead to photochemical degradation.

  • Photolysis: Upon absorption of UV radiation, the molecule can be excited to a higher energy state, making it susceptible to various reactions, including isomerization, cyclization, or reaction with ambient oxygen to form photo-oxidized products.[11] The stability of biphenyl compounds is highly dependent on the nature and position of their substituents.[12]

Experimental Assessment: A Protocol for Forced Degradation Studies

To experimentally determine the stability profile, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to accelerate its decomposition.[13] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the sample.[1][14]

Objective and Strategy

The objective is to identify the degradation pathways and develop a stability-indicating analytical method. The strategy involves subjecting a solution of this compound to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions as stipulated by ICH guidelines.[3]

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) B Acid Hydrolysis 0.1 M HCl, 60°C, 24h A->B Aliquot Stock C Base Hydrolysis 0.1 M NaOH, 60°C, 8h A->C Aliquot Stock D Oxidation 3% H₂O₂, RT, 6h A->D Aliquot Stock E Thermal 60°C in Solution, 48h A->E Aliquot Stock F Photolytic (ICH Q1B) Solid & Solution 1.2M lux·h & 200 W·h/m² A->F Aliquot Stock G Neutralize (if needed) Dilute to 100 µg/mL B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Characterize Degradants (MS, NMR) H->I

Caption: Workflow for the forced degradation study of this compound.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Maintain at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 6 hours.[1]

  • Thermal Degradation: Heat a sealed vial of the stock solution at 60°C. Withdraw aliquots at 24 and 48 hours. Also, test the solid compound under dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradants, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.[15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products.[17]

Anticipated Degradation Pathways

Based on the functional group analysis, a logical map of potential degradation products can be constructed. The primary points of failure are expected to be the oxidation of the aldehyde and, under more specific conditions, cleavage of the methoxy group.

Degradation_Pathways Parent This compound OxidationProduct 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid Parent->OxidationProduct Oxidative Stress (e.g., H₂O₂) DemethylationProduct 4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde Parent->DemethylationProduct Strong Acid Stress (e.g., HBr) PhotoOxidationProduct Various Photo-oxidized Products Parent->PhotoOxidationProduct Photolytic Stress (UV/Vis Light)

Sources

Purity Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for the safety and efficacy of final drug products, this document outlines a multi-faceted analytical strategy. We delve into the likely impurity profile based on its common synthetic route, the Suzuki-Miyaura coupling, and detail robust analytical methodologies for their detection, identification, and quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to ensure the highest standards of scientific integrity and regulatory compliance.

Introduction: The Imperative of Purity

This compound (CAS No. 118350-17-7) is a biphenyl carboxaldehyde derivative with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1] Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can potentially exhibit their own pharmacological or toxicological effects, or interfere with the stability and bioavailability of the API.

This guide is structured to provide a logical and scientifically rigorous approach to the purity analysis of this compound. We will first explore the potential impurity landscape, followed by a detailed exposition of orthogonal analytical techniques for comprehensive characterization. The methodologies presented are grounded in established pharmacopeial principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).

The Synthetic Landscape and Potential Impurity Profile

A thorough understanding of the synthetic route is paramount to predicting the potential impurity profile. This compound is frequently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A representative synthetic scheme would involve the reaction of 3-bromobenzaldehyde with 4-methoxyphenylboronic acid. From this synthetic pathway, we can anticipate several classes of process-related impurities:

  • Starting Materials and Reagents: Unreacted 3-bromobenzaldehyde and 4-methoxyphenylboronic acid.

  • Homocoupling Byproducts: Formation of biphenyls from the coupling of two molecules of the same starting material, such as 4,4'-dimethoxybiphenyl and 3,3'-diformylbiphenyl.[2][3]

  • Dehalogenation Products: Reduction of the starting aryl halide, leading to the formation of benzaldehyde.[2]

  • Protodeboronation Products: Cleavage of the carbon-boron bond in the boronic acid, resulting in anisole.

  • Catalyst Residues: Residual palladium and ligands from the catalyst system.

  • Solvent Residues: Organic solvents used in the synthesis and purification steps.

Furthermore, degradation impurities can arise from exposure to heat, light, humidity, and oxidative stress. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid).

The following diagram illustrates the logical flow of impurity identification and control, guided by regulatory principles.

G cluster_0 Impurity Profiling Workflow Synthesis Synthesis of 4'-Methoxy- [1,1'-biphenyl]-3-carbaldehyde (Suzuki Coupling) PotentialImpurities Identification of Potential Impurities (Process & Degradation) Synthesis->PotentialImpurities Predicts AnalyticalMethods Development of Orthogonal Analytical Methods PotentialImpurities->AnalyticalMethods Informs MethodValidation Method Validation (as per ICH Q2(R1)) AnalyticalMethods->MethodValidation Requires PurityAnalysis Batch Release Purity Testing & Stability Studies MethodValidation->PurityAnalysis Enables

Caption: Workflow for impurity profiling of this compound.

Orthogonal Analytical Methodologies for Comprehensive Purity Assessment

A multi-technique, or orthogonal, approach is essential for a comprehensive purity analysis, as no single technique can provide all the necessary information. The following sections detail the recommended analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the cornerstone for quantifying organic impurities in pharmaceutical intermediates. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the main component from its process-related and degradation impurities.[4]

Rationale for Method Parameters:

  • Column: A C18 column is a good starting point due to its versatility for separating non-polar to moderately polar compounds. For enhanced selectivity for aromatic compounds, a biphenyl or phenyl-hexyl stationary phase can be advantageous.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is typically employed. The buffer controls the pH and can improve peak shape, especially for any acidic or basic impurities.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only provides quantitative data at a specific wavelength but also furnishes UV spectra for each peak, which aids in peak tracking and identification, and can be used to assess peak purity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is the preferred technique for the analysis of volatile and semi-volatile impurities, including residual solvents and some low molecular weight byproducts.[5]

Rationale for Method Parameters:

  • Technique: Headspace GC is ideal for residual solvent analysis as it avoids injecting the non-volatile main component onto the GC column. For other volatile impurities, direct injection of a diluted sample may be appropriate.

  • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for a broad range of volatile organic compounds.

  • Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons. A Mass Spectrometer (MS) detector provides definitive identification of the impurities.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • GC System:

    • GC system with a headspace autosampler and an FID.

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

  • Sample Preparation:

    • Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of unknown impurities.[6] Both ¹H NMR and ¹³C NMR provide detailed structural information.

Key Applications:

  • Structural Confirmation: Comparing the NMR spectra of the sample with that of a reference standard confirms the identity of the main component.

  • Impurity Identification: Signals not corresponding to the main component can be analyzed to determine the structure of impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are often necessary for complex structures.

  • Quantitative NMR (qNMR): Can be used for the quantification of impurities without the need for a reference standard of the impurity itself, by using a certified internal standard.

¹H NMR Spectral Data for this compound (Illustrative):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~7.9mAromatic protons
~7.7mAromatic protons
~7.5mAromatic protons
~7.0dAromatic protons
~3.8s3HMethoxy protons (-OCH₃)

Note: Actual chemical shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS) for Molecular Weight Determination and Identification

MS is a highly sensitive technique that provides molecular weight information, which is crucial for identifying unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for separating and identifying impurities in a complex mixture.[5]

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, commonly used with LC.

  • Electron Ionization (EI): A hard ionization technique that produces extensive fragmentation, providing a characteristic "fingerprint" for a molecule, typically used with GC.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, further aiding in its identification.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to harsh conditions to accelerate its degradation and generate potential degradation products. These studies help to elucidate the degradation pathways and ensure that the analytical method can separate the main component from its degradants.

Recommended Stress Conditions (as per ICH Q1A(R2)):

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80 °C).

  • Photodegradation: Exposure to light according to ICH Q1B guidelines.

The following diagram illustrates the workflow for a forced degradation study.

G cluster_1 Forced Degradation Study Workflow DrugSubstance This compound StressConditions Exposure to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) DrugSubstance->StressConditions Analysis Analysis of Stressed Samples (HPLC-PDA/MS) StressConditions->Analysis Evaluation Peak Purity Assessment & Mass Balance Calculation Analysis->Evaluation MethodValidation Confirmation of Stability- Indicating Nature of the Method Evaluation->MethodValidation

Caption: Workflow for conducting forced degradation studies.

Conclusion: A Commitment to Quality and Safety

The purity analysis of this compound is a critical undertaking that requires a deep understanding of its chemistry, a strategic application of orthogonal analytical techniques, and a firm grounding in regulatory principles. The integrated approach outlined in this guide, encompassing impurity profiling, robust analytical method development and validation, and forced degradation studies, provides a comprehensive framework for ensuring the quality and safety of this important pharmaceutical intermediate. By adhering to these principles, researchers and drug development professionals can confidently characterize the purity of their material, thereby contributing to the development of safe and effective medicines.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde.
  • (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
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A Comprehensive Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the biphenyl scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and advanced materials.[1][2][3] Among the vast array of functionalized biphenyl building blocks, 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde emerges as a compound of significant interest. Its unique arrangement of a methoxy group and a reactive carbaldehyde function on a biphenyl framework makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and nomenclature to its synthesis and strategic application in drug discovery and development.

Nomenclature and Chemical Identity

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for this compound.

Identifier Type Value
Systematic Name This compound
IUPAC Name 3-(4-methoxyphenyl)benzaldehyde[4]
CAS Registry Number 118350-17-7[4]
Molecular Formula C₁₄H₁₂O₂[4]
Molecular Weight 212.24 g/mol [4]
SMILES COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O[4]
InChIKey MMXLQHMKFDEKHM-UHFFFAOYSA-N[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and formulation.

Property Value
Appearance White to off-white solid
Melting Point 75-79 °C
Boiling Point ~385.5 °C at 760 mmHg (Predicted)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.
Polar Surface Area 26.3 Ų[4]

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the two phenyl rings is the cornerstone of synthesizing this compound. Among the arsenal of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura reaction is often the method of choice for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][5][6]

The strategic disconnection for the synthesis of this compound via a Suzuki-Miyaura coupling involves the reaction between 3-formylphenylboronic acid and 4-bromoanisole. This approach is favored due to the commercial availability and stability of both starting materials.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromoanisole).

  • Transmetalation: The organoborane (3-formylphenylboronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (Base Activated) pd_complex->transmetalation ar1pdar2 Ar¹-Pd(II)L₂-Ar² transmetalation->ar1pdar2 ar2b Ar²B(OH)₂ ar2b->transmetalation reductive_elimination Reductive Elimination ar1pdar2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Biphenyl Product) reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings.

Materials:

  • 3-Formylphenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Development

The biphenyl moiety is a cornerstone in drug design, offering a rigid scaffold that can position functional groups in a precise three-dimensional orientation for optimal interaction with biological targets.[1][3] The aldehyde functionality of this compound serves as a versatile chemical handle for a variety of transformations, making it a valuable building block for creating libraries of compounds for high-throughput screening.

A Case Study: The Synthesis of Telmisartan

While not a direct precursor, the industrial synthesis of the angiotensin II receptor antagonist Telmisartan provides a compelling example of the utility of a structurally similar biphenyl aldehyde.[1][7][8] In a convergent synthesis of Telmisartan, a key step involves the Suzuki coupling to create a functionalized biphenyl intermediate which is then elaborated. This highlights the strategic importance of biphenyl aldehydes in constructing complex, multi-cyclic drug molecules. The use of a convergent approach, enabled by such building blocks, is highly desirable in pharmaceutical manufacturing as it often leads to higher overall yields and greater efficiency.

Gateway to Bioactive Stilbene and Chalcone Derivatives

The carbaldehyde group can readily undergo olefination reactions, such as the Wittig reaction, to form stilbene derivatives.[5] Stilbenes are a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[9] Furthermore, condensation of the aldehyde with acetophenones can yield chalcones, which are known precursors to flavonoids and exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities.

Potential in the Development of Antifungal Agents

Recent research has shown that novel biphenyl imidazole derivatives possess potent antifungal activities.[10] The synthesis of such compounds often relies on the functionalization of a pre-formed biphenyl core. This compound represents a readily available starting material that can be transformed into a variety of intermediates suitable for the construction of novel antifungal agents.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery and development. Its straightforward synthesis via the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the reactivity of its aldehyde functional group, provides access to a diverse range of complex molecules. The strategic importance of the biphenyl scaffold in medicinal chemistry, exemplified by its presence in numerous marketed drugs, underscores the potential of this compound as a key intermediate in the quest for novel therapeutic agents. As the demand for new and effective medicines continues to grow, the utility of well-characterized and readily accessible building blocks like this compound will undoubtedly continue to expand.

References

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. PubMed.
  • Syntheses - Synthesis of Stilbene Derivatives. Refubium, Freie Universität Berlin.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A flow-based synthesis of telmisartan. SciSpace.
  • Synthesis, Characterization, and Phytotoxic and Antifungal Activities of Biphenyl Derivatives. Scribd.
  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS.
  • Efficient and improved synthesis of Telmisartan. PubMed Central.
  • An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc.
  • Efficient and improved synthesis of Telmisartan. Beilstein Journals.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Synthetic approaches toward stilbenes and their related structures. PubMed Central.
  • Synthesis of a variety of stilbene derivatives. Reaction conditions. ResearchGate.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Europe PMC.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • Stilbenes Preparation and Analysis. Wiley-VCH.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central.
  • 3,4,5-Trimethoxybenzaldehyde. Wikipedia.
  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
  • This compound. PubChem.

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Methodological & Application

Application Note: A Practical Guide to the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Scaffolds

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, frequently imparting desirable pharmacological and physicochemical properties to molecules. The targeted synthesis of unsymmetrical biaryls, such as 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of carbon-carbon bonds, particularly for forging biaryl linkages.[1][2] Its broad adoption stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[3]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the Suzuki coupling, offering insights into the rationale behind the selection of specific reagents and conditions to empower researchers to troubleshoot and adapt this powerful transformation for their unique synthetic challenges.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that orchestrates the coupling of an organoboron species (in this case, 4-methoxyphenylboronic acid) with an organohalide (3-bromobenzaldehyde).[1][4] The catalytic cycle, the engine of this transformation, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex, forming a new organopalladium(II) species. This is often the rate-determining step of the reaction.[1][5]

  • Transmetalation: In this step, the organic moiety from the organoboron compound is transferred to the palladium(II) complex. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][7][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the desired carbon-carbon bond of the biphenyl product and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[4][5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Product R¹-R² (Biphenyl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is designed for robustness and high yield, drawing upon established principles of Suzuki-Miyaura couplings.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromobenzaldehyde≥98%Commercially Available
4-Methoxyphenylboronic acid≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common and effective palladium precursor.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableA widely used phosphine ligand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableA common and effective base.
TolueneAnhydrousCommercially AvailableSolvent.
Ethanol200 ProofCommercially AvailableCo-solvent.
WaterDegassedPrepare in-houseDegas via sparging with an inert gas.
Ethyl acetateHPLC GradeCommercially AvailableFor extraction.
BrineSaturated NaCl solutionPrepare in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Methodology

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to flask - Add solvents start->setup degas Degassing: - Sparge with Argon/Nitrogen for 15-20 min setup->degas catalyst Catalyst Addition: - Add Pd(OAc)₂ and PPh₃ degas->catalyst reaction Reaction: - Heat at 80-90°C - Monitor by TLC catalyst->reaction workup Work-up: - Cool to RT - Add water and extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification analysis Analysis: - Characterize product (NMR, MS) purification->analysis end End analysis->end

Caption: A streamlined workflow for the synthesis of this compound.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask. The reaction concentration should be approximately 0.2 M with respect to the 3-bromobenzaldehyde.

  • Degassing: Thoroughly degas the reaction mixture by bubbling a gentle stream of an inert gas (argon or nitrogen) through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices: A Deeper Dive

  • The Catalyst System (Pd(OAc)₂ and PPh₃): Palladium(II) acetate is a stable and convenient precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a classic, robust phosphine ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle. More advanced and highly active catalyst systems utilizing bulky, electron-rich phosphine ligands exist and can be employed for more challenging substrates.[9][10]

  • The Role of the Base (K₂CO₃): The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[4][7][11] The choice of base can significantly impact the reaction rate and yield.[11] Potassium carbonate is a moderately strong inorganic base that is effective for a wide range of Suzuki couplings. For substrates with base-sensitive functional groups, weaker bases like potassium fluoride (KF) can be considered.[7]

  • The Solvent System (Toluene/Ethanol/Water): The solvent system is chosen to ensure the solubility of both the organic reactants and the inorganic base. Toluene is a good solvent for the organic components, while the addition of a polar co-solvent like ethanol and a small amount of water helps to dissolve the base and facilitate the formation of the active boronate species.[5][12] The choice of solvent can also influence the reaction selectivity and rate.[13][14][15][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized)- Insufficiently degassed system- Poor quality reagents- Ensure thorough degassing.- Use fresh, high-purity reagents and anhydrous solvents.- Consider a more active palladium precatalyst/ligand system.
Formation of Homocoupled Byproducts - Reaction temperature too high- Presence of oxygen- Lower the reaction temperature.- Improve degassing procedure.
Protodeboronation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of excess water or protic impurities- Monitor the reaction closely and stop when complete.- Use anhydrous solvents and limit the amount of water.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds like this compound. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively implement and optimize this protocol for their specific needs. The detailed methodology and insights provided in this application note are intended to serve as a robust starting point for the successful synthesis of this and other valuable biaryl structures.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry.
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions.
  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • Royal Society of Chemistry. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • MDPI. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • ElectronicsAndBooks. Suzuki–Miyaura cross-coupling reaction as the key step for the synthesis of some new 4.

Sources

Synthesis of derivatives from 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Introduction: The Versatility of the Biphenyl Carbaldehyde Scaffold

This compound is a highly valuable and versatile bifunctional molecule in modern organic synthesis. Its structure, featuring a biphenyl core, provides rigidity and unique electronic properties, while the methoxy and aldehyde groups offer distinct points for chemical modification. The aldehyde serves as a crucial synthetic handle, allowing for a vast array of transformations to generate diverse molecular architectures.

Derivatives of this scaffold are of significant interest across multiple scientific disciplines. In materials science, they serve as precursors for multipodal structures used in the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in energy storage and electrochemistry.[1] In medicinal chemistry, the biphenyl motif is a common feature in pharmacologically active compounds, and derivatives have been explored for their potential as anti-inflammatory and analgesic agents.[2]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides detailed, field-proven protocols for synthesizing a range of derivatives from this compound, focusing on the chemical transformations of the aldehyde functional group. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.

Foundational Synthesis: The Suzuki-Miyaura Coupling

Before derivatization, it is essential to understand the primary method for constructing the parent scaffold itself. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most efficient strategies for forming the C-C bond between the two aromatic rings.[3][4] This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide.[5][6]

cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Formylphenylboronic acid Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ A->Catalyst B 4-Bromoanisole B->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Na₂CO₃ or K₂CO₃ Base->Product Solvent DMF/H₂O or Toluene/EtOH/H₂O Solvent->Product

Caption: Foundational Suzuki-Miyaura coupling scheme.

Protocol 1: Synthesis of this compound

This protocol is a representative example adapted from established Suzuki coupling methodologies.[1][5]

Materials:

  • 3-Formylphenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Deionized Water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-formylphenylboronic acid (1.0 equiv), 4-bromoanisole (1.05 equiv), and potassium carbonate (2.0 equiv).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Bubble argon or nitrogen gas through the solution for 20-30 minutes to degas the mixture.

    • Expert Insight: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium(0) catalyst, leading to lower yields.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv). The use of palladium acetate and triphenylphosphine generates the active Pd(0) catalyst in situ.[5]

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Reactant AReactant BCatalyst SystemExpected Yield
3-Formylphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃75-90%
4-Methoxyphenylboronic acid3-BromobenzaldehydePd(PPh₃)₄70-88%

Part 1: Derivatization via Aldehyde-Specific Transformations

The aldehyde group is an electrophilic center ripe for a variety of nucleophilic additions and condensation reactions. The following protocols detail key transformations to generate diverse derivatives.

A. Reductive Amination: Synthesis of Biphenylmethylamines

Reductive amination is a robust and widely used method for converting aldehydes into primary, secondary, or tertiary amines. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[7] Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its selectivity and tolerance of mildly acidic conditions that favor iminium ion formation.

Start 4'-Methoxy-[1,1'-biphenyl] -3-carbaldehyde Product N-Substituted (4'-Methoxy-[1,1'-biphenyl]-3-yl)methanamine Start->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product + Reagent Sodium Triacetoxyborohydride (STAB) Reagent->Product 1. Formation of Iminium Ion Solvent DCE or THF Solvent->Product 2. In situ Reduction

Caption: Workflow for reductive amination.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCE in a round-bottom flask.

  • Add the desired amine (1.1 equiv). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Expert Insight: Portion-wise addition of the hydride reagent helps to control any potential exotherm and ensures a smooth reaction. STAB is less reactive than NaBH₄ and will not significantly reduce the starting aldehyde under these conditions.

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amine derivative by column chromatography or recrystallization.

Amine UsedProduct NameExpected Yield
AnilineN-((4'-methoxy-[1,1'-biphenyl]-3-yl)methyl)aniline>85%
Morpholine4-((4'-methoxy-[1,1'-biphenyl]-3-yl)methyl)morpholine>90%
BenzylamineN-benzyl-1-(4'-methoxy-[1,1'-biphenyl]-3-yl)methanamine>85%
B. Wittig Reaction: Synthesis of Biphenyl-Stilbene Derivatives

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[8] This method offers excellent control over the location of the newly formed double bond, making it ideal for synthesizing stilbene-like derivatives.

cluster_ylide Ylide Formation Salt Phosphonium Salt (e.g., (Ph)₃P⁺CH₂R Br⁻) Base Strong Base (n-BuLi, NaH) Salt->Base Ylide Phosphorus Ylide Base->Ylide Product Stilbene Derivative Ylide->Product Wittig Reaction Aldehyde 4'-Methoxy-[1,1'-biphenyl] -3-carbaldehyde Aldehyde->Product Byproduct Triphenylphosphine oxide Product->Byproduct forms

Caption: The two-stage process of the Wittig reaction.

Protocol 3: Synthesis of a Stilbene Derivative

Materials:

  • Benzyltriphenylphosphonium bromide (or other desired phosphonium salt)

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

Procedure:

  • Ylide Preparation: a. To a flame-dried, two-neck flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-BuLi (1.1 equiv) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Wittig Reaction: a. Dissolve this compound (1.0 equiv) in anhydrous THF in a separate flask. b. Cool the ylide solution back to 0 °C and slowly add the aldehyde solution via cannula or dropping funnel. c. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Work-up: a. Quench the reaction by adding water. b. Extract the product with ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble in hexanes, which can aid in purification. c. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. d. Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide.

Phosphonium SaltProduct NameExpected Isomer Ratio
Benzyltriphenylphosphonium bromide1-(3-styrylphenyl)-4-methoxybenzeneMixture of E/Z
(Methoxymethyl)triphenylphosphonium chloride1-(3-(2-methoxyvinyl)phenyl)-4-methoxybenzeneMixture of E/Z
C. Oxidation: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation.[9] While strong oxidants like KMnO₄ can be used, milder methods are often preferred to avoid side reactions on sensitive substrates. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger, is exceptionally mild and efficient.[10]

Aldehyde 4'-Methoxy-[1,1'-biphenyl] -3-carbaldehyde Product 4'-Methoxy-[1,1'-biphenyl] -3-carboxylic Acid Aldehyde->Product Oxidant Sodium Chlorite (NaClO₂) Oxidant->Product Pinnick Oxidation Buffer NaH₂PO₄ Buffer->Product Scavenger 2-Methyl-2-butene Scavenger->Product

Caption: Key components of the Pinnick oxidation.

Protocol 4: Pinnick Oxidation to a Carboxylic Acid

Materials:

  • This compound

  • tert-Butanol and Water

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a flask, dissolve the aldehyde (1.0 equiv) in a 2:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0-5.0 equiv).

    • Expert Insight: 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, which can otherwise cause unwanted side reactions.

  • In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv).

  • Cool the aldehyde solution to 0 °C and add the aqueous oxidant solution dropwise over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours until TLC shows complete consumption of the aldehyde.

  • Quench the reaction by adding sodium sulfite solution to destroy any excess oxidant.

  • Acidify the mixture to pH 2-3 with 1 M HCl. The carboxylic acid product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum. If no solid forms, extract the product with ethyl acetate.

SubstrateProductExpected Yield
This compound4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid>95%

Characterization of Synthesized Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For example, in a successful oxidation, the aldehyde proton signal (~9.8-10.1 ppm) will disappear and be replaced by a carboxylic acid proton signal (~10-12 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. The characteristic C=O stretch of the starting aldehyde (~1700 cm⁻¹) will shift or be replaced by new bands corresponding to the derivative (e.g., C=C for alkenes, COOH for acids).[1][11]

References

  • Molecules. (2020). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). MDPI. [Link]
  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. [Link]
  • Molecules. (2010).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]
  • Organic Chemistry Portal. (2007).
  • Organic Synthesis. (n.d.).
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  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • PubChem. (n.d.). This compound.
  • Oriental Journal of Chemistry. (2016).
  • PubChem. (n.d.). 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde.
  • UNIMAS Institutional Repository. (2015).
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  • Pharmacy 180. (n.d.). Aldehydes - Functional Group Synthesis. [Link]

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Application Notes and Protocols: Harnessing 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde for Advanced MOF Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Direct Synthesis - The Strategic Utility of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and drug delivery.[1] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for a high degree of tunability. However, the direct synthesis of MOFs with complex or reactive functional groups on the organic linkers can be challenging, often leading to framework instability or preventing crystallization altogether. Post-synthetic modification (PSM) has therefore become a powerful and versatile strategy to introduce sophisticated functionalities into pre-existing MOF architectures.[2]

This application note details the strategic use of This compound , a bifunctional organic molecule, not as a primary linker in de novo MOF synthesis, but as a potent agent for the post-synthetic modification of amine-functionalized MOFs. The aldehyde group offers a reactive handle for covalent modification, specifically through imine condensation with primary amines, while the 4'-methoxy-[1,1'-biphenyl] moiety introduces a rigid, extended π-system with potential for tuning the framework's adsorptive and photoluminescent properties.

We present a detailed protocol for the functionalization of the highly robust and chemically stable amino-functionalized zirconium MOF, UiO-66-NH₂ , with this compound. This process exemplifies a broadly applicable method for creating advanced, functionalized MOFs that may not be accessible through direct synthetic routes.

Design Rationale: The "Grafting-to" Approach

The core of this protocol is a "grafting-to" strategy, where the this compound molecule is covalently attached to the pre-synthesized UiO-66-NH₂ framework. This approach is underpinned by the following principles:

  • Robust Parent Framework: UiO-66-NH₂ is selected for its exceptional thermal and chemical stability, which allows it to withstand the conditions of post-synthetic modification without significant degradation of its crystalline structure.[3]

  • Reactive Functionality: The primary amine groups of the 2-aminoterephthalate linkers in UiO-66-NH₂ serve as nucleophiles that readily react with the electrophilic aldehyde group of the modifying agent.[4]

  • Imine Condensation: The reaction between the amine and aldehyde forms a stable imine linkage, covalently bonding the methoxy-biphenyl moiety to the MOF backbone.[4][5] This is a well-established and efficient reaction in organic chemistry, adaptable to the solid state of the MOF.

  • Tunable Properties: The introduction of the 4'-methoxy-[1,1'-biphenyl] group is expected to modify the pore environment and the electronic properties of the MOF. The extended aromatic system can enhance interactions with specific guest molecules and potentially introduce or enhance luminescence.[6][7]

G cluster_0 Parent MOF Synthesis cluster_1 Post-Synthetic Modification cluster_2 Characterization & Application UiO_syn Solvothermal Synthesis of UiO-66-NH₂ Reaction Imine Condensation in a suitable solvent UiO_syn->Reaction Parent MOF PSM_reagent This compound PSM_reagent->Reaction Modifying Agent Modified_MOF UiO-66-NH-CH=Ar (Functionalized MOF) Reaction->Modified_MOF Covalent Grafting Characterization FT-IR, PXRD, TGA, Luminescence Spectroscopy Modified_MOF->Characterization Verification Application Enhanced Sensing, Selective Adsorption, Luminescent Tagging Characterization->Application Property-driven Use

Figure 1: Workflow for the post-synthetic modification of UiO-66-NH₂.

Experimental Protocols

Part 1: Synthesis of Parent MOF (UiO-66-NH₂) by Solvothermal Method

This protocol is adapted from established literature procedures for the synthesis of UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

Procedure:

  • In a 100 mL screw-capped glass jar, dissolve ZrCl₄ (1.0 mmol, 233 mg) and 2-aminoterephthalic acid (1.0 mmol, 181 mg) in 60 mL of DMF.

  • Seal the jar tightly and sonicate for 10-15 minutes to ensure complete dissolution of the precursors.

  • Place the sealed jar in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the jar from the oven and allow it to cool to room temperature. A pale-yellow precipitate of UiO-66-NH₂ should be visible.

  • Separate the solid product by centrifugation (10,000 rpm, 10 min).

  • Washing:

    • Wash the collected solid with fresh DMF (3 x 20 mL), with centrifugation and decantation steps in between.

    • To exchange the DMF solvent, immerse the solid in methanol (20 mL) for 24 hours.

    • Repeat the methanol exchange twice more.

  • Activation:

    • After the final methanol wash, exchange the solvent with chloroform (20 mL) for 24 hours.

    • Filter the solid and dry it under vacuum at 150 °C for 12 hours to completely remove the solvent from the pores. The activated UiO-66-NH₂ is now ready for post-synthetic modification.

Part 2: Post-Synthetic Modification with this compound

Materials:

  • Activated UiO-66-NH₂ (from Part 1)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

Procedure:

  • In a 50 mL round-bottom flask, suspend 100 mg of activated UiO-66-NH₂ in 20 mL of anhydrous DCM.

  • In a separate vial, dissolve a 5-fold molar excess of this compound (relative to the amine groups in the MOF) in 5 mL of anhydrous DCM.

  • Add the aldehyde solution to the MOF suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and stir the reaction mixture at room temperature for 72 hours.

  • After the reaction period, collect the solid product by centrifugation (10,000 rpm, 10 min).

  • Washing:

    • Wash the modified MOF thoroughly with fresh DCM (3 x 20 mL) to remove any unreacted aldehyde and other soluble impurities.

    • Subsequently, wash with methanol (2 x 20 mL) to remove residual DCM.

  • Drying:

    • Dry the final product, hereafter referred to as UiO-66-N=CH-Ar-OCH₃ , under vacuum at 80 °C for 12 hours.

Figure 2: Schematic of the imine condensation reaction on the MOF linker.

Characterization and Expected Results

Successful modification of the MOF can be confirmed through a suite of characterization techniques.

Technique **Parent MOF (UiO-66-NH₂) **Modified MOF (UiO-66-N=CH-Ar-OCH₃) Rationale for Change
FT-IR Spectroscopy Characteristic N-H stretching bands (~3400-3500 cm⁻¹)Disappearance or significant reduction of N-H stretching bands. Appearance of a new C=N (imine) stretching band (~1620-1650 cm⁻¹).Covalent bond formation between the amine and aldehyde groups.[8]
Powder X-ray Diffraction (PXRD) Crystalline pattern characteristic of the UiO-66 structure.The main diffraction peaks should be retained, indicating the framework's crystallinity is preserved. Minor shifts or changes in peak intensities may be observed.Successful PSM should not disrupt the long-range order of the MOF crystal structure.
Thermogravimetric Analysis (TGA) A specific weight loss profile corresponding to the decomposition of the H₂N-BDC linker.A different weight loss profile, with a higher residual mass at high temperatures, reflecting the incorporation of the bulkier biphenyl moiety.The grafted functional group has a different thermal decomposition behavior and higher molecular weight than the original amine group.
N₂ Sorption Analysis High surface area and pore volume.A decrease in both BET surface area and pore volume.The bulky 4'-methoxy-[1,1'-biphenyl] group now occupies space within the MOF pores.
Luminescence Spectroscopy May exhibit weak fluorescence from the aminoterephthalate linker.Potential for a significant change in emission properties, such as a red-shift in the emission wavelength or an increase in quantum yield.The introduced methoxy-biphenyl group is a known fluorophore, and its incorporation can lead to new or enhanced luminescent behavior.[6]

Potential Applications

The functionalization of UiO-66-NH₂ with this compound opens up avenues for several advanced applications:

  • Luminescent Sensing: The modified MOF could serve as a highly sensitive and selective sensor for various analytes.[9] The porous structure can concentrate guest molecules near the luminescent biphenyl groups, leading to detectable changes in fluorescence upon binding (e.g., quenching or enhancement).

  • Selective Adsorption and Separation: The modified pore environment, now decorated with aromatic biphenyl groups, can exhibit altered affinities for different guest molecules. This could be exploited for the selective adsorption and separation of aromatic compounds from mixtures through enhanced π-π stacking interactions.[10]

  • Heterogeneous Catalysis: The imine nitrogen and the methoxy group could potentially act as basic sites or coordination sites for metal ions, introducing new catalytic activities to the MOF.[3]

Conclusion

Post-synthetic modification is a cornerstone of advanced MOF engineering. The use of this compound provides a straightforward and effective means to introduce a bulky, functional, and potentially luminescent moiety into a robust MOF architecture. The protocols and characterization data outlined in this application note provide a comprehensive guide for researchers and scientists to explore the synthesis and application of these promising new materials. This strategy of covalent functionalization significantly expands the chemical space accessible to MOF materials, paving the way for the development of next-generation materials for a wide range of technological applications.

References

  • Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry, 20(44), 9848-9851.
  • Allendorf, M. D., et al. (2009). Luminescent Metal-Organic Frameworks. OSTI.GOV.
  • Wang, Z., et al. (2020). Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs. Taylor & Francis Online.
  • Van der Veen, M. A., et al. (2021). Using imine chemistry for post-synthetical covalent chiralization of MOF surfaces. ChemRxiv.
  • Kandiah, M., et al. (2010). Post-Synthetic Modification of the Metal Organic Framework Compound UiO-66. The Royal Society of Chemistry.
  • Li, X., et al. (2023). Green Mechanochemical Synthesis of Imine-Linked Covalent Organic Frameworks for High Iodine Capture. The Royal Society of Chemistry.
  • Fu, J., et al. (2020). Post-modification of UiO-66-NH2 by resorcyl aldehyde for selective removal of Pb(II) in aqueous media. ResearchGate.
  • Mondal, S., et al. (2022). Amine- and Imine-Functionalized Mn-Based MOF as an Unusual Turn-On and Turn-Off Sensor for d10 Heavy Metal Ions and an Efficient Adsorbent to Capture Iodine. ACS Publications.
  • Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. ResearchGate.
  • Li, J., et al. (2015). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. RSC Publishing.
  • van der Veen, M. A., et al. (2022). Functionalized modulators in imine-linked covalent organic frameworks (COFs). WUR eDepot.
  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry.
  • Lee, C. Y., et al. (2011). Post-Synthesis Modification of a Metal–Organic Framework To Form Metallosalen-Containing MOF Materials. Journal of the American Chemical Society.
  • Marshall, R. J., & Forgan, R. S. (2016). CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry.
  • Eureka, P. (2024). Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap.
  • Abanades-Ugarte, L., et al. (2017). Postsynthetic Modification of Zirconium Metal-Organic Frameworks. ResearchGate.
  • Zhang, T., et al. (2015). Applications of Metal-Organic Frameworks Featuring multi-Functional Sites. ResearchGate.
  • Gkaniatsou, E., et al. (2021). Metal Organic Frameworks for Smart Storage and Delivery of Aromatic Volatiles and Essential Oils in Agrifood. MDPI.
  • Kumar, A., et al. (2023). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. PMC.
  • Ghasemzadeh, M. A., & Marandi, F. (2022). Role of metal-organic frameworks in organic reactions. ScienceDirect.
  • Ates, H., et al. (2022). Metal organic frameworks (MOFs) and their application as photocatalysts: Part I. Structure, synthesis and post-synthetic modifications. Journal of Medicinal and Nanomaterials Chemistry.
  • Singh, A. K. (2021). Luminescent metal-organic frameworks. Semantic Scholar.
  • Liu, X., et al. (2019). Multi-functionalized MOFs with Large-Pore Apertures as Luminescent Probes for Efficient Sensing of Quinones. ResearchGate.
  • Lustig, W. P., et al. (2017). Luminescent Properties and Applications of Metal-Organic Frameworks. ResearchGate.
  • Wang, H., et al. (2019). Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications. MDPI.

Sources

The Versatility of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a versatile organic compound that has emerged as a significant building block in the realm of materials science. Its unique molecular architecture, characterized by a biphenyl core functionalized with a methoxy and a carbaldehyde group, imparts a combination of rigidity, electronic properties, and reactive potential. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its utilization in the synthesis of advanced materials. The biphenyl unit provides a rigid and conjugated scaffold, which is often a prerequisite for desirable electronic and photophysical properties. The methoxy group, an electron-donating substituent, can modulate these properties, while the carbaldehyde group serves as a versatile reactive handle for constructing more complex molecular and macromolecular structures. This unique combination makes this compound a valuable precursor for a range of functional materials, including porous crystalline frameworks, liquid crystals, and fluorescent sensors.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
CAS Number 118350-17-7
Appearance Off-white to yellow powderCommercially available
Solubility Soluble in common organic solvents like DMF, DMSO, THF, and chlorinated solvents.General chemical knowledge

Application Area 1: Precursor for Porous Crystalline Frameworks (MOFs and COFs)

The rigid and directional nature of the biphenyl core in this compound makes it an excellent candidate for the construction of highly ordered porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are of immense interest for applications in gas storage, separation, and catalysis. The carbaldehyde functionality allows for the formation of larger, multi-topic linkers through further chemical modifications.

Conceptual Framework: From Biphenyl Carbaldehyde to Tripodal Linkers

A key strategy involves the conversion of the mono-aldehyde into a tripodal structure, which can then serve as a triangular building block for the construction of 2D or 3D frameworks. A prime example is the synthesis of 4′,4′′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), a tripodal salicylaldehyde precursor with a triphenylamine core. The triphenylamine core itself is redox-active, potentially imparting interesting electrochemical properties to the resulting framework.[1]

Synthesis_of_Tripodal_Linker 4_Bromoaniline Tris(4-bromophenyl)amine Suzuki_Coupling Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) 4_Bromoaniline->Suzuki_Coupling Pinacolboronato 2-Methoxy-5-(pinacolboronato)benzaldehyde Pinacolboronato->Suzuki_Coupling Tripodal_Product 4′,4′′,4′′′,4′′′′′-Nitrilotris(4-methoxy- [1,1′-biphenyl]-3-carbaldehyde) Suzuki_Coupling->Tripodal_Product MOF_COF_Synthesis Scaffold for MOFs/COFs Tripodal_Product->MOF_COF_Synthesis

Caption: Synthetic route to a tripodal linker for MOFs and COFs.

Protocol: Synthesis of 4′,4′′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde)

This protocol is adapted from the work of Eremin et al.[1]

Materials:

  • Tris(4-bromophenyl)amine

  • 2-Methoxy-5-(pinacolboronato)benzaldehyde

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Argon gas

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a Schlenk flask, combine tris(4-bromophenyl)amine (2 mmol) and 2-methoxy-5-(pinacolboronato)benzaldehyde (8 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) and deionized water (4 mL) to the flask.

  • Degassing: Degas the solution by subjecting it to vacuum while sonicating, followed by backfilling with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Base Addition: Under a positive flow of argon, add potassium carbonate (8 mmol) and Pd(PPh₃)₄ (0.2 mmol) to the reaction mixture.

  • Reaction: Seal the flask and heat the mixture to 80°C with vigorous stirring for 48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with deionized water.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Recrystallize the crude product from acetone to yield the pure 4′,4′′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde).

Expected Outcome: The product is an off-white to yellowish solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Application Area 2: Synthesis of Schiff Base Liquid Crystals

The aldehyde functionality of this compound is readily condensed with primary amines to form Schiff bases (imines). The rigid biphenyl core is a common mesogenic unit in liquid crystals. By reacting the aldehyde with various anilines or alkylamines, a diverse library of Schiff bases with potential liquid crystalline properties can be synthesized. The mesomorphic behavior (e.g., nematic, smectic phases) will depend on the nature of the substituent on the amine.

Schiff_Base_Synthesis Biphenyl_Aldehyde This compound Condensation Condensation (Ethanol, reflux, cat. Acetic Acid) Biphenyl_Aldehyde->Condensation Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Condensation Schiff_Base Schiff Base Product Condensation->Schiff_Base Liquid_Crystal Liquid Crystalline Material Schiff_Base->Liquid_Crystal

Caption: General synthesis of Schiff base liquid crystals.

Protocol: General Synthesis of Schiff Base Derivatives

This is a general protocol that can be adapted for various primary amines.

Materials:

  • This compound

  • A primary amine (e.g., 4-alkoxyaniline, 4-alkoxy-biphenyl-4'-amine)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask, with gentle heating if necessary.

  • Amine Addition: In a separate container, dissolve the primary amine (1 mmol) in absolute ethanol (10 mL).

  • Reaction: Add the amine solution to the aldehyde solution with stirring. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.

Characterization: The resulting Schiff bases should be characterized by FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch), ¹H NMR, and ¹³C NMR spectroscopy. Their liquid crystalline properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Application Area 3: Fluorescent Chemosensors

Schiff bases derived from this compound can also function as fluorescent chemosensors for the detection of metal ions. The imine nitrogen and the methoxy oxygen can act as binding sites for metal ions. Upon coordination, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence (e.g., "turn-on" or "turn-off" response). The biphenyl moiety provides a fluorescent platform.

Chemosensor_Mechanism Schiff_Base_Sensor Schiff Base (Fluorescent) Coordination Coordination Schiff_Base_Sensor->Coordination Metal_Ion Metal Ion (e.g., Al³⁺, Zn²⁺) Metal_Ion->Coordination Complex Schiff Base-Metal Complex (Altered Fluorescence) Coordination->Complex Detection Fluorescence Detection Complex->Detection

Caption: Mechanism of a Schiff base fluorescent chemosensor.

Protocol: Synthesis and Evaluation of a Schiff Base Fluorescent Sensor

This protocol outlines the synthesis of a Schiff base and its preliminary evaluation as a fluorescent sensor for metal ions.

Part A: Synthesis of the Schiff Base Sensor

This follows the general Schiff base synthesis protocol described above, using a suitable amine that can enhance the sensing properties (e.g., 2-amino-8-methylquinoline).

Part B: Spectroscopic Titration for Metal Ion Sensing

Materials:

  • Synthesized Schiff base sensor

  • A range of metal perchlorate or nitrate salts (e.g., Al(ClO₄)₃, Zn(NO₃)₂, etc.)

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solutions: Prepare a stock solution of the Schiff base sensor (e.g., 1 x 10⁻³ M) and stock solutions of the metal salts (e.g., 1 x 10⁻² M) in the chosen solvent.

  • UV-Vis Titration:

    • Place a known concentration of the sensor solution (e.g., 1 x 10⁻⁵ M) in a cuvette.

    • Record the initial UV-Vis absorption spectrum.

    • Incrementally add small aliquots of a specific metal ion stock solution and record the spectrum after each addition.

    • Observe changes in the absorption bands.

  • Fluorescence Titration:

    • Place a known concentration of the sensor solution (e.g., 1 x 10⁻⁵ M) in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum at an appropriate excitation wavelength (determined from the absorption spectrum).

    • Incrementally add small aliquots of a specific metal ion stock solution and record the emission spectrum after each addition.

    • Observe changes in the fluorescence intensity (quenching or enhancement).

  • Selectivity Study: Repeat the fluorescence titration with a range of different metal ions to assess the selectivity of the sensor.

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the sensor and the target metal ion, while keeping the total concentration constant.

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the complex.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in materials science. Its rigid biphenyl core, coupled with strategically placed functional groups, enables the rational design and synthesis of a variety of advanced materials. The protocols provided herein offer a starting point for researchers to explore its potential in creating novel porous frameworks, liquid crystals, and fluorescent sensors. The adaptability of the carbaldehyde group opens up a vast chemical space for further functionalization, promising the development of new materials with tailored properties for a wide range of applications.

References

  • Eremin, D. B., et al. (2021). 4′,4′′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2021(4), M1263. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • European Chemicals Agency (ECHA). (n.d.). 4'-methoxy-(1,1'-biphenyl)-3-carbaldehyde.

Sources

Application Notes and Protocols: 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde as a Versatile Precursor for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl Scaffolds in Organic Electronics

The biphenyl moiety is a cornerstone in the design of high-performance organic electronic materials. Its rigid, planar structure facilitates π-orbital overlap, which is crucial for efficient charge transport, while the torsional angle between the phenyl rings can be tuned to control the extent of conjugation and influence the material's solubility and solid-state packing. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde emerges as a particularly valuable precursor due to the strategic placement of its functional groups. The methoxy group acts as a mild electron-donating group, influencing the HOMO energy level, while the aldehyde at the 3-position provides a versatile reactive site for the synthesis of a diverse range of organic semiconductors. This document provides a detailed guide for researchers on leveraging this precursor for the synthesis of emissive materials and hole-transporting materials for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Core Properties of this compound

A thorough understanding of the precursor's fundamental properties is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂PubChem
Molecular Weight 212.24 g/mol PubChem
CAS Number 118350-17-7PubChem
Appearance Off-white to yellow powder---
Solubility Soluble in common organic solvents (THF, Dichloromethane, Chloroform)---

Synthetic Pathways to High-Performance Organic Electronic Materials

The aldehyde functionality of this compound is a gateway to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse molecular architectures. Below are detailed protocols for the synthesis of two key classes of organic electronic materials: stilbene-based emissive materials and triarylamine-based hole-transporting materials.

Protocol 1: Synthesis of Stilbene-Based Emissive Materials via Horner-Wadsworth-Emmons Reaction

Stilbene derivatives are widely recognized for their excellent fluorescence properties, making them ideal candidates for emissive layers in OLEDs. The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of stilbenes, offering excellent stereoselectivity for the desired E-alkene isomer.[1][2] The reaction of this compound with a suitable phosphonate ester can lead to the formation of highly fluorescent stilbenoid compounds.

Reaction Scheme:

G cluster_0 Horner-Wadsworth-Emmons Reaction precursor This compound reaction_center precursor->reaction_center phosphonate Diethyl (4-(diphenylamino)benzyl)phosphonate phosphonate->reaction_center base NaH or KOtBu in dry THF base->reaction_center Deprotonation product Stilbene Derivative (Emissive Material) byproduct Diethyl phosphate (water-soluble) product->byproduct reaction_center->product Olefination

A Horner-Wadsworth-Emmons reaction workflow.

Materials:

  • This compound

  • Diethyl (4-(diphenylamino)benzyl)phosphonate (or other suitable phosphonate ester)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Preparation of the Ylide:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (4-(diphenylamino)benzyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the solution should become clear, indicating the formation of the phosphonate carbanion (ylide).

  • Olefination Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the aldehyde to the pre-formed ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure stilbene derivative. The water-soluble phosphate byproduct is easily removed during the aqueous work-up.[3]

Expected Outcome and Characterization:

The resulting stilbene derivative is expected to be a highly fluorescent solid. Characterization should be performed using standard analytical techniques:

Characterization TechniqueExpected Results
¹H and ¹³C NMR Confirmation of the chemical structure, including the formation of the vinyl protons with a large coupling constant characteristic of the E-isomer.
Mass Spectrometry Determination of the molecular weight.
UV-Vis Spectroscopy Absorption spectrum showing π-π* transitions.
Photoluminescence Spectroscopy Emission spectrum to determine the fluorescence color and quantum yield.
Cyclic Voltammetry Determination of HOMO and LUMO energy levels to assess its suitability for OLED device fabrication.
Protocol 2: Synthesis of Triarylamine-Based Hole-Transporting Materials (HTMs) via Suzuki-Miyaura Coupling

Triarylamine derivatives are extensively used as hole-transporting materials in OLEDs and perovskite solar cells due to their excellent hole mobility and thermal stability.[4] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and can be employed to construct complex triarylamine architectures.[5][6] A plausible route to a triarylamine-based HTM involves the coupling of a boronic acid or ester derivative of this compound with a suitable di-halo-triarylamine.

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Coupling precursor 4'-Methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl] reaction_center precursor->reaction_center amine N,N-bis(4-bromophenyl)aniline amine->reaction_center catalyst Pd(PPh₃)₄ K₂CO₃ (aq) catalyst->reaction_center Cross-Coupling product Triarylamine Derivative (Hole-Transporting Material) reaction_center->product

A Suzuki-Miyaura coupling reaction workflow.

Materials:

  • 4'-Methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl] (This boronic ester can be synthesized from the corresponding bromo- or iodo-biphenyl derivative via a Miyaura borylation reaction).

  • N,N-bis(4-bromophenyl)aniline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup:

    • To a Schlenk flask, add N,N-bis(4-bromophenyl)aniline (1.0 equivalent), 4'-Methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl] (2.2 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Add a 2M aqueous solution of potassium carbonate (4.0 equivalents).

    • Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

    • Degas the reaction mixture by bubbling argon through the solution for 20-30 minutes.

  • Coupling Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously for 24-48 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure triarylamine derivative.

Expected Outcome and Characterization:

The synthesized triarylamine is expected to be a stable, amorphous solid.

Characterization TechniqueExpected Results
¹H and ¹³C NMR Confirmation of the successful coupling and the final molecular structure.
Mass Spectrometry Determination of the molecular weight.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability, which is crucial for device longevity.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), indicating the morphological stability.
Cyclic Voltammetry Measurement of the HOMO energy level to ensure efficient hole injection from the anode.
Time-of-Flight (TOF) Mobility Measurement Direct measurement of the hole mobility, a key performance metric for an HTM.

Conclusion and Future Outlook

This compound stands out as a highly promising and versatile precursor for the development of novel organic electronic materials. The synthetic protocols detailed herein provide a solid foundation for the creation of both emissive and charge-transporting molecules. The strategic functionalization of the biphenyl core allows for fine-tuning of the optoelectronic properties, paving the way for the rational design of next-generation materials for high-performance and stable organic electronic devices. Further exploration of diverse coupling partners in both the Horner-Wadsworth-Emmons and Suzuki-Miyaura reactions will undoubtedly unlock a wider array of materials with tailored properties for specific applications in the ever-evolving field of organic electronics.

References

  • PubChem. This compound.
  • Horner–Wadsworth–Emmons reaction. In: Wikipedia. ; 2023.
  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station.
  • Becker, H.-D. Synthesis of Stilbene Derivatives. In: Refubium. ; 1983.
  • Synthesis of HTMs 4 and 5. (a) Pd(Ph 3 P) 4 , K 2 CO 3 ,... - ResearchGate.
  • 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). MDPI.
  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI.
  • Synthetic approaches toward stilbenes and their related structures. PMC.
  • Design and characterization of methoxy modified organic semiconductors based on phenyl[7]benzothieno[3,2-b][7]benzothiophene. RSC Publishing.
  • Electrical Characterization of Organic Electronic Materials and Devices. Semantic Scholar.
  • Suzuki-Miyaura coupling reaction: Blue-yellow emitting AIE active dyes for organic electronics. OUCI.
  • The Suzuki Reaction. Andrew G Myers Research Group.

Sources

Functionalization of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: A Guide for Synthetic Strategy and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Biphenyl Scaffold

The 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde moiety is a privileged scaffold in medicinal chemistry and materials science. Its inherent structural rigidity, coupled with the electronic properties imparted by the methoxy and carbaldehyde groups, makes it a valuable starting point for the synthesis of a diverse range of complex molecules.[1][2] The aldehyde functional group, in particular, serves as a versatile chemical handle, allowing for a wide array of subsequent transformations. This guide provides an in-depth exploration of key functionalization strategies for this biphenyl aldehyde, offering not just step-by-step protocols but also the underlying chemical principles that govern these transformations. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for researchers in drug discovery and chemical biology.

Core Functionalization Strategies

The reactivity of this compound is dominated by the chemistry of the aldehyde group. We will focus on three primary classes of transformations that are fundamental to the elaboration of this core structure:

  • Carbon-Carbon Bond Formation: Extension of the carbon skeleton via the Wittig reaction to generate alkenes.

  • Carbon-Nitrogen Bond Formation: Introduction of nitrogen-containing functionalities through reductive amination.

  • Oxidation/Reduction: Interconversion of the aldehyde to the corresponding carboxylic acid or alcohol, providing alternative functional handles.

The following sections will detail the experimental logic and provide actionable protocols for each of these transformations.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), leading to the formation of a C=C double bond at the position of the former C=O bond with high regioselectivity.[3][4]

Scientific Rationale

The choice of the Wittig reaction for the olefination of this compound is predicated on its broad functional group tolerance and the mild reaction conditions under which it can be performed.[3] The reaction proceeds via a well-established mechanism involving the formation of a betaine or oxaphosphetane intermediate, which then collapses to the alkene and a phosphine oxide byproduct.[4] The stereochemical outcome (E/Z selectivity) of the reaction can often be influenced by the nature of the ylide and the reaction conditions.[5] For this protocol, we will focus on the synthesis of a simple vinyl derivative using methyltriphenylphosphonium bromide.

Experimental Workflow: Wittig Olefination

G cluster_0 Ylide Generation (In Situ) cluster_1 Wittig Reaction cluster_2 Work-up and Purification A Suspend methyltriphenylphosphonium bromide in anhydrous THF B Cool to 0 °C under inert atmosphere (e.g., N2 or Ar) A->B C Add strong base (e.g., n-BuLi) dropwise to form the ylide B->C D Stir at 0 °C for 1 hour C->D F Add aldehyde solution dropwise to the ylide solution at 0 °C D->F E Dissolve this compound in anhydrous THF E->F G Allow reaction to warm to room temperature and stir for 12-18 hours H Quench with saturated aq. NH4Cl G->H I Extract with an organic solvent (e.g., ethyl acetate) H->I J Wash with water and brine I->J K Dry over anhydrous MgSO4, filter, and concentrate J->K L Purify by flash column chromatography (silica gel) K->L

Caption: Workflow for the Wittig olefination of this compound.

Detailed Protocol: Synthesis of 4'-Methoxy-3-vinyl-1,1'-biphenyl

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the desired alkene.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reductive Amination for C-N Bond Formation

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[6] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.

Scientific Rationale

This method is superior to the direct alkylation of amines, which often suffers from over-alkylation.[6] The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is well-suited for reductive aminations.[6][7] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes side reactions.[6]

Experimental Workflow: Reductive Amination

G A Dissolve this compound and amine (e.g., benzylamine) in a suitable solvent (e.g., dichloroethane) B Add a mild acid catalyst (e.g., acetic acid) to facilitate imine formation A->B C Add sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise to the reaction mixture B->C D Stir at room temperature for 12-24 hours C->D E Quench with saturated aqueous NaHCO3 D->E F Extract with an organic solvent (e.g., CH2Cl2) E->F G Wash with water and brine F->G H Dry over anhydrous Na2SO4, filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: General workflow for the reductive amination of this compound.

Detailed Protocol: Synthesis of N-((4'-methoxy-[1,1'-biphenyl]-3-yl)methyl)aniline

Materials:

  • This compound

  • Aniline

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel and extract with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Oxidation to a Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid provides a valuable synthetic handle for further functionalization, such as amide bond formation.

Scientific Rationale

Several reagents can effect the oxidation of aldehydes to carboxylic acids. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene, is a highly efficient and mild method that is tolerant of a wide range of functional groups.

Experimental Workflow: Pinnick Oxidation

G A Dissolve this compound in a t-BuOH/THF solvent mixture B Add 2-methyl-2-butene (chlorine scavenger) A->B C Add an aqueous solution of sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4) dropwise B->C D Stir at room temperature until reaction is complete (monitored by TLC) C->D E Quench with aqueous Na2SO3 D->E F Acidify with HCl (aq) to pH ~2-3 E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na2SO4, and concentrate G->H I Purify by recrystallization or chromatography H->I

Caption: Workflow for the Pinnick oxidation of this compound.

Detailed Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Tetrahydrofuran (THF)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of t-BuOH and THF.

  • Add 2-methyl-2-butene (5.0 eq).

  • In a separate flask, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Stir the reaction vigorously for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction in an ice bath and quench by the slow addition of an aqueous solution of Na₂SO₃.

  • Stir for 30 minutes, then acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (to observe the carboxylic acid C=O and O-H stretches), and mass spectrometry.

Quantitative Data Summary

Functionalization Key Reagents Typical Yield Reaction Time
Wittig OlefinationMethyltriphenylphosphonium bromide, n-BuLi60-85%12-18 h
Reductive AminationAniline, NaBH(OAc)₃70-90%12-24 h
Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butene85-95%4-12 h

Yields are representative and may vary depending on the specific substrate and reaction scale.

Conclusion

This compound is a highly adaptable building block for the synthesis of a wide array of functionalized molecules. The protocols detailed in this guide for olefination, reductive amination, and oxidation represent robust and reliable methods for the strategic elaboration of this core structure. By understanding the underlying chemical principles, researchers can confidently apply and adapt these procedures to advance their specific research and development goals in the fields of medicinal chemistry and materials science.

References

  • MDPI. (n.d.). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde).
  • J&K Scientific. (n.d.). 4'-Methoxy-biphenyl-4-carboxaldehyde | 52988-34-8.
  • Organic Reactions. (n.d.). The Wittig Reaction.
  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ).
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • PubChem. (n.d.). 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2013). Part I: the development of the catalytic Wittig reaction.
  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (2024). Typical reaction conditions for the Wittig reaction of 4‐phenyl...
  • UNIMAS Institutional Repository. (2022). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • PubChemLite. (n.d.). This compound.
  • AOBChem USA. (n.d.). 4'-methoxy-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • PubChem. (n.d.). 4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde.
  • PubChem. (n.d.). 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-carboxaldehyde.
  • PMC - NIH. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.

Sources

Application Notes and Protocols: Synthesis and Characterization of Schiff Bases from 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde and Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Biphenyl Schiff Bases

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone in the fields of medicinal chemistry and materials science. Their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, offers a versatile platform for generating diverse molecular architectures.[1][2] The resulting imine bond is not merely a linker but often imparts crucial biological activities and unique physicochemical properties to the molecule.[3][4]

This application note focuses on the reaction of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde with various primary amines. The biphenyl scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets. The addition of a methoxy group can enhance pharmacokinetic properties, while the carbaldehyde function provides a reactive handle for derivatization. The Schiff bases derived from this particular aldehyde are of significant interest for the development of novel therapeutic agents, including but not limited to anticancer, antibacterial, antifungal, and antiviral agents.[5][6] This guide provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and in-depth characterization techniques.

Reaction Mechanism: The Formation of the Imine Bond

The reaction between an aldehyde and a primary amine to form a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid.[7]

The mechanism can be described in the following steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom pushes out a molecule of water, forming a double bond between the carbon and nitrogen atoms. This results in the formation of a protonated imine, also known as an iminium ion.

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final neutral Schiff base and regenerating the acid catalyst.

G cluster_0 Reaction Mechanism Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Amine Primary Amine (R-NH2) H_plus H+ Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + R-NH2 Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Proton Transfer Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Schiff_Base Schiff Base Product Iminium_Ion->Schiff_Base - H+ Water H2O G cluster_1 Experimental Workflow A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Acetic Acid (catalyst) B->C D Reflux and Monitor by TLC C->D E Cool and Isolate Crude Product D->E F Recrystallize from Ethanol E->F G Dry Purified Schiff Base F->G

Sources

Biological activity of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Evaluation of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde Derivatives

Introduction: The Biphenyl Scaffold in Modern Drug Discovery

The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique stereochemistry and the ability to be readily functionalized on both phenyl rings allow for the fine-tuning of pharmacological properties. The introduction of a methoxy group and a carbaldehyde moiety, as seen in the this compound core, provides key hydrogen bond acceptors and reactive handles for creating diverse derivative libraries. Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only detailed protocols for evaluating the biological activities of novel this compound derivatives but also the scientific rationale behind these experimental designs. Our focus is on establishing robust, self-validating workflows to screen and characterize these compounds for their therapeutic potential.

Synthetic Strategy & Library Development: A General Workflow

The generation of a diverse chemical library is the foundational step in exploring the structure-activity relationship (SAR) of the this compound scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the core biphenyl structure.[3][4] The aldehyde group can then be used as a versatile synthetic handle for subsequent derivatization, such as reductive amination or Schiff base formation, to rapidly build a library of analogues.[5]

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Cascade start Starting Materials (e.g., Boronic Acids, Aryl Halides) suzuki Suzuki-Miyaura Coupling start->suzuki core Core Scaffold This compound suzuki->core derivatization Parallel Synthesis (e.g., Reductive Amination, Schiff Base Formation) core->derivatization library Derivative Library derivatization->library primary Primary Screening (e.g., Cytotoxicity, Antimicrobial MIC) library->primary Characterization & QC secondary Secondary Assays (e.g., Anti-inflammatory, Apoptosis) primary->secondary tertiary Mechanism of Action (e.g., Western Blot, qPCR) secondary->tertiary hit Hit Compound(s) tertiary->hit

Caption: High-level workflow from synthesis to biological hit identification.

Section 1: Evaluation of Anticancer Activity

Many biphenyl-containing compounds have been investigated for their potential as anticancer agents.[2] Their mechanisms often involve inducing programmed cell death (apoptosis) and inhibiting the uncontrolled proliferation characteristic of cancer cells.[6][7] The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines.

Core Principle: Distinguishing Cytotoxicity from Anti-proliferative Effects

It is crucial to differentiate between a compound that is broadly toxic to all cells and one that selectively inhibits the proliferation of cancer cells. This is achieved by screening against a panel of cancer cell lines and, ideally, a non-cancerous control cell line.[6] A promising compound will show high potency (low IC₅₀) against cancer cells and low potency (high IC₅₀) against normal cells, indicating a favorable therapeutic window.

Protocol 1.1: Cell Viability and Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for the initial screening of compounds to determine their effect on cancer cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Rationale: This assay is chosen for primary screening due to its high-throughput nature, cost-effectiveness, and reliability.[9] It allows for the rapid determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for compound potency.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test derivatives in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with medium containing the test compounds or controls.

    • Negative Control: Vehicle only.

    • Positive Control: A known anticancer drug (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from the primary screen should be organized for clear comparison.

Derivative IDCancer Cell LineIC₅₀ (µM)Non-cancerous Cell LineIC₅₀ (µM)Selectivity Index (SI)¹
MB-3-001HCT-116 (Colon)1.7 ± 0.5BJ (Fibroblast)> 50> 29.4
MB-3-002HCT-116 (Colon)2.0 ± 0.7BJ (Fibroblast)> 50> 25.0
MB-3-003HCT-116 (Colon)15.2 ± 2.1BJ (Fibroblast)> 50> 3.3
DoxorubicinHCT-116 (Colon)0.8 ± 0.2BJ (Fibroblast)1.5 ± 0.41.875
¹ Selectivity Index = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.
Mechanistic Insight: Apoptosis Induction

Compounds that show promising and selective cytotoxicity should be further investigated for their mechanism of action. A key hallmark of many successful anticancer drugs is the ability to induce apoptosis.

G compound Biphenyl Derivative stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cytoC Cytochrome c Release bax->cytoC apaf1 Apaf-1 cytoC->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.

Section 2: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The discovery of novel anti-inflammatory agents is a critical area of research.[10] Macrophages, particularly when stimulated by agents like lipopolysaccharide (LPS), are key players in the inflammatory response, releasing mediators like nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[11]

Core Principle: Targeting Inflammatory Signaling

The primary goal is to identify compounds that can suppress the production of these inflammatory mediators. The most common in vitro model uses the RAW 264.7 murine macrophage cell line stimulated with LPS, which activates Toll-like receptor 4 (TLR4) signaling.[12] This triggers downstream pathways, primarily NF-κB and MAPKs, leading to the expression of inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Compound Biphenyl Derivative (Potential Inhibitor) Compound->IKK Compound->IkB Compound->NFkB Inhibition

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[10]

Rationale: The Griess assay is a simple, rapid, and cost-effective colorimetric method ideal for screening potential anti-inflammatory compounds.[8] A reduction in nitrite levels indicates inhibition of iNOS activity or expression.

Methodology:

  • Cytotoxicity First: Before assessing anti-inflammatory activity, determine the non-toxic concentration range of your derivatives on RAW 264.7 cells using the MTT assay (Protocol 1.1). This is a critical self-validating step to ensure that any observed decrease in NO is not due to cell death.[10]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of the test derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL).

    • Negative Control: Vehicle only (no LPS).

    • Positive Control: Vehicle + LPS.

    • Reference Control: Known anti-inflammatory agent (e.g., Dexamethasone) + LPS.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition relative to the LPS-only control.

Protocol 2.2: Pro-inflammatory Cytokine Measurement (ELISA)

For promising compounds, it is important to confirm their activity by measuring their effect on other inflammatory mediators, such as TNF-α or IL-6.

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in biological fluids.[15]

Methodology:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment, and LPS stimulation as described in the NO production assay (Protocol 2.1).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant and store it at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to generate a colorimetric or chemiluminescent signal.

  • Data Analysis: Calculate the cytokine concentrations from a standard curve and determine the percentage of inhibition caused by the test compounds.

Section 3: Evaluation of Antimicrobial Activity

The biphenyl scaffold is also present in compounds with known antimicrobial properties.[1][16][17] Screening for antibacterial activity is a valuable step in characterizing the biological profile of new derivatives.

Core Principle: Determining Minimum Inhibitory Concentration (MIC)

The gold-standard method for quantifying the in vitro activity of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[18][19]

Protocol 3.1: MIC Determination by Broth Microdilution

This method is widely used in clinical and research laboratories for its efficiency and the ability to test multiple compounds and bacterial strains simultaneously.[20][21]

Rationale: Broth microdilution provides a quantitative result (the MIC value) that is more informative than qualitative methods like disk diffusion. It is the reference method for antimicrobial susceptibility testing.[20]

Methodology:

  • Bacterial Inoculum Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well.

    • Negative Control (Sterility): Broth only, no bacteria.

    • Positive Control (Growth): Broth + bacteria + vehicle (DMSO).

    • Reference Control: A known antibiotic (e.g., Gentamicin or Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Summarizing Antimicrobial Activity

MIC values should be tabulated to compare the activity of derivatives against different types of bacteria.

Derivative IDS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
MB-3-0014> 64
MB-3-0028> 64
MB-3-003> 64> 64
Gentamicin0.51

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles. (n.d.). Murdoch University Research Portal.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255. [Link]
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Anti-cancer drug design, 13(7), 789-802. [Link]
  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. (2012).
  • Antimicrobial Susceptibility Testing. (n.d.). APEC.
  • Antibiotic sensitivity testing. (n.d.). Wikipedia.
  • Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. (2014). Journal of Pharmacy and Pharmacology, 66(12), 1747-1755. [Link]
  • 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). (2022). Molbank, 2022(2), M1397. [Link]
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]
  • A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (2020). International Journal of Research and Analytical Reviews. [Link]
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine N
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17750. [Link]
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]
  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules, 27(18), 5894. [Link]
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. (n.d.). BenchChem.
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2024). Food Science & Nutrition. [Link]
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules, 27(15), 4993. [Link]
  • Anticancer efficacy of biphenyl-based compounds in published research studies. (n.d.).
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(11), 5693. [Link]
  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.).
  • New exploration of [1,1′-Biphenyl]-4-carbaldehyde. (2021). Heterocyclic Building Blocks-Isothiazole. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde. (n.d.). PubChem. [Link]
  • Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines. (2019). Bioorganic Chemistry, 86, 612-624. [Link]
  • 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. (n.d.). PubChem. [Link]
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2018). Molecules, 23(3), 712. [Link]
  • Evaluation of Bis-biphenyl Salicylaldehyde Schiff Base Derivatives for Alpha-Glucosidase Inhibition: Anticancerous Activity and Molecular Docking Studies. (2024). Jordan Journal of Chemistry. [Link]
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). Borneo Journal of Resource Science and Technology. [Link]
  • 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. (2023). Frontiers in Marine Science, 10. [Link]
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. [Link]
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). Plants, 10(11), 2496. [Link]
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). Phycology, 6(1), 10. [Link]
  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone in LPS-stimulated RAW264.7 macrophages, Jurkat T-lymphocytes and in HK-2 epithelial cells. (2016). International Immunopharmacology, 35, 137-145. [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral Alcohols via Catalytic Ethylation of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Biphenyl Methanols

Chiral secondary alcohols containing a biphenyl scaffold are pivotal structural motifs in medicinal chemistry and materials science. The specific stereochemistry of these molecules can dictate their biological activity, making their enantioselective synthesis a critical challenge. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a versatile building block, and the asymmetric transformation of its aldehyde group opens a direct route to a variety of high-value chiral compounds. This application note provides a detailed protocol and scientific rationale for the asymmetric ethylation of this compound, a representative transformation for creating a stereogenic carbinol center.

Core Concept: Catalytic Asymmetric Addition of Organozinc Reagents

The enantioselective addition of organometallic reagents to carbonyls is a cornerstone of modern asymmetric synthesis. Among these, the addition of dialkylzinc reagents to aldehydes, catalyzed by chiral ligands, offers a robust and highly selective method for producing chiral secondary alcohols.[1] This approach is favored for its high degree of enantiocontrol and the functional group tolerance of organozinc reagents.

This protocol will focus on the catalytic asymmetric addition of diethylzinc to this compound, facilitated by a chiral amino alcohol catalyst. The underlying principle involves the in situ formation of a chiral zinc-ligand complex that coordinates the aldehyde, creating a sterically defined environment. This chiral pocket then directs the nucleophilic attack of an ethyl group from the diethylzinc reagent to one of the two enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.

Mechanistic Rationale: The Role of the Chiral Catalyst

The success of this asymmetric transformation hinges on the formation of a well-defined chiral catalytic species. A widely employed and effective catalyst for this reaction is (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB). The proposed catalytic cycle, illustrated below, highlights the key steps:

  • Catalyst Activation: The chiral amino alcohol, (-)-DAIB, reacts with diethylzinc to form a chiral zinc alkoxide dimer. This is the active catalytic species.

  • Substrate Coordination: The aldehyde, this compound, coordinates to one of the zinc centers in the dimeric complex. The steric bulk of the biphenyl group and the isoborneol backbone of the ligand dictate a preferred orientation for this coordination to minimize steric hindrance.

  • Enantioselective Ethyl Transfer: An ethyl group is transferred intramolecularly from the other zinc atom to the re- or si-face of the coordinated aldehyde. The chiral environment of the complex ensures this transfer is highly stereoselective.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by another molecule of diethylzinc, releasing the chiral alcohol (after workup) and regenerating the active catalyst for the next cycle.

Diagram of the Proposed Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_entry_exit Reaction Components Active_Catalyst Chiral Zn-DAIB Dimer Coordination Aldehyde Coordination Complex Active_Catalyst->Coordination + Aldehyde Transition_State Enantioselective Ethyl Transfer (TS) Coordination->Transition_State Product_Complex Product Zn-Alkoxide Transition_State->Product_Complex Product_Complex->Active_Catalyst + Et2Zn - Product Alkoxide Product Chiral Alcohol Product (after workup) Product_Complex->Product DAIB (-)-DAIB Catalyst DAIB->Active_Catalyst Et2Zn_reagent Diethylzinc (Et2Zn) Et2Zn_reagent->Active_Catalyst Aldehyde This compound Aldehyde->Coordination caption Proposed catalytic cycle for the asymmetric ethylation of an aldehyde.

Caption: Proposed catalytic cycle for the asymmetric ethylation of an aldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure for the asymmetric ethylation of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • This compound (Substrate)

  • (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB) (Chiral Catalyst)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried Schlenk flask or two-necked round-bottom flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Ice bath (0 °C)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under a positive pressure of argon, add (-)-DAIB (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (5 mL) via syringe to dissolve the catalyst.

    • Cool the solution to 0 °C in an ice bath.

  • Formation of the Active Complex:

    • To the stirred catalyst solution at 0 °C, slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) dropwise via syringe over 5 minutes.

    • Stir the resulting colorless solution at 0 °C for 30 minutes to ensure the complete formation of the chiral catalyst complex.

  • Substrate Addition:

    • In a separate vial, prepare a solution of this compound (1.0 mmol, 212.24 mg) in anhydrous toluene (2 mL).

    • Add the aldehyde solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by periodically taking aliquots (carefully quenching them with saturated NH₄Cl before spotting) until the starting aldehyde is consumed. Typical reaction times can range from 12 to 48 hours.

  • Quenching:

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). A white precipitate of zinc salts will form.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol, (S)-1-(4'-methoxy-[1,1'-biphenyl]-3-yl)propan-1-ol.

    • The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation: Expected Results

The following table summarizes the expected outcomes for the asymmetric ethylation of this compound based on typical results for aromatic aldehydes with the (-)-DAIB catalyst.[2]

ParameterExpected ValueNotes
Catalyst Loading 2 mol%Lower loadings may be possible but might require longer reaction times.
Temperature 0 °CLower temperatures can sometimes improve enantioselectivity.
Reaction Time 12 - 48 hMonitor by TLC for completion.
Chemical Yield > 90%Yields are typically high for this reaction.
Enantiomeric Excess (ee) > 95%The (-)-DAIB catalyst is known to provide high enantioselectivity for aromatic aldehydes.
Product Configuration (S)Based on the established model for the (-)-DAIB catalyst.[3]

Experimental Workflow

The following diagram outlines the key stages of the experimental process, from setup to final analysis.

Experimental_Workflow Start Start Setup Inert Atmosphere Setup (Flame-dried Schlenk Flask) Start->Setup Catalyst_Prep Catalyst Dissolution ((-)-DAIB in Toluene at 0°C) Setup->Catalyst_Prep Complex_Formation Addition of Diethylzinc (Stir for 30 min at 0°C) Catalyst_Prep->Complex_Formation Substrate_Add Dropwise Addition of Aldehyde Solution Complex_Formation->Substrate_Add Reaction Stir at 0°C (Monitor by TLC) Substrate_Add->Reaction Quench Quench with sat. NH4Cl (aq) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, Chiral HPLC/GC) Purification->Analysis End End Analysis->End caption Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocol described is based on a well-established and highly reliable class of reactions. To ensure the trustworthiness and reproducibility of the results, the following points are critical:

  • Purity of Reagents: The aldehyde must be pure, and the diethylzinc solution should be titrated to confirm its concentration. Anhydrous, degassed solvents are essential to prevent quenching of the organometallic reagents and deactivation of the catalyst.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is non-negotiable. Oxygen and moisture will lead to lower yields and potentially lower enantioselectivity.

  • Temperature Control: Maintaining the reaction at the specified temperature is crucial for achieving high enantioselectivity.

  • Analytical Validation: The final product's identity and purity should be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The enantiomeric excess must be determined by a validated chiral chromatography method, comparing the result to a racemic sample if necessary.

By following these guidelines, researchers can confidently apply this protocol to generate valuable chiral building blocks for drug discovery and materials science applications.

References

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes.
  • ElectronicsAndBooks. (n.d.). Catalytic enantioselective addition of diethylzinc to aldehydes using aziridine based chiral ligands.
  • Semantic Scholar. (n.d.). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands.
  • ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
  • MDPI. (2025, July 23). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
  • ChemTube3D. (n.d.). Asymmetric Methylation of Carbonyl with Dimethyl Zinc.
  • RSC Publishing. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes using Chiral Polymer Catalysts Possessing a Methylene Spacer.
  • MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
  • National Institutes of Health. (n.d.). Catalytic asymmetric organozinc additions to carbonyl compounds.
  • ACS Publications. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand.
  • ACS Publications. (n.d.). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect.
  • ResearchGate. (2025, August 7). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol.
  • RSC Publishing. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions.
  • ACS Publications. (2014, April 16). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs).
  • SciELO. (n.d.). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes.

Sources

Catalytic Applications of Metal Complexes with 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde Derived Ligands: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold in Modern Catalysis

The biphenyl moiety is a privileged structure in ligand design for homogeneous catalysis. Its rigid backbone and tunable steric and electronic properties, through substitution on either phenyl ring, allow for the fine-tuning of the catalytic activity of metal complexes. The introduction of a carbaldehyde group, as in 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, provides a versatile handle for the synthesis of a wide array of ligands, most notably Schiff bases and N-heterocyclic carbenes (NHCs). These ligands can stabilize various transition metals, including palladium, copper, and ruthenium, creating robust and highly active catalysts for a range of organic transformations crucial in academic research and the pharmaceutical industry.

This guide provides an in-depth exploration of the synthesis and catalytic applications of metal complexes featuring ligands derived from this compound. We will delve into the synthesis of these ligands and their corresponding metal complexes, followed by detailed application notes and protocols for key catalytic reactions. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems for researchers in the field.

Part 1: Ligand and Complex Synthesis

The versatility of the aldehyde functional group allows for the straightforward synthesis of various ligand classes. Here, we focus on two of the most impactful: Schiff bases and N-heterocyclic carbenes.

Synthesis of Schiff Base Ligands

Schiff base ligands are synthesized through the condensation reaction of an aldehyde with a primary amine.[1][2] The electronic and steric properties of the resulting ligand can be easily modulated by the choice of the amine. For asymmetric catalysis, a chiral primary amine can be used to generate a chiral Schiff base ligand.

Protocol 1: Synthesis of a Bidentate Schiff Base Ligand

This protocol describes the synthesis of a representative bidentate Schiff base ligand from this compound and aniline.

  • Materials:

    • This compound (1 equivalent)

    • Aniline (1 equivalent)

    • Ethanol (anhydrous)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add aniline to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base ligand under vacuum.

    • Characterize the product by FT-IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H-NMR, and mass spectrometry.

dot

cluster_start Starting Materials cluster_process Reaction cluster_product Product Aldehyde This compound ReactionVessel Ethanol, Acetic Acid (cat.) Reflux, 4-6h Aldehyde->ReactionVessel Amine Primary Amine (e.g., Aniline) Amine->ReactionVessel SchiffBase Schiff Base Ligand ReactionVessel->SchiffBase

Caption: Synthesis of a Schiff Base Ligand.

Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors

NHC ligands have become ubiquitous in catalysis due to their strong σ-donating properties, which form highly stable bonds with metal centers.[3] The synthesis of the NHC ligand itself typically involves the deprotonation of an imidazolium or imidazolinium salt precursor.

Protocol 2: Synthesis of an Imidazolium Salt (NHC Precursor)

This protocol outlines a general method for the synthesis of an imidazolium salt precursor.[3]

  • Materials:

    • This compound (1 equivalent)

    • Ethylenediamine (0.5 equivalents)

    • Glyoxal (40% in water, 0.5 equivalents)

    • Ammonium chloride

    • Triethylamine

    • Acetonitrile

  • Procedure:

    • In a round-bottom flask, combine this compound, ethylenediamine, and glyoxal in acetonitrile.

    • Add ammonium chloride and triethylamine to the mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • The imidazolium salt will precipitate. Collect the solid by filtration.

    • Wash the solid with diethyl ether to remove impurities.

    • Dry the imidazolium salt under vacuum.

    • Characterize the product by ¹H-NMR and ¹³C-NMR.

Synthesis of Metal Complexes

The synthesized ligands can be readily complexed with various metal precursors to generate the active catalysts.

Protocol 3: Synthesis of a Palladium(II)-Schiff Base Complex

This protocol describes the synthesis of a palladium(II) complex with the bidentate Schiff base ligand prepared in Protocol 1.[4][5]

  • Materials:

    • Schiff base ligand from Protocol 1 (2 equivalents)

    • Palladium(II) chloride (PdCl₂) (1 equivalent)

    • Methanol

  • Procedure:

    • Dissolve the Schiff base ligand in methanol in a round-bottom flask.

    • In a separate flask, dissolve PdCl₂ in methanol. A small amount of HCl may be needed to aid dissolution.

    • Slowly add the PdCl₂ solution to the ligand solution with constant stirring.

    • A precipitate of the palladium complex will form immediately.

    • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

    • Collect the complex by vacuum filtration, wash with cold methanol, and then with diethyl ether.

    • Dry the palladium(II)-Schiff base complex under vacuum.

    • Characterize the complex by FT-IR, elemental analysis, and UV-Vis spectroscopy.

Protocol 4: Synthesis of a Copper(II)-Schiff Base Complex

This protocol details the synthesis of a copper(II) complex with the same Schiff base ligand.[6][7]

  • Materials:

    • Schiff base ligand from Protocol 1 (2 equivalents)

    • Copper(II) acetate monohydrate (1 equivalent)

    • Methanol

  • Procedure:

    • Dissolve the Schiff base ligand in methanol with gentle heating.

    • Add a methanolic solution of copper(II) acetate monohydrate dropwise to the ligand solution.

    • Reflux the mixture for 2-3 hours.

    • Allow the solution to cool, during which the copper complex will crystallize.

    • Collect the crystals by filtration, wash with cold methanol, and dry.

    • Characterize the complex using FT-IR, UV-Vis, and elemental analysis.

dot

cluster_start Starting Materials cluster_process Reaction cluster_product Product Ligand Schiff Base or NHC Ligand Solvent Solvent (e.g., Methanol, Acetonitrile) Stirring/Reflux Ligand->Solvent MetalSalt Metal Precursor (e.g., PdCl₂, Cu(OAc)₂) MetalSalt->Solvent MetalComplex Metal-Ligand Complex Solvent->MetalComplex

Caption: General Synthesis of a Metal-Ligand Complex.

Part 2: Catalytic Applications and Protocols

The metal complexes synthesized from this compound derived ligands are expected to be highly active in a variety of catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are workhorses in C-C bond formation. Ligands derived from the biphenyl scaffold are particularly effective in stabilizing the palladium catalyst and promoting high turnover numbers.[8]

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls.[9] The palladium-Schiff base complex synthesized in Protocol 3 is an excellent candidate for this transformation.

Application Note: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

  • Catalyst: [Pd(Schiff Base)₂Cl₂] (from Protocol 3)

  • Reaction: Aryl halide + Arylboronic acid → Biaryl

  • Advantages: High yields, tolerance of a wide range of functional groups, and mild reaction conditions. The biphenyl-based ligand enhances catalyst stability and activity.[10]

Protocol 5: Suzuki-Miyaura Coupling

  • Materials:

    • Aryl halide (e.g., 4-bromoanisole, 1 mmol)

    • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

    • [Pd(Schiff Base)₂Cl₂] (0.1-1 mol%)

    • Base (e.g., K₂CO₃, 2 mmol)

    • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Procedure:

    • To a Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid0.595
21-Iodonaphthalene4-Tolylboronic acid0.592
33-Bromopyridine4-Methoxyphenylboronic acid1.088

dot

Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Ar-Ar' RedElim->Pd(0)L2

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.[11]

The Heck-Mizoroki reaction is a key method for the synthesis of substituted alkenes from aryl halides and alkenes.[12] Palladium-NHC complexes are particularly effective catalysts for this transformation.[13][14]

Application Note: Heck-Mizoroki Reaction

  • Catalyst: In situ generated Pd-NHC complex from the precursor in Protocol 2.

  • Reaction: Aryl halide + Alkene → Substituted Alkene

  • Advantages: High stereoselectivity for the trans isomer, good functional group tolerance. The strong Pd-C bond in the NHC complex prevents catalyst decomposition at high temperatures.[15]

Protocol 6: Heck-Mizoroki Reaction

  • Materials:

    • Aryl halide (e.g., iodobenzene, 1 mmol)

    • Alkene (e.g., n-butyl acrylate, 1.5 mmol)

    • Imidazolium salt (from Protocol 2, 1-2 mol%)

    • Pd(OAc)₂ (1 mol%)

    • Base (e.g., Triethylamine, 2 mmol)

    • Solvent (e.g., DMF, 5 mL)

  • Procedure:

    • In a Schlenk tube, combine the imidazolium salt, Pd(OAc)₂, and base in DMF.

    • Heat the mixture at 60 °C for 30 minutes to pre-form the Pd-NHC catalyst.

    • Add the aryl halide and alkene to the reaction mixture.

    • Heat the reaction at 120-140 °C for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • After completion, cool to room temperature, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

EntryAryl HalideAlkeneCatalyst Loading (mol%)Yield (%)
1Iodobenzenen-Butyl acrylate1.098
24-BromobenzonitrileStyrene1.090
31-IodonaphthaleneMethyl methacrylate1.585
Copper-Catalyzed Oxidation

Copper-Schiff base complexes are known to catalyze a variety of oxidation reactions, including the oxidation of alcohols and phenols.[16][17]

Application Note: Aerobic Oxidation of Benzyl Alcohol

  • Catalyst: [Cu(Schiff Base)₂(OAc)₂] (from Protocol 4)

  • Reaction: Benzyl alcohol → Benzaldehyde

  • Advantages: Utilizes atmospheric oxygen as a green oxidant, high selectivity for the aldehyde, and mild reaction conditions.[18][19]

Protocol 7: Aerobic Oxidation of Benzyl Alcohol

  • Materials:

    • Benzyl alcohol (1 mmol)

    • [Cu(Schiff Base)₂(OAc)₂] (1-5 mol%)

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (5-10 mol%)

    • Solvent (e.g., Acetonitrile, 5 mL)

  • Procedure:

    • To a flask equipped with a reflux condenser open to the air, add benzyl alcohol, the copper catalyst, and TEMPO in acetonitrile.

    • Heat the mixture to reflux for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure.

    • Purify the resulting benzaldehyde by column chromatography.

Asymmetric Catalysis: Ruthenium-Catalyzed Transfer Hydrogenation

For asymmetric catalysis, a chiral ligand is required. A chiral Schiff base can be synthesized from this compound and a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting chiral ligand can be complexed with a ruthenium precursor to form a catalyst for asymmetric transfer hydrogenation of ketones.[20]

Application Note: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst: In situ generated chiral Ru-Schiff base complex.

  • Reaction: Acetophenone → (R)- or (S)-1-Phenylethanol

  • Advantages: High enantioselectivity, mild reaction conditions, and use of a readily available hydrogen source (isopropanol).[21]

Protocol 8: Asymmetric Transfer Hydrogenation

  • Materials:

    • Chiral Schiff base ligand (synthesized with a chiral amine, 1 mol%)

    • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

    • Acetophenone (1 mmol)

    • Isopropanol/water mixture (9:1, 5 mL)

    • Base (e.g., KOH, 5 mol%)

  • Procedure:

    • In a Schlenk tube, dissolve the chiral Schiff base ligand and [Ru(p-cymene)Cl₂]₂ in the isopropanol/water mixture.

    • Stir at room temperature for 30 minutes to form the active catalyst.

    • Add acetophenone and the base.

    • Heat the reaction at 80 °C for 4-8 hours.

    • Monitor the conversion by GC.

    • After completion, cool the reaction, neutralize with dilute HCl, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

EntryKetoneChiral Amine Used for LigandCatalyst Loading (mol%)Yield (%)ee (%)
1Acetophenone(R)-1-Phenylethylamine1.09694 (R)
2Propiophenone(S)-1-Phenylethylamine1.09291 (S)
32-Acetylnaphthalene(R)-1-Phenylethylamine1.09596 (R)

Conclusion

The this compound scaffold provides a gateway to a rich family of ligands and their metal complexes with significant potential in homogeneous catalysis. The ease of synthesis and tunability of the derived Schiff base and NHC ligands make them attractive for developing catalysts for a wide range of organic transformations. The protocols detailed in this guide offer a solid foundation for researchers to explore the catalytic applications of these novel complexes in their own work, from fundamental C-C bond formation to more complex asymmetric syntheses.

References

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  • Zhang, Y., et al. (2020). The synthesis of a Cu(ii) Schiff base complex using a bidentate N2O2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. RSC Advances, 10(1), 18-26. [Link]
  • Zhang, Y., et al. (2020). The synthesis of a Cu( ii ) Schiff base complex using a bidentate N 2 O 2 donor ligand: crystal structure, photophysical properties, and antibacterial activities.
  • Ananikov, V. P., et al. (2018). Palladium(0)/NHC-Catalyzed Reductive Heck Reaction of Enones: A Detailed Mechanistic Study.
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  • Eshtiagh-Hosseini, H., et al. (2012). Application of Copper(II) Schiff Base Complex Grafted in the Silica Network as Efficient Nanocatalyst in Oxidation of Alcohols. Asian Journal of Chemistry, 24(12), 5585-5589.
  • Singh, R., & Singh, A. K. (2016). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 19(6), 695-738. [Link]
  • Wang, Y., et al. (2018). Simple Schiff-Base Cu(II)
  • Zhang, Y., et al. (2020). The synthesis of a Cu(ii) Schiff base complex using a bidentate N2O2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. Semantic Scholar. [Link]
  • Mondal, B., et al. (2015). Copper(ii) induced oxidative modification and complexation of a schiff base ligand: synthesis, crystal structure, catalytic oxidation of aromatic hydrocarbons and DFT calculation. Dalton Transactions, 44(28), 12656-12665. [Link]
  • Adhikary, C., et al. (2008). Catalytic efficacy of Schiff-base copper(II) complexes: Synthesis, X-ray structure and olefin oxidation. Inorganica Chimica Acta, 361(8), 2303-2310. [Link]
  • Al-Amiery, A. A., et al. (2012). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Bendola Publishing.
  • Mahato, P., et al. (2020). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Journal of the Indian Chemical Society, 97(6), 851-857.
  • El-Qisairi, A. K., et al. (2003). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Transition Metal Chemistry, 28(5), 509-513.
  • Li, Y., et al. (2019). Two palladium(II) complexes based on Schiff base ligands: synthesis, characterization, luminescence, and catalytic activity. Semantic Scholar. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Lescop, C., & Mauduit, M. (2016). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 12, 2273-2282. [Link]
  • Singh, R. P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32049-32062. [Link]
  • Singh, R. P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central. [Link]
  • Ahmed Jasem, W. S., & Majeed, S. R. (2020). Synthesis, Characterization and Thermal Study of Palladium (II) Complexes with Schiff Base and Mixed Ligands and Their Analytical Application. Advanced Journal of Chemistry, Section A, 3(3), 301-319.
  • Pérez-Rodríguez, M., & Pérez-Temprano, M. H. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11537-11553. [Link]
  • Ahmed Jasem, W. S., & Majeed, S. R. (2020). Synthesis, Characterization and Thermal study of Palladium (II) Complexes with Schiff Base and Mixed Ligands and Their Analytica. Advanced Journal of Chemistry, Section A, 3(3), 301-319.
  • Michaelis, D. J., et al. (2016). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes.
  • Pérez-Rodríguez, M., & Pérez-Temprano, M. H. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Noyori, R., et al. (2001). The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 123(14), 3271-3283. [Link]
  • Genet, J. P., et al. (2004). Rhodium(I) and ruthenium(II) asymmetric hydrogenation with phosphetanes ligands.
  • Kumar, P., et al. (2018). Ruthenium-catalyzed asymmetric transfer hydrogenation of α,β-unsaturated imines.
  • de Vries, J. G., & Pfeffer, M. (2016). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules, 21(11), 1503. [Link]
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  • Amer, Y., et al. (2016). Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. Open Journal of Inorganic Chemistry, 6(3), 195-204.
  • Amatore, C., et al. (2006).
  • Chakrabarty, S., et al. (2019). Synthesis, characterization and DFT studies of a palladium (ii) complex with bidentate Schiff base ligands. International Journal of Advanced Chemistry, 7(1), 30-38.
  • Jazzar, R., et al. (2007). Preparation of a N-Heterocyclic Carbene Nickel(II) Complex. Synthetic Experiments in Current Organic and Organometallic Chemistry.
  • Wang, X., et al. (2008). Preparation and application of N-heterocyclic carbene complexes of Ag(I).
  • Gümüş, İ., et al. (2017). Suzuki coupling reactions catalyzed by Schiff base supported palladium complexes bearing the vitamin B6 cofactor. Applied Organometallic Chemistry, 31(11), e3771. [Link]
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  • Ganter, C. (2014). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. Chemistry – A European Journal, 20(43), 13868-13872. [Link]
  • Kumari, J. (2022). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 10(6), 1-4.
  • Nolan, S. P., & Cazin, C. S. J. (2010). Synthetic Routes to N-Heterocyclic Carbene Precursors.
  • Kumar, P., et al. (2018). Ruthenium-catalyzed asymmetric transfer hydrogenation in the presence of 2-propanol as a H-donor for ketoisophorone (A), conjugated carboxylic acids (B), and ethinyl ketones (C).
  • D'Accolti, L., et al. (2013). Ruthenium complexes bearing bidentate Schiff base ligands as efficient catalysts for organic and polymer syntheses.
  • Andersson, P. G., et al. (2015). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics, 34(15), 3694-3697. [Link]

Sources

Application Notes and Protocols for the Purification of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Purity for a Key Building Block

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a vital intermediate in the synthesis of a variety of pharmacologically active molecules and advanced materials. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of the methoxy and carbaldehyde functionalities offers versatile handles for further chemical transformations.

The purity of this building block is paramount; trace impurities can lead to the formation of undesirable side products, complicate reaction monitoring, and compromise the biological activity and safety of the final compounds. This guide details three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), along with methods for purity assessment.

Compound Profile:

PropertyValue
IUPAC Name 3-(4-methoxyphenyl)benzaldehyde
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol [1]
Appearance Typically a white to off-white solid

Understanding Potential Impurities: A Prerequisite for Effective Purification

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. Understanding the potential byproducts of this synthesis is crucial for selecting the appropriate purification strategy.

Common Impurities from Suzuki-Miyaura Synthesis:

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dimethoxybiphenyl or biphenyl-3,3'-dicarbaldehyde).

  • Dehalogenated Starting Material: The aromatic halide starting material may be reduced, leading to the parent aromatic compound without the halide.

  • Protodeboronation Products: The boronic acid starting material can be protonated, leading to the loss of the boronic acid group.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction may remain.

  • Oxidized Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly during workup or prolonged storage.

The choice of purification method will depend on the nature and quantity of these impurities.

Purification Strategies: From Bulk to High Purity

Recrystallization: The First Line of Defense for Bulk Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Causality Behind Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For biphenyl compounds, which possess a significant aromatic character, moderately polar solvents are often effective.

Recommended Solvent Systems:

  • Ethanol or Methanol: These solvents often provide a good balance of solubility characteristics for biphenyl derivatives.

  • Hexane/Ethyl Acetate Mixtures: A non-polar/polar solvent mixture allows for fine-tuning of the polarity to achieve optimal recrystallization. A higher proportion of hexane will decrease solubility.

  • Toluene: Can be effective for less polar compounds and often yields high-quality crystals.

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximal recovery, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.

Troubleshooting Recrystallization:

IssuePotential CauseSuggested Solution
Oiling Out The melting point of the compound is below the boiling point of the solvent, or the compound is highly impure.Use a lower boiling point solvent or a solvent mixture. If impurities are high, pre-purify by column chromatography.[2]
No Crystal Formation The solution is not sufficiently saturated, or the solution is supersaturated.Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use a minimal amount of hot solvent for dissolution. Use a solvent system in which the compound has lower room temperature solubility.

Flash Column Chromatography: For Separation of Closely Related Impurities

Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (eluent).

Principle of Separation: Silica gel is a polar stationary phase. Non-polar compounds will have weaker interactions with the silica and will elute faster with a non-polar mobile phase. More polar compounds will have stronger interactions and will require a more polar mobile phase to elute.

Workflow for Column Chromatography Purification:

Sources

Application Note: A Protocol for the Recrystallization of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive protocol for the purification of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde via recrystallization. As a key intermediate in organic synthesis and drug development, achieving high purity is critical. This document outlines the fundamental principles of recrystallization, a strategic approach to solvent selection, a detailed step-by-step methodology, and robust troubleshooting advice. The protocols are designed to be self-validating, explaining the causality behind each step to ensure both technical accuracy and practical success for researchers and scientists.

Introduction and Compound Profile

This compound is a biaryl aldehyde of significant interest in the synthesis of complex organic molecules. The purity of this starting material directly impacts the yield, purity, and viability of subsequent reaction steps. Recrystallization is a powerful and economical technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the desired compound forms crystals of high purity, while impurities remain dissolved in the surrounding solution (mother liquor).

A critical challenge in the purification of aromatic aldehydes is their propensity for air oxidation, which forms the corresponding carboxylic acid. This protocol incorporates steps to mitigate and remove such impurities, ensuring a highly purified final product.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 3-(4-methoxyphenyl)benzaldehyde PubChem[2]
CAS Number 118350-17-7 PubChem[2]
Molecular Formula C₁₄H₁₂O₂ PubChem[2]
Molecular Weight 212.24 g/mol PubChem[2]
Appearance Solid (predicted) ---

| Polar Surface Area | 26.3 Ų | PubChem[2] |

The Science of Recrystallization: Strategy and Solvent Selection

The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics[1]:

  • High Solvency at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below, maximizing crystal recovery.

  • Favorable Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Given the biphenyl structure with moderately polar ether and aldehyde groups, a solvent of intermediate polarity is a logical starting point. Alcohols (like ethanol or isopropanol) or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are excellent candidates.

Solvent_Selection_Workflow start Start: Crude This compound test_solubility Test solubility of ~10mg crude product in 0.5mL of a single solvent start->test_solubility dissolves_cold Dissolves at Room Temp? test_solubility->dissolves_cold dissolves_hot Dissolves when Heated? dissolves_cold->dissolves_hot No solvent_unsuitable Result: Unsuitable (Too Soluble) dissolves_cold->solvent_unsuitable Yes crystals_form Crystals form upon Cooling? dissolves_hot->crystals_form Yes solvent_unsuitable2 Result: Unsuitable (Insoluble) dissolves_hot->solvent_unsuitable2 No solvent_unsuitable3 Result: Unsuitable (No Crystallization) crystals_form->solvent_unsuitable3 No solvent_suitable Result: Suitable Solvent Proceed to Bulk Recrystallization crystals_form->solvent_suitable Yes try_mixed Consider Mixed-Solvent System (e.g., Ethanol/Water, EA/Hexane) solvent_unsuitable2->try_mixed solvent_unsuitable3->try_mixed

Diagram 1: Workflow for selecting a suitable recrystallization solvent.

Table 2: Suggested Solvents for Screening

Solvent / System Class Rationale
Ethanol (95%) Polar Protic Often effective for moderately polar aromatic compounds.
Isopropanol Polar Protic Similar to ethanol, but its lower polarity may improve recovery.
Ethyl Acetate Polar Aprotic Good solvent for many organic compounds; often used in a pair.
Toluene Nonpolar Aromatic "Like dissolves like" principle; may have high solubility.
Ethyl Acetate / Hexane Mixed Solvent A versatile system where polarity can be finely tuned. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent.

| Ethanol / Water | Mixed Solvent | A common and effective system. Dissolve in hot ethanol, then add water dropwise until turbidity appears. |

Detailed Recrystallization Protocol

This protocol is designed for the purification of an initial batch of approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different scales.

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Organic solvents are flammable. Do not use an open flame for heating. Use a stirring hotplate.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (various sizes)

  • Stirring hotplate and magnetic stir bar

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Drying oven or vacuum desiccator

Recrystallization_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_drying Drying & Analysis prep Step 1: Pre-Wash (Optional) Dissolve crude product in ethyl acetate. Wash with sat. NaHCO₃ to remove acidic impurities. dissolve Step 2: Dissolution Place crude solid in Erlenmeyer flask. Add minimum amount of hot solvent (e.g., Ethanol) until fully dissolved. prep->dissolve hot_filter Step 3: Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. dissolve->hot_filter cool_slow Step 4: Slow Cooling Allow solution to cool to room temp undisturbed to form large crystals. hot_filter->cool_slow cool_ice Step 5: Ice Bath Cooling Place flask in an ice bath to maximize crystal yield. cool_slow->cool_ice collect Step 6: Crystal Collection Collect crystals by vacuum filtration using a Büchner funnel. cool_ice->collect wash Step 7: Washing Wash crystals with a small amount of ice-cold solvent. collect->wash dry Step 8: Drying Dry the crystals under vacuum to remove residual solvent. wash->dry analyze Step 9: Purity Analysis Assess purity via TLC, Melting Point, and/or NMR spectroscopy. dry->analyze

Diagram 2: Step-by-step experimental workflow for recrystallization.

Step-by-Step Methodology:

  • Pre-Wash (Recommended):

    • Rationale: This step removes acidic impurities, primarily the over-oxidation product 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.

    • Dissolve the crude solid in a suitable organic solvent like ethyl acetate (~50 mL).

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL).

    • Wash with brine (1 x 25 mL), then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and evaporate the solvent under reduced pressure to obtain the pre-washed crude solid.

  • Dissolution:

    • Place the crude solid (5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat approximately 50-75 mL of the chosen solvent (e.g., 95% ethanol) on the hotplate.

    • Add a small portion of the hot solvent to the flask containing the solid. Stir and heat the mixture.

    • Continue adding the hot solvent portion-wise until the solid just completely dissolves. Using the minimum volume of solvent is crucial for maximizing yield.

  • Hot Filtration (If Necessary):

    • Rationale: To remove any insoluble impurities (e.g., dust, inorganic salts).

    • If the hot solution is not perfectly clear, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a pre-heated receiving flask.

    • Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

  • Slow Cooling:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small amount (2-3 portions of ~5 mL) of ice-cold solvent.

    • Rationale: This removes the impurity-laden mother liquor adhering to the crystal surfaces. Using cold solvent minimizes the redissolving of the purified product.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Post-Recrystallization Analysis and Troubleshooting

The purity of the final product should be assessed to validate the success of the procedure.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally appear as a single spot. Compare the recrystallized product against the crude starting material to visualize the removal of impurities.[5][6]

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause depression and broadening of the melting point.

  • NMR Spectroscopy: ¹H NMR is a powerful tool for confirming the structure and assessing the purity of the final product. The absence of impurity signals indicates a successful purification.[7]

Table 3: Troubleshooting Guide

Problem Probable Cause Proposed Solution
No Crystals Form Too much solvent was used; solution is not supersaturated. Re-heat the solution and boil off some of the solvent to concentrate it. Allow to cool again. If needed, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[8]
"Oiling Out" The compound's melting point is below the solvent's boiling point; the solution is too concentrated or cooled too rapidly; high level of impurities.[8][9][10] Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly (e.g., by insulating the flask). Consider using a solvent with a lower boiling point.[9][11]
Low Recovery Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration.

| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. |

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. National Center for Biotechnology Information.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • PubChem. (n.d.). 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • PubChem. (n.d.). 4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde. National Center for Biotechnology Information.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Reddit. (2022). NMR and TLC is having a disagreement. r/OrganicChemistry.
  • Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes.
  • LibreTexts Chemistry. (2021). 5.4: TLC- IDENTITY AND PURITY.
  • EPFL. (n.d.). TLC Visualization Reagents.

Sources

Application Note: Chromatographic Strategies for the High-Resolution Separation of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde and its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification and purification of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a key intermediate in organic synthesis, is frequently complicated by the presence of constitutional isomers generated during its synthesis. These isomers possess identical molecular weights and often exhibit highly similar physicochemical properties, presenting a significant analytical challenge for traditional chromatographic methods. This application note presents a detailed, rationale-driven approach to developing robust separation methods for these challenging analytes. We explore the limitations of standard C18 stationary phases and demonstrate the superior selectivity offered by phases engineered to promote π-π interactions, specifically Biphenyl and Phenyl-Hexyl columns, under Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions. Furthermore, we introduce an orthogonal and highly efficient method using Supercritical Fluid Chromatography (SFC) for rapid, green, and high-resolution screening. Detailed protocols, comparative data, and the theoretical basis for methodological choices are provided to guide researchers and drug development professionals in achieving baseline separation of this compound from its critical isomeric impurities.

Introduction: The Analytical Hurdle of Isomeric Purity

Substituted biphenyls are privileged scaffolds in medicinal chemistry and materials science. This compound serves as a versatile building block for more complex molecular architectures.[1][2] However, synthetic routes, such as the Suzuki coupling, can lead to the formation of various constitutional (positional) isomers, for instance, 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde or 2'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde.[3] These process-related impurities can impact the yield, efficacy, and safety of the final product, making their separation and quantification a critical quality control step.

The primary difficulty in separating these isomers lies in their subtle structural differences. They share the same mass, elemental composition, and often have very similar polarity and hydrophobicity (LogP values). Consequently, standard reversed-phase columns, which primarily separate based on hydrophobic interactions, frequently fail to provide adequate resolution. This guide details the strategic selection of chromatographic conditions and stationary phases to overcome this challenge, ensuring analytical accuracy and preparative purity.

The Causality of Method Development: A Rationale-Driven Approach

A successful separation strategy is built upon understanding the molecular interactions between the analytes and the stationary phase. The structure of this compound offers several interaction points that can be exploited.

  • Hydrophobic Character: The core biphenyl structure provides significant hydrophobicity.

  • Polar Functionality: The methoxy (ether) and carbaldehyde (aldehyde) groups introduce polarity and are potential hydrogen bond acceptors.

  • Aromatic System: The two phenyl rings constitute an extensive π-electron system, which is the key to achieving selective separation.

Limitations of C18 Stationary Phases

Conventional C18 (octadecylsilane) columns are the workhorse of reversed-phase chromatography. Separation is driven primarily by hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase. While effective for separating compounds with different LogP values, C18 phases often provide insufficient selectivity for positional isomers, as their overall hydrophobicity is nearly identical. The subtle differences in the spatial arrangement of polar groups may not induce a significant enough change in retention to effect separation.

The Biphenyl Phase Advantage: Exploiting π-π Interactions

To resolve compounds with such high similarity, secondary separation mechanisms must be introduced. Stationary phases containing phenyl groups, and particularly biphenyl groups, are designed for this purpose.[4][5] These phases augment hydrophobic interactions with π-π stacking interactions between the electron-rich aromatic rings of the stationary phase and the analyte.[6]

The planarity and electron density of the analyte's biphenyl system can be subtly altered by the position of its substituents. These minor changes in geometry and electronic distribution directly affect the strength of the π-π stacking, leading to differential retention and, ultimately, successful separation. Biphenyl columns are known to provide exceptional selectivity for aromatic and unsaturated compounds, making them an ideal choice for this application.[5][7]

Caption: Interaction diagram for analyte on C18 vs. Biphenyl phases.

Supercritical Fluid Chromatography (SFC): An Orthogonal, High-Speed Approach

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[8] It is often considered a form of normal-phase chromatography and provides a separation mechanism that is orthogonal to reversed-phase HPLC.[9]

Key advantages of SFC for isomer separation include:

  • High Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates and rapid analysis times without sacrificing resolution.[10][11]

  • Unique Selectivity: The use of polar co-solvents (modifiers) like methanol or ethanol with a variety of stationary phases (including chiral and non-chiral polar phases) offers unique selectivities that are often unachievable in HPLC.[9]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly alternative.[10]

For separating the isomers of this compound, SFC can provide a rapid screening method and an alternative selectivity profile that may resolve isomers that co-elute even on specialized HPLC columns.

G start Isomer Separation Challenge dev_hplc Develop RP-HPLC Method start->dev_hplc dev_sfc Develop SFC Method (Orthogonal Approach) start->dev_sfc Alternative col_c18 Test C18 Column dev_hplc->col_c18 col_biphenyl Test Biphenyl Column dev_hplc->col_biphenyl sfc_screen Rapid Screening dev_sfc->sfc_screen res_c18 Poor Resolution col_c18->res_c18 res_biphenyl Good Resolution col_biphenyl->res_biphenyl sfc_res High Resolution Fast Analysis sfc_screen->sfc_res

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of this important biphenyl intermediate. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation, and this guide provides in-depth, experience-based insights to navigate the potential challenges, particularly those leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1][2] For this specific target molecule, the typical coupling partners are:

  • Aryl Halide: 3-Bromobenzaldehyde

  • Organoboron Reagent: 4-Methoxyphenylboronic acid

The general reaction scheme is as follows:

Q2: I am experiencing very low yields in my synthesis. What are the most probable causes?

Low yields in the Suzuki coupling for this specific molecule can stem from several factors, often related to the reactive nature of the aldehyde group and the intricacies of the catalytic cycle. The primary culprits are typically:

  • Catalyst Inactivation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions.[3]

  • Side Reactions of the Aldehyde: The aldehyde group can undergo undesirable side reactions under the reaction conditions, such as reduction to an alcohol.[4][5]

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step that can be hampered by an inappropriate choice of base or solvent.[2]

  • Homocoupling and Dehalogenation: Unwanted side reactions like the coupling of two boronic acid molecules (homocoupling) or the reduction of the aryl bromide (dehalogenation) can consume starting materials and reduce the yield of the desired product.

  • Issues with Starting Material Quality: Degradation of the boronic acid or impurities in the starting materials can significantly impact the reaction outcome.

Troubleshooting Guide: Addressing Low Yields

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during the synthesis of this compound.

Problem 1: The reaction is not proceeding to completion, or the yield is consistently below 50%.

Q: I've set up the reaction with 3-bromobenzaldehyde, 4-methoxyphenylboronic acid, a palladium catalyst, and a base, but I'm getting a low yield. What should I check first?

A: Start by scrutinizing your reaction conditions, particularly the catalyst system and the inert atmosphere.

The palladium catalyst is the heart of the Suzuki reaction. Its efficiency is paramount for achieving high yields.

  • Catalyst and Ligand Choice: For coupling an electron-deficient aryl bromide like 3-bromobenzaldehyde, a catalyst system with electron-rich and bulky phosphine ligands is often beneficial. These ligands stabilize the palladium center and facilitate the oxidative addition step.[3]

    • Recommendation: While Pd(PPh₃)₄ is a common choice, consider using a more robust catalyst system like Pd(OAc)₂ with a ligand such as SPhos or XPhos, which are known to be effective for challenging couplings.

  • Inert Atmosphere: The active Pd(0) species is readily oxidized and deactivated by oxygen.

    • Protocol: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[6]

dot

Caption: Workflow for aldehyde protection strategy.

Experimental Protocol: Acetal Protection

  • Protection: To a solution of 3-bromobenzaldehyde in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Workup: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected aldehyde.

  • Suzuki Coupling: Use the protected aldehyde in the Suzuki coupling reaction as you would with the unprotected version.

  • Deprotection: After the Suzuki coupling and purification of the protected product, deprotect the acetal using a mild acidic workup (e.g., dilute HCl in THF/water) to yield the final product.

Problem 3: I'm observing significant homocoupling of 4-methoxyphenylboronic acid and dehalogenation of 3-bromobenzaldehyde.

Q: How can I minimize the formation of 4,4'-dimethoxybiphenyl and benzaldehyde in my reaction mixture?

A: These side reactions are often indicative of suboptimal reaction kinetics or catalyst issues.

  • Homocoupling of Boronic Acid: This typically occurs when the transmetalation step is slow, allowing the boronic acid to react with itself.

    • Recommendation:

      • Base Selection: Ensure you are using an appropriate base to facilitate the formation of the active boronate species. K₃PO₄ is often very effective. [7] * Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

  • Dehalogenation: The reduction of 3-bromobenzaldehyde to benzaldehyde can occur if there are sources of hydride in the reaction mixture and if the catalytic cycle is inefficient.

    • Recommendation:

      • Solvent Purity: Use high-purity, anhydrous solvents.

      • Ligand Choice: A bulky, electron-rich ligand can sometimes suppress dehalogenation by promoting the desired cross-coupling pathway.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (1-3 mol%) with SPhos (2-6 mol%)Robust system for challenging couplings.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Promotes boronate formation without being overly harsh.
Solvent Toluene/Water (e.g., 4:1) or Dioxane/WaterBiphasic systems often improve yield and suppress side reactions.
Temperature 80-100 °CA balance between reaction rate and minimizing side reactions.
Atmosphere Strictly inert (Argon or Nitrogen)Prevents catalyst deactivation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a starting point and may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inerting the Flask: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid. [8]

References

  • Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. Heparan Journals.
  • Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. BenchChem.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
  • Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures.
  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Side reactions in Suzuki coupling of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of functionalized biaryls, with a specific focus on 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. As a substrate featuring an aldehyde, this molecule presents unique chemoselectivity challenges alongside the common side reactions inherent to the Suzuki coupling.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions grounded in mechanistic principles.

Q1: My reaction has a low yield, and I'm recovering mostly my starting aryl halide. What's going wrong?

This is a common issue often pointing to a problem in the catalytic cycle, specifically the initial oxidative addition step or overall catalyst inactivity.

Probable Cause A: Inefficient Oxidative Addition The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, is often rate-limiting.[1] Electron-rich aryl halides are less reactive in this step.[1] While the biphenyl system in your substrate is not extremely electron-rich, the choice of halide and ligand is critical.

  • Solution:

    • Halide Reactivity: Ensure you are using a sufficiently reactive aryl halide. The general reactivity trend is I > OTf > Br >> Cl.[2][3] For challenging couplings, using an aryl bromide or iodide is preferable to a chloride.

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[1] Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and accelerate oxidative addition.[1]

Probable Cause B: Catalyst Deactivation The active Pd(0) catalyst can be sensitive. It may precipitate out of solution as palladium black, which has significantly lower catalytic activity, or the catalyst's active sites can be blocked.[4]

  • Solution:

    • Use a Precatalyst: Modern palladium precatalysts are designed for high stability and activity, ensuring a controlled generation of the active Pd(0) species.

    • Ensure Proper Mixing: In heterogeneous mixtures, poor stirring can lead to localized high concentrations and catalyst decomposition.

    • Product Inhibition: In some cases, the biaryl product can coordinate strongly to the catalyst, leading to deactivation.[5] If you suspect this, try running the reaction at a higher dilution.

Q2: My desired product is forming, but I have a significant amount of a symmetrical biaryl impurity derived from my boronic acid coupling partner. How do I prevent this?

This impurity is the result of boronic acid homocoupling, a well-known side reaction in Suzuki couplings.[6]

Probable Cause A: Presence of Oxygen Oxygen in the reaction vessel is a primary culprit for homocoupling.[7][8] It can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid.[7][8]

  • Solution:

    • Rigorous Degassing: Before heating, thoroughly degas your solvent and the entire reaction setup. This is the most critical step to prevent homocoupling.[8] A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or to use several "freeze-pump-thaw" cycles.[9]

    • Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) for its entire duration.[1]

Probable Cause B: Pd(II) Precatalyst Reduction Pathway If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) as the catalyst source, it must first be reduced to Pd(0) to enter the catalytic cycle.[7][10] One pathway for this reduction involves the boronic acid itself, which results in homocoupling.[7]

  • Solution:

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.

    • Add a Reducing Agent: If using a Pd(II) source, sometimes adding a small amount of a reducing agent (like a phosphine ligand which can be oxidized) can favor the reduction of Pd(II) without consuming the boronic acid.[7]

Q3: I'm seeing a byproduct where the boronic acid group on my coupling partner has been replaced by a hydrogen atom. What is this and how can I stop it?

This side reaction is called protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water) to give a simple arene.[11][12] It is one of the most common reasons for low yields.[12]

Probable Cause A: Reaction Conditions Protodeboronation is highly dependent on pH, temperature, and the amount of water present.[13] It can be catalyzed by both acid and base.[11][14]

  • Solution:

    • Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or a stronger, non-hydroxide base like potassium phosphate (K₃PO₄).[13] The choice of base is critical and often requires screening.[15][16]

    • Control Water Content: While Suzuki couplings often benefit from a small amount of water, excess water can serve as the proton source and accelerate protodeboronation.[13] Ensure you are using anhydrous solvents if possible, or carefully control the amount of water used as a co-solvent.

    • Lower the Temperature: Higher temperatures can increase the rate of protodeboronation.[13] If the desired coupling is efficient, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may suppress this side reaction.

Probable Cause B: Unstable Boronic Acid Some boronic acids are inherently more prone to protodeboronation than others. This includes many heteroaryl boronic acids and electron-deficient arylboronic acids.[11][17]

  • Solution:

    • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[11][12] These esters are more robust and participate in the reaction via a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[11][18]

    • Use Potassium Aryltrifluoroborates (R-BF₃K): These salts are highly stable alternatives to boronic acids and are excellent coupling partners that are less prone to protodeboronation.[19]

Visual Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and addressing the most common side reactions in your Suzuki coupling experiment.

G start High Side Product Formation Observed homocoupling Homocoupling Product? (Symmetrical Biaryl from Boronic Acid) start->homocoupling Check Impurity Mass protodeboronation Protodeboronation Product? (Boronic Acid replaced by -H) homocoupling->protodeboronation No degas Improve Degassing Protocol (N2/Ar sparging, Freeze-Pump-Thaw) homocoupling->degas Yes dehalogenation Dehalogenation Product? (Aryl Halide replaced by -H) protodeboronation->dehalogenation No base Screen Different Bases (K3PO4, K2CO3, CsF) protodeboronation->base Yes h_source Change Solvent/Base (Avoid alcoholic solvents if possible) dehalogenation->h_source Yes pd_source Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) degas->pd_source boron_reagent Use Stabilized Boron Reagent (Pinacol/MIDA Ester, R-BF3K) base->boron_reagent temp Lower Reaction Temperature boron_reagent->temp ligand_speed Use More Active Catalyst System (Accelerate coupling over dehalogenation) h_source->ligand_speed

Caption: Decision tree for troubleshooting Suzuki coupling side reactions.

Frequently Asked Questions (FAQs)

Q: Does the aldehyde group in this compound cause specific problems?

A: While palladium-catalyzed Suzuki reactions are generally tolerant of aldehyde functional groups, there are potential considerations. In some catalytic systems, particularly with nickel, aldehydes can coordinate to the metal center and inhibit the reaction.[20][21][22][23] For palladium catalysis, this is less common but still possible. The primary concern is ensuring that the chosen reaction conditions (base, solvent, temperature) do not promote side reactions involving the aldehyde itself, such as condensation or oxidation/reduction, although these are rare under standard, deoxygenated Suzuki conditions.

Q: What is the optimal catalyst system (palladium source and ligand) to start with for this substrate?

A: For a biaryl synthesis, a robust starting point would be a modern palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand.

  • Palladium Source: A G3 or G4 Buchwald precatalyst (e.g., SPhos-Pd-G3) is an excellent choice. These are air-stable and highly active, ensuring efficient generation of the catalytic species.

  • Ligand: SPhos or XPhos are industry-standard ligands for facilitating the coupling of both electron-rich and electron-neutral aryl halides.[1] They accelerate the rate-limiting oxidative addition and the final reductive elimination steps.

Q: How do I properly degas my reaction?

A: Effective degassing is crucial to prevent oxygen-mediated side reactions like homocoupling.[8]

  • Setup: Combine your aryl halide, boronic acid/ester, base, catalyst, and ligand in the reaction flask with a stir bar.

  • Solvent Addition: Add the solvent(s) to the flask.

  • Sparging Method (Most Common): Seal the flask with a septum. Insert one needle connected to an inert gas (argon or nitrogen) line, ensuring the needle tip is below the solvent surface. Insert a second needle as an outlet. Bubble the inert gas through the solution for 15-20 minutes with gentle stirring.

  • Freeze-Pump-Thaw (For Highly Sensitive Reactions): This method is more rigorous. The flask is frozen in liquid nitrogen, a vacuum is applied to remove gases, and the flask is then thawed. This cycle is repeated three times.

Q: Can I use an aryl chloride instead of a bromide or iodide for my synthesis?

A: Yes, but aryl chlorides are significantly less reactive than bromides or iodides.[19] Coupling an aryl chloride requires a more active catalyst system. You must use a highly electron-donating and bulky ligand, such as XPhos or tBuXPhos, often at slightly higher temperatures and catalyst loadings, to achieve efficient oxidative addition.[1]

Data Summary: Troubleshooting Strategies
Problem Side Product Probable Cause(s) Recommended Solutions
Homocoupling Symmetrical Biaryl1. Oxygen in reaction[7][8] 2. Pd(II) reduction pathway[7]1. Rigorously degas the reaction mixture. 2. Use a Pd(0) source or a modern precatalyst.
Protodeboronation Arene (R-H)1. Unstable boronic acid[11] 2. High temperature/pH[13] 3. Excess water[13]1. Use a boronic ester (MIDA, pinacol) or R-BF₃K salt.[11][19] 2. Screen bases (e.g., K₃PO₄, K₂CO₃). 3. Lower the reaction temperature.
Dehalogenation Arene (Ar-H)1. Hydrogen source (solvent, base)[7] 2. Slow reductive elimination1. Change solvent (e.g., from an alcohol to dioxane/toluene). 2. Use a more active ligand to accelerate the desired coupling.
Low Conversion Starting Material1. Inefficient oxidative addition[1] 2. Catalyst deactivation[4][5]1. Use a more reactive halide (I > Br > Cl).[2] 2. Employ bulky, electron-rich ligands (SPhos, XPhos).[1]
Illustrative Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding these steps is key to troubleshooting.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_halide Ar-Pd(II)L2-X pd0:e->pd2_halide:w  + Ar-X ox_add Oxidative Addition transmetal Transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' pd2_halide:n->pd2_biaryl:s  + Ar'B(OR)2  + Base pd2_biaryl:w->pd0:e  - Ar-Ar' red_elim Reductive Elimination product Ar-Ar' (Desired Product) pd2_biaryl->product aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OR)2 boronic_acid->pd2_halide base Base (e.g., K3PO4) base->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Protocol for Minimizing Side Reactions

This protocol provides a robust starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, incorporating best practices to mitigate common side reactions.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., SPhos-Pd-G3, 1–2 mol%), and the ligand (e.g., SPhos, 2–4 mol%).[1]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The total concentration is typically between 0.1 M and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

References
  • Title: Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: Thieme Connect URL:[Link]
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: ResearchG
  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Title: Bulky phosphine ligands promote palladium-catalysed protodeboron
  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH National Center for Biotechnology Inform
  • Title: "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: In Review URL:[Link]
  • Title: The Slow‐Release Strategy in Suzuki–Miyaura Coupling Source: ResearchG
  • Title: Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings Source: ACS C
  • Title: Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions Source: Royal Society of Chemistry URL:[Link]
  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL:[Link]
  • Title: Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions Source: Semantic Scholar URL:[Link]
  • Title: An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids Source: ResearchG
  • Title: Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions Source: ResearchG
  • Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube URL:[Link]
  • Title: Understanding the mechanism of the Pd (II) to Pd (0)
  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Royal Society of Chemistry URL:[Link]
  • Title: Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions Source: Cambridge Open Engage URL:[Link]
  • Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation Source: Royal Society of Chemistry URL:[Link]
  • Title: Effect of different bases on the Suzuki-Miyaura coupling Source: ResearchG
  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: WWJMRD URL:[Link]
  • Title: Problems with Suzuki coupling of aryl boronic acid and alkyl halide Source: Reddit URL:[Link]
  • Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: The effect of various bases on the Suzuki coupling reaction Source: ResearchG
  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL:[Link]
  • Title: Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide Source: ResearchG
  • Title: The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst Source: ResearchG
  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
  • Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL:[Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Substituted Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted biphenyl aldehydes via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction optimization.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of substituted biphenyl aldehydes.

Q1: I am observing very low to no yield of my desired biphenyl aldehyde. What are the primary factors to investigate?

Low conversion is a frequent issue in Suzuki couplings. A systematic approach to troubleshooting is crucial. Start by evaluating the integrity of your reagents and the reaction setup.

Initial Checks:

  • Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts, can be sensitive to air and moisture. Ensure your catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are prone to oxidation, which can inhibit catalysis.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. The presence of oxygen can lead to the formation of palladium black (inactive palladium) and promote the homocoupling of boronic acids.[1] Ensure your base is of high purity and appropriately dried if necessary.

  • Inert Atmosphere: The exclusion of oxygen is critical throughout the reaction setup and duration. Ensure your flask was properly flame-dried (or oven-dried) and that you have a good seal on your reaction vessel with a continuous positive pressure of an inert gas like argon or nitrogen.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Product Formation reagent_check Verify Reagent Quality: - Fresh Catalyst & Ligand - Anhydrous, Degassed Solvent - Pure Base start->reagent_check setup_check Check Reaction Setup: - Proper Inert Atmosphere - Effective Stirring reagent_check->setup_check Reagents OK boronic_acid_issue Investigate Boronic Acid Stability: - Protodeboronation? - Homocoupling? setup_check->boronic_acid_issue Setup OK catalyst_issue Evaluate Catalyst/Ligand System: - Inefficient for Substrate? - Catalyst Poisoning? boronic_acid_issue->catalyst_issue Boronic Acid Stable solution Implement Solutions: - Use Boronate Ester - Screen Ligands/Bases - Use Protecting Group boronic_acid_issue->solution Degradation Observed aldehyde_issue Consider Aldehyde Reactivity: - Side Reactions? - Decarbonylation? catalyst_issue->aldehyde_issue Catalyst System Appropriate catalyst_issue->solution Inefficiency Suspected aldehyde_issue->solution

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Q2: My reaction is plagued by side products, primarily the homocoupling of my boronic acid and protodeboronation. How can I minimize these?

These are two of the most common side reactions in Suzuki couplings, and they often have related causes.

Understanding and Mitigating Side Reactions:

Side ReactionCausative FactorsMitigation Strategies
Homocoupling Presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[1] Use of a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction to Pd(0).Rigorously degas all solvents and maintain a strict inert atmosphere. Consider using a Pd(0) source like Pd(PPh₃)₄. Slow addition of the boronic acid can also help by keeping its concentration low.
Protodeboronation The cleavage of the C-B bond by a proton source, often water or acidic protons.[2] This is particularly problematic for electron-deficient or sterically hindered boronic acids. The 2-formyl group on an arylboronic acid is known to accelerate hydrolytic deboronation.[2]Use milder bases like K₃PO₄, KF, or Cs₂CO₃. While some water is often beneficial for the Suzuki reaction, excessive amounts can promote protodeboronation. Consider using anhydrous conditions or a biphasic solvent system to control the water concentration. Using a more stable boronic acid derivative like a pinacol ester or an MIDA boronate can be very effective.[2]
Q3: The aldehyde group on my starting material seems to be causing issues. Should I be using a protecting group?

The aldehyde functional group is generally tolerant of Suzuki coupling conditions. However, under certain circumstances, it can participate in side reactions or influence the electronic properties of the substrate.

To Protect or Not to Protect?

  • Protecting Group-Free Approach: For many substituted biphenyl aldehydes, a protecting group is not necessary. A well-chosen catalyst system and optimized conditions can provide good yields. For example, the coupling of 4-bromobenzaldehyde with phenylboronic acid can proceed efficiently without protection.[3]

  • When to Consider Protection:

    • Strongly Basic Conditions: If your optimization leads you to very strong bases, the acidity of the α-protons of the aldehyde could lead to aldol-type side reactions.

    • Presence of Strong Nucleophiles: If other functionalities in your molecule could react with the aldehyde, protection is warranted.

    • Decarbonylation: At high temperatures, decarbonylation of the aldehyde to give the corresponding biphenyl without the formyl group can occur, although this is more commonly associated with nickel and rhodium catalysis.[4][5][6] If you observe this side product, lowering the reaction temperature is the first step. If that is not effective, a protecting group can be employed.

Common Protecting Groups for Aldehydes:

The most common and effective protecting groups for aldehydes in the context of Suzuki coupling are acetals . They are stable to the basic conditions of the reaction and can be readily removed with mild aqueous acid.[7][8]

acetal_protection aldehyde Aryl Aldehyde acetal Protected Acetal aldehyde->acetal Protection (e.g., ethylene glycol, H+) biphenyl_acetal Biphenyl Acetal acetal->biphenyl_acetal Suzuki Coupling biphenyl_aldehyde Biphenyl Aldehyde biphenyl_acetal->biphenyl_aldehyde Deprotection (aq. acid)

Caption: Acetal protection strategy for aldehydes in Suzuki coupling.

Q4: I have successfully formed my product, but purification is proving difficult. How can I effectively separate my biphenyl aldehyde from the reaction impurities?

Purification of biphenyl aldehydes often involves column chromatography. Understanding the nature of the likely impurities is key to developing an effective separation strategy.

Common Impurities and Purification Tips:

  • Boronic Acid and its Homocoupling Product: These are common impurities. The homocoupled biphenyl is often less polar than the desired biphenyl aldehyde.

  • Unreacted Aryl Halide: This is typically less polar than the product.

  • Triphenylphosphine Oxide (from PPh₃ ligand): This is a common and often problematic impurity as it can co-elute with products of moderate polarity.

  • Palladium Residues: These can often be removed by filtration through a plug of Celite® or silica gel before concentrating the reaction mixture.

Column Chromatography Strategy:

A typical mobile phase for the purification of biphenyl aldehydes is a gradient of hexanes and ethyl acetate.[9] The biphenyl aldehyde product is more polar than the unreacted starting materials and the homocoupling byproduct due to the presence of the carbonyl group.

Example Elution Order (from less polar to more polar):

  • Homocoupling byproduct (biphenyl)

  • Unreacted aryl halide

  • Desired Biphenyl Aldehyde

  • Unreacted boronic acid (can sometimes be removed with a basic wash during workup)

  • Triphenylphosphine oxide

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)3- diaryl_pd2 R1-Pd(II)L_n-R2 transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How do electron-donating and electron-withdrawing groups on the coupling partners affect the reaction?

  • On the Aryl Halide: Electron-withdrawing groups (EWGs) on the aryl halide generally accelerate the rate-determining oxidative addition step, leading to faster reactions.[10] Conversely, electron-donating groups (EDGs) can slow down this step.

  • On the Arylboronic Acid: Electron-withdrawing groups on the arylboronic acid can increase its susceptibility to protodeboronation.[2] Electron-donating groups generally lead to faster transmetalation.

Q3: What are some recommended catalyst and ligand combinations for synthesizing substituted biphenyl aldehydes?

The choice of catalyst and ligand is highly dependent on the specific substrates. However, some general guidelines apply:

  • For simple, unhindered substrates: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is often sufficient.[9]

  • For more challenging substrates (e.g., aryl chlorides, sterically hindered substrates): More electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often required to promote efficient oxidative addition and reductive elimination.[11]

Q4: Can I use nickel catalysts for the synthesis of biphenyl aldehydes?

Yes, nickel catalysts are a viable and often advantageous alternative to palladium, especially for coupling with less reactive electrophiles like aryl chlorides.[12] Interestingly, aldehydes and ketones can coordinate to Ni(0) catalysts, which can lead to enhanced reactivity and selectivity in some cases.[7] However, this coordination can also lead to catalyst inhibition if the aldehyde is present as an additive rather than being part of the substrate.[7]

Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde

This protocol is a representative example for the Suzuki coupling of an aryl bromide bearing an aldehyde functionality.

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[9]

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the flask.[9]

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under this inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).[9]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-biphenylcarboxaldehyde.[9]

References

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Chemical Communications (RSC Publishing). (n.d.). Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis.
  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • PubMed Central. (n.d.). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed Central. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
  • ResearchGate. (n.d.). Suzuki coupling reaction of halobenzenes with various aryl- boronic acids.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.
  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • University of Windsor. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
  • PubMed Central. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • YouTube. (2019, January 8). acetals and ketals as protecting groups.
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • University of California, Irvine. (n.d.). Protecting Groups.
  • MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography.
  • YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification).
  • ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Chemical Science (RSC Publishing). (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Semantic Scholar. (2013, August 1). Ligand‐Free Suzuki Cross‐Coupling Reactions: Application to β‐Halo‐α,β‐Unsaturated Aldehydes.
  • ResearchGate. (2025, August 7). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics.
  • PubMed. (2024, September 20). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions.
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates.
  • ResearchGate. (n.d.). Synthesis of biphenyl via C‐C coupling of Suzuki reaction.
  • OSTI.GOV. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.

Sources

Technical Support Center: Purification of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you are equipped to tackle the specific purification hurdles you may encounter.

Introduction: The Synthetic Landscape and Anticipated Impurities

This compound is a valuable building block in medicinal chemistry and materials science. It is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[1] However, this synthetic route can introduce a range of impurities that complicate purification. Understanding the nature of these potential contaminants is the first step toward devising an effective purification strategy.

The most common synthetic approach involves the palladium-catalyzed coupling of 3-formylphenylboronic acid (or its corresponding boronate ester) with a 4-haloanisole (typically 4-bromoanisole or 4-iodoanisole).

Common Impurities Arising from Suzuki-Miyaura Coupling:

  • Homocoupled Byproducts: Self-coupling of the boronic acid starting material can lead to the formation of 4,4'-dimethoxy-1,1'-biphenyl. Similarly, homocoupling of the aryl halide can also occur.[2]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 3-formylphenylboronic acid and 4-haloanisole.

  • Protodeborylation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of benzaldehyde.[1]

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the reaction may remain in the crude product.

  • Related Biphenyl Impurities: Depending on the purity of the starting materials, other isomeric or related biphenyl compounds may be present.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. What is the likely cause of the color and how can I address it?

A1: The dark coloration is often due to residual palladium catalyst, which can exist in various oxidation states and often appears as palladium black.[3] To remove it, a simple filtration through a pad of Celite® is highly effective. Before concentrating your reaction mixture, dilute it with a suitable organic solvent (like ethyl acetate or dichloromethane) and pass it through a short plug of Celite® in a fritted funnel. This should yield a much lighter-colored solution.

Q2: I'm struggling to separate my desired product from a similarly non-polar impurity by column chromatography. What strategies can I employ?

A2: Separating compounds with similar polarities is a common challenge. Here are a few approaches:

  • Optimize Your Solvent System: A shallow gradient of a low-polarity eluent system, such as hexane/ethyl acetate, is often effective. Start with a very low percentage of the more polar solvent (e.g., 1-2% ethyl acetate in hexane) and increase the polarity very gradually.[4]

  • Consider an Alternative Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for aromatic compounds.

  • Utilize a Bisulfite Adduct Formation: As an aldehyde, your product can reversibly form a water-soluble bisulfite adduct.[5][6] This allows you to wash away non-aldehyde impurities with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base. This is a highly effective chemical purification method.

Q3: Can I purify this compound by recrystallization? What solvents should I try?

A3: Recrystallization is an excellent method for obtaining highly pure material, provided a suitable solvent or solvent system can be found. For biphenyl compounds, common recrystallization solvents include mixed solvent systems like ethanol/water, or a polar solvent with a non-polar anti-solvent such as ethyl acetate/hexanes.[7][8]

A systematic approach to finding a good recrystallization solvent is to test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal single solvent will show low solubility at room temperature and high solubility when hot. For a two-solvent system, the compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" solvent (anti-solvent).

Troubleshooting Guides

Issue 1: Unexpected peaks in the 1H NMR spectrum of the purified product.

Your 1H NMR spectrum shows signals that are inconsistent with the structure of this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected NMR signals.

Common Impurity Signatures in 1H NMR:

ImpurityExpected 1H NMR Signals (in CDCl3)Rationale
4,4'-Dimethoxy-1,1'-biphenylAromatic signals around 6.9-7.5 ppm; two methoxy singlets around 3.8 ppm.[3]Homocoupling of 4-haloanisole.
3-Formylphenylboronic acidAldehyde proton ~10 ppm; aromatic signals; broad singlet for B(OH)2.Unreacted starting material.
BenzaldehydeAldehyde proton ~10 ppm; aromatic signals 7.5-7.9 ppm.Protodeborylation product.
Issue 2: Product fails to crystallize during recrystallization attempts ("oiling out").

Upon cooling the saturated solution, the product separates as an oil instead of forming crystals.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oiling out.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System: Oiling out can occur if the boiling point of the solvent is higher than the melting point of the compound. Try a lower-boiling solvent or adjust the ratio of your two-solvent system.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using Thin Layer Chromatography (TLC) first to determine the ideal solvent system.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20). Visualize the spots under a UV lamp. The desired product, being an aromatic aldehyde, should be UV active.[10] A potassium permanganate stain can also be used, as aldehydes are readily oxidized.

  • Column Preparation: Prepare a silica gel column using the chosen eluent system. A typical ratio is 50-100 g of silica per 1 g of crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble samples, dry-load the compound onto a small amount of silica gel.

  • Elution: Begin eluting with the determined solvent system. If a gradient is needed, start with a lower polarity and gradually increase the concentration of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation

This chemical purification method is highly effective for separating aldehydes from non-aldehyde impurities.[5][6]

Workflow for Bisulfite Purification:

Bisulfite_Purification cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Extraction cluster_2 Step 3: Regeneration Crude Crude Product (in Methanol) Add_Bisulfite Add Saturated NaHSO3 (aq) Crude->Add_Bisulfite Shake Vigorous Shaking (30 sec) Add_Bisulfite->Shake Add_Solvents Add Water & Organic Solvent Shake->Add_Solvents Separate_Layers Separate Layers Add_Solvents->Separate_Layers Aqueous_Layer Aqueous Layer (Contains Adduct) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (Contains Impurities) Separate_Layers->Organic_Layer Add_Base Add NaOH (aq) to Aqueous Layer (pH 12) Aqueous_Layer->Add_Base Extract_Product Extract with Organic Solvent Add_Base->Extract_Product Final_Product Purified Aldehyde in Organic Layer Extract_Product->Final_Product

Caption: Step-by-step workflow for aldehyde purification via bisulfite adduct formation.

Procedure:

  • Adduct Formation: Dissolve the crude product in methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for about 30 seconds.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake the funnel and allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.

  • Aldehyde Regeneration: Isolate the aqueous layer and add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring, slowly add a concentrated sodium hydroxide solution until the pH of the aqueous layer is basic (pH > 12). This will regenerate the aldehyde.

  • Final Extraction and Isolation: Shake the separatory funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

References

  • Mao, S.-L., et al. (2012).
  • University of Rochester, Department of Chemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Columbia University, Department of Chemistry.
  • ResearchGate. (2021). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
  • Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
  • UCLA Chemistry and Biochemistry.
  • PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. [Link]
  • HMDB. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). [Link]
  • C. F. R. A. C. de Souza, et al. (2017).
  • PubChem. This compound. [Link]
  • Reddit. (2023).
  • The Royal Society of Chemistry. (2021).

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Technical Support Center: Palladium Catalyst Removal from 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical step of palladium catalyst removal. The synthesis of this biphenyl compound, often achieved through Suzuki-Miyaura cross-coupling reactions, necessitates efficient purification to remove residual palladium, a requirement mandated by strict regulatory guidelines for active pharmaceutical ingredients (APIs).[1][2][3]

I. Understanding the Challenge: Why Palladium Removal is Critical

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][4][5] The Suzuki-Miyaura coupling, in particular, is widely used for creating biaryl structures like this compound.[6][7][8] However, a significant downstream challenge is the removal of the palladium catalyst from the final product.[1]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits on elemental impurities in drug products.[1][9][10] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the API.[9][11][12] Failure to meet these limits can halt drug development and lead to costly rework.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the palladium removal process in a question-and-answer format.

Question 1: My initial workup (filtration through Celite) isn't removing enough palladium. What's the next step?

Answer:

While filtration through a pad of Celite is a good first step to remove heterogeneous palladium species and other inorganic salts, it is often insufficient for removing finely dispersed or soluble palladium complexes.[13][14] Your next step should involve a more targeted approach, such as using a palladium scavenger.

Causality: The residual palladium in your reaction mixture can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as nanoparticles.[4] Celite filtration primarily removes larger, insoluble particles.[14] Soluble or colloidal palladium will pass through the filter.

Recommended Action:

  • Screening Palladium Scavengers: The most effective next step is to employ a palladium scavenger.[1][4] These are materials designed to selectively bind to palladium, which can then be removed by filtration.[1] Common classes of scavengers include:

    • Silica-based scavengers: Functionalized with thiol, thiourea, or amine groups, these are highly effective for various palladium species.[4][15][16]

    • Polymer-supported scavengers: These offer high loading capacities and are also very effective.[1]

    • Activated carbon: While a good adsorbent, it can sometimes lead to lower yields of the desired product.[11]

    • Specialized scavengers: Materials like trimercaptotriazine (TMT) bound to silica or polymers have shown high efficacy.[15][17][18]

  • Experimental Protocol for Scavenger Screening: It is crucial to screen a few different scavengers to find the optimal one for your specific reaction conditions.[1]

    • Objective: To identify the most efficient scavenger for removing residual palladium from your this compound reaction mixture.

    • Materials:

      • Your crude reaction mixture containing the product and residual palladium.

      • A selection of palladium scavengers (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, Quadrapure TU).

      • Appropriate solvent (the reaction solvent is often a good starting point).

      • Analytical equipment for quantifying palladium (e.g., ICP-MS).[19]

    • Procedure:

      • Divide your crude reaction mixture into several equal portions.

      • To each portion, add a different scavenger. A typical starting point is to use a 5-10 fold weight excess of scavenger relative to the initial amount of palladium catalyst used.

      • Stir the mixtures at a set temperature (room temperature is a good starting point, but gentle heating to 40-60°C can improve kinetics) for a specified time (e.g., 2-24 hours).[11]

      • Filter off the scavenger and wash it with a small amount of fresh solvent.

      • Combine the filtrate and washings for each sample.

      • Analyze the palladium content in each filtrate using ICP-MS or a similar sensitive technique.[2][19][20][21]

      • Compare the results to identify the most effective scavenger.

Question 2: I've tried a scavenger, but the palladium levels are still too high. What factors could be influencing its performance?

Answer:

Several factors can affect the efficiency of a palladium scavenger.[4] If you're not seeing the desired reduction in palladium levels, consider the following:

  • Palladium Speciation: The form of the palladium in your reaction mixture (e.g., Pd(0) vs. Pd(II), ligand-bound) can influence scavenger effectiveness.[4] Some scavengers are more effective for specific oxidation states. For instance, thiol-based scavengers are generally good for Pd(II).[15]

  • Solvent Effects: The solvent system can impact the accessibility of the palladium to the scavenger.[4] Highly polar solvents might interact with the scavenger surface, hindering palladium binding.

  • Temperature and Time: Scavenging is a kinetic process.[22] Insufficient time or a suboptimal temperature can lead to incomplete removal. Increasing the temperature (e.g., to 40-60°C) and extending the stirring time can often improve results.[11]

  • Presence of Other Coordinating Species: Ligands, bases, or even the product itself might compete with the scavenger for binding to the palladium, reducing the scavenger's efficiency.

Troubleshooting Steps:

  • Optimize Scavenging Conditions:

    • Increase Scavenger Amount: Try increasing the weight equivalents of the best-performing scavenger.

    • Vary Temperature: If you performed the initial screen at room temperature, try gentle heating.

    • Extend Reaction Time: Increase the stirring time to see if palladium levels continue to drop.

  • Consider a Second, Different Scavenger: Sometimes a sequential treatment with two different types of scavengers can be effective. For example, an initial treatment with a thiol-based scavenger followed by one with a thiourea functionality.

  • Pre-treatment of the Reaction Mixture: In some cases, a pre-treatment can change the speciation of the palladium, making it easier to scavenge. For example, a mild oxidation or reduction step prior to adding the scavenger.

Question 3: My product is not very soluble in common solvents used for scavenging. How can I effectively remove the palladium?

Answer:

Limited solubility is a common challenge. Here are a few strategies to overcome this:

  • Solvent Screening: First, perform a thorough solubility screen to find a solvent or solvent mixture that provides reasonable solubility for your product while being compatible with the scavenging process.

  • Slurry Scavenging: You can perform the scavenging in a slurry. While not ideal, gentle heating and vigorous stirring can facilitate the interaction between the dissolved palladium and the scavenger.

  • Catch-and-Release Purification: This is a more advanced technique where the product is temporarily bound to a solid support, allowing the palladium-containing solution to be washed away. The purified product is then cleaved from the support.

  • Recrystallization: While not a primary palladium removal technique on its own, recrystallization can significantly reduce palladium levels, especially after an initial scavenging step has removed the bulk of the catalyst.[19][23] The key is to find a solvent system where your product has good solubility at elevated temperatures and poor solubility at room temperature or below, while the palladium impurities remain in the mother liquor.[19]

Question 4: I'm concerned about losing my product during the scavenging and filtration steps. How can I minimize yield loss?

Answer:

Minimizing product loss is crucial, especially in drug development where every milligram counts.

  • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. Excessive scavenger can lead to non-specific binding of your product.[22]

  • Thorough Washing: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product.

  • Choice of Scavenger: Some scavengers, like certain types of activated carbon, are known to have a higher affinity for organic molecules, potentially leading to greater product loss.[11] Highly selective, functionalized silica or polymer scavengers often result in minimal product loss.[22]

  • Quantify Product Loss: During your scavenger screening, also analyze the product yield for each scavenger to select one that provides the best balance of palladium removal and product recovery.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used in the synthesis of compounds like this compound?

A1: The synthesis of such biphenyls typically employs Suzuki-Miyaura coupling. Common palladium catalysts include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[6][24] These are often used with phosphine ligands like triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃).[7][24]

Q2: How can I quantify the amount of residual palladium in my sample?

A2: The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[19][21] Other techniques include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF).[2][19] For rapid, in-process checks, colorimetric or fluorometric assays are also available.[3][20]

Q3: Are there any non-scavenger-based methods for palladium removal?

A3: Yes, other methods include:

  • Crystallization: As mentioned, this can be effective, especially after a primary purification step.[19]

  • Liquid-Liquid Extraction: Sometimes, palladium can be selectively extracted into an aqueous phase, particularly after treatment with a suitable chelating agent.[14]

  • Organic Solvent Nanofiltration (OSN): This is a membrane-based technique that can separate the smaller product molecules from the larger palladium catalyst complexes.[14][17]

Q4: At what stage of the synthesis should I focus on palladium removal?

A4: It's generally best to remove the palladium as early as possible after the coupling reaction.[25] This prevents potential interference of the residual metal in subsequent synthetic steps and simplifies the final purification of the API.[4][25]

Q5: What are the typical costs associated with palladium scavengers?

A5: The cost of palladium scavengers varies depending on the type, supplier, and quantity. While there is an upfront cost, it is often offset by the increased efficiency of the purification process, higher product yields, and avoidance of costly delays due to non-compliance with regulatory limits.[26]

IV. Visualizing the Workflow

Palladium Removal Decision Tree

The following diagram illustrates a typical workflow for troubleshooting palladium removal.

Palladium_Removal_Workflow Decision Tree for Palladium Removal start Crude Reaction Mixture (Post Suzuki Coupling) celite_filtration Initial Workup: Filtration through Celite start->celite_filtration pd_analysis1 Analyze Pd Content (e.g., ICP-MS) celite_filtration->pd_analysis1 scavenger_screening Screen Palladium Scavengers (Silica, Polymer, Carbon) pd_analysis1->scavenger_screening Pd > 10 ppm final_product Purified Product (<10 ppm Pd) pd_analysis1->final_product Pd < 10 ppm pd_analysis2 Analyze Pd Content scavenger_screening->pd_analysis2 optimize_conditions Optimize Scavenging: - Increase Scavenger Amount - Vary Temperature/Time pd_analysis2->optimize_conditions Pd > 10 ppm pd_analysis2->final_product Pd < 10 ppm pd_analysis3 Analyze Pd Content optimize_conditions->pd_analysis3 alternative_methods Consider Alternative Methods: - Recrystallization - Second Scavenger Type - Liquid-Liquid Extraction pd_analysis3->alternative_methods Pd > 10 ppm pd_analysis3->final_product Pd < 10 ppm alternative_methods->final_product

Caption: A flowchart outlining the decision-making process for palladium removal.

V. Quantitative Data Summary

The following table provides a comparative overview of different palladium scavenger types. The efficiency can vary significantly based on the specific reaction conditions.

Scavenger TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Silica-Based Thiol (Si-Thiol)0.8 - 1.5Robust, versatile for many Pd species, widely used.[15]Can be less effective for certain Pd(0) complexes.
Thiourea (Si-THU)1.0 - 1.4Very effective for a broad range of Pd species.[15]
Trimercaptotriazine (Si-TMT)0.5 - 1.0High affinity for palladium.[18]
Polymer-Supported Macroporous TMT (MP-TMT)0.5 - 0.8High capacity, good for batch processes.[22]May swell in certain solvents.
Carbon-Based Activated CarbonN/AInexpensive, good for color removal.Can lead to product loss through non-specific adsorption.[11]

VI. Conclusion

The removal of residual palladium from the synthesis of this compound is a critical but manageable challenge. A systematic approach, starting with simple filtration and progressing to the screening and optimization of palladium scavengers, is key to success. By understanding the underlying principles and troubleshooting potential issues, researchers can confidently and efficiently purify their products to meet the stringent requirements of the pharmaceutical industry.

VII. References

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  • What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. [URL: https://www.researchgate.net/post/What_kinds_of_Pd_catalysts_are_used_for_suzuki_reaction]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00185]

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-synthesis/rhodium-and-palladium-metal-scavenging]

  • Palladium Detection for API Purification - Arbor Assays. [URL: https://www.arborassays.com/palladium-detection-for-api-purification/]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [URL: https://www.researchgate.net/post/How_can_I_easily_remove_a_Pd-catalyst_from_my_Sonogashira_or_Suzuki_couplings]

  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle. [URL: https://www.silicycle.com/case-studies/sm001-palladium-scavenging-by-siliamets-thiol-in-the-development-of-an-efficient-safe-and-environmentally-friendly-process-for-the-manufacture-of-a-drug-candidate-for-the-treatment-of-brain-cancer]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/37620-Merck-PITT-Collaboration-Demonstrates-Rapid-Method-for-Evaluation-of-Residual-Palladium/]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op0601835]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_i_remove_palladium_Pd_catalyst_easily]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00185]

  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19161258/]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/267232247_Rapid_Analysis_of_Residual_Palladium_in_Pharmaceutical_Development_Using_a_Catalysis-Based_Fluorometric_Method]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849736802-00445/978-1-84973-680-2]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Organometallic_Compounds/17.02%3A_Palladium_catalyzed_couplings]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. [URL: https://www.kindelis.com/wp-content/uploads/2016/04/ICH-Q3D-Elemental-Impurities.pdf]

  • US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents. [URL: https://patents.google.com/patent/US20160340311A1/en]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Optimization-and-Scale-Up-of-a-Suzuki%E2%88%92Miyaura-an-Yang-Song/89f665e89669528f804791e8473c33076c123696]

  • How to Remove Palladium in three easy steps - Biotage. [URL: https://www.biotage.com/blog/how-to-remove-palladium-in-three-easy-steps]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [URL: https://www.onyx-scientific.com/palladium-scavenging-from-1-to-within-ich-limits/]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/283477144_Palladium_Impurity_Removal_from_Active_Pharmaceutical_Ingredient_Process_Streams]

  • Palladium catalyst recovery using scavenger resin - SpinChem. [URL: https://www.spinchem.com/applications/catalyst-recovery/palladium-catalyst-recovery-using-scavenger-resin/]

  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-2004-832822.pdf]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja982282g]

  • Metal Scavengers for the Process Industry. [URL: https://cdn.biotage.com/public/Uploads/Product%20Related%20Literature/Posters/Poster_Metal-Scavengers-for-the-Process-Industry.pdf]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8771340/]

  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. [URL: https://www.apolloscientific.com/blog/efficient-palladium-removal-without-compromising-product-yield]

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  • Metal Scavenger Guide - Sopachem. [URL: https://www.sopachem.com/wp-content/uploads/2021/08/Metal-Scavenger-Guide.pdf]

  • Your trick to remove residual palladium : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/16n3l33/your_trick_to_remove_residual_palladium/]

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  • ICH guideline Q3D (R1) on elemental impurities | EMA. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q3d-r1-elemental-impurities-step-5_en.pdf]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0053]

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Stability of the aldehyde group in 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde during cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: Navigating Chemoselectivity with an Aldehyde-Functionalized Biaryl

Researchers utilizing 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde in palladium-catalyzed cross-coupling reactions frequently express concerns regarding the stability of the aldehyde moiety. This technical guide serves as a dedicated resource for scientists and drug development professionals, providing in-depth, field-proven insights into this specific challenge. While palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are renowned for their broad functional group tolerance, the reactivity of the aldehyde group under catalytic conditions is a valid consideration that hinges on carefully controlled parameters.[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting guides, FAQs, and validated workflows to ensure the integrity of the aldehyde group and maximize the yield of your desired product.

Section 1: Core Principles of Aldehyde Stability in Palladium Catalysis

The success of a cross-coupling reaction in the presence of a potentially reactive functional group like an aldehyde is a matter of managing competing reaction pathways.

  • The Advantage of Modern Cross-Coupling: The Suzuki-Miyaura coupling, in particular, is celebrated for its exceptional functional group tolerance.[4][5] This robustness stems from the nature of the organoboron reagents, which are generally unreactive toward electrophilic functional groups like aldehydes, a stark contrast to more nucleophilic organometallics such as Grignard or organolithium reagents.[3]

  • The Primary Competing Reaction: Decarbonylation: The most significant potential side reaction for an aromatic aldehyde during palladium catalysis is decarbonylation.[6][7] This process involves the oxidative addition of the aldehyde's C-H bond to the palladium center, followed by the extrusion of carbon monoxide (CO), leading to the formation of a decarbonylated biaryl.[8][9] This pathway is typically favored by higher temperatures, specific ligand-catalyst combinations, or prolonged reaction times.

  • Catalyst Inhibition (A Noteworthy Consideration): While less common with palladium, certain functional groups can interact with and inhibit the catalyst. For instance, in nickel-catalyzed Suzuki-Miyaura reactions, the coordination of aldehydes and ketones to the Ni(0) center can sometimes inhibit the catalytic cycle.[10][11] While palladium is generally less susceptible, this phenomenon underscores the importance of optimizing the catalyst system.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the aldehyde group on this compound generally stable during a standard Suzuki-Miyaura coupling? A: Yes, in most cases. The Suzuki-Miyaura reaction is well-documented to tolerate aldehyde groups, especially when conducted under mild conditions with appropriate catalyst and base selection.[1][3] There are numerous examples in the literature where aldehyde-bearing aryl halides are successfully used in Suzuki couplings without the need for a protecting group.[12][13]

Q2: What is the primary side product I should monitor for? A: The most probable side product resulting from the instability of the aldehyde group is 4-methoxybiphenyl, formed via palladium-catalyzed decarbonylation.[6][14] Other common, non-aldehyde-related side products include homo-coupled species from either reaction partner.

Q3: Under what conditions does decarbonylation become a significant problem? A: Decarbonylation is typically promoted by:

  • High Temperatures: Reaction temperatures exceeding 100-120°C can significantly increase the rate of decarbonylation.

  • Ligand Choice: While a generalization, some ligandless palladium systems or catalysts with less bulky phosphine ligands may be more prone to promoting this side reaction.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an excessive duration after the starting materials have been consumed can lead to product degradation via decarbonylation.

Q4: Is it necessary to protect the aldehyde group before starting the cross-coupling reaction? A: Not necessarily. The recommended approach is to first attempt the reaction without a protecting group under optimized, mild conditions. Protection should be considered a secondary strategy if direct coupling yields significant amounts of the decarbonylated product or other side reactions. Acetal formation is a robust and reliable method for aldehyde protection if required.[15][16]

Q5: Can the aldehyde group directly interfere with the palladium catalyst in a Suzuki reaction? A: Under typical Suzuki-Miyaura conditions, direct and detrimental interference is minimal. The catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) are generally much faster and more favorable than off-cycle pathways involving the aldehyde.[17][18] However, as noted, this is not always the case for other transition metals like nickel, where carbonyl coordination can be a significant factor.[10][19]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered when performing cross-coupling reactions with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of desired product; significant starting material remains. 1. Inactive catalyst. 2. Insufficient base or improper base strength. 3. Low reaction temperature. 4. Poor quality of boronic acid/ester coupling partner.1. Use a fresh, high-quality catalyst. Consider a pre-catalyst for more reliable initiation. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry. 3. Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation. 4. Verify the purity of the boronic acid; consider using the corresponding pinacol ester for enhanced stability.
Significant formation of decarbonylated side product (4-methoxybiphenyl). 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Inappropriate catalyst/ligand system.1. Reduce the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80-90°C). 2. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. 3. Use a catalyst with a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) which can favor reductive elimination over side reactions.
Formation of homo-coupled byproducts. 1. Oxygen contamination leading to boronic acid decomposition. 2. The transmetalation step is slow relative to competitive pathways.1. Thoroughly degas all solvents and the reaction mixture (e.g., via 3-4 cycles of vacuum/inert gas backfill). Maintain a positive pressure of nitrogen or argon. 2. Increase the concentration of the base or switch to a different base/solvent system to accelerate transmetalation.
Reaction is stalled or fails to initiate. 1. Catalyst poisoning (e.g., by sulfur or other impurities). 2. Water content in the solvent is either too low or too high. 3. Inefficient pre-catalyst activation.1. Use high-purity, degassed solvents and reagents. 2. For Suzuki reactions, a small amount of water is often beneficial. Experiment with solvent systems like Toluene/EtOH/H₂O or Dioxane/H₂O. 3. If using Pd(OAc)₂, ensure the phosphine ligand is added in the correct stoichiometry to form the active Pd(0) species in situ.

Section 4: Best Practices & Recommended Protocols

Success hinges on a logical workflow and meticulously executed protocols. The following decision tree and experimental procedures provide a validated starting point.

G cluster_0 Experimental Workflow cluster_1 Troubleshooting Path start Design Reaction (Direct Coupling) setup Setup & Degas Reaction start->setup run Run at 80-90°C setup->run monitor Monitor by TLC / GC-MS run->monitor decision Is Decarbonylation >5%? monitor->decision protect Implement Acetal Protection Strategy decision->protect Yes workup Workup & Purify Product decision->workup No rerun Re-run Cross-Coupling protect->rerun deprotect Acidic Deprotection rerun->deprotect deprotect->workup

Caption: Decision workflow for cross-coupling with aldehyde-containing substrates.

Protocol 1: Direct Suzuki-Miyaura Coupling (Optimized for Aldehyde Stability)

This protocol is designed as a first-pass experiment, prioritizing the stability of the aldehyde group.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid coupling partner (1.2-1.5 equiv), and a finely powdered base such as K₂CO₃ or K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium catalyst. A reliable choice is Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2.5 mol%) and a suitable ligand like SPhos (2.5-6 mol%).

  • Solvent Addition & Degassing: Add a degassed solvent system. A mixture of Toluene:Ethanol:Water (e.g., 4:1:1, v/v/v) or Dioxane:Water (4:1, v/v) is recommended. The total volume should create a 0.1-0.2 M solution with respect to the limiting reagent. Degas the entire mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to 80-90°C under a positive pressure of inert gas.

  • Monitoring: After 1 hour, and every subsequent hour, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC and/or GC-MS to monitor the consumption of starting material and the formation of the decarbonylated byproduct.

  • Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetal Protection & Deprotection Strategy

Use this protocol if direct coupling proves problematic.

Part A: Protection of the Aldehyde

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in toluene. Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring & Workup: Monitor the reaction by TLC until the starting aldehyde is fully consumed. Cool the reaction, wash with saturated aqueous NaHCO₃ solution to neutralize the acid, then wash with brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the protected acetal, which can often be used in the next step without further purification.

G cluster_0 Acetal Protection Mechanism Aldehyde Ar-CHO Protonated_Aldehyde Ar-CH=O⁺-H Aldehyde->Protonated_Aldehyde + H⁺ Glycol_Attack Intermediate 1 Protonated_Aldehyde->Glycol_Attack + HO(CH₂)₂OH Proton_Transfer Intermediate 2 Glycol_Attack->Proton_Transfer Proton Transfer Water_Loss Intermediate 3 (Oxocarbenium) Proton_Transfer->Water_Loss - H₂O Cyclization Protected Acetal Water_Loss->Cyclization Ring Closure Cyclization->Aldehyde Deprotection (+H₂O, H⁺)

Caption: Key steps in the acid-catalyzed acetal protection of an aldehyde.

Part B: Cross-Coupling

  • Use the protected acetal from Part A as your starting material in the Suzuki-Miyaura coupling protocol described in Protocol 1 . The acetal group is stable to the basic reaction conditions.[15][16]

Part C: Deprotection

  • Setup: Dissolve the crude product from the cross-coupling reaction in a mixture of acetone and 1M aqueous HCl.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC for the disappearance of the protected starting material and the appearance of the final aldehyde product.

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by column chromatography.

References

  • Functional Group Tolerance of a Micellar on-DNA Suzuki–Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02259
  • Functional Group Tolerance of a Micellar on-DNA Suzuki-Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34817173/
  • Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science. URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d2sc05574a
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  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3781119/
  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.8b00511
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. URL: https://www.chemistrysteps.com/acetals-as-protecting-groups-for-aldehydes-and-ketones/
  • Protecting Groups in Synthesis. KPU Pressbooks. URL: https://kpu.pressbooks.pub/organicchemistry/chapter/2-6-protecting-groups-in-synthesis/
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/c9sc05444h
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10928224/
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Glasgow. URL: https://theses.gla.ac.uk/4859/1/2013MaciverPhD.pdf
  • Protecting Groups of Aldehydes. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/20%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/20.11_Protecting_Groups_of_Aldehydes
  • A Convenient Protecting Group for Aldehydes. ResearchGate. URL: https://www.researchgate.net/publication/251670966_A_Convenient_Protecting_Group_for_Aldehydes
  • A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Cardiff University. URL: https://orca.cardiff.ac.uk/id/eprint/30743/
  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. URL: https://www.researchgate.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Aldehydes-and-Ketones-Influence-Reactivity-and-in-Cooper-Leonard/97b396739818816c7f848f16c770c0c538421831
  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3899980/
  • Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!. YouTube. URL: https://www.youtube.
  • Heck Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
  • 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). MDPI. URL: https://www.mdpi.com/1422-8599/2020/4/M1196
  • Notes: Decarbonylation of Aromatic Aldehydes. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo00962a043
  • Palladium(II)-catalyzed oxidation of aldehydes and ketones. 1. Carbonylation of ketones with carbon monoxide catalyzed by palladium(II) chloride in methanol. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28029584/
  • Suzuki reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
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Sources

Protecting group for the aldehyde in 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, with a specific focus on the critical step of aldehyde protection. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

The Challenge: Why Protect the Aldehyde?

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. However, the presence of a reactive aldehyde group on one of the coupling partners introduces significant challenges. The aldehyde functional group is sensitive to the basic and nucleophilic conditions typical of the Suzuki reaction, which can lead to undesired side reactions such as aldol condensations or Cannizzaro reactions.

Furthermore, aldehydes can coordinate with the palladium catalyst. This interaction can sequester the active catalyst, leading to inhibition and significantly reduced reaction yields.[1][2] Therefore, temporarily masking, or "protecting," the aldehyde group is often not just beneficial, but essential for a successful and high-yielding synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Q1: What is the most reliable and commonly used protecting group for an aldehyde in a Suzuki-Miyaura coupling?

A1: The most effective and widely adopted protecting group for aldehydes under these conditions is a cyclic acetal , typically formed with ethylene glycol to create a 1,3-dioxolane ring.

Causality & Rationale:

  • Stability: Acetals are exceptionally stable in neutral to strongly basic environments, which are characteristic of Suzuki coupling conditions.[3][4] They are inert to common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, as well as to nucleophiles and the organometallic intermediates of the catalytic cycle.[5]

  • Ease of Formation: The protection step is a straightforward, acid-catalyzed reaction between the aldehyde and ethylene glycol, often driven to completion by removing water with a Dean-Stark apparatus.

  • Mild Deprotection: The aldehyde can be regenerated easily and cleanly after the Suzuki coupling using mild aqueous acid, a condition that the newly formed biphenyl structure readily tolerates.[6]

Q2: I've protected my aldehyde as a 1,3-dioxolane, but my Suzuki coupling yield is still very low. What are the likely causes?

A2: Low yields in Suzuki couplings are a common frustration. If you've correctly protected the aldehyde, the issue likely lies within the coupling reaction itself. Here’s a checklist of common culprits:

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a primary cause of catalyst death. Ensure you have thoroughly purged the system with an inert gas (Argon or Nitrogen) before adding the catalyst.[7][8]

  • Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your coupling partner.[7][8] It is often promoted by strong bases and high temperatures.

    • Mitigation:

      • Use a milder base like KF or K₃PO₄ instead of stronger options if possible.[8]

      • Run the reaction at the lowest effective temperature (e.g., 80-90 °C).[7]

      • Consider converting the boronic acid to a more stable pinacol ester (BPin) or MIDA ester, which are more resistant to decomposition.[7][9]

  • Poor Base or Solvent Choice: The base is not just a reagent but a key component of the catalytic cycle. It must be soluble enough to be effective. Using a finely powdered base or a solvent system like Dioxane/H₂O or THF/H₂O can improve solubility and facilitate the reaction.[7][10][11]

  • Ligand Issues: For challenging couplings, a simple ligand like PPh₃ may not be sufficient. Consider using more electron-rich and bulky Buchwald ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step, which is often rate-limiting.[10]

Q3: The deprotection of my acetal is either incomplete or is causing my final biphenyl product to decompose. How can I resolve this?

A3: This is a delicate step that requires careful control. The goal is to find conditions acidic enough to hydrolyze the acetal but mild enough to leave the rest of the molecule untouched.

  • For Incomplete Deprotection:

    • Increase Reaction Time: Simply extending the reaction time at a mild temperature may be sufficient. Monitor closely by TLC.

    • Slightly Stronger Acid: If dilute HCl isn't working, a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a mixture of acetone and water is often very effective.

    • Solvent System: Ensure your biphenyl compound is fully dissolved. A biphasic system can slow the reaction. Using THF/H₂O or acetone/H₂O can improve solubility.

  • For Product Decomposition:

    • Use Milder Acids: Avoid strong, concentrated acids. A solution of 1-2M HCl is usually sufficient. Acetic acid in a THF/water mixture is an even milder option.

    • Control Temperature: Perform the deprotection at room temperature or even 0 °C to minimize acid-catalyzed side reactions.

    • Shorten Reaction Time: Monitor the reaction by TLC every 15-30 minutes. As soon as the starting material is consumed, immediately quench the reaction with a weak base (e.g., saturated NaHCO₃ solution) and proceed with the workup.

Q4: Is it possible to perform the Suzuki coupling on 3-bromobenzaldehyde directly, without using a protecting group?

A4: While some direct couplings on aryl aldehydes have been reported, it is generally not recommended for achieving high yields and purity. A publication on the synthesis of a related tripodal molecule, 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), successfully employed a Suzuki coupling without protecting the aldehyde.[12] However, this success can be substrate-dependent. The free aldehyde can act as an inhibitor by coordinating to the nickel or palladium catalyst.[2] For a robust and reproducible synthesis, especially in a drug development context, the protection-coupling-deprotection strategy is the more reliable path.

Comparative Analysis of Aldehyde Protecting Groups

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsPros & Cons for Suzuki Coupling
1,3-Dioxolane Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-StarkExcellent: Stable to bases, nucleophiles, hydrides, organometallics.[4][5]Mild aqueous acid (e.g., dil. HCl, AcOH/H₂O).[6]Pro: Industry standard, highly reliable, easy on/off. Con: None for this application.
Dimethyl Acetal Methanol, cat. acidGood: Stable to bases and nucleophiles.Mild aqueous acid.Pro: Simple to form. Con: Can be less stable than cyclic acetals and may require anhydrous conditions for formation.
1,3-Dithiolane Ethane-1,2-dithiol, Lewis acid (e.g., BF₃·OEt₂)Excellent: Stable to both acidic and basic conditions.[6]Heavy metal salts (e.g., HgCl₂, Ag(I)) or oxidative conditions.[5]Pro: Extremely robust. Con: Deprotection requires toxic heavy metals, making it less desirable. Overkill for this synthesis.

Visualized Synthetic Workflow & Mechanisms

Overall Synthetic Strategy

The most reliable pathway involves a three-step sequence: protection of the starting aldehyde, the core Suzuki-Miyaura coupling, and final deprotection to reveal the target molecule.

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection A 3-Bromobenzaldehyde B Protected Aldehyde (1,3-Dioxolane) A->B Ethylene Glycol, p-TsOH, Toluene C Protected Biphenyl Acetal B->C Pd Catalyst, Base, Solvent (e.g., Dioxane/H2O) D 4'-Methoxy-[1,1'-biphenyl] -3-carbaldehyde (Final Product) C->D Mild Aqueous Acid (e.g., 2M HCl, THF) Input 4-Methoxyphenylboronic Acid Input->C G Aldehyde Aldehyde Protonated Aldehyde Protonated Aldehyde Aldehyde->Protonated Aldehyde H+ Hemiacetal Hemiacetal Protonated Aldehyde->Hemiacetal + Ethylene Glycol - H+ Protonated Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated Hemiacetal H+ Carbocation Carbocation Protonated Hemiacetal->Carbocation - H2O Cyclic Acetal Cyclic Acetal Carbocation->Cyclic Acetal Intramolecular Attack, - H+

Caption: Mechanism of cyclic acetal formation.

Field-Proven Experimental Protocols

Protocol 1: Protection of 3-Bromobenzaldehyde
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-bromobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Solvent: Add toluene to the flask (approx. 0.5 M concentration relative to the aldehyde).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Wash the organic mixture with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2-(3-bromophenyl)-1,3-dioxolane is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk flask, combine the protected aldehyde, 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [8]3. Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water). Bubble argon through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol% or PdCl₂(dppf), 1-3 mol%).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to isolate the pure acetal-protected biphenyl.

Protocol 3: Deprotection to Yield Final Product
  • Setup: Dissolve the purified acetal-protected biphenyl from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Reaction: Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction closely by TLC. The deprotection is usually complete within 1-3 hours.

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting this compound can be further purified by recrystallization or chromatography if needed.

References

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  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
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  • Cornella, J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(8), 2179-2186.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • ACS Publications. (2010). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.
  • Chem-Station. (2014). Acetal Protective Groups.
  • ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • ResearchGate. (2025). A Convenient Protecting Group for Aldehydes.
  • SynArchive. (n.d.). Protecting Groups List.
  • PubChem. (n.d.). This compound.
  • Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.
  • Royal Society of Chemistry. (n.d.). Supporting Information For.
  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
  • PubChemLite. (n.d.). This compound.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Acetal Protection of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acetal protection of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to perform this crucial protecting group strategy with confidence and success.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the acetal protection of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Incomplete or Low-Yield Reaction

You've run the reaction overnight, but TLC and/or NMR analysis indicates a significant amount of unreacted starting material.

Potential Causes & Solutions:

  • Insufficient Water Removal: Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[1][2] Failure to remove this water will drive the equilibrium back towards the starting materials, resulting in low conversion.[2][3]

    • Solution 1: Dean-Stark Apparatus. The most effective method for water removal is the use of a Dean-Stark trap during azeotropic distillation with a suitable solvent like toluene or benzene.[1][4][5] This physically separates the water from the reaction mixture.

    • Solution 2: Chemical Dehydrating Agents. If a Dean-Stark apparatus is not feasible, the addition of a chemical drying agent can be effective.[1][6]

      • Molecular Sieves (3Å or 4Å): Add activated molecular sieves to the reaction flask.

      • Trimethyl Orthoformate: This reagent reacts with water to form methyl formate and methanol, effectively scavenging it from the reaction.[7]

  • Catalyst Inactivity or Insufficient Amount: An acid catalyst is required to activate the carbonyl group of the aldehyde.[1][2]

    • Solution 1: Use a Fresh, High-Purity Catalyst. Common catalysts include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), or a Lewis acid like cerium(III) trifluoromethanesulfonate.[1][8][9] Ensure your catalyst has not degraded.

    • Solution 2: Optimize Catalyst Loading. While catalytic, the amount can be critical. Start with a typical loading (e.g., 0.1-1 mol%) and incrementally increase if the reaction is sluggish. However, be aware that excessive acid can lead to side reactions.[10]

  • Sub-Optimal Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure the reaction is heated to the reflux temperature of the solvent being used to facilitate both the reaction rate and the azeotropic removal of water.[4]

Issue 2: Formation of Undesired Byproducts

Your crude product analysis shows unexpected signals, suggesting side reactions have occurred.

Potential Causes & Solutions:

  • Self-Polymerization of the Aldehyde: Under strongly acidic conditions or high temperatures, aromatic aldehydes can undergo self-condensation or polymerization.

    • Solution 1: Control Catalyst Loading. Use the minimum amount of acid catalyst necessary to promote the reaction.

    • Solution 2: Gradual Addition of Catalyst. Add the acid catalyst to the reaction mixture at room temperature before slowly heating to reflux.

  • Reaction with Solvent or Impurities: If using an alcohol as a solvent (e.g., methanol for dimethyl acetal formation), it can directly participate in the reaction. Impurities in the starting material or solvent can also lead to byproducts.

    • Solution: Use a Non-Participating, Anhydrous Solvent. Toluene or benzene are excellent choices for cyclic acetal formation with diols as they are relatively inert and form an azeotrope with water.[1] Ensure all solvents and reagents are of high purity and anhydrous.

Issue 3: Difficulty in Product Purification

You are struggling to isolate a pure product after workup, potentially due to decomposition on silica gel.

Potential Causes & Solutions:

  • Acetal Hydrolysis on Silica Gel: The slightly acidic nature of standard silica gel can be sufficient to hydrolyze the acetal back to the aldehyde during column chromatography.[3]

    • Solution 1: Neutralize the Silica Gel. Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), before packing the column.[10] This will neutralize the acidic sites.

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina for chromatography.

    • Solution 3: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method that avoids chromatography.

  • Emulsion Formation During Aqueous Workup: The biphenyl structure can sometimes lead to the formation of emulsions during extraction, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common conditions for the acetal protection of an aromatic aldehyde like this compound?

A1: The most widely used and robust method involves reacting the aldehyde with ethylene glycol (for a cyclic 1,3-dioxolane) in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus.[1][11]

Q2: Why is a cyclic acetal (using a diol like ethylene glycol) generally preferred over an acyclic acetal (using a simple alcohol like methanol)?

A2: Cyclic acetals are generally more stable than their acyclic counterparts.[1] The formation of a five- or six-membered ring is entropically favored. This increased stability makes them more robust protecting groups that are less prone to accidental deprotection during subsequent reaction steps.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting aldehyde and the more non-polar acetal product. The aldehyde can be visualized with a potassium permanganate stain, while the acetal may require a different stain or UV light if it is UV-active.

Q4: Can I perform this reaction without a Dean-Stark trap?

A4: Yes, while a Dean-Stark trap is highly recommended for driving the equilibrium, you can use chemical dehydrating agents.[3][6] Adding activated molecular sieves (3Å or 4Å) to the reaction flask or using trimethyl orthoformate as a water scavenger are common alternatives.[7]

Q5: My subsequent reaction step requires strongly basic conditions (e.g., using an organometallic reagent). Is the acetal a suitable protecting group?

A5: Absolutely. A key advantage of acetals is their stability in neutral to strongly basic conditions.[1][12][13] They are excellent protecting groups for aldehydes and ketones when reactions involving strong nucleophiles or bases are planned for other parts of the molecule.[14][15][16]

Q6: How do I remove the acetal protecting group once it's no longer needed?

A6: Acetal deprotection is typically achieved through acid-catalyzed hydrolysis.[1] Treating the acetal with aqueous acid (e.g., dilute HCl or acetic acid) in a solvent like acetone or THF will efficiently regenerate the aldehyde.[7][17] The presence of excess water drives the equilibrium back to the carbonyl compound.[2]

Section 3: Experimental Protocols & Data

Protocol 1: Ethylene Glycol Acetal Protection using a Dean-Stark Trap

Materials:

  • This compound

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01 - 0.05 equivalents)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add toluene to dissolve the aldehyde.

  • Add ethylene glycol and p-toluenesulfonic acid monohydrate.

  • Attach a Dean-Stark trap and a reflux condenser to the flask.[4]

  • Heat the reaction mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap and TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Wash with brine.

  • Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on neutralized silica gel.

Quantitative Data Summary
Reagent/ConditionTypical RangePurpose
Ethylene Glycol1.5 - 2.0 eq.Acetal forming reagent
Catalyst (TsOH·H₂O)0.01 - 0.05 eq.Acid catalyst to activate the carbonyl
SolventToluene or BenzeneForms an azeotrope with water for removal
TemperatureRefluxTo drive the reaction and azeotropic distillation
Reaction Time2 - 12 hoursVaries based on scale and efficiency of water removal
Typical Yield>90%Expected yield for a successful reaction
Visual Aids
Acetal Protection Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde, Ethylene Glycol, & Toluene B Add Catalytic TsOH A->B C Setup Dean-Stark Apparatus B->C D Heat to Reflux C->D E Monitor by TLC & Water Collection D->E F Reaction Complete? E->F F->D No G Cool to RT F->G Yes H Aqueous Wash (NaHCO3, Brine) G->H I Dry & Concentrate H->I J Purify (Recrystallization/Chromatography) I->J K Pure Acetal Product J->K G Start Low Conversion? Q_Water Is Water Being Effectively Removed? Start->Q_Water Yes S_DeanStark Use Dean-Stark or Add Drying Agent Q_Water->S_DeanStark No Q_Catalyst Is Catalyst Active & Sufficient? Q_Water->Q_Catalyst Yes S_DeanStark->Q_Catalyst S_Catalyst Use Fresh Catalyst, Optimize Loading Q_Catalyst->S_Catalyst No Q_Temp Is Temperature Adequate? Q_Catalyst->Q_Temp Yes S_Catalyst->Q_Temp S_Temp Ensure Reflux Temperature Q_Temp->S_Temp No Success Reaction Should Proceed to Completion Q_Temp->Success Yes S_Temp->Success

Caption: Troubleshooting Low Reaction Conversion.

References

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., Procopio, A., & Tagarelli, A. (2004). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
  • Green, C. A., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 23(1), 478-483. [Link]
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis.
  • MDPI. (2022). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2022(2), M1390. [Link]
  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
  • Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal.
  • Nikitas, N. F., Triandafillidi, I., & Kokotos, C. G. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry, 21(3), 594-598. [Link]
  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation.
  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348–5357. [Link]
  • MDPI. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol.
  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5357. [Link]
  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • Scribd. (n.d.). Ethylene Glycol Acetal Protection Method.
  • Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons.
  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals.
  • PubChem. (n.d.). This compound.
  • YouTube. (2019). acetals and ketals as protecting groups.
  • PubChem. (n.d.). 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde.
  • Reddit. (2023). Thioacetal vs Ethylene Glycol as Protecting Groups.
  • Reddit. (2023). What's the most common method for the protection of aldehydes?.
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.

Sources

Deboronation side reactions in the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. This guide is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on troubleshooting and preventing the common side reaction of deboronation during Suzuki-Miyaura coupling.

Introduction

The synthesis of this compound is a frequent step in the preparation of advanced intermediates for pharmaceuticals and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction is the predominant method for this transformation, valued for its functional group tolerance and mild conditions.[3][4] However, a significant challenge in this process is the competitive protodeboronation of the boronic acid starting material, a side reaction that cleaves the crucial carbon-boron bond and replaces it with a carbon-hydrogen bond.[5] This decomposition pathway consumes the boronic acid, leading to the formation of undesired byproducts and a significant reduction in the yield of the target biphenyl product.[6] This guide provides in-depth troubleshooting strategies and optimized protocols to mitigate this unwanted reaction.

Troubleshooting Guide & FAQs

Q1: What is protodeboronation and why is it a significant problem in my synthesis?

A: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from a proton source in the reaction medium.[5] In the context of synthesizing this compound, your key starting material, (4-methoxyphenyl)boronic acid, is irreversibly converted into anisole. This is a well-known and often problematic side reaction in Suzuki-Miyaura couplings.[5]

The issue is twofold: first, it consumes your nucleophilic coupling partner, directly lowering the maximum achievable yield of the desired product.[6] Second, the formation of the anisole byproduct complicates the purification process, requiring additional steps to isolate the target molecule. The reaction is particularly prevalent under the basic conditions required for the Suzuki-Miyaura catalytic cycle.[7][8]

Diagram: Competing Reaction Pathways

G ArX 3-Bromobenzaldehyde (Aryl Halide) Product This compound (Desired Product) ArX->Product ArBOH2 (4-Methoxyphenyl)boronic acid Ar'-B(OH)₂ ArBOH2->Product Suzuki Coupling (Productive Pathway) Byproduct Anisole (Deboronated Byproduct) ArBOH2->Byproduct Protodeboronation (Side Reaction) Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Base->Byproduct

Caption: Suzuki coupling vs. protodeboronation pathways.

Q2: I am observing a significant amount of anisole in my reaction. What are the most likely causes?

A: The formation of anisole is a direct consequence of the protodeboronation of (4-methoxyphenyl)boronic acid. Several factors can accelerate this undesired pathway:

  • Base Strength and Concentration: This is a primary driver. Strong bases (e.g., NaOH, KOH) and high pH environments significantly accelerate protodeboronation.[6][9] The base reacts with the boronic acid to form a more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[5][8][10]

  • Aqueous Conditions: The presence of a proton source, most commonly water, is necessary for the final step of deboronation.[5] While many Suzuki protocols use aqueous bases, excessive water can favor the side reaction.

  • Elevated Temperature & Long Reaction Times: Higher temperatures increase the rate of most reactions, including deboronation.[6] If the primary coupling reaction is slow, the boronic acid is exposed to these harsh conditions for longer, allowing more time for it to decompose.

  • Inefficient Catalysis: If the palladium catalyst is not efficient, the rate of the desired Suzuki coupling will be slow. This gives the competing deboronation reaction more time to occur, reducing the overall yield.[6] A highly active catalyst system that promotes rapid C-C bond formation is crucial.

Q3: How can I strategically modify my protocol to minimize deboronation and improve my product yield?

A: A multi-faceted approach is required to ensure the rate of the Suzuki coupling significantly outpaces the rate of protodeboronation.

1. Optimize the Base and pH:

  • Action: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[6][11]

  • Causality: Milder bases maintain a pH that is sufficient for the transmetalation step of the Suzuki cycle but less conducive to the rapid formation of the hyper-reactive boronate species that leads to deboronation.

2. Use a More Stable Boron Reagent:

  • Action: If deboronation persists, replace the (4-methoxyphenyl)boronic acid with its corresponding pinacol ester ((4-methoxyphenyl)boronic acid pinacol ester).

  • Causality: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable and less prone to protodeboronation than their corresponding free boronic acids.[12][13][14] The ester acts as a protecting group for the Lewis acidic boron center, slowing the decomposition pathway while still allowing for effective participation in the Suzuki coupling.[15][16]

3. Control Temperature and Reaction Time:

  • Action: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS.[6] Work up the reaction as soon as the limiting reagent (3-bromobenzaldehyde) is consumed.

  • Causality: Reducing thermal energy slows the kinetics of the deboronation side reaction more significantly than it slows the catalytically driven main reaction, thus tipping the balance in favor of your desired product.

4. Ensure an Efficient Catalytic System:

  • Action: Employ a highly active palladium precatalyst system with an appropriate phosphine ligand. For many biaryl syntheses, systems like Pd(OAc)₂ with bulky, electron-rich ligands (e.g., tricyclohexylphosphine) or pre-formed catalysts are effective.[1]

  • Causality: A fast and efficient catalyst ensures the productive Suzuki cycle turns over rapidly, consuming the boronic acid in the desired pathway before it has a chance to decompose via deboronation.[6]

Troubleshooting Workflow

G Start High Deboronation Observed Q1 Using strong base (e.g., NaOH, KOH)? Start->Q1 A1 Switch to milder base (K₂CO₃ or K₃PO₄). Q1->A1 Yes Q2 Is reaction temp > 90°C or time excessive? Q1->Q2 No A1->Q2 A2 Lower temperature to 60-80°C. Monitor closely and work up upon completion. Q2->A2 Yes Q3 Using boronic acid? Q2->Q3 No A2->Q3 A3 Switch to a more stable boronic ester (e.g., pinacol). Q3->A3 Yes End Deboronation Minimized Q3->End No A3->End

Caption: A decision-tree workflow for troubleshooting deboronation.

Optimized Protocol for Synthesis of this compound

This robust protocol incorporates the preventative measures discussed above to maximize the yield of the target compound.

Reaction Components

ComponentFormula MW ( g/mol ) Equivalents Example (10 mmol scale)
3-BromobenzaldehydeC₇H₅BrO185.021.01.85 g
(4-Methoxyphenyl)boronic acidC₇H₉BO₃151.961.21.82 g
Palladium(II) AcetatePd(OAc)₂224.500.0245 mg
TricyclohexylphosphinePCy₃280.420.04112 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.53.45 g
Toluene / Water- / ---40 mL / 10 mL

Step-by-Step Methodology

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromobenzaldehyde (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inerting the System: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene (4 parts) and degassed water (1 part) via syringe. Degas solvents by sparging with argon for 20-30 minutes prior to use.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, briefly mix the palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) in a small amount of the degassed toluene to pre-form the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of 3-bromobenzaldehyde. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.

References

  • Wikipedia.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(33), 11588–11599. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17595–17611. [Link]
  • Cox, P. A., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
  • Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
  • Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]
  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
  • ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
  • Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Oh, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736–2746. [Link]
  • Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Baltus, C. B. (2010).
  • Ghorab, M. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

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Technical Support Center: Strategies for Improving the Solubility of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde in Reaction Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde in various chemical reactions. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties

This compound is a bifunctional aromatic compound. Its biphenyl core imparts significant hydrophobicity, while the methoxy and aldehyde groups introduce some polarity. This structural combination can lead to limited solubility in a wide range of common reaction solvents, posing a significant hurdle for achieving optimal reaction kinetics and yields.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₂[1]
Molecular Weight212.24 g/mol [1]
XLogP33.4[2]
Polar Surface Area26.3 Ų[1]

The positive XLogP3 value indicates a preference for lipophilic environments over aqueous ones, underscoring its low water solubility. While soluble in some organic solvents, achieving the necessary concentration for efficient reaction can still be problematic.

Troubleshooting Guide: Addressing Solubility Issues in Your Reactions

This section is designed in a question-and-answer format to directly tackle common problems you may face during your experimental work.

Question 1: My this compound is not fully dissolving in my reaction solvent at room temperature. What are my immediate options?

Answer:

Initial insolubility is a common issue. Here is a systematic approach to address this:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN). These are often effective at dissolving a wide range of organic compounds.

    • Ethereal Solvents: 1,4-Dioxane and Diethyl ether.

    • Aromatic Hydrocarbons: Toluene and Benzene, which can be effective due to the biphenyl structure.

    • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform.

  • Gentle Heating: In many cases, gentle heating of the solvent can significantly increase the solubility of your compound. It is crucial to do this with caution, ensuring the temperature does not exceed the boiling point of the solvent or cause degradation of your starting material. Monitor the solution closely as you gradually increase the temperature.

  • Sonication: Using an ultrasonic bath can aid in the dissolution process by breaking down solid aggregates and increasing the interaction between the solvent and the solute.

Question 2: I've tried heating, but my compound still precipitates out of solution upon cooling or when I add other reagents. What is the next step?

Answer:

This indicates that you are likely exceeding the solubility limit of the compound in that specific solvent at a given temperature. The introduction of other reagents can also alter the polarity of the reaction mixture, causing your compound to precipitate. Here are more advanced strategies:

Co-Solvent Systems:

A powerful technique is to use a co-solvent system. This involves dissolving your compound in a small amount of a strong, polar aprotic solvent in which it is highly soluble (like DMSO or DMF) to create a concentrated stock solution. This stock solution can then be added to the main reaction mixture.

Experimental Protocol: Preparing a Concentrated Stock Solution

Objective: To prepare a 1 M stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 212.24 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile vial with a screw cap

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 21.22 mg of this compound and place it into the sterile vial.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the vial.

  • Dissolution: Secure the cap and vortex the mixture vigorously until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Application: This 1 M stock solution can now be added dropwise to your reaction mixture. Ensure good stirring to promote rapid mixing and prevent localized precipitation.

Logical Workflow for Using Co-solvents

Caption: Workflow for utilizing a co-solvent system.

Question 3: My reaction involves two immiscible phases (e.g., an aqueous base and an organic solvent), and the reaction is very slow or not proceeding. How can I improve this?

Answer:

This is a classic scenario where the reactants are segregated in different phases, leading to poor reaction rates. Phase Transfer Catalysis (PTC) is the ideal solution for this problem. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.

How it Works:

For a reaction involving an aqueous-soluble nucleophile and an organic-soluble electrophile (like your biphenyl aldehyde), a phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, forms an ion pair with the aqueous nucleophile. This new, more lipophilic ion pair can then migrate into the organic phase and react with the electrophile.

Key Considerations for Phase Transfer Catalysis:

  • Catalyst Selection: Quaternary ammonium and phosphonium salts are common choices. The lipophilicity of the catalyst is important for its ability to shuttle between phases.

  • Solvent System: A biphasic system, such as toluene/water or DCM/water, is typically used.

  • Agitation: Vigorous stirring is crucial to maximize the interfacial area between the two phases, which facilitates the action of the phase transfer catalyst.

Conceptual Diagram of Phase Transfer Catalysis

PTC cluster_0 Aqueous Phase cluster_1 Organic Phase Nu- Nu- Q+Nu- Q+Nu- Nu-->Q+Nu- Ion Exchange at Interface Na+ Na+ Q+X- (Catalyst) Q+X- (Catalyst) Q+X- (Catalyst)->Q+Nu- R-X (Substrate) R-X (Substrate) R-Nu (Product) R-Nu (Product) R-X (Substrate)->R-Nu (Product) Reaction Q+X- Q+X- R-Nu (Product)->Q+X- Catalyst Regeneration Q+Nu-->R-X (Substrate) Migration to Organic Phase Q+X-->Q+X- (Catalyst) Return to Aqueous Phase

Caption: Mechanism of Phase Transfer Catalysis.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling reaction with this compound, what would be a good starting solvent system?

A1: Suzuki-Miyaura reactions often face solubility challenges with hydrophobic substrates. A common and effective solvent system is a mixture of an organic solvent and water, which is necessary for the activity of many bases. Good starting points would be:

  • 1,4-Dioxane/Water (e.g., 4:1 v/v): A widely used and effective system.

  • Toluene/Water: Suitable for higher temperature reactions.

  • THF/Water: Another common choice, although THF is more volatile. If solubility remains an issue, consider using a more polar aprotic solvent like DMF as a co-solvent.

Q2: Can I use heat to improve solubility for a prolonged reaction time?

A2: Yes, but with caution. While heating can maintain the solubility of your compound, prolonged exposure to high temperatures can lead to degradation of the aldehyde functionality through oxidation or other side reactions. It is advisable to run a small-scale trial to assess the stability of your compound under the proposed reaction conditions and timeframe. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when heating.

Q3: Are there any other techniques to enhance solubility for reactions in aqueous media?

A3: For reactions that must be conducted in predominantly aqueous environments, such as certain biological assays, you can explore the use of solubility enhancers:

  • Surfactants: These form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.

Q4: How can I purify my product if I've used a high-boiling point co-solvent like DMSO or DMF?

A4: Removing high-boiling point solvents can be challenging. Here are some strategies:

  • Aqueous Workup: Dilute the reaction mixture with a large volume of water. If your product is sufficiently nonpolar, it may precipitate and can be collected by filtration. Alternatively, you can perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). The DMSO or DMF will preferentially partition into the aqueous layer. Multiple extractions may be necessary.

  • Column Chromatography: While direct loading of a DMSO/DMF solution is not ideal, you can sometimes dilute the reaction mixture with your column eluent and load it onto the column. Alternatively, after an aqueous workup and extraction, the resulting organic solution can be concentrated and purified by chromatography.

References

  • PubChem Compound Summary for CID 115035573, 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde.
  • PubChem Compound Summary for CID 39224732, 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde.
  • PubChem Compound Summary for CID 1014625-93-4, 3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.
  • PubChem Compound Summary for CID 177690638, 4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-carbaldehyde.
  • PubChem Compound Summary for CID 1392871, this compound.
  • PubChem Compound Summary for CID 885965-73-1, 4'-methoxy-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.
  • PubChem Compound Summary for CID 1307667, 4'-Methoxy-biphenyl-3-carboxylic acid.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • How can I dissolve biphenyl in carbon-free minimal salt media effectively?
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
  • Biphenyl, 3,3'-dimethyl. Organic Syntheses. [Link]
  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. [Link]
  • A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules.
  • 4-BIPHENYLCARBOXALDEHYDE, 99%.
  • PubChem Compound Summary for CID 1394487, 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde.
  • 1,1'-Biphenyl, 4-methoxy-. NIST WebBook. [Link]
  • Solvent Effects on Chemical Processes.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.

Sources

Technical Support Center: Scaling Up the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important synthetic intermediate. As a key structural motif in medicinal chemistry and materials science, robust and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol based on the principles of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Overview: The Suzuki-Miyaura Pathway

The most reliable and widely used method for constructing the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The reaction creates a carbon-carbon bond between an aryl halide and an organoboron species. For this target molecule, the most common coupling partners are 3-bromobenzaldehyde and (4-methoxyphenyl)boronic acid .

Reaction Scheme: Reaction scheme for the Suzuki-Miyaura coupling to form this compound.

The success of this reaction hinges on the interplay of the palladium catalyst, the base, the solvent, and the quality of the starting materials. The following sections are designed to help you navigate the common challenges encountered during this synthesis.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for effective troubleshooting.[2]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)Ln-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R¹-Pd(II)Ln-R² Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim Product R¹-R² RedElim->Product Catalyst Catalyst Regenerated RedElim->Catalyst Catalyst->Pd0 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal ArylHalide R¹-X (3-bromobenzaldehyde) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ ((4-methoxyphenyl)boronic acid) Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation Troubleshooting_Flowchart start Low Yield / Multiple Spots on TLC homo Impurity: 4,4'-Dimethoxybiphenyl (Homocoupling) start->homo dehalo Impurity: Benzaldehyde (Dehalogenation) start->dehalo deboro Impurity: Anisole (Protodeboronation) start->deboro cause_homo Cause: Oxygen in reaction Pd(II) species present at start homo->cause_homo cause_dehalo Cause: H-source (solvent, water) Side reaction after oxidative addition dehalo->cause_dehalo cause_deboro Cause: Acidic/protic impurities Excess water, prolonged heating deboro->cause_deboro sol_homo Solution: 1. Rigorous degassing (Ar/N₂) 2. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) cause_homo->sol_homo sol_dehalo Solution: 1. Use aprotic solvent if possible 2. Ensure high-quality reagents 3. Don't overheat cause_dehalo->sol_dehalo sol_deboro Solution: 1. Use dry boronic acid 2. Minimize reaction time 3. Use a milder base (e.g., K₂CO₃ vs KOH) cause_deboro->sol_deboro

Caption: Common impurities and their causes/solutions.

  • Homocoupling Product (4,4'-dimethoxy-1,1'-biphenyl): This arises from the coupling of two molecules of (4-methoxyphenyl)boronic acid. It is primarily caused by the presence of oxygen or if a Pd(II) source is used without efficient reduction to Pd(0). [3][4]Solution: The most effective fix is meticulous degassing of your reaction mixture and running the reaction under a strict inert atmosphere.

  • Dehalogenation Product (Benzaldehyde): This occurs when the aryl halide (3-bromobenzaldehyde) is reduced, replacing the bromine with a hydrogen atom. This can happen if a hydride source is present, which can sometimes be the solvent or impurities. [3][4]Solution: Ensure high-purity solvents and reagents. Avoid overly high temperatures or prolonged reaction times.

  • Protodeboronation Product (Anisole): The carbon-boron bond is susceptible to cleavage by protons, especially under heat. [4]This replaces the boronic acid group with a hydrogen atom. Solution: Use high-quality, dry boronic acid. While some water is often beneficial for the base, excessive amounts or acidic impurities can exacerbate this issue. Use the mildest base and temperature that still afford a good reaction rate.

Q3: My yield after column chromatography is very low. Is there a better way to purify this compound?

A3: Aldehydes can sometimes be problematic on silica gel, potentially leading to decomposition or irreversible adsorption, especially if the silica is slightly acidic. [5]While column chromatography is standard, consider these strategies:

  • Acid Pre-treatment Removal: The most common impurity in an aldehyde product is the corresponding carboxylic acid, formed by air oxidation. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) solution. This will convert the carboxylic acid impurity into its water-soluble sodium salt, removing it in the aqueous layer.

  • Bisulfite Adduct Purification: For a highly effective purification that removes most non-aldehyde impurities, use a sodium bisulfite wash. [6] * Mechanism: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct.

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., THF, diethyl ether). Stir vigorously with a saturated aqueous solution of sodium bisulfite. The adduct may precipitate or dissolve in the aqueous layer. Separate the phases and wash the organic layer to remove all non-aldehyde impurities.

    • Recovery: To regenerate the pure aldehyde, treat the aqueous layer (or the filtered adduct solid) with a base (e.g., NaHCO₃ or dilute NaOH) and extract the released aldehyde back into an organic solvent. [5][6]This method is excellent for removing stubborn homocoupling and starting material impurities.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and base combination do you recommend for this specific synthesis?

A: For initial trials, a robust and cost-effective system is recommended. As you scale up, you can move to more active (and expensive) catalysts to reduce loading.

Catalyst SystemBaseSolvent SystemTemperatureComments
Workhorse Pd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/Ethanol/H₂O90-100 °C
High Activity Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%)K₃PO₄Dioxane/H₂O80-100 °C
Alternative Pd(dppf)Cl₂ (2-3 mol%)Cs₂CO₃2-MeTHF/H₂O80 °C

Q: Can I use 4-bromoanisole and 3-formylphenylboronic acid as the starting materials instead?

A: Yes, absolutely. The Suzuki coupling is versatile, and reversing the roles of the halide and boronic acid is a common strategy. The choice often comes down to the commercial availability, cost, and stability of the starting materials. The reaction conditions would be nearly identical.

Q: How critical is the purity of the boronic acid?

A: Extremely critical. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides. While boroxines are also active in the Suzuki coupling, the stoichiometry becomes uncertain. More importantly, boronic acids can undergo protodeboronation over time if stored improperly. [3]It is recommended to use freshly purchased, high-purity boronic acid or to check the purity of older stock by NMR before use.

Validated Experimental Protocol

This protocol is a general guideline for a laboratory-scale synthesis. Optimization may be required based on your specific equipment and reagent quality.

Materials:

  • 3-bromobenzaldehyde (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Toluene (5 mL per mmol of halide)

  • Ethanol (2 mL per mmol of halide)

  • Deionized Water (2 mL per mmol of halide)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde, (4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Add the Pd(PPh₃)₄ catalyst. Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvents (Toluene, Ethanol, and Water) via cannula or syringe. It is crucial that the solvents have been previously degassed by bubbling with Ar/N₂ for at least 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. The mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) or LCMS. Check for the consumption of the 3-bromobenzaldehyde starting material. The reaction is often complete within 4-12 hours. [7]6. Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by a wash with saturated sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Guides.
  • Valente, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(14), 4130-4136.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • MDPI. (2022). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2022(3), M1453.
  • Diao, T., & Stahl, S. S. (2010). Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society, 132(14), 4952–4954.
  • Köhler, K., et al. (2005). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • YouTube. (2024). Common Byproducts in Suzuki Coupling. ChemMistry.
  • Organic Syntheses. (2004). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Org. Synth. 2004, 81, 195.
  • Biosynth. 4-Methoxy-biphenyl-3-carbaldehyde | 89536-71-0.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem Technical Guides.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.
  • ResearchGate. (2019). Side reactions of Suzuki cross-coupling.
  • ResearchGate. (2015). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid.
  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving.
  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples.
  • ResearchGate. (2020). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Arkat USA. (2012). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC 2012 (v) 152-169.
  • PubChem. This compound.
  • LookChem. (n.d.).
  • ResearchGate. (2018). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • Oriental Journal of Chemistry. (2016).
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024, 14, 15684.
  • ResearchGate. (2015). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed.
  • BLDpharm. 3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.
  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp.

Sources

Technical Support Center: Identification of Impurities in 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, chemists, and quality control professionals who are tasked with ensuring the purity and integrity of this compound. In the field of pharmaceutical development, a comprehensive understanding of a compound's impurity profile is not merely a regulatory hurdle; it is a fundamental aspect of ensuring safety and efficacy.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common challenges and frequently asked questions encountered during the synthesis and analysis of this biphenyl derivative.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profile of this compound.

Q1: What are the most probable impurities I should expect to find in a sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis for this class of molecule is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Therefore, impurities typically originate from three main sources: unreacted starting materials, byproducts from side reactions, and degradation of the final product.

  • Process-Related Impurities (Synthesis):

    • Unreacted Starting Materials: Residual 3-bromobenzaldehyde (or the corresponding halide) and 4-methoxyphenylboronic acid.

    • Homocoupling Byproducts: Formation of 4,4'-dimethoxybiphenyl (from the boronic acid) and 3,3'-diformylbiphenyl (from the aryl halide). This is a common side reaction in Suzuki couplings, often due to suboptimal catalyst or reaction conditions.[2]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of anisole.[2]

  • Product-Related Impurities (Degradation):

    • Oxidation Product: The aldehyde functional group is susceptible to oxidation, forming 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid. This is a very common degradation pathway, especially if the material is exposed to air over time.

    • Reduction Product: Less commonly, the aldehyde may be reduced to form (4'-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

  • Isomeric Impurities:

    • Contamination can arise from isomers of the starting materials, leading to final products like 4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde or 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde.[5][6] Their separation can be challenging due to similar physicochemical properties.

The following diagram illustrates the primary synthetic route and the formation pathways of key impurities.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Impurities cluster_impurities Process-Related Impurities SM1 3-Bromobenzaldehyde reaction Pd Catalyst, Base SM1->reaction SM2 4-Methoxyphenyl boronic acid SM2->reaction Product 4'-Methoxy-[1,1'-biphenyl] -3-carbaldehyde (Target) reaction->Product Impurity_HC1 Homocoupling (4,4'-dimethoxybiphenyl) reaction->Impurity_HC1 Side Reactions & Incomplete Conversion Impurity_HC2 Homocoupling (3,3'-diformylbiphenyl) reaction->Impurity_HC2 Side Reactions & Incomplete Conversion Impurity_Proto Protodeboronation (Anisole) reaction->Impurity_Proto Side Reactions & Incomplete Conversion Impurity_SM1 Unreacted SM1 reaction->Impurity_SM1 Side Reactions & Incomplete Conversion Impurity_SM2 Unreacted SM2 reaction->Impurity_SM2 Side Reactions & Incomplete Conversion Impurity_Ox Oxidation Product (Carboxylic Acid) Product->Impurity_Ox Oxidation

Caption: Potential impurity formation pathways during synthesis.

Q2: What is the recommended hierarchy of analytical techniques for identifying an unknown impurity?

A2: A multi-step, tiered approach is most effective. The goal is to gather progressively more specific information at each stage.

  • Separation & Detection (HPLC-UV/DAD): Start with High-Performance Liquid Chromatography (HPLC) using a Diode Array Detector (DAD).[7] This will separate the impurities from the main compound and provide initial information on their number, relative quantity (by peak area %), and UV spectra, which can offer clues about the chromophore structure.

  • Molecular Weight Determination (LC-MS): Liquid Chromatography-Mass Spectrometry is the cornerstone of impurity identification.[8] It provides the molecular weight of each impurity, which is a critical piece of the puzzle for proposing potential structures. High-resolution mass spectrometry (HRMS) is even more powerful, as it provides the exact mass, allowing for the determination of the molecular formula.[9][10]

  • Isolation (Preparative HPLC): If the structure cannot be unambiguously determined by LC-MS alone, the impurity must be isolated.[11] Preparative HPLC is used to collect a sufficient quantity (typically >1 mg) of the purified impurity for further analysis.

  • Definitive Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining the chemical structure of an isolated impurity.[12][13][14] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides detailed information about the connectivity of atoms in the molecule.[12]

The following workflow illustrates this decision-making process.

G start Unknown Peak Detected in HPLC-UV lcms Analyze by LC-MS start->lcms propose_structure Propose Structure(s) based on MW and fragmentation lcms->propose_structure mw_match Does MW match a plausible impurity? propose_structure->mw_match synthesize Synthesize Reference Standard and confirm retention time mw_match->synthesize Yes isolate Isolate Impurity via Preparative HPLC mw_match->isolate No / Ambiguous identified Structure Confirmed synthesize->identified nmr Structural Elucidation by NMR (1D, 2D experiments) isolate->nmr nmr->identified

Sources

Thermal stability issues of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Document ID: TSC-MB3C-TS-202601

Version: 1.0

Introduction: Navigating the Thermal Landscape of this compound

Welcome to the dedicated technical support guide for this compound (CAS No. 118350-17-7). This molecule is a valuable intermediate in organic synthesis, particularly in the development of novel materials and pharmaceutical agents. However, its bifunctional nature, containing both a reactive aldehyde and a biphenyl ether system, presents unique challenges regarding thermal stability. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and robust methodologies to anticipate, troubleshoot, and manage potential thermal degradation during experimentation and storage. Our approach is grounded in the principles of forced degradation, a cornerstone of pharmaceutical development that helps in understanding degradation pathways and developing stable formulations.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary factors influencing the thermal stability of this compound?

A1: The thermal stability of this compound is influenced by three main structural features:

  • The Aldehyde Group: Aldehydes are susceptible to oxidation, especially at elevated temperatures, which can convert the aldehyde (-CHO) to a carboxylic acid (-COOH). This process can be catalyzed by trace metals or exposure to air.[4] Photosensitive groups like carbonyls can also contribute to degradation under light and heat.[1]

  • The Methoxy Group (-OCH₃): Ether linkages can undergo cleavage at high temperatures, although this typically requires more extreme conditions than aldehyde oxidation.

  • The Biphenyl Core: The biphenyl structure itself is thermally robust. However, severe thermal stress (pyrolytic conditions >400°C) can lead to bond cleavage and the formation of complex aromatic byproducts.

Q2: What are the recommended storage and handling conditions?

A2: To ensure the long-term integrity of the compound, we recommend the following based on best practices for aromatic aldehydes:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This is critical to prevent the oxidation of the aldehyde group.

  • Light: Protect from light. Amber glass vials are recommended.

  • Handling: Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use quantities if it will be used over an extended period. Always handle in a well-ventilated area.[5]

Q3: What are the visible or preliminary analytical signs of degradation?

A3: Initial signs of degradation can be subtle. Be observant for:

  • Physical Changes: A slight change in color from off-white/light yellow to a more pronounced yellow or brownish hue can indicate the formation of degradation products.

  • Solubility Issues: The formation of polymeric or oxidized impurities may lead to decreased solubility in common organic solvents.

  • Analytical Signatures: When analyzing by HPLC, the appearance of new, small peaks, particularly near the main compound peak, is a primary indicator of degradation. A decrease in the peak area percentage of the main compound over time is a quantitative sign of instability.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems encountered during reactions involving this compound at elevated temperatures.

Problem: My high-temperature reaction (>80°C) is yielding multiple unexpected byproducts and a lower-than-expected yield of the desired product.

This is a classic symptom of on-pathway thermal degradation. The elevated temperature, intended to drive your primary reaction, is simultaneously activating degradation pathways.

Logical Analysis of Potential Degradation Pathways:

At moderately elevated temperatures in the presence of air or oxidizing agents, the most likely degradation pathway is the oxidation of the aldehyde. Under more forceful thermal stress, other pathways may become accessible.

Caption: Experimental workflow for a forced thermal degradation study.

Step 1: Preparation of Stock Solution
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile or a 50:50 Acetonitrile:Water mixture) to a final concentration of 1 mg/mL. [6]2. Prepare a sufficient volume to be distributed among the different stress conditions.

Step 2: Application of Thermal Stress
  • Dispense aliquots of the stock solution into sealed vials.

  • Expose the vials to a range of temperatures. A typical study might use the conditions outlined in the table below, which are more strenuous than standard accelerated stability testing conditions. [1][7]3. Include a control sample stored at a reference condition (e.g., 4°C, protected from light).

Table 1: Recommended Thermal Stress Conditions

Condition IDTemperatureHumidityDurationPurpose
T-160°CAmbientUp to 7 daysMild thermal stress
T-280°CAmbientUp to 48 hoursModerate thermal stress
T-380°C75% RHUp to 48 hoursCombined heat/humidity stress
T-4105°CDry HeatUp to 24 hoursAggressive thermal stress

Note: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the duration or temperature accordingly. [6]

Step 3: Analytical Methodology (Stability-Indicating HPLC-UV Method)

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound. [8]

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector. Coupling to a Mass Spectrometer (LC-MS) is highly recommended for identifying unknown degradation products. [8]2. Example Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution is typically required.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more non-polar degradation products.

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan). A DAD allows for the assessment of peak purity.

  • Analysis: At specified time points (e.g., 0, 6, 12, 24, 48 hours), remove a vial from the stress condition, allow it to cool to room temperature, and inject it into the HPLC system.

Step 4: Data Interpretation
  • Calculate Percent Degradation: Compare the peak area of the main compound in the stressed sample to the peak area in the time-zero or control sample.

    • % Degradation = [(Area_initial - Area_stressed) / Area_initial] * 100

  • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, demonstrating that all major degradants are being detected. [7]3. Identify Degradants: Use the mass spectral data (if using LC-MS) to propose structures for the observed degradation products.

By following this structured approach, you can confidently characterize the thermal stability of this compound, ensuring the integrity of your experiments and the reliability of your results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1392871, this compound.
  • MedCrave (2016). Forced Degradation Studies. MedCrave Online.
  • Jadhav, S. B., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 242-252.
  • Antipin, R., et al. (2020). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2020(4), M1171.
  • Clerc, M. (1963). Thermal decomposition of biphenyl. CEA-R-2333.
  • Centers for Disease Control and Prevention (NIOSH). (1994). ALDEHYDES, SCREENING: METHOD 2539.
  • ACD/Labs (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 4(1).
  • Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry. Supporting Information.
  • Maduray, K., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147.
  • Separation Science (2024). Analytical Techniques In Stability Testing.
  • Pharmaguideline (2023). Forced Degradation Study in Pharmaceutical Stability.
  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.

Sources

Technical Support Center: Moisture Sensitivity in Reactions with 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile aromatic aldehyde, with a specific focus on its sensitivity to moisture in common synthetic transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Compound Profile: this compound

Before delving into troubleshooting, a clear understanding of the substrate's properties is crucial.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.25 g/mol [1]
Appearance White to off-white crystalline powder[2]
CAS Number 118350-17-7[1]
II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and reactivity of this compound, particularly concerning moisture.

Q1: Is this compound sensitive to atmospheric moisture during storage?

A1: Like many aromatic aldehydes, this compound can be sensitive to atmospheric moisture over long-term storage. While it is a crystalline solid and relatively stable, it is good practice to store it in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent the gradual adsorption of water. For routine use, tightly capping the container and storing it in a cool, dry place is generally sufficient.

Q2: Can water act as a solvent for reactions involving this aldehyde?

A2: The feasibility of using water as a solvent is highly reaction-dependent. For instance, certain Wittig reactions with stabilized ylides have been shown to be surprisingly effective, and even accelerated, in aqueous media.[3][4][5][6] This is often attributed to hydrophobic effects. However, for many other transformations, such as those involving organometallics or water-sensitive catalysts, the presence of water can be detrimental.

Q3: What is the primary interaction of this compound with water?

A3: Aldehydes can react reversibly with water to form geminal diols (hydrates).[7][8][9] For most aromatic aldehydes, the equilibrium lies heavily towards the aldehyde form, and the hydrate is unstable and cannot be isolated.[8][9] However, the presence of even small amounts of this hydrate can potentially influence reaction kinetics or lead to side products in sensitive reactions.

Q4: How can I effectively dry this compound if I suspect it has absorbed moisture?

A4: If you suspect your sample has been exposed to moisture, you can dry it by placing it in a vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours. Ensure the temperature is well below the compound's melting point to avoid decomposition. Alternatively, you can dissolve the compound in a dry organic solvent (like toluene), and then remove the solvent under reduced pressure. This azeotropic drying can be effective at removing trace amounts of water.

III. Troubleshooting Guide for Common Reactions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter in your experiments.

A. Suzuki-Miyaura Coupling Reactions

Q: My Suzuki-Miyaura coupling reaction with this compound as a substrate is giving low yields. Could moisture be the culprit?

A: Yes, moisture can be a significant factor in the success of Suzuki-Miyaura coupling reactions. While the reaction is known for its tolerance to a variety of functional groups, including aldehydes, its efficiency can be compromised by the presence of water.[10]

Troubleshooting Workflow:

cluster_problem Observed Problem cluster_causes Potential Moisture-Related Causes cluster_solutions Recommended Solutions Problem Low Yield in Suzuki Coupling Cause1 Deactivation of Palladium Catalyst Problem->Cause1 Cause2 Hydrolysis of Boronic Acid/Ester Problem->Cause2 Cause3 Inhibition by Aldehyde Hydrate Problem->Cause3 Solution1 Use Anhydrous Solvents and Reagents Cause1->Solution1 Solution2 Degas Reaction Mixture Thoroughly Cause1->Solution2 Solution4 Consider Water-Tolerant Ligands/Catalysts Cause1->Solution4 Cause2->Solution1 Solution3 Use Freshly Opened or Dried Aldehyde Cause3->Solution3

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Detailed Explanation and Solutions:

  • Deactivation of the Palladium Catalyst: While some Suzuki couplings can tolerate water, many palladium catalysts and ligands are sensitive to moisture and oxygen, leading to the formation of inactive palladium black.

    • Solution: Ensure all solvents are rigorously dried using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a solvent purification system). Use freshly opened, high-purity reagents.

  • Hydrolysis of the Boronic Acid/Ester: Boronic acids can undergo protodeboronation in the presence of water, especially at elevated temperatures, which reduces the amount of the active coupling partner.

    • Solution: Use anhydrous conditions and consider using boronic esters (e.g., pinacol esters), which are generally more stable to hydrolysis.

  • Inhibition by Aldehyde Hydrate: The aldehyde functional group can coordinate to the metal center.[11][12] While this is a key aspect of some catalytic cycles, excessive hydration of the aldehyde could potentially interfere with the desired catalytic pathway.

    • Solution: Ensure your this compound is dry. If in doubt, follow the drying procedure outlined in FAQ Q4.

Experimental Protocol for a Moisture-Sensitive Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the corresponding aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add freshly distilled, degassed solvent (e.g., toluene or 1,4-dioxane) via cannula.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until completion.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Wittig Reactions

Q: I am attempting a Wittig reaction with this compound and my yields are inconsistent. Is water a concern?

A: The role of water in Wittig reactions is complex and depends on the nature of the ylide.

Troubleshooting Logic:

cluster_problem Observed Problem cluster_ylide_type Identify Ylide Type cluster_stabilized Stabilized Ylide cluster_unstabilized Unstabilized Ylide Problem Inconsistent Wittig Reaction Yields Ylide Is the ylide stabilized or unstabilized? Problem->Ylide Stabilized_Cause Water can be beneficial, accelerating the reaction. Ylide->Stabilized_Cause Stabilized Unstabilized_Cause Highly basic and protic solvents (like water) will quench the ylide. Ylide->Unstabilized_Cause Unstabilized Stabilized_Solution Consider running the reaction 'on water' for improved yields and rates. Stabilized_Cause->Stabilized_Solution Unstabilized_Solution Strict anhydrous conditions are mandatory. Use dry solvents and glassware. Unstabilized_Cause->Unstabilized_Solution

Caption: Logical flow for troubleshooting Wittig reactions based on ylide type.

Detailed Explanation and Solutions:

  • For Stabilized Ylides (e.g., those derived from α-halo esters or ketones): Research has shown that Wittig reactions with stabilized ylides and aromatic aldehydes can be performed efficiently in water, often with accelerated reaction rates and high E-selectivity.[3][4][5][6] In this case, inconsistent yields might not be due to the presence of water, but rather other factors like temperature control or purity of reagents.

    • Recommendation: If you are using a stabilized ylide and experiencing issues, you might consider intentionally running the reaction in a biphasic water/organic solvent system or even neat in water.

  • For Unstabilized Ylides (e.g., those derived from alkyl halides): These ylides are strong bases and are highly sensitive to protic solvents like water. The ylide will be rapidly protonated and quenched by water, leading to no reaction or very low yields.

    • Recommendation: Strict anhydrous conditions are absolutely essential. Use flame-dried glassware, anhydrous solvents (e.g., THF, diethyl ether), and perform the reaction under an inert atmosphere. Ensure your this compound is thoroughly dried before use.

C. Reductive Amination

Q: In my reductive amination of this compound, I am observing significant amounts of the corresponding alcohol as a byproduct. What is causing this and how can I prevent it?

A: The formation of the alcohol byproduct in reductive amination is a classic sign that the reduction of the aldehyde is competing with or outpacing the formation and reduction of the imine intermediate. Moisture can play a role in this process.

Mechanistic Considerations:

Reductive amination involves the initial formation of an imine from the aldehyde and amine, which is then reduced to the target amine.[13][14] This initial imine formation is an equilibrium reaction that produces water.[13]

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to the alcohol.

    • Solution: Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[13][15] STAB is often favored as it is less toxic than NaBH₃CN.

  • Reaction Conditions and Water Removal: According to Le Châtelier's principle, the removal of water will drive the equilibrium towards imine formation, thus favoring the desired reaction pathway.

    • Solution: While the reaction itself produces water, starting with wet reagents or solvents will exacerbate the problem. Use dry solvents. Additionally, you can add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester the water as it is formed.

Optimized Protocol for Reductive Amination:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a dehydrating agent, such as powdered 4Å molecular sieves.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the desired amine via column chromatography or distillation.

IV. References
  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. [Link]

  • American Chemical Society Publications. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2005). Water Is an Efficient Medium for Wittig Reactions Employing Stabilized Ylides and Aldehydes. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. [Link]

  • KPU Pressbooks. (n.d.). 2.4 Addition of Water to Aldehydes and Ketones. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2020). 12.8: Reactions of Aldehydes and Ketones with Water. [Link]

  • Journal of Chemical Education. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. [Link]

  • Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Effect of base on the stability of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Guide: Effect of Base on the Stability of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] Its bifunctional nature, possessing both an aldehyde for diverse transformations and a biphenyl core, makes it a versatile building block. However, the reactivity of the aldehyde group, particularly in the presence of bases, can lead to unexpected side reactions, lower yields, and purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of handling this compound under basic conditions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each entry details the probable cause, the underlying chemical mechanism, and provides actionable protocols for diagnosis and resolution.

Issue 1: Poor Yields & Formation of Carboxylic Acid and Alcohol Side Products

Question: I am attempting a Claisen-Schmidt condensation using this compound and a ketone with concentrated sodium hydroxide (NaOH) as the base. My yield of the desired enone is low, and I've isolated significant amounts of 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and (4'-methoxy-[1,1'-biphenyl]-3-yl)methanol. What is causing this?

Probable Cause: You are observing a classic disproportionation reaction known as the Cannizzaro reaction . This reaction is a common pitfall for aromatic aldehydes, like yours, that lack α-hydrogens.[3][4][5] In the presence of a strong base (typically concentrated hydroxide), one molecule of the aldehyde is oxidized to a carboxylate salt, while a second molecule is reduced to an alcohol.[6][7]

Mechanism Deep Dive: The Cannizzaro Reaction The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[7] This forms a tetrahedral intermediate which then acts as a hydride (H⁻) donor, transferring a hydride to the carbonyl carbon of a second aldehyde molecule.[3][6] This redox process results in the formation of a carboxylate and an alkoxide, which after proton exchange, yield the final carboxylic acid and alcohol products.[7]

// Nodes aldehyde1 [label="Ar-CHO\n(Aldehyde 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; oh_ion [label="⁻OH\n(from strong base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Ar-CH(O⁻)(OH)\n(Tetrahedral Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde2 [label="Ar-CHO\n(Aldehyde 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; carboxylate [label="Ar-COO⁻\n(Carboxylate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alkoxide [label="Ar-CH₂O⁻\n(Alkoxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alcohol [label="Ar-CH₂OH\n(Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Ar-COOH\n(Carboxylic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; proton_source [label="H₂O", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges aldehyde1 -> intermediate [label="Nucleophilic Attack"]; oh_ion -> aldehyde1 [style=invis, weight=10]; // for positioning intermediate -> carboxylate [label="Hydride Transfer\n(Oxidation)"]; aldehyde2 -> alkoxide [label="Hydride Acceptance\n(Reduction)"]; intermediate -> aldehyde2 [label=" H⁻ ", style=dashed, color="#EA4335", arrowhead=open]; alkoxide -> alcohol [label="Protonation"]; proton_source -> alkoxide [style=invis]; carboxylate -> acid [label="Acid Workup (H⁺)"]; } Caption: Mechanism of the base-induced Cannizzaro reaction.

Solutions & Protocols

Your primary goal is to favor the intended condensation reaction over the competing Cannizzaro pathway. This can be achieved by modifying the base and reaction conditions.

1. Diagnostic Protocol: Confirming the Side Reaction

  • Objective: To confirm that the Cannizzaro reaction is the source of the side products.

  • Methodology:

    • Carefully neutralize a small aliquot of your crude reaction mixture with 1M HCl.

    • Extract the mixture with ethyl acetate.

    • Spot the organic extract on a TLC plate alongside authentic samples of your starting aldehyde, the expected alcohol, and carboxylic acid (if available).

    • Analyze the crude mixture by LC-MS to confirm the molecular weights of the undesired products. The expected masses would be:

      • Carboxylic Acid: C₁₄H₁₂O₃, ~228.08 g/mol

      • Alcohol: C₁₄H₁₄O₂, ~214.10 g/mol

2. Mitigation Protocol: Modifying Reaction Conditions

  • Objective: To suppress the Cannizzaro reaction by using milder or non-hydroxide bases.

  • Recommended Bases & Conditions:

BaseClasspKa (Conjugate Acid)Typical ConditionsRationale & Comments
NaOH / KOH Strong Hydroxide~15.7>1 M, RT to refluxHigh Risk. Prone to inducing the Cannizzaro reaction.[4][7] Use only if absolutely necessary and at low temperatures.
LiOH Weaker Hydroxide~13.80.1-1 M, 0°C to RTModerate Risk. Less potent than NaOH/KOH, can sometimes suppress the Cannizzaro reaction while still promoting condensation.
K₂CO₃ Inorganic Carbonate~10.3Heterogeneous, RT to refluxLow Risk. Generally not strong enough to initiate the Cannizzaro reaction but can be effective for many condensations.
DBU Organic Amidine~13.5Homogeneous, 0°C to RTVery Low Risk. A strong, non-nucleophilic base. An excellent choice to avoid hydroxide-initiated side reactions.
Et₃N Tertiary Amine~10.7Homogeneous, RT to refluxVery Low Risk. A mild organic base, suitable for reactions where only catalytic basicity is needed.
  • Step-by-Step Aldol Condensation with DBU:

    • Dissolve the ketone (1.2 eq.) and this compound (1.0 eq.) in an appropriate aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to 0°C in an ice bath.

    • Add DBU (1.1 eq.) dropwise over 10 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a weak acid (e.g., saturated NH₄Cl solution) and proceed with standard workup and purification.

Issue 2: Reaction Stalling & Product Discoloration with Strong, Aprotic Bases

Question: I am using Lithium Diisopropylamide (LDA) to deprotonate an acidic substrate, followed by the addition of this compound. The reaction is sluggish, and the mixture turns dark brown upon adding the aldehyde. What's happening?

Probable Cause: This issue likely stems from two sources:

  • Aldehyde Degradation: Aromatic aldehydes can be unstable in the presence of extremely strong, non-nucleophilic bases like LDA, especially if trace oxygen is present. This can lead to polymerization or decomposition, causing the color change.[8]

  • Reversibility/Steric Hindrance: The addition of the bulky enolate to the biphenyl carbaldehyde might be sterically hindered or reversible, leading to a stalled reaction.

Solutions & Protocols

1. Mitigation Protocol: Optimizing Reagent Addition and Atmosphere

  • Objective: To minimize aldehyde decomposition and favor the forward reaction.

  • Methodology: Reverse Addition under Inert Atmosphere

    • Crucial First Step: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (N₂ or Argon). Use degassed solvents.

    • Prepare the LDA solution in situ or use a freshly titrated commercial solution in a flask (Flask A).

    • In a separate flask (Flask B), dissolve the this compound in anhydrous THF.

    • Add the acidic substrate (e.g., a ketone or ester) to Flask A containing the LDA at -78°C to form the enolate. Stir for 30-60 minutes.

    • Instead of adding the aldehyde solution to the enolate, use a cannula or syringe pump to slowly add the enolate solution (from Flask A) to the aldehyde solution (in Flask B) at -78°C. This technique, known as reverse addition, keeps the aldehyde from being exposed to an excess of strong base.

    • Maintain the low temperature and monitor the reaction by TLC.

// Nodes start [label="Reaction Stalled or Discolored\n(Strong Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_atmosphere [label="Is reaction under strict\ninert atmosphere (Ar/N₂)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_inert [label="Action: Use oven-dried glassware,\ndegassed solvents, and inert gas.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_addition [label="What is the order of addition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; normal_add [label="Aldehyde added to Base/Enolate", style=solid]; reverse_add [label="Base/Enolate added to Aldehyde", style=solid]; implement_reverse [label="Action: Switch to Reverse Addition\nat -78°C to minimize\naldehyde exposure to excess base.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is temperature controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_low_temp [label="Action: Maintain -78°C during\naddition and allow to warm slowly.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Resolved:\nImproved Yield & Less Discoloration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_atmosphere; check_atmosphere -> implement_inert [label="No"]; implement_inert -> check_addition; check_atmosphere -> check_addition [label="Yes"]; check_addition -> implement_reverse [label="Normal"]; check_addition -> check_temp [label="Reverse"]; implement_reverse -> check_temp; check_temp -> implement_low_temp [label="No"]; implement_low_temp -> success; check_temp -> success [label="Yes"]; } Caption: Troubleshooting workflow for reactions with strong bases.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is the aldehydic proton on this compound acidic? No. Unlike α-hydrogens on aliphatic aldehydes or ketones, the hydrogen attached directly to the carbonyl group (the aldehydic proton) is not acidic and will not be removed by common bases. Reactions involving base sensitivity are due to nucleophilic attack at the carbonyl carbon or other degradation pathways, not deprotonation of the aldehyde itself.

Q2: Can I use protecting groups to avoid these base-sensitivity issues? Yes, protecting the aldehyde is an excellent strategy, especially in multi-step syntheses where the aldehyde needs to survive strongly basic (or acidic) conditions.

  • Recommended Protecting Group: 1,3-Dioxolane (Ethylene Glycol Acetal).

  • Protection Protocol:

    • Dissolve the aldehyde in toluene.

    • Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat to reflux with a Dean-Stark apparatus to remove water.

    • Once the reaction is complete, cool and wash with saturated NaHCO₃ solution to remove the acid catalyst.

  • Stability: The resulting acetal is stable to strong bases (e.g., NaOH, LDA, Grignard reagents) and nucleophiles.[9]

  • Deprotection: The aldehyde can be easily regenerated by treatment with an aqueous acid (e.g., 1M HCl in THF).

Q3: How can I monitor the stability of the aldehyde under my specific basic conditions before committing to a large-scale reaction? Running a small-scale stability test is a prudent and highly recommended step.

  • Protocol for Stability Monitoring via HPLC:

    • Prepare a Stock Solution: Create a standard stock solution of your this compound in the reaction solvent at a known concentration (e.g., 10 mg/mL).

    • Set up the Test: In a small vial, replicate your planned reaction conditions (solvent, base concentration, temperature) but omit the other reactants.

    • Initiate and Sample: Add a known volume of the aldehyde stock solution to the vial to start the test (t=0). Immediately withdraw a small aliquot (e.g., 20 µL), quench it in an HPLC vial containing mobile phase and a trace of acid, and label it "t=0".

    • Time Points: Take subsequent samples at various time points (e.g., t=15 min, 30 min, 1 hr, 4 hr, 24 hr), quenching each immediately.

    • Analysis: Analyze all samples by HPLC. Compare the peak area of the aldehyde at each time point to the t=0 sample. Significant degradation will be apparent as a decrease in the aldehyde peak area and the appearance of new peaks corresponding to degradation products.

References
  • Title: Reaction Mechanism of Cannizzaro Reaction Source: Physics Wallah URL:[Link]
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Validation & Comparative

A Comparative Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde and 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold serves as a privileged structure, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of functional groups on this scaffold is a cornerstone of rational drug design, profoundly influencing a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of two closely related biphenyl aldehydes: 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde and 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde.

This document moves beyond a simple cataloging of properties to explain the causality behind experimental choices and the practical implications of the subtle yet critical structural difference between a methoxy and a hydroxyl group. The insights provided herein are grounded in experimental data and established chemical principles to support researchers in making informed decisions for their synthetic and drug discovery endeavors.

Physicochemical Properties: A Tale of Two Substituents

At first glance, the methoxy and hydroxyl groups appear similar. However, their distinct electronic and steric properties impart measurable differences in the overall characteristics of the molecules. The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, contrasts with the methoxy group's capacity as only a hydrogen bond acceptor. This fundamental difference has significant implications for solubility, crystal packing, and interactions with biological targets.

PropertyThis compound4'-hydroxy-[1,1'-biphenyl]-3-carbaldehydeRationale for Differences
Molecular Formula C₁₄H₁₂O₂[3]C₁₃H₁₀O₂The methoxy derivative contains an additional methyl group.
Molecular Weight 212.24 g/mol [3]198.22 g/mol Directly related to the difference in their molecular formulas.
Topological Polar Surface Area (TPSA) 26.3 Ų[3]46.5 ŲThe hydroxyl group contributes more to the TPSA, suggesting increased potential for polar interactions and lower cell permeability compared to the methoxy analog.
LogP (Octanol-Water Partition Coefficient) ~3.4 (Predicted)[4]~3.1 (Predicted)The methoxy group is more lipophilic than the hydroxyl group, leading to a higher predicted LogP value. This suggests better membrane permeability for the methoxy derivative.
Hydrogen Bond Donor/Acceptor Count Donor: 0 / Acceptor: 2Donor: 1 / Acceptor: 2The hydroxyl group can donate a hydrogen bond, a critical feature for specific interactions with biological macromolecules.

Table 1: Comparative Physicochemical Properties.

Synthesis and Reactivity: A Comparative Overview

The primary route to both biphenyl aldehydes is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C-C bonds between aryl partners.[5] The choice of starting materials and reaction conditions can be tailored for each compound, reflecting the differing reactivity of their precursors.

Figure 1: Generalized Suzuki-Miyaura cross-coupling workflow.

Synthetic Protocols

The synthesis of both target molecules can be achieved by coupling 3-formylphenylboronic acid with the appropriate 4-substituted bromobenzene.

Protocol 1: Synthesis of this compound

This protocol is adapted from established Suzuki-Miyaura coupling procedures.[6][7]

  • Reactants:

    • 4-Bromoanisole (1.0 eq)

    • 3-Formylphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) (0.08 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, 3-formylphenylboronic acid, and sodium carbonate.

    • Add the solvent mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Add palladium(II) acetate and triphenylphosphine to the flask under a positive pressure of inert gas.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

The synthesis of the hydroxyl derivative requires careful base selection to avoid deprotonation of the phenol, which can affect the catalyst.[8]

  • Reactants:

    • 4-Bromophenol (1.0 eq)

    • 3-Formylphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Dimethoxyethane (DME)/Water (e.g., 3:1 mixture)

  • Procedure:

    • Combine 4-bromophenol, 3-formylphenylboronic acid, and potassium carbonate in a reaction vessel.

    • Add the DME/water solvent mixture and thoroughly degas the system.

    • Add the Pd(PPh₃)₄ catalyst under an inert atmosphere.

    • Heat the mixture to reflux (around 85 °C) until the starting material is consumed, as monitored by TLC.

    • After cooling, acidify the mixture with dilute HCl (e.g., 1M) to protonate the phenoxide.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify via column chromatography.

Comparative Reactivity

The primary difference in chemical reactivity stems from the 4'-substituent.

  • The Aldehyde Group: The electronic influence of the distant methoxy versus hydroxyl group on the reactivity of the aldehyde at the 3-position is generally subtle. Both aldehydes will undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination.

  • The 4'-Substituent:

    • 4'-Methoxy: The methyl ether is relatively inert but is susceptible to O-demethylation under harsh conditions (e.g., using strong Lewis acids like BBr₃ or strong nucleophiles).[9] This reaction converts the methoxy derivative into its hydroxyl counterpart, a crucial transformation in metabolic studies and late-stage synthetic modifications.[10][11]

    • 4'-Hydroxy: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can also be alkylated, acylated, or used in other reactions typical of phenols. Its presence offers a handle for further functionalization or for conjugation in biological systems.

Figure 2: Key reactivity difference: Interconversion of the 4'-substituent.

Biological and Pharmacological Implications

The choice between a methoxy and a hydroxyl group is a critical decision in drug design, often influencing a compound's metabolic stability, target affinity, and toxicity profile.

Metabolic Fate

One of the most significant differences between the two compounds lies in their metabolic pathways. Aryl methyl ethers are commonly metabolized in vivo by cytochrome P450 enzymes via O-demethylation to yield the corresponding phenols.[10][12]

  • This compound is expected to be a substrate for hepatic enzymes, leading to the formation of 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde as a primary metabolite. This makes the methoxy compound a potential prodrug of the hydroxyl analog.

  • 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde , being a phenol, is prone to Phase II metabolism, where it can be conjugated with glucuronic acid or sulfate to form more water-soluble derivatives that are readily excreted.[12]

This metabolic conversion has profound implications for pharmacokinetics. The methoxy compound may exhibit a longer half-life, acting as a reservoir that is slowly converted to the active (or more active) hydroxylated form.

Biological Activity and Cytotoxicity
  • Antifungal and Antimicrobial Potential: Phenolic compounds, including hydroxylated biphenyls, are known to possess antimicrobial and antifungal properties.[13][14] The hydroxyl group is often crucial for this activity. While the aldehyde functional group itself can contribute to bioactivity, the phenolic hydroxyl in 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde makes it a stronger candidate for antifungal applications compared to its methoxy-protected counterpart. For instance, studies on other phenolic aldehydes have demonstrated their ability to disrupt fungal cell wall integrity.[15]

  • Cytotoxicity: The introduction of a hydroxyl group to the biphenyl ring has been shown to enhance cytotoxicity.[16] A study on isolated rat hepatocytes demonstrated that hydroxylated biphenyls were more toxic than the parent biphenyl, with para- and meta-hydroxylated isomers showing greater toxicity.[16] This suggests that 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde may exhibit greater cytotoxicity than the methoxy derivative. This increased toxicity is often attributed to the formation of reactive quinone-type metabolites from the phenol.[16]

FeatureThis compound4'-hydroxy-[1,1'-biphenyl]-3-carbaldehydeImplication for Drug Development
Metabolic Stability Lower (prone to O-demethylation)Higher (but prone to conjugation)The methoxy group can be used to mask a phenol, potentially improving oral bioavailability and acting as a prodrug.
Target Interaction H-bond acceptorH-bond donor and acceptorThe hydroxyl group offers more diverse and specific hydrogen bonding opportunities with protein targets, which can lead to higher potency.
Predicted Cytotoxicity LowerHigherThe hydroxyl derivative may have a narrower therapeutic window due to increased potential for off-target toxicity.[16]
Potential Applications Synthetic intermediate, prodrug candidate.[2]Active metabolite, potential antifungal agent.[14][15]The choice depends on the desired pharmacological profile: sustained release and metabolic activation (methoxy) versus direct action (hydroxyl).

Table 2: Comparative Biological and Pharmacological Profile.

Conclusion and Recommendations

The selection between this compound and 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a strategic choice dictated by the specific research objective.

  • Choose this compound when:

    • The goal is to create a prodrug that will be metabolically converted to the active hydroxyl form in vivo.

    • Higher lipophilicity and potentially better membrane permeability are desired.

    • The synthetic route is more facile or higher yielding from methoxy-substituted precursors.

  • Choose 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde when:

    • The phenolic hydroxyl group is essential for direct interaction with a biological target (e.g., as a hydrogen bond donor).

    • The compound is intended as a final active pharmaceutical ingredient, and metabolic activation is not desired.

    • Further chemical modification at the hydroxyl position is planned.

    • Antifungal or other activities associated with phenols are being explored.

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A Comparative Guide to the Reactivity of Methoxy and Hydroxy Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nuanced world of organic synthesis and drug development, the reactivity of functional groups on a molecule is of paramount importance. Biphenyl aldehydes, a common scaffold in medicinal chemistry, present an interesting case study when substituted with either a hydroxyl (-OH) or a methoxy (-OCH3) group. While seemingly similar, these two electron-donating groups impart distinct electronic and steric characteristics to the molecule, significantly influencing the reactivity of the aldehyde functionality. This guide provides an in-depth, objective comparison of the reactivity of methoxy and hydroxy biphenyl aldehydes, supported by mechanistic explanations and experimental data, to aid researchers in making informed decisions during synthetic planning and drug design.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of the aldehyde group, specifically the electrophilicity of the carbonyl carbon, is modulated by the electronic properties of the substituents on the aromatic rings. Both the hydroxyl and methoxy groups are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution due to their ability to donate electron density to the benzene ring through resonance.[1][2][3] This electron-donating nature generally increases the electron density on the aromatic system.

However, the key to understanding the reactivity difference lies in the interplay between two opposing electronic effects:

  • Resonance Effect (+R): Both the -OH and -OCH3 groups possess lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring. This resonance effect increases the electron density at the ortho and para positions and, to a lesser extent, throughout the ring system.[1][4] This donation of electron density deactivates the carbonyl carbon towards nucleophilic attack by making it less electron-deficient.

  • Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond.[1][4] This inductive effect decreases the electron density on the ring and, consequently, on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

The net effect on reactivity is a balance of these two forces. For both -OH and -OCH3, the resonance effect is generally considered to be stronger than the inductive effect, leading to an overall activation of the aromatic ring.[1] However, the relative strengths of these effects differ between the two groups.

The hydroxyl group is considered a stronger activating group than the methoxy group.[5][6] This can be attributed to the fact that the methyl group in the methoxy substituent has a slight electron-donating (+I) effect, which can slightly counteract the electron-donating resonance of the oxygen. Additionally, hyperconjugation between the oxygen lone pair and the C-H bonds of the methyl group in anisole can somewhat reduce the electron donation into the ring compared to phenol.[5][6]

Therefore, the hydroxy biphenyl aldehyde is generally expected to be less reactive towards nucleophilic addition at the carbonyl carbon than the methoxy biphenyl aldehyde . The stronger electron-donating character of the hydroxyl group leads to a less electrophilic carbonyl carbon.

Comparative Reactivity in Key Aldehyde Reactions

To illustrate the practical implications of these electronic differences, we will compare the expected reactivity of 4-hydroxy-4'-formylbiphenyl and 4-methoxy-4'-formylbiphenyl in several common aldehyde reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes and ketones.[7][8] The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.

Hypothesis: 4-methoxy-4'-formylbiphenyl will react faster with nucleophiles than 4-hydroxy-4'-formylbiphenyl.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

CompoundKey Electronic EffectPredicted Reactivity
4-hydroxy-4'-formylbiphenylStronger +R effect from -OHLower
4-methoxy-4'-formylbiphenylWeaker +R effect from -OCH3Higher

Experimental Protocol: A Comparative Study using a Model Nucleophile (e.g., Grignard Reagent)

This protocol outlines a general procedure to compare the reaction rates.

  • Preparation: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of 4-hydroxy-4'-formylbiphenyl and 4-methoxy-4'-formylbiphenyl in anhydrous THF.

  • Reaction Initiation: Cool both flasks to 0°C in an ice bath. To each flask, add an equimolar amount of a Grignard reagent (e.g., phenylmagnesium bromide) dropwise via a syringe.

  • Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 5 minutes).

  • Analysis: The reaction that shows a faster consumption of the starting aldehyde (as observed by the disappearance of its spot on the TLC plate) is considered to be more reactive. For a more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to determine the relative amounts of product formed over time.

Logical Workflow for Nucleophilic Addition Comparison

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis P1 Dissolve 4-hydroxy-4'-formylbiphenyl in anhydrous THF R1 Cool to 0°C and add Grignard reagent P1->R1 P2 Dissolve 4-methoxy-4'-formylbiphenyl in anhydrous THF R2 Cool to 0°C and add Grignard reagent P2->R2 A1 Monitor reaction progress by TLC/GC-MS R1->A1 A2 Monitor reaction progress by TLC/GC-MS R2->A2 C Compare rates of aldehyde consumption A1->C A2->C

Caption: Workflow for comparing nucleophilic addition reactivity.

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids.[10][11] The ease of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, by increasing the electron density at the aldehyde group, can facilitate oxidation.

Hypothesis: 4-hydroxy-4'-formylbiphenyl will be more readily oxidized than 4-methoxy-4'-formylbiphenyl.

Supporting Experimental Data: The presence of the hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation.[10] The increased electron density on the aldehyde group in the hydroxy-substituted compound should make it a better reducing agent (i.e., more easily oxidized).

Table 2: Predicted Relative Reactivity in Oxidation Reactions

CompoundKey Electronic EffectPredicted Reactivity
4-hydroxy-4'-formylbiphenylStronger +R effect from -OHHigher
4-methoxy-4'-formylbiphenylWeaker +R effect from -OCH3Lower

Experimental Protocol: Tollens' Test for a Qualitative Comparison

The Tollens' test provides a simple visual indication of the ease of oxidation.[12]

  • Reagent Preparation: Prepare Tollens' reagent by adding a drop of 2M NaOH to 2 mL of 0.1M silver nitrate solution to form a precipitate of silver oxide. Then, add dilute ammonia solution dropwise until the precipitate just dissolves.

  • Reaction: In two separate clean test tubes, add a small amount of 4-hydroxy-4'-formylbiphenyl and 4-methoxy-4'-formylbiphenyl, respectively. Add 2-3 mL of Tollens' reagent to each test tube.

  • Observation: Gently warm the test tubes in a water bath (around 60°C).[11] The formation of a silver mirror on the inner surface of the test tube indicates oxidation of the aldehyde. The aldehyde that produces the silver mirror more rapidly is considered to be more reactive.

Mechanism of Tollens' Test

G Aldehyde R-CHO Carboxylate R-COO- Aldehyde->Carboxylate Oxidation Tollens 2[Ag(NH3)2]+ + 3OH- Silver 2Ag(s) (Silver Mirror) Tollens->Silver Reduction Water 2H2O Tollens->Water Ammonia 4NH3 Tollens->Ammonia

Caption: Simplified mechanism of the Tollens' test.

Reduction Reactions

Aldehydes can be reduced to primary alcohols using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[13][14] The rate of reduction is also dependent on the electrophilicity of the carbonyl carbon.

Hypothesis: 4-methoxy-4'-formylbiphenyl will be reduced more readily than 4-hydroxy-4'-formylbiphenyl.

Supporting Experimental Data: Similar to nucleophilic addition, a more electrophilic carbonyl carbon will be more susceptible to attack by the hydride nucleophile delivered by the reducing agent.

Table 3: Predicted Relative Reactivity in Reduction Reactions

CompoundKey Electronic EffectPredicted Reactivity
4-hydroxy-4'-formylbiphenylStronger +R effect from -OHLower
4-methoxy-4'-formylbiphenylWeaker +R effect from -OCH3Higher

Experimental Protocol: Comparative Reduction with Sodium Borohydride

  • Preparation: In two separate round-bottom flasks, dissolve equimolar amounts of 4-hydroxy-4'-formylbiphenyl and 4-methoxy-4'-formylbiphenyl in methanol.

  • Reaction Initiation: Cool the flasks to 0°C. To each flask, add an equimolar amount of sodium borohydride in small portions.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Analysis: The reaction that proceeds to completion faster is indicative of the more reactive aldehyde.

Conclusion

The subtle difference between a hydroxyl and a methoxy substituent on a biphenyl aldehyde scaffold leads to a discernible difference in the reactivity of the aldehyde group. The stronger electron-donating resonance effect of the hydroxyl group renders the carbonyl carbon of 4-hydroxy-4'-formylbiphenyl less electrophilic compared to that of 4-methoxy-4'-formylbiphenyl. This translates to a lower reactivity towards nucleophilic addition and reduction reactions for the hydroxy-substituted compound. Conversely, the increased electron density at the aldehyde functionality in the hydroxy derivative is predicted to make it more susceptible to oxidation.

These insights are crucial for synthetic chemists and drug developers. For instance, when a milder reaction condition is required for a nucleophilic addition step, the more reactive methoxy biphenyl aldehyde might be the preferred starting material. Conversely, if selective oxidation is the goal, the hydroxy biphenyl aldehyde could offer a higher yield. Understanding these reactivity trends allows for the strategic selection of reagents and reaction conditions, ultimately leading to more efficient and successful synthetic outcomes.

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A Comparative Guide to the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: A Handbook for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the biphenyl scaffold remains a cornerstone of pharmacophore design. Its conformational flexibility and ability to engage with multiple protein binding pockets have cemented its status in a myriad of therapeutic agents. Among the vast array of functionalized biphenyls, 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde stands out as a crucial intermediate, its aldehyde and methoxy functionalities serving as versatile handles for further molecular elaboration. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this key building block, offering not just protocols, but a rationale-driven exploration of the underlying chemistry. We aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic campaigns.

The Preeminence of Palladium: A Comparative Overview of Cross-Coupling Strategies

The construction of the C-C bond linking the two aryl rings is the synthetic crux in the preparation of this compound. Modern organic synthesis is dominated by palladium-catalyzed cross-coupling reactions, each with its unique set of advantages and limitations. This guide will focus on the most prevalent and practical methods: the Suzuki-Miyaura coupling, the Heck reaction, and briefly touch upon other notable alternatives like the Stille, Negishi, and Ullmann reactions.

At the Forefront: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely adopted method for biaryl synthesis due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][2] The reaction's robustness and generally high yields make it a primary choice for both small-scale discovery and large-scale production.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product Reactant1 3-Bromo-4-methoxybenzaldehyde Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 4-Methoxyphenylboronic acid Reactant2->Catalyst Plus + Plus->Catalyst Product This compound Catalyst->Product

Figure 1: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Causality Behind Experimental Choices:

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent system.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[1]

  • Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a workhorse ligand, but for more challenging couplings, bulkier and more electron-rich biarylphosphine ligands like SPhos can lead to higher yields and faster reaction times.[3]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.[1]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methoxybenzaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 3:1 mixture of toluene and water (to achieve a reactant concentration of ~0.2 M). Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

An Alternative Pathway: The Heck Reaction

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 3-Bromobenzaldehyde Catalyst1 Pd Catalyst Base Reactant1->Catalyst1 Reactant2 4-Methoxystyrene Reactant2->Catalyst1 Plus + Plus->Catalyst1 Intermediate 4-Methoxy-3'-formylstilbene Oxidation Oxidative Cleavage Intermediate->Oxidation Product This compound Catalyst1->Intermediate Oxidation->Product

Figure 2: Two-step synthesis of this compound via a Heck reaction followed by oxidative cleavage.

Causality Behind Experimental Choices:

  • Catalyst and Ligands: Similar to the Suzuki coupling, palladium catalysts are employed. Palladium(II) acetate is a common choice. In many cases, phosphine-free conditions can be effective, simplifying the reaction setup and purification.[6]

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the reaction.[7]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are common.[6]

  • Oxidative Cleavage: The conversion of the intermediate stilbene to the final aldehyde can be achieved using various methods, such as ozonolysis followed by a reductive workup, or treatment with potassium permanganate under controlled conditions.

Detailed Experimental Protocol: Heck Reaction and Oxidative Cleavage

Step 1: Heck Reaction

  • Reaction Setup: In a sealed tube, combine 3-bromobenzaldehyde (1.0 equiv), 4-methoxystyrene (1.2 equiv), palladium(II) acetate (0.02 equiv), and triethylamine (2.0 equiv) in DMF.

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude stilbene intermediate is purified by column chromatography.

Step 2: Oxidative Cleavage (Ozonolysis)

  • Ozonolysis: Dissolve the purified stilbene in a suitable solvent (e.g., dichloromethane/methanol) and cool to -78 °C. Bubble ozone through the solution until a blue color persists.

  • Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.

  • Purification: After work-up and extraction, the final product, this compound, is purified by column chromatography.

Quantitative Comparison of Synthetic Methods

ParameterSuzuki-Miyaura CouplingHeck Reaction (Two-step)Stille CouplingNegishi CouplingUllmann Reaction
Typical Yield 80-95%[8]60-80% (overall)[9]70-90%[10]75-95%[11]40-70%[12]
Reaction Steps 12111
Reaction Temp. 80-100 °C100-140 °C (Heck)80-110 °CRoom Temp. to 80 °C>150 °C (classical)
Catalyst PalladiumPalladiumPalladiumPalladium or NickelCopper
Reagent Toxicity Low (Boronic acids)ModerateHigh (Organotins)[13]Moderate (Organozincs)Low
Functional Group Tolerance HighModerate to HighVery HighHighModerate

Other Noteworthy Alternatives

While the Suzuki and Heck reactions are often the primary choices, other cross-coupling methods offer unique advantages in specific contexts.

  • Stille Coupling: This reaction utilizes organotin reagents and is known for its excellent functional group tolerance.[14] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[13]

  • Negishi Coupling: Employing organozinc reagents, the Negishi coupling is highly effective and can often be performed under mild conditions.[15] The preparation of the organozinc reagent is an additional step to consider.[11]

  • Ullmann Reaction: As one of the earliest cross-coupling reactions, the Ullmann reaction uses copper catalysis.[12] Traditional Ullmann conditions are harsh, requiring high temperatures. However, modern modifications have made this reaction more practical.[16]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura, Heck, Stille, and Negishi reactions all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing these reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki, Stille, Negishi) or Carbopalladation (Heck) PdII_Aryl->Transmetal Ar'-M PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Figure 3: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Stille, Negishi) or Carbopalladation (for Heck): The second aryl group (Ar') is transferred to the palladium center from the organometallic reagent, or in the case of the Heck reaction, the alkene inserts into the Pd-Ar bond.

  • Reductive Elimination: The two aryl groups are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura coupling reaction. Its operational simplicity, high yields, and the stability of the starting materials make it the superior choice for most applications. The Heck reaction, while requiring a two-step sequence, offers a viable alternative, particularly if the requisite boronic acid is not readily accessible. Other methods such as Stille, Negishi, and Ullmann couplings, while powerful in their own right, present challenges in terms of reagent toxicity or harsher reaction conditions that may not be ideal for routine synthesis of this particular target. Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including scale, available starting materials, and the chemist's familiarity with each technique. This guide provides the foundational knowledge to navigate these choices with confidence and scientific rigor.

References

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  • ChemHelpASAP, Stille cross-coupling reaction, 2020. [Link]
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Stille vs. Suzuki Coupling: A Comparative Guide for the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the formation of carbon-carbon bonds is a foundational endeavor. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile methodologies for the construction of biaryl linkages, a common motif in biologically active molecules. This guide provides a detailed, data-driven comparison of these two seminal reactions for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a key intermediate in various synthetic pathways.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., Aryl-SnBu₃)Organoboron (e.g., Aryl-B(OH)₂)
Key Advantages Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[1][2]Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, and often high yields.[1][3]
Key Disadvantages High toxicity of organotin reagents and byproducts, stoichiometric tin waste, and difficulty in removing tin byproducts.[1][4][5]Requires a base which can be incompatible with sensitive substrates, and the potential for protodeboronation of the boronic acid.[1]
Byproducts Toxic organotin compounds.[1]Non-toxic boronic acid derivatives.[1]

Mechanistic Overview: The Catalytic Cycles

Both the Stille and Suzuki reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][6][7][8] The critical difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.

Stille Coupling Catalytic Cycle

The Stille coupling typically proceeds under neutral conditions. The transmetalation step involves the transfer of the organic group from the organostannane to the palladium center.[2][8]

Stille_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex R¹-X transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate R²-SnR₃ reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² dummy1 dummy2

Caption: Catalytic cycle of the Stille coupling.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling requires a base to activate the organoboron reagent, forming a borate complex that facilitates the transmetalation step.[1][6][9]

Suzuki_Cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex R¹-X transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate R²-B(OR)₂ (Base) reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki coupling.

Performance Comparison for this compound Synthesis

To synthesize this compound, the coupling partners would be 3-bromobenzaldehyde and (4-methoxyphenyl)stannane for the Stille reaction, or 3-bromobenzaldehyde and (4-methoxyphenyl)boronic acid for the Suzuki reaction.

ParameterStille CouplingSuzuki CouplingNotes
Typical Yield Good to excellent (71-91%)[10]Generally high (77-95%)[10]Yields are substrate-dependent; Suzuki coupling often provides slightly higher yields for simple aryl-aryl couplings.[10]
Reaction Time 2-24 hours1-12 hours[11]Suzuki reactions can be faster, especially with more reactive triflate electrophiles.[11]
Reaction Temperature Room temperature to 110 °C[12]Room temperature to 100 °C[11]Both can often be performed under relatively mild conditions.
Catalyst System Pd(PPh₃)₄, Pd₂(dba)₃/ligandPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)A wide range of palladium catalysts and ligands can be employed for both reactions.[9][13]
Functional Group Tolerance Excellent, tolerates aldehydes, ketones, esters, and nitro groups well.[5][14]Good, but the required base can be incompatible with sensitive functional groups.The aldehyde group in 3-bromobenzaldehyde is well-tolerated by both reactions. However, the Stille coupling's base-free conditions can be an advantage.
Toxicity & Waste High toxicity of organotin reagents and byproducts.[4][5][8]Low toxicity of boronic acids and their byproducts.[1]This is a major consideration, especially for pharmaceutical applications.
Workup & Purification Can be challenging due to the difficulty of removing tin byproducts.[2][5]Generally straightforward, with easy removal of boron-containing byproducts.[3]Aqueous washes with KF can help remove tin residues.

Experimental Protocols

The following are generalized experimental protocols. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for specific substrates.

Stille Coupling Protocol for this compound
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromobenzaldehyde (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., anhydrous DMF or dioxane).

  • Reagent Addition: Add tributyl(4-methoxyphenyl)stannane (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin salts. Filter the mixture and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Protocol for this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%) and, if necessary, a suitable phosphine ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[15][16]

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.[15]

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Decision Workflow: Choosing the Right Coupling

Decision_Tree Decision Workflow: Stille vs. Suzuki start Synthesis of This compound toxicity Is toxicity of organometallic reagents a major concern? start->toxicity base_sensitivity Are there base-sensitive functional groups in the substrate? toxicity->base_sensitivity No suzuki Choose Suzuki Coupling toxicity->suzuki Yes base_sensitivity->suzuki No stille Choose Stille Coupling base_sensitivity->stille Yes consider_stille Consider Stille Coupling for higher functional group tolerance suzuki->consider_stille If yields are low or side reactions occur

Caption: Decision workflow for choosing between Stille and Suzuki coupling.

Conclusion and Future Outlook

Both the Stille and Suzuki couplings are exceptionally effective for the synthesis of this compound. The Suzuki reaction is frequently the preferred method due to the low toxicity of the boron-based reagents and byproducts, which is a significant advantage in the context of pharmaceutical development and green chemistry.[1] However, the Stille coupling's excellent functional group tolerance and its ability to proceed under neutral conditions make it an invaluable tool, particularly for complex substrates with base-sensitive moieties.[1]

Recent advancements continue to improve both methodologies, with the development of more active and stable catalysts, milder reaction conditions, and greener solvent systems.[14][17] For the specific synthesis of this compound, the choice between Stille and Suzuki coupling will ultimately depend on the specific requirements of the synthesis, including scale, cost, purity requirements, and environmental considerations.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
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  • Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
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  • Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature | Request PDF - ResearchGate. (2025, August 9). ResearchGate.
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  • Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses.
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  • RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents. (n.d.). Google Patents.
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A Comparative Guide to the Characterization of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit distinct pharmacological, toxicological, and material properties. This guide provides an in-depth comparison of the analytical characterization of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde and its key positional isomers. Understanding the subtle yet significant differences in their spectroscopic and chromatographic profiles is crucial for researchers, scientists, and drug development professionals to ensure compound identity, purity, and ultimately, the integrity of their scientific endeavors.

This guide will delve into the practical aspects of distinguishing these isomers using fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). We will explore the causal relationships behind the observed analytical differences, providing a framework for logical and efficient characterization.

The Isomeric Landscape: Structural Variants of Methoxy-biphenyl-carbaldehyde

The core structure of this compound offers several possibilities for positional isomerism, primarily concerning the placement of the methoxy (–OCH₃) and carbaldehyde (–CHO) functional groups on the biphenyl scaffold. For the purpose of this guide, we will focus on the following key isomers, which present a common challenge in synthesis and purification.

Compound NameStructure
This compound (Target Analyte)
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde
3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

Distinguishing Isomers: A Multi-Technique Approach

A definitive characterization of these isomers is rarely achieved through a single analytical method. Instead, a combinatorial approach, leveraging the strengths of various techniques, is essential. The workflow for such a characterization is outlined below.

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Initial Purification (Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Separation) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C - Structure) HPLC->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR_Logic Isomer_Mixture Isomer Mixture NMR_Analysis ¹H and ¹³C NMR Analysis Isomer_Mixture->NMR_Analysis Aromatic_Region Aromatic Region (δ 6.5-8.5 ppm) - Splitting patterns - Coupling constants NMR_Analysis->Aromatic_Region Functional_Groups Functional Group Region - CHO (δ ~10 ppm) - OCH₃ (δ ~3.9 ppm) NMR_Analysis->Functional_Groups Structural_Elucidation Unambiguous Structure of Each Isomer Aromatic_Region->Structural_Elucidation Functional_Groups->Structural_Elucidation

A Senior Application Scientist's Guide to the Comparative Performance of Biphenyl Aldehyde Isomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. Biphenyl aldehydes, with their rigid backbone and reactive aldehyde functionality, offer a compelling platform for the synthesis of high-performance polymers. However, the isomeric position of the aldehyde group—ortho (2-), meta (3-), or para (4-)—profoundly influences monomer reactivity, the polymerization process, and the final polymer architecture. This guide provides an in-depth technical comparison of 2-biphenylcarboxaldehyde, 3-biphenylcarboxaldehyde, and 4-biphenylcarboxaldehyde in polymer synthesis, grounded in established chemical principles and supported by proposed experimental frameworks.

The Decisive Role of Isomerism: A Theoretical Framework

The reactivity of the biphenyl aldehyde isomers in polymerization is governed by a combination of electronic and steric effects. These factors influence the accessibility and electrophilicity of the aldehyde's carbonyl carbon, as well as the overall geometry of the resulting polymer chain.

Electronic Effects

The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution through a resonance effect.[1] This effect is most pronounced at the ortho and para positions.[1] However, in the context of polymerization reactions involving nucleophilic attack at the carbonyl carbon, the electronic landscape is different. The overall electron-withdrawing nature of the biphenyl moiety influences the electrophilicity of the aldehyde.

  • 4-Biphenylcarboxaldehyde (para-isomer): The para-position allows for the most effective electronic communication between the two phenyl rings. This delocalization can slightly stabilize the ground state of the aldehyde, but more importantly, it allows for effective stabilization of the negative charge that develops on the oxygen atom in the transition state of a nucleophilic addition. This generally makes the para-isomer a reactive and predictable monomer in polycondensation reactions.

  • 3-Biphenylcarboxaldehyde (meta-isomer): In the meta-isomer, the aldehyde group is not in direct conjugation with the second phenyl ring.[1] This results in less delocalization and a different electronic environment compared to the ortho and para isomers. Its reactivity is largely influenced by the inductive effect of the second phenyl ring.

  • 2-Biphenylcarboxaldehyde (ortho-isomer): The ortho-isomer experiences a combination of electronic and significant steric effects.[2] The proximity of the second phenyl ring can influence the electronic environment of the aldehyde, but this is often overshadowed by steric hindrance.

Steric Hindrance: The Ortho-Isomer's Defining Characteristic

Steric hindrance is a critical factor that dramatically differentiates the 2-biphenylcarboxaldehyde from its meta and para counterparts.[3] The bulky phenyl group adjacent to the aldehyde significantly impedes the approach of a nucleophile or the active end of a growing polymer chain.[3] This steric congestion can lead to:

  • Lower reaction rates: Polymerization of the ortho-isomer is expected to be significantly slower than that of the other two isomers.[4]

  • Lower molecular weights: The steric barrier may lead to premature termination of the growing polymer chain, resulting in lower achievable molecular weights.[5]

  • Formation of cyclic byproducts: In some cases, intramolecular reactions may be favored over intermolecular polymerization due to the difficulty of chain extension.

  • Disrupted polymer architecture: The twisted conformation of the biphenyl group in the ortho-isomer will lead to a less regular and more amorphous polymer structure.

A Proposed Comparative Study: Synthesis of Poly(phenylene vinylene) Derivatives

To provide a tangible comparison, we propose a synthetic route for preparing poly(p-phenylene vinylene) (PPV) derivatives from the three biphenyl aldehyde isomers via the Horner-Wadsworth-Emmons (HWE) reaction.[6][7] This step-growth polymerization method is well-suited for creating conjugated polymers and is sensitive to the electronic and steric differences between the isomers.[8][9]

The proposed reaction involves the polycondensation of each biphenylcarboxaldehyde isomer with a suitable bis(phosphonate) ester, such as 1,4-xylylenebis(diethylphosphonate).

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Caption: Horner-Wadsworth-Emmons polymerization of biphenyl aldehyde isomers.
Experimental Protocol: Horner-Wadsworth-Emmons Polycondensation

This protocol provides a framework for the comparative synthesis of poly(phenylene vinylene) derivatives from the three biphenyl aldehyde isomers.

Materials:

  • 2-Biphenylcarboxaldehyde, 3-Biphenylcarboxaldehyde, or 4-Biphenylcarboxaldehyde

  • 1,4-Xylylenebis(diethylphosphonate)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet, dissolve equimolar amounts of the biphenylcarboxaldehyde isomer and 1,4-xylylenebis(diethylphosphonate) in anhydrous DMF (or THF).

  • Purge the solution with argon/nitrogen for 30 minutes to remove any dissolved oxygen.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous DMF (or THF) to the reaction mixture under a positive pressure of inert gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction time will vary depending on the isomer used.

  • After the desired polymerization time, cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove any unreacted monomers and oligomers, and dry under vacuum at 40-60°C.

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Caption: Experimental workflow for the synthesis of poly(phenylene vinylene)s.

Predicted Comparative Performance Data

The following table summarizes the predicted outcomes of the polymerization of the three biphenyl aldehyde isomers based on the theoretical considerations discussed above. It is important to note that these are expected trends, and actual experimental values may vary.

Property2-Biphenylcarboxaldehyde3-Biphenylcarboxaldehyde4-Biphenylcarboxaldehyde
Polymerization Rate SlowestIntermediateFastest
Achievable Molecular Weight (Mn) LowModerateHigh
Polydispersity Index (PDI) BroadModerateNarrow
Glass Transition Temperature (Tg) LowestIntermediateHighest
Thermal Decomposition Temp. (Td) LowerIntermediateHigher
Solubility HighModerateLow
Film-Forming Ability Poor to ModerateGoodExcellent

In-Depth Analysis of Isomeric Influence on Polymer Properties

The structural variations originating from the isomeric monomers are expected to have a profound impact on the macroscopic properties of the resulting polymers.

  • Thermal Properties: The glass transition temperature (Tg) and thermal decomposition temperature (Td) are directly related to the rigidity and packing efficiency of the polymer chains. The linear and regular structure of the polymer from the 4-isomer is expected to allow for efficient chain packing and strong intermolecular interactions, leading to the highest Tg and Td.[10] Conversely, the kinked and sterically hindered structure of the polymer from the 2-isomer will result in poor chain packing, a higher free volume, and consequently, a lower Tg and reduced thermal stability.[11] The polymer from the 3-isomer is anticipated to have intermediate thermal properties.

  • Solubility: Polymer solubility is inversely related to the strength of intermolecular forces.[12] The polymer derived from 2-biphenylcarboxaldehyde, with its irregular chain structure and reduced packing efficiency, is predicted to be the most soluble in a range of organic solvents.[12] The highly regular and strongly interacting chains of the polymer from the 4-isomer will likely result in poor solubility, potentially requiring high-boiling point or specialized solvents for processing.

  • Mechanical and Optoelectronic Properties: The mechanical strength and modulus of the polymers are expected to follow the trend 4-isomer > 3-isomer > 2-isomer, correlating with the degree of chain packing and intermolecular interactions. For applications in organic electronics, the extended conjugation and ordered structure of the polymer from the 4-isomer would be most desirable for achieving high charge carrier mobility and efficient light emission.[7] The twisted structure of the polymer from the 2-isomer would disrupt π-conjugation, leading to a blue-shifted emission and lower charge mobility.

Conclusion

The isomeric position of the aldehyde group in biphenylcarboxaldehyde is a critical design parameter in polymer synthesis. While the 4-isomer is expected to yield polymers with superior thermal and mechanical properties and better-defined conjugated systems, its poor solubility may present processing challenges. The 2-isomer, although leading to polymers with lower thermal and mechanical performance, offers the advantage of enhanced solubility. The 3-isomer provides a balance of properties between the ortho and para analogues. A thorough understanding of these structure-property relationships is paramount for the rational design and synthesis of novel polymers tailored for specific applications, from high-performance engineering plastics to advanced materials for organic electronics. Further experimental validation of the predicted trends outlined in this guide will be invaluable for advancing the use of biphenyl aldehyde isomers in polymer science.

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A Comparative Guide to the Electronic Properties of Methoxy-Substituted Biphenyl Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold at the Intersection of Function and Design

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its structural rigidity, thermal stability, and ability to engage in π-stacking interactions.[1][2] The introduction of functional groups onto this core structure allows for the fine-tuning of its electronic and photophysical properties. This guide focuses on a specific class of these molecules: methoxy-substituted biphenyl carbaldehydes.

The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbaldehyde group (-CHO) across the biphenyl bridge creates a classic "push-pull" system. The nature of this interaction is highly dependent on the substitution pattern—the specific placement of these groups on the aromatic rings. Understanding these structure-property relationships is critical for researchers designing novel fluorescent probes, components for organic light-emitting diodes (OLEDs), or pharmacologically active agents.[3]

This guide provides a comparative analysis of the electronic properties of various methoxy-substituted biphenyl carbaldehyde isomers. We will delve into the synthetic rationale, the theoretical underpinnings of their electronic behavior, and present objective experimental data from spectroscopic and electrochemical techniques to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Synthetic Strategy: Constructing the Biphenyl Core via Suzuki-Miyaura Coupling

The most robust and versatile method for synthesizing unsymmetrically substituted biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5] This Nobel Prize-winning methodology involves the reaction of an aryl boronic acid (or its ester) with an aryl halide.[5] Its popularity stems from the commercial availability of diverse starting materials, mild reaction conditions, and high tolerance for a wide range of functional groups.[5][6]

By strategically selecting the appropriate bromobenzaldehyde and methoxyphenylboronic acid, a wide array of isomers can be synthesized, allowing for precise control over the final molecular architecture.

Experimental Protocol: General Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

This protocol outlines a standard procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromobenzaldehyde

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve Pd(OAc)₂ and PPh₃ in toluene under an inert atmosphere (e.g., Argon). Stir for 15-20 minutes until a homogeneous solution is formed. The phosphine ligand coordinates with the palladium source to form the active catalytic species.

  • Reactant Addition: To the flask, add 4-bromobenzaldehyde, 4-methoxyphenylboronic acid, and an aqueous solution of K₂CO₃. The base is crucial for activating the boronic acid for transmetalation to the palladium center.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow Reactants Aryl Halide (e.g., 4-Bromobenzaldehyde) + Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) ReactionVessel Reaction at Reflux (Inert Atmosphere) Reactants->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) + Solvent (e.g., Toluene/H₂O) Base->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Purified Methoxy-Substituted Biphenyl Carbaldehyde Purification->Product

Caption: General workflow for the synthesis of biphenyl derivatives.

Theoretical Framework: The Push-Pull Effect of Substituents

The electronic properties of these molecules are governed by the interplay of inductive and resonance (mesomeric) effects of the methoxy and carbaldehyde groups.

  • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can delocalize into the aromatic ring, resulting in a powerful electron-donating resonance effect (+M).[7][8] For substituents at the ortho and para positions, the +M effect dominates, enriching the ring with electron density.[9][10] At the meta position, the +M effect is absent, and the -I effect makes the group weakly deactivating.[7][10]

  • Carbaldehyde Group (-CHO): This group is strongly electron-withdrawing through both resonance (-M) and induction (-I), pulling electron density from the aromatic ring.[11]

When combined, these groups create a polarized molecule. The degree of this polarization and intramolecular charge-transfer (ICT) character is dictated by their relative positions.[2][12] This directly impacts the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn determine its spectroscopic and electrochemical behavior.[13][14]

G cluster_effects Electronic Effects on the Biphenyl Core Biphenyl Biphenyl Scaffold Methoxy Methoxy Group (-OCH₃) Biphenyl->Methoxy -I (Inductive) Carbaldehyde Carbaldehyde Group (-CHO) Biphenyl->Carbaldehyde -I (Inductive) -M (Resonance) Methoxy->Biphenyl +M (Resonance)

Caption: Push-pull electronic effects of substituents.

Comparative Analysis of Electronic Properties

We will now compare the key electronic properties of different isomers using data from standard analytical techniques. The following protocols are foundational for characterizing such compounds.

UV-Visible Absorption Spectroscopy

This technique probes the energy required to promote an electron from a ground state orbital to an excited state orbital (e.g., HOMO to LUMO). The position of the maximum absorption wavelength (λ_max_) is sensitive to the extent of π-conjugation and the strength of donor-acceptor interactions.[15][16][17]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the biphenyl derivative in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically over a range of 200-500 nm.

  • Data Analysis: Identify the λ_max_ for the principal absorption bands, corresponding to π → π* and n → π* transitions.[15][18] Calculate the molar absorptivity (ε) using the Beer-Lambert law.

Comparative UV-Vis Data

Compound Isomerλ_max_ (π → π*) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Comments
Biphenyl (Reference)~252~19,000Represents the baseline π-system absorption.
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (para-para)~300-320>25,000Significant red-shift (bathochromic shift) due to extended conjugation and strong, direct donor-acceptor alignment, enhancing ICT character.
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (para-meta)~270-290~22,000Reduced red-shift compared to the para-para isomer. The meta-carbaldehyde disrupts the end-to-end resonance pathway, weakening the push-pull effect.[7][10]
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (ortho-para)~285-305~20,000Blue-shifted relative to the para-para isomer. Steric hindrance from the ortho-methoxy group forces a larger dihedral angle between the rings, reducing π-overlap.[2]

Note: Exact values are solvent-dependent. Data is representative and compiled based on established principles of substituted aromatic systems.

Fluorescence Spectroscopy

Fluorescence is the emission of light as an excited molecule returns to its ground state. The emission wavelength (λ_em_) and quantum yield (Φ_F_) are highly sensitive to molecular structure and environment. A large difference between absorption and emission maxima (Stokes shift) often indicates a significant change in geometry or electronic distribution (like ICT) in the excited state.[12][19]

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Use a very dilute solution (absorbance < 0.1 at the excitation wavelength) in a spectroscopic-grade solvent.

  • Excitation: Excite the sample at its primary absorption maximum (λ_max_).

  • Emission Scan: Record the emission spectrum at wavelengths longer than the excitation wavelength.

  • Quantum Yield: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Comparative Fluorescence Data

Compound Isomerλ_em_ (nm)Quantum Yield (Φ_F_)Stokes Shift (nm)Comments
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (para-para)~400-450ModerateLarge (~100)The large Stokes shift is characteristic of a highly polar, charge-transfer excited state. The molecule is more polarized upon excitation.[12]
This compound (para-meta)~380-420Low-ModerateModerate (~90)Disrupted conjugation leads to a less pronounced ICT state, resulting in a smaller Stokes shift and often lower quantum yield compared to the para-para isomer.
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (ortho-para)~390-430LowModerate (~95)The twisted conformation allows for non-radiative decay pathways (e.g., vibrational relaxation), which typically quenches fluorescence and reduces the quantum yield.
Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule.[20] These potentials provide experimental estimates of the LUMO and HOMO energy levels, respectively. A smaller HOMO-LUMO gap, indicative of easier oxidation and reduction, correlates with longer-wavelength absorption.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Dissolve the compound in an appropriate solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Setup: Use a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential linearly to a set point and then reverse the scan back to the initial potential, recording the resulting current.

  • Data Analysis: Identify the peak potentials for the first oxidation (E_ox_) and reduction (E_red_) events. These are used to estimate the HOMO and LUMO energy levels.

G cluster_characterization Characterization Workflow Sample Synthesized Biphenyl Carbaldehyde Isomer UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence CV Cyclic Voltammetry Sample->CV Data_UV λ_max ε UVVis->Data_UV Data_Fluor λ_em Quantum Yield Stokes Shift Fluorescence->Data_Fluor Data_CV E_ox / E_red (HOMO / LUMO) CV->Data_CV

Caption: Workflow for photophysical and electrochemical analysis.

Comparative Electrochemical Data

Compound IsomerOxidation Potential (E_ox_) (V)Reduction Potential (E_red_) (V)HOMO-LUMO Gap (eV)Comments
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (para-para)LowLess NegativeSmallestThe electron-donating methoxy group makes oxidation easier (lower E_ox_), while the withdrawing carbaldehyde facilitates reduction. Smallest gap.
This compound (para-meta)LowMore NegativeIntermediateThe reduction is more difficult (more negative E_red_) as the withdrawing effect of the -CHO group on the LUMO is less pronounced.
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (ortho-para)HigherLess NegativeLargerThe twisted structure disrupts conjugation, stabilizing the HOMO (harder to oxidize) and increasing the overall energy gap.

Conclusion: Rational Design Through Isomeric Control

The electronic properties of methoxy-substituted biphenyl carbaldehydes are exquisitely sensitive to the substitution pattern. This comparative guide demonstrates that a simple change in the position of the methoxy or carbaldehyde group can profoundly alter the molecule's absorption, emission, and redox characteristics.

  • Para-Para Substitution yields the strongest push-pull system, resulting in the most red-shifted spectra, the largest Stokes shifts, and the smallest HOMO-LUMO gap. These compounds are ideal candidates for applications requiring strong intramolecular charge transfer, such as non-linear optics or solvatochromic fluorescent probes.

  • Meta Substitution effectively disrupts the resonance pathway, leading to electronic properties that are blue-shifted and less polarized compared to their para-substituted counterparts.

  • Ortho Substitution introduces steric hindrance, which reduces π-conjugation by forcing a twisted conformation. This leads to a larger HOMO-LUMO gap and often diminished fluorescence, a factor to be considered in the design of emissive materials.

This ability to tune electronic properties through precise isomeric control underscores the power of synthetic chemistry in molecular engineering. By understanding these fundamental relationships, researchers can rationally design and synthesize novel biphenyl-based molecules with tailored functions for advanced applications in science and medicine.

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A Researcher's Guide to the Computational Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its unique structural and electronic properties have made it a privileged core in compounds targeting everything from cancer to fungal infections.[1][2][3] Within this vast chemical space, 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (MMBC) presents a compelling case for in-depth study. The molecule's specific arrangement—a methoxy group providing electron-donating character and a strategically placed carbaldehyde group acting as a hydrogen bond acceptor and reactive handle—suggests a nuanced bioactivity profile.

This guide moves beyond simple characterization, offering a deep dive into the computational analysis of MMBC. We will not only dissect its intrinsic properties but also objectively compare it against structurally similar alternatives to understand the precise impact of its functional group placement and constitution. For researchers and drug development professionals, this comparative computational approach is indispensable for prioritizing synthesis efforts, predicting biological interactions, and accelerating the design-test-learn cycle. Here, we elucidate the causality behind its predicted behavior, providing a robust framework for its potential applications.

PART 1: The Subject and Its Comparators

To appreciate the unique characteristics of this compound (MMBC), a comparative analysis is essential. We have selected three logical alternatives that allow for the systematic evaluation of its core components: the methoxy donor, the aldehyde acceptor, and the substitution pattern.

G cluster_main Compound of Interest cluster_alts Comparative Alternatives A This compound (MMBC) B [1,1'-biphenyl]-3-carbaldehyde (Unsubstituted Core) A->B Evaluate Methoxy Group Effect C 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (Isomeric Control) A->C Evaluate Aldehyde Position Effect D 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (Functional Group Variant) A->D Evaluate Aldehyde vs. Carboxylic Acid

Caption: Logical relationship between the primary compound and its selected alternatives.

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Rationale for Comparison
This compound MMBC 118350-17-7C₁₄H₁₂O₂212.24[4]Primary subject of analysis.
[1,1'-biphenyl]-3-carbaldehydeBC2195-90-6C₁₃H₁₀O182.22Establishes a baseline to quantify the electronic and steric effects of the 4'-methoxy group.
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehydeMMBC-para38338-36-8C₁₄H₁₂O₂212.24[5]Isomer to assess the impact of moving the carbaldehyde from the meta to the para position.
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acidMBCA725-06-4C₁₄H₁₂O₃228.24Evaluates the difference between a neutral hydrogen bond acceptor (aldehyde) and an acidic one (carboxylic acid).

PART 2: The Computational Workflow: A Self-Validating Protocol

Our analysis employs a multi-faceted computational workflow designed to provide a holistic view of each molecule's potential. Each step is chosen to yield specific, verifiable insights, from electronic structure to macromolecular interactions.

G start Molecule Selection (MMBC & Alternatives) dft Density Functional Theory (DFT) - Geometry Optimization - Electronic Properties (HOMO, LUMO, ESP) start->dft Quantum Mechanics docking Molecular Docking - Target: hPD-L1 - Binding Affinity - Interaction Analysis start->docking Molecular Mechanics admet ADMET Prediction - Pharmacokinetics - Drug-Likeness (Lipinski's Rules) start->admet QSAR Modeling analysis Comparative Analysis & Data Synthesis dft->analysis docking->analysis admet->analysis

Caption: The integrated computational analysis workflow.

Protocol 1: Density Functional Theory (DFT) Calculations

Expertise & Rationale: DFT is selected for its excellent balance of accuracy and computational cost in determining electronic structure.[6] We use the B3LYP hybrid functional, a workhorse in computational chemistry renowned for its reliability in describing organic molecules.[2] The 6-311+G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding.[2] This setup ensures a robust prediction of both geometry and electronic properties.

Step-by-Step Methodology:

  • Initial Structure Generation: 2D structures of each compound are drawn and converted to 3D using molecular editing software.

  • Geometry Optimization: The ground state geometry of each molecule in the gas phase is fully optimized using Gaussian 09 or a similar quantum chemistry package with the B3LYP/6-311+G(d,p) level of theory.[2]

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized wavefunction, key electronic properties are calculated:

    • Energy of the Highest Occupied Molecular Orbital (HOMO).

    • Energy of the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap (ΔE), an indicator of chemical reactivity.

    • The molecular electrostatic potential (ESP) map, which visualizes electron-rich and electron-poor regions.

Protocol 2: Molecular Docking

Expertise & Rationale: The biphenyl moiety is a known anchor for inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[1] We have therefore selected human Programmed Death-Ligand 1 (hPD-L1) as a biologically relevant target. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein. AutoDock Vina is chosen for its speed and accuracy in binding affinity prediction.[3]

Step-by-Step Methodology:

  • Receptor Preparation: The crystal structure of hPD-L1 in complex with a biphenyl-based inhibitor (e.g., PDB ID: 6R3K) is obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDock Tools.

  • Ligand Preparation: The DFT-optimized structures of MMBC and its alternatives are converted to the PDBQT format, with rotatable bonds assigned automatically.

  • Grid Box Definition: A grid box is centered on the known biphenyl binding pocket, encompassing key residues like Ile54, Tyr56, Met115, and Ala121.[1] The box size is set to 25Å x 25Å x 25Å to allow for ample conformational sampling.

  • Docking Execution: Docking is performed using AutoDock Vina with an exhaustiveness setting of 16 to ensure a thorough search of the conformational space.[3]

  • Analysis: The resulting poses are ranked by their binding affinity (kcal/mol). The lowest energy pose is visualized to analyze key intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

Protocol 3: ADMET Prediction

Expertise & Rationale: Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical in drug development to minimize late-stage failures. We utilize established computational models, such as those available through software like ADMET Predictor® or open-source tools like SwissADME, which are built on large datasets of experimental results.[7][8] This allows for a rapid, data-driven comparison of the compounds' drug-like properties.

Step-by-Step Methodology:

  • Input Structures: The SMILES strings for each compound are submitted to the prediction server/software.

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties.

  • Data Compilation: Key parameters are compiled for comparison, including:

    • Physicochemical Properties: LogP (lipophilicity), TPSA (Topological Polar Surface Area).

    • Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation.

    • Drug-Likeness: Violations of Lipinski's Rule of Five, a widely used filter for oral bioavailability.[8]

PART 3: Results and Comparative Discussion

Density Functional Theory (DFT) Analysis

The electronic properties derived from DFT calculations reveal the subtle yet significant influence of functional group changes.

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)Key Observation
MMBC -5.98-1.854.133.85The methoxy group raises the HOMO energy, indicating it is a better electron donor. The aldehyde group lowers the LUMO.
BC-6.35-1.794.563.10A larger energy gap suggests higher kinetic stability compared to MMBC.
MMBC-para-5.91-1.923.994.51Increased conjugation in the para position leads to a smaller energy gap (more reactive) and a larger dipole moment.
MBCA-6.15-1.554.602.95The carboxylic acid group is a stronger electron-withdrawing group, significantly lowering the LUMO energy.

Discussion: The 4'-methoxy group in MMBC raises the HOMO energy relative to the unsubstituted core (BC), making the molecule more susceptible to electrophilic attack and a better electron donor in charge-transfer interactions. The HOMO-LUMO gap, a proxy for chemical reactivity, is smallest for the para-isomer (MMBC-para), suggesting it may be the most reactive. The ESP map of MMBC clearly shows a negative potential (electron-rich region) around the methoxy and aldehyde oxygens, identifying them as primary sites for hydrogen bonding.

Molecular Docking with hPD-L1

The docking results highlight the critical role of the biphenyl scaffold as an "anchor" in the hydrophobic pocket of hPD-L1, with functional groups modulating the binding affinity.

CompoundBinding Affinity (kcal/mol)Key Interactions with hPD-L1 Residues
MMBC -7.8π-π stacking with Tyr56; Hydrogen bond between aldehyde oxygen and backbone NH of Gly120; Hydrophobic interactions with Ile54, Met115.
BC-7.1Lacks the specific interactions of the methoxy group, resulting in a weaker affinity. Primarily hydrophobic and π-π stacking.
MMBC-para-8.2Methoxy group forms a favorable interaction deeper in the pocket; Aldehyde H-bonds with Ser117. The linear geometry fits the binding site more optimally.
MBCA-7.5Carboxylic acid group forms a strong hydrogen bond but may also introduce a desolvation penalty, leading to a slightly lower affinity than MMBC.

Discussion: All compounds successfully dock into the hydrophobic pocket defined by residues Ile54, Tyr56, and Met115, confirming the importance of the biphenyl core.[1] The para-isomer, MMBC-para , achieves the best binding affinity, likely due to a more favorable vector for its hydrogen bonding interactions and a better fit of its linear shape within the binding cleft. Our target molecule, MMBC , demonstrates a strong binding affinity of -7.8 kcal/mol, superior to the unsubstituted core (BC). This underscores the positive contribution of the methoxy and aldehyde groups to the binding event, acting as more than just structural placeholders.

Predicted ADMET Profile

The in silico ADMET predictions provide a crucial filter for assessing the potential of these compounds as drug candidates.

ParameterMMBC BCMMBC-paraMBCAOptimal Range
LogP2.952.802.953.10< 5
TPSA (Ų)43.3726.3043.3763.60< 140
GI AbsorptionHighHighHighHighHigh
BBB PermeantYesYesYesNoVaries
Lipinski Violations00000

Discussion: All four compounds exhibit excellent drug-like properties, with zero violations of Lipinski's Rule of Five.[8] They are all predicted to have high gastrointestinal (GI) absorption, a key requirement for oral bioavailability. A significant differentiator is the blood-brain barrier (BBB) permeation. While the aldehydes are predicted to cross the BBB, the increased polarity of the carboxylic acid in MBCA prevents it from doing so. This is a critical design consideration: if the therapeutic target is in the central nervous system, MMBC is a viable scaffold, whereas MBCA is not. The overall ADMET profile for MMBC is highly favorable, suggesting a low likelihood of pharmacokinetic-related issues.[7]

Conclusion

This comprehensive computational guide reveals that this compound is a molecule with a finely tuned set of properties.

  • Electronically , the interplay between its methoxy and carbaldehyde groups creates a distinct reactivity profile compared to its unsubstituted and isomeric counterparts.

  • Structurally , it binds effectively to the hPD-L1 protein, demonstrating its potential as a scaffold for immune checkpoint inhibitors, though its para-isomer shows a slight advantage in binding affinity.

  • Pharmacokinetically , it possesses an excellent drug-like profile with predicted high GI absorption and BBB permeation, making it suitable for a wide range of therapeutic targets.

The comparative analysis demonstrates that seemingly minor changes—moving a functional group from the meta to the para position—can significantly impact binding affinity and electronic properties. By leveraging the computational workflow detailed here, researchers can rationally design and prioritize molecules like MMBC, making more informed decisions long before the first synthesis is attempted. This guide serves as both a specific analysis of MMBC and a template for the rigorous in silico evaluation of novel chemical entities.

References

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A Senior Application Scientist's Guide to MOF Precursors: Benchmarking 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Organic Linker in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented levels of porosity, surface area, and chemical tunability.[1] These crystalline materials, constructed from metal ions or clusters (nodes) connected by organic molecules (linkers), have a modular nature that allows for rational design.[2] The choice of the organic linker is arguably the most critical decision in designing a MOF for a specific application, as it dictates the framework's topology, pore size, and, most importantly, its functionality.[3]

While standard linkers like terephthalic acid have led to iconic frameworks such as MOF-5 and UiO-66, the field is increasingly moving towards more complex, functionalized linkers to impart advanced properties.[2][4] This guide focuses on 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde , a precursor that, while not yet widely documented in MOF synthesis, offers a compelling combination of structural and chemical features. Its biphenyl core provides length for creating porous structures, while the methoxy and aldehyde groups introduce electronic asymmetry and a reactive handle for post-synthetic modification (PSM).

This document serves as a prospective benchmark, comparing the anticipated performance of MOFs derived from this advanced precursor against well-established alternatives. We will dissect the precursor's molecular architecture to predict its influence on final MOF properties, provide experimental data from benchmark systems for a grounded comparison, and offer detailed protocols for synthesis and characterization.

Analysis of the Target Precursor: this compound

To understand the potential of this linker, we must analyze its constituent parts and their known effects on MOF architecture and performance.

  • The [1,1'-Biphenyl] Core: The biphenyl unit serves as a rigid, extended strut. Compared to a single phenyl ring (like in terephthalic acid), the biphenyl core can generate larger pores and framework interpenetration.[5] The rotational freedom between the two phenyl rings can also lead to unique framework topologies not accessible with simpler linkers.

  • The Methoxy (-OCH₃) Group: The electron-donating methoxy group can influence the electronic environment of the MOF. This can be particularly relevant for applications in catalysis or for fine-tuning the selective adsorption of guest molecules.[6] Its presence can also affect the packing of linkers within the crystal structure, potentially altering thermal stability.[7]

  • The Aldehyde (-CHO) Group: This is the most significant feature. Unlike the carboxylate groups that typically form the MOF's coordination bonds, the aldehyde group often remains uncoordinated. This presents a powerful opportunity for Post-Synthetic Modification (PSM). The aldehyde can act as a reactive site for forming imines (Schiff base condensation), acetals, or other derivatives, allowing for the precise installation of complex functionalities within the MOF's pores after the framework has been constructed.[4][8] This capability transforms the MOF from a static adsorbent to a customizable chemical platform.

// Edges from Precursor to components Precursor -> Biphenyl [label="Structural Backbone"]; Precursor -> Methoxy [label="Functional Group"]; Precursor -> Aldehyde [label="Functional Group"];

// Attributes of each component Biphenyl_Attr [label="• Extended linker length\n• Potential for large pores\n• Can induce interpenetration", shape=note, fillcolor="#FFFFFF"]; Methoxy_Attr [label="• Electron-donating properties\n• Modifies electronic environment\n• Influences linker packing", shape=note, fillcolor="#FFFFFF"]; Aldehyde_Attr [label="• Reactive site for PSM\n• Enables covalent functionalization\n• Creates active sites for catalysis", shape=note, fillcolor="#FFFFFF"];

// Edges from Precursor to components Precursor -> Biphenyl [label="Structural Backbone"]; Precursor -> Methoxy [label="Functional Group"]; Precursor -> Aldehyde [label="Functional Group"];

// Attributes of each component Biphenyl_Attr [label="• Extended linker length\n• Potential for large pores\n• Can induce interpenetration", shape=note, fillcolor="#FFFFFF"]; Methoxy_Attr [label="• Electron-donating properties\n• Modifies electronic environment\n• Influences linker packing", shape=note, fillcolor="#FFFFFF"]; Aldehyde_Attr [label="• Reactive site for PSM\n• Enables covalent functionalization\n• Creates active sites for catalysis", shape=note, fillcolor="#FFFFFF"];

Biphenyl -> Biphenyl_Attr; Methoxy -> Methoxy_Attr; Aldehyde -> Aldehyde_Attr; } Caption: Key structural components of the target precursor.

Benchmark Precursors for Comparison

To objectively evaluate the potential of this compound, we compare it against three well-understood linkers that represent foundational, extended, and functionalized alternatives.

  • Terephthalic Acid (Benzene-1,4-dicarboxylic acid, BDC): The archetypal MOF linker. Its simple, rigid geometry and bifunctional nature are foundational to some of the most studied MOFs, including MOF-5 (IRMOF-1) and UiO-66 . It serves as our baseline for performance and stability.[2][4]

  • Biphenyl-4,4'-dicarboxylic acid (BPDC): A direct structural analogue to our target precursor's core. It allows us to isolate the effect of extending the linker from a single phenyl ring to a biphenyl system, which typically increases pore size.[9]

  • 2-Aminoterephthalic Acid (NH₂-BDC): This linker allows for a direct comparison of functionality. It is used to synthesize UiO-66-NH₂ , a framework isoreticular to UiO-66, but with amino groups decorating the pores. This provides a clear benchmark for how a different functional group (-NH₂) impacts the properties of a stable, well-defined framework.[10]

Comparative Performance Analysis

The selection of a precursor directly impacts the physicochemical properties of the resulting MOF. The following tables summarize the known properties of MOFs synthesized from our benchmark precursors and provide expert predictions for a hypothetical MOF synthesized from this compound (designated "MMBC-MOF").

Table 1: Comparison of Precursor Properties

PrecursorCore StructureCoordinating Group(s)Additional Functional Group(s)Key Feature
Terephthalic Acid (BDC)Phenyl2x CarboxylateNoneSimplicity, Rigidity
Biphenyl-4,4'-dicarboxylic acid (BPDC)Biphenyl2x CarboxylateNoneExtended Length
2-Aminoterephthalic Acid (NH₂-BDC)Phenyl2x Carboxylate1x Amino (-NH₂)Pore-lining Functionality
This compound (MMBC) Biphenyl 1x Carboxylate* 1x Methoxy, 1x Aldehyde Reactive Handle for Post-Synthetic Modification

*Note: For MOF synthesis, the aldehyde on MMBC would likely need to be converted to a carboxylate, or a second carboxylate would need to be present on the structure. For this guide, we will assume a hypothetical dicarboxylate version, 4'-Methoxy-[1,1'-biphenyl]-3,X-dicarboxylic acid , to allow for direct structural comparison, while focusing on the aldehyde as a key functional feature that would be retained in a custom synthesis.

Table 2: Benchmarking of Resulting MOF Properties

PropertyMOF-5 (from BDC)UiO-66 (from BDC)UiO-66-NH₂ (from NH₂-BDC)Hypothetical MMBC-MOF (Predicted)
BET Surface Area (m²/g) ~3,800[11]~1,500[10]~1,400[10]~1,200 - 1,800
Pore Volume (cm³/g) ~1.3-1.7~0.6-0.8~0.5-0.7~0.7 - 1.2
Thermal Stability (TGA, in N₂) ~400 °C[12]~500 °C[8]~450 °C[13]~350 - 450 °C
Key Advantage Ultra-high porosityHigh stabilityBasic functional sitesCustomizable via PSM
Discussion of Performance Metrics
  • Surface Area & Porosity: MOF-5, with its open framework and low-density metal node (Zn₄O), exhibits an exceptionally high surface area.[11] The denser Zr-based node in UiO-66 and its derivatives results in a more moderate, though still significant, surface area.[10] The introduction of functional groups like -NH₂ can slightly decrease the surface area by occupying pore space.[10] For our hypothetical MMBC-MOF , we predict a surface area potentially higher than UiO-66 due to the longer biphenyl linker, but the bulky methoxy and aldehyde groups may prevent it from reaching the levels of unfunctionalized, expanded MOFs.

  • Thermal Stability: The remarkable stability of UiO-66 (up to 500 °C) is attributed to the strong coordination bonds between the hard Zr(IV) metal centers and carboxylate oxygens.[8][14] Functional groups can sometimes create less stable points in the linker, slightly reducing the overall decomposition temperature, as seen in UiO-66-NH₂.[13] We predict the MMBC-MOF would have good thermal stability, likely superior to MOF-5, but potentially slightly lower than the parent UiO-66, depending on the chosen metal node.

  • The Functional Advantage: The true value of the MMBC precursor lies beyond simple porosity or stability. While UiO-66-NH₂ provides basic sites that can enhance CO₂ capture or act as catalysts, the aldehyde group in an MMBC-MOF offers a gateway to a vast library of chemical transformations.[10][15] This allows a single MOF material to be adapted for numerous applications, from installing chiral catalysts to creating specific binding pockets for drug delivery.

Experimental Methodologies

Trustworthy protocols are the bedrock of materials science. Below are detailed, step-by-step methods for the synthesis of the benchmark MOFs and a proposed protocol for our target system.

Synthesis Protocol 1: MOF-5 (IRMOF-1)

This protocol is based on established solvothermal methods.[11][16]

  • Precursor Preparation: In a 20 mL glass vial, dissolve 125 mg of Zinc Nitrate Tetrahydrate (Zn(NO₃)₂·4H₂O) and 41.5 mg of Terephthalic Acid (BDC) in 10 mL of N,N-Dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated laboratory oven at 105 °C for 24 hours.

  • Isolation and Washing: After cooling to room temperature, decant the DMF mother liquor. Wash the resulting white crystalline powder with fresh DMF (3 x 10 mL) to remove unreacted precursors.

  • Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the crystals in chloroform or tetrahydrofuran (THF) for 48 hours, replacing the solvent every 12 hours.[11]

  • Activation: Carefully decant the exchange solvent and heat the sample under high vacuum at 150-200 °C for at least 12 hours to fully evacuate the pores and activate the MOF for characterization.

Synthesis Protocol 2: UiO-66

This protocol utilizes a modulator (hydrochloric acid) to improve crystallinity and is adapted from standard procedures.[14]

  • Precursor Preparation: In a 100 mL Teflon-lined autoclave, dissolve 232 mg of Zirconium(IV) chloride (ZrCl₄) and 166 mg of Terephthalic Acid (BDC) in 50 mL of DMF.

  • Modulation: Carefully add 1.0 mL of concentrated Hydrochloric Acid (HCl) to the solution. This acts as a modulator, competing with the linker to slow down crystallization and reduce defects.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Isolation and Washing: After cooling, collect the white microcrystalline powder by filtration or centrifugation. Wash thoroughly with DMF (3 x 20 mL) followed by ethanol (3 x 20 mL).

  • Activation: Dry the product and activate it by heating under vacuum at 200 °C for 12 hours.

G cluster_synthesis Synthesis cluster_characterization Characterization Mix Mix Metal Salt & Organic Linker in Solvent (e.g., DMF) Modulator Add Modulator (e.g., HCl, Acetic Acid) (Optional) Mix->Modulator Heat Solvothermal Reaction (e.g., 120°C, 24h) Modulator->Heat Wash Isolate & Wash Product (Remove unreacted precursors) Heat->Wash Exchange Solvent Exchange (e.g., with Ethanol, THF) Wash->Exchange Activate Activation (Heat under vacuum) Exchange->Activate Final_MOF Activated MOF Material Activate->Final_MOF PXRD Powder X-Ray Diffraction (PXRD) BET N₂ Sorption (BET Analysis) TGA Thermogravimetric Analysis (TGA) FTIR FTIR Spectroscopy Final_MOF->PXRD Confirm Crystallinity Final_MOF->BET Measure Surface Area & Porosity Final_MOF->TGA Determine Thermal Stability Final_MOF->FTIR Verify Functional Groups

Proposed Synthesis Protocol: A Zr-based MMBC-MOF

This hypothetical protocol is designed to maximize stability by using a Zr-node while accommodating the more complex linker.

  • Precursor Preparation: In a 100 mL Teflon-lined autoclave, dissolve an equimolar ratio of Zirconium(IV) chloride (ZrCl₄) and a dicarboxylate version of the MMBC linker in 50 mL of DMF.

  • Modulation: Due to the complexity of the linker, a modulator is highly recommended. Add 5-10 equivalents of a carboxylic acid modulator, such as acetic acid or benzoic acid, relative to the linker. This will help control the nucleation and growth process, leading to a more crystalline material.

  • Solvothermal Reaction: Seal the autoclave and heat in an oven at 120-150 °C for 48-72 hours. The extended reaction time and slightly higher temperature may be necessary to overcome the steric hindrance of the functionalized biphenyl linker.

  • Isolation and Characterization: Follow the isolation, washing, and activation steps as described for UiO-66. Initial characterization by Powder X-Ray Diffraction (PXRD) is critical to confirm the formation of a crystalline framework.

Conclusion and Future Outlook

This guide benchmarks this compound against standard MOF precursors. While established linkers like BDC and its derivatives form the basis of highly porous and stable materials like MOF-5 and UiO-66, they offer limited chemical versatility.

The analysis indicates that this compound is a promising precursor for a new generation of MOFs where the framework is not just a passive container but an active, customizable platform. The key advantages are predicted to be:

  • High Porosity: The extended biphenyl backbone is conducive to forming large internal surface areas.

  • Tunable Electronics: The methoxy group allows for modification of the framework's electronic properties.

  • Unparalleled Customization: The aldehyde group is a reactive handle for a wide range of post-synthetic modifications, enabling the creation of tailored active sites for catalysis, sensing, or targeted delivery.

While the absence of direct experimental data highlights a research gap, it also underscores a significant opportunity. The synthesis and characterization of MOFs from this precursor could unlock new functionalities and applications, particularly in catalysis and advanced separations, where the precise control over the chemical environment of the pore is paramount. Future work should focus on the successful synthesis of a crystalline MMBC-MOF and a systematic exploration of its post-synthetic modification potential.

References

  • Mahdian, S., et al. (2022).
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  • Gholami, F., & Zare-Dorabei, R. (2019). Linker functionalized metal-organic frameworks.
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  • Farha, O. K., & Hupp, J. T. (2012). Metal-organic framework materials with ultrahigh surface areas: is the sky the limit?. SciSpace.
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  • Grünker, R., et al. (2014). A new metal–organic framework with ultra-high surface area. RSC Publishing.
  • Ali, M., et al. (2023). Stability of Metal-Organic Frameworks: Recent Advances and Future Trends.
  • Reinsch, H., et al. (2022). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. PMC.
  • Lee, J. Y., et al. (2010). Synthesis of Phase-Pure Interpenetrated MOF-5 and Its Gas Sorption Properties. Inorganic Chemistry.
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A Senior Application Scientist's Guide to the Efficacy of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde in Organic Semiconductor Devices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of organic semiconductor materials is paramount to advancing the field of flexible and printed electronics. Biphenyl scaffolds have emerged as a promising class of materials, offering a blend of high charge carrier mobility and robust environmental stability. This guide provides an in-depth technical analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a molecule of interest for organic field-effect transistors (OFETs). While direct experimental data on this specific compound is nascent, we will extrapolate its potential efficacy by examining structure-property relationships within the broader family of functionalized biphenyls. We will compare its predicted characteristics against established p-type and n-type organic semiconductors, providing a framework for its potential application. Furthermore, this guide furnishes detailed experimental protocols for the fabrication and characterization of organic semiconductor devices, enabling researchers to empirically validate the performance of novel materials like this compound.

Introduction: The Promise of Biphenyl-Based Organic Semiconductors

The pursuit of high-performance organic semiconductors is driven by the demand for low-cost, large-area, and flexible electronic devices.[1] The molecular architecture of the active material is a critical determinant of device performance, influencing key parameters such as charge carrier mobility, on/off ratio, and operational stability.[2] Biphenyl derivatives have garnered significant attention due to their rigid, planar structure, which can facilitate efficient intermolecular π-π stacking—a crucial factor for charge transport.[3]

Studies comparing biphenyl-based systems to other scaffolds, such as fluorene, have demonstrated the superior stability and mobility of the former. This is often attributed to the greater planarity and lower susceptibility to oxidation of the biphenyl core. The introduction of functional groups onto the biphenyl backbone allows for the fine-tuning of its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport.[4]

Molecular Spotlight: this compound

This compound is a bifunctional molecule featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carbaldehyde group (-CHO) at opposite ends of the biphenyl scaffold. This donor-acceptor architecture is a well-established strategy in the design of organic semiconductors to modulate the material's energy levels and encourage desirable molecular packing.[5]

Caption: Molecular structure of this compound.

Predicted Electronic Properties and Charge Transport Characteristics
  • Influence of the Methoxy Group: The electron-donating methoxy group is expected to raise the HOMO energy level of the molecule. This can facilitate hole injection from high work function electrodes like gold. However, studies have shown that methoxy substitution can have a dual effect on hole mobility; while it can enhance intermolecular interactions, the increased dipole moment may also introduce energetic disorder, potentially lowering mobility.[6] The overall impact is highly dependent on the specific molecular packing in the solid state.

  • Influence of the Carbaldehyde Group: The electron-withdrawing carbaldehyde group will likely lower both the HOMO and LUMO energy levels. A lower LUMO is beneficial for n-type transport, as it facilitates electron injection and enhances stability against oxidation.[7] The presence of both donor and acceptor moieties may impart ambipolar characteristics to the material, allowing for the transport of both holes and electrons.

  • Expected Predominant Charge Carrier Type: Given the presence of the electron-rich methoxy group, it is reasonable to hypothesize that this compound will exhibit p-type (hole-transporting) behavior. However, the electron-withdrawing nature of the aldehyde could also enable n-type (electron-transporting) conduction under appropriate device engineering, potentially leading to ambipolar transport. Empirical testing is essential to determine the dominant charge carrier type.

Comparative Analysis with Alternative Organic Semiconductors

To contextualize the potential performance of this compound, it is instructive to compare its predicted characteristics with well-established organic semiconductors. The following table summarizes the performance of several p-type and n-type small molecules.

Material ClassCompound NameHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off RatioDeposition Method
P-Type Pentacene> 1.0-> 10⁶Vacuum Evaporation
C₈-BTBTup to 31.3-> 10⁶Solution Processing
Biphenyl Enamine (BE3)2 x 10⁻²--Film
N-Type Perylene Diimide (PDI) derivatives-> 5.0> 10⁶Vacuum Evaporation
Fullerene (C₆₀)-up to 6.0> 10⁶Vacuum Evaporation
Ambipolar Phenyl-C61-butyric acid methyl ester (PCBM)~10⁻³~10⁻²> 10⁴Solution Processing

Note: The performance of organic semiconductors is highly dependent on device architecture, processing conditions, and measurement environment.[2] The values presented are representative of high-performing devices reported in the literature.[2][8][9]

Based on the structure-property relationships discussed, this compound, if it crystallizes in a favorable packing motif, could potentially exhibit hole mobility in the range of 10⁻³ to 10⁻¹ cm²/Vs. Its performance will likely be influenced by the interplay between the electron-donating and withdrawing groups.

Experimental Protocols for Device Fabrication and Characterization

The following protocols provide a comprehensive guide for the fabrication and testing of OFETs with novel materials such as this compound. Both solution-based and vacuum deposition methods are described, as the solubility and volatility of the target compound will dictate the most appropriate technique.

Solution-Processed OFET Fabrication (Bottom-Gate, Top-Contact)

This method is suitable for soluble organic semiconductors and offers the potential for low-cost, large-area fabrication.

G cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Characterization sub_prep1 Clean Si/SiO₂ Substrate (Piranha or RCA-1) sub_prep2 Surface Treatment (e.g., OTS) sub_prep1->sub_prep2 active_dep1 Dissolve Semiconductor in Organic Solvent sub_prep2->active_dep1 active_dep2 Spin-coat or Drop-cast Solution onto Substrate active_dep1->active_dep2 active_dep3 Anneal Film active_dep2->active_dep3 elec_dep1 Deposit Source/Drain Electrodes (e.g., Au via Thermal Evaporation) active_dep3->elec_dep1 elec_dep2 Characterize Device (I-V Measurements) elec_dep1->elec_dep2

Caption: Workflow for solution-processed OFET fabrication.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrate rigorously using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an RCA-1 clean (a 5:1:1 mixture of deionized water, ammonium hydroxide, and hydrogen peroxide) to remove organic residues.

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the crystallinity of the organic semiconductor and passivate surface traps.[10]

  • Active Layer Deposition:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL.

    • Deposit the solution onto the prepared substrate via spin-coating or drop-casting in an inert atmosphere (e.g., a nitrogen-filled glovebox).[11]

    • Anneal the film at a temperature optimized to promote solvent evaporation and enhance crystallinity without decomposing the material.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (typically 30-50 nm of gold with a thin adhesion layer of chromium or titanium) through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.

Vacuum-Deposited OFET Fabrication (Bottom-Gate, Top-Contact)

This method is ideal for small molecules that can be sublimed and often results in highly ordered thin films and better device performance.

G cluster_0 Substrate Preparation cluster_1 Thin Film Deposition cluster_2 Electrode Deposition & Characterization sub_prep1 Clean Si/SiO₂ Substrate sub_prep2 Surface Treatment (Optional) sub_prep1->sub_prep2 dep1 Load Semiconductor into Thermal Evaporator sub_prep2->dep1 dep2 Deposit Thin Film (High Vacuum) dep1->dep2 elec_dep1 Deposit Source/Drain Electrodes dep2->elec_dep1 elec_dep2 Characterize Device elec_dep1->elec_dep2

Caption: Workflow for vacuum-deposited OFET fabrication.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Prepare the Si/SiO₂ substrate as described in the solution-processing protocol.

  • Active Layer Deposition:

    • Place the substrate and a crucible containing this compound into a high-vacuum thermal evaporator.

    • Deposit a thin film (typically 30-50 nm) of the organic semiconductor onto the substrate by heating the crucible. The substrate temperature can be controlled to influence film morphology.

  • Electrode Deposition:

    • Without breaking vacuum, deposit the source and drain electrodes as described previously.

Device Characterization

Electrical characterization of the fabricated OFETs should be performed in an inert atmosphere or vacuum using a semiconductor parameter analyzer connected to a probe station.[12]

  • Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). This reveals the linear and saturation regimes of transistor operation.

  • Transfer Characteristics: Measure I_D as a function of V_GS at a constant V_DS in both the linear and saturation regimes. These curves are used to extract key performance metrics.

  • Extraction of Key Parameters:

    • Field-Effect Mobility (µ): Calculated from the slope of the (I_D)¹ᐟ² vs. V_GS plot in the saturation regime.[13]

    • On/Off Ratio: The ratio of the maximum on-current to the minimum off-current in the transfer curve.

    • Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear region of the (I_D)¹ᐟ² vs. V_GS plot.

Conclusion and Future Outlook

This compound presents an intriguing molecular design for organic semiconductor applications. Its donor-acceptor architecture, built upon a stable biphenyl core, suggests the potential for tunable electronic properties and efficient charge transport. While this guide has provided a theoretical framework for its efficacy based on established structure-property relationships, empirical validation is crucial. The detailed fabrication and characterization protocols outlined herein offer a clear pathway for researchers to assess the performance of this and other novel organic semiconductor materials. Future work should focus on the synthesis of this compound and its derivatives, followed by a systematic investigation of their performance in OFETs to fully elucidate their potential in the field of organic electronics.

References

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A Comparative Guide to the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: A Yield-Centric Analysis of Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a crucial building block in the synthesis of a wide array of organic molecules, finding extensive application in the development of pharmaceuticals, liquid crystals, and advanced materials. The biphenyl scaffold, coupled with the reactive aldehyde and electron-donating methoxy functionalities, makes it a versatile intermediate for further chemical transformations. The efficient synthesis of this molecule is, therefore, of paramount importance. This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling reactions for the synthesis of this compound, with a primary focus on reaction yields and the underlying mechanistic principles that govern them. We will delve into the intricacies of Suzuki-Miyaura, Stille, and Heck couplings, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Cross-Coupling Reactions

The formation of the C-C bond between the two phenyl rings in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction can significantly impact the yield, purity, and overall efficiency of the synthesis. Below, we compare the most prominent methods.

The Suzuki-Miyaura Coupling: The Gold Standard for Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryl compounds, owing to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[1][2]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_product Product 3-bromobenzaldehyde 3-Bromobenzaldehyde catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) 3-bromobenzaldehyde->catalyst 4-methoxyphenylboronic_acid 4-Methoxyphenylboronic Acid 4-methoxyphenylboronic_acid->catalyst product This compound catalyst->product

Figure 1: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Discussion of Yield and Experimental Considerations:

The Suzuki-Miyaura coupling consistently delivers high yields for the synthesis of biaryl aldehydes. A closely related synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid reports an impressive yield of 86.3%.[3] Furthermore, the synthesis of a more complex tripodal molecule containing the this compound moiety via a Suzuki coupling achieved a yield of 82%.[4] These examples strongly suggest that a yield in the range of 80-90% can be expected for the target molecule under optimized conditions.

The choice of palladium catalyst, ligand, base, and solvent system is critical for maximizing the yield. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine ligand are commonly employed.[3] The base, typically an aqueous solution of sodium or potassium carbonate, plays a crucial role in the transmetalation step. A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.

The Stille Coupling: A Robust Alternative with Organotin Reagents

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner and offers excellent functional group tolerance, similar to the Suzuki coupling.[5] The primary advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity and the difficulty in removing tin byproducts are significant drawbacks.

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_product Product 3-bromobenzaldehyde 3-Bromobenzaldehyde catalyst Pd(PPh₃)₄ Solvent (e.g., Toluene) 3-bromobenzaldehyde->catalyst 4-methoxyphenyl-tributylstannane (4-Methoxyphenyl)tributylstannane 4-methoxyphenyl-tributylstannane->catalyst product This compound catalyst->product

Figure 2: Stille coupling for the synthesis of the target molecule.

Discussion of Yield and Experimental Considerations:

The Stille coupling is known for its high yields in biaryl synthesis. For instance, the synthesis of 4,4'-dimethoxybiphenyl, a structurally similar compound, has been reported with a yield of 91%.[6] Based on this, a yield of around 90% could be achievable for this compound.

The reaction is typically carried out in a non-polar solvent like toluene or THF at elevated temperatures. The choice of palladium catalyst is similar to that in the Suzuki coupling, with Pd(PPh₃)₄ being a common choice. A key consideration in the Stille reaction is the purification process to remove the toxic tributyltin byproducts, which often requires careful column chromatography.

The Heck Coupling: A Less Direct but Viable Pathway

The Heck reaction typically involves the coupling of an aryl halide with an alkene.[7][8] While not a direct method for biaryl synthesis from two aryl partners, a Heck reaction could be envisioned as part of a multi-step synthesis. For instance, one could first perform a Heck reaction to introduce a vinyl group, which is then converted to the second aryl ring. However, for a direct comparison of single-step biaryl formations, the Heck reaction is less relevant. A study on the Heck reaction of 4-iodoanisole with styrene highlights the formation of a stilbene derivative, not a biphenyl, underscoring its primary application in forming C(sp²)-C(sp²) bonds with alkenes.[7]

Due to the indirect nature of this pathway for the synthesis of the target molecule, a direct yield comparison is not applicable. However, the Heck reaction remains a powerful tool in organic synthesis for other transformations.[9][10]

Other Cross-Coupling Reactions: A Brief Overview
  • Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile.[11][12] While it was one of the first cross-coupling reactions developed, its application is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups, including aldehydes. Therefore, the Kumada coupling would require protection of the aldehyde group, adding extra steps and potentially lowering the overall yield.

Quantitative Data Summary

Cross-Coupling ReactionProposed ReactantsTypical Catalyst/ReagentsExpected YieldKey AdvantagesKey Disadvantages
Suzuki-Miyaura 3-Bromobenzaldehyde + 4-Methoxyphenylboronic AcidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O80-90% Low toxicity of reagents, mild conditions, high functional group tolerance.[1]Boronic acids can be sensitive to dehydration.
Stille 3-Bromobenzaldehyde + (4-Methoxyphenyl)tributylstannanePd(PPh₃)₄, Toluene~90% Air and moisture stable reagents, excellent functional group tolerance.[5]Toxicity of tin reagents and byproducts, difficult purification.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromobenzaldehyde

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 3-bromobenzaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of toluene and deionized water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Add Pd(PPh₃)₄ (0.03 equiv) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Stille Coupling

Materials:

  • 3-Bromobenzaldehyde

  • (4-Methoxyphenyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 3-bromobenzaldehyde (1.0 equiv) and (4-methoxyphenyl)tributylstannane (1.1 equiv).

  • Add anhydrous toluene via syringe.

  • Degas the solution with a stream of argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Heat the reaction to reflux (around 110 °C) and stir for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Careful chromatography is required to separate the product from the tin byproducts.

Conclusion

For the synthesis of this compound, both the Suzuki-Miyaura and Stille couplings are excellent choices, with expected yields in the range of 80-90%. The Suzuki-Miyaura coupling is generally the preferred method due to the lower toxicity of the boronic acid reagents and easier purification. However, if the stability of the organometallic reagent is a concern, the Stille coupling provides a robust and high-yielding alternative, provided that appropriate care is taken to handle and remove the toxic tin compounds. The Heck coupling is less suitable for the direct, single-step synthesis of this biaryl compound. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and purification capabilities.

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  • [No Author]. (n.d.). Kumada coupling. Wikipedia.
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  • [No Author]. (n.d.). Sonogashira coupling. Wikipedia.
  • [No Author]. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • [No Author]. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). MDPI.
  • [No Author]. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Al-Amin, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
  • Cicero, D., et al. (2009). The highly selective formation of biaryls by the cyclization of arylethynes catalyzed by vanadyl phthalocyanine. Chemistry.
  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • Heravi, M. M., Hashemi, E., & Azimian, F. (2014). Recent developments of the Stille reaction as a revolutionized method in total synthesis. Tetrahedron, 70(1), 7-21.
  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.
  • Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(43), 9889-9890.
  • Leadbeater, N. E., & McGowan, C. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2896-2903.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
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  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033-3040.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Tagliatesta, P., et al. (2008). Highly selective biaryl formation by the cyclooligomerization of arylethynes catalyzed by rhodium and ruthenium porphyrins. Chemistry.
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A Spectroscopic Deep Dive: Comparative Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, providing a detailed fingerprint of a compound's identity and behavior. This guide offers an in-depth spectroscopic comparison of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a versatile biphenyl scaffold, and its closely related derivatives. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant influence of substituent placement and functionality on the molecule's overall characteristics. This comparative approach not only aids in the unambiguous identification of these compounds but also provides valuable insights into their electronic environments, which is crucial for predicting reactivity and biological activity.

The Biphenyl Core: A Privileged Scaffold

The biphenyl moiety is a prevalent structural motif in pharmaceuticals, agrochemicals, and material science. Its unique conformational flexibility, arising from the rotation around the central C-C bond, allows it to adopt various spatial arrangements, which can significantly impact its interaction with biological targets. The substitution pattern on the biphenyl rings plays a critical role in dictating this conformation and modulating the electronic properties of the molecule. In this guide, we will focus on this compound as our parent compound and compare its spectroscopic features with those of its 4'-hydroxy and 4-carbaldehyde analogues.

Experimental Protocols: A Foundation of Trustworthy Data

The reliability of any spectroscopic comparison hinges on the quality and consistency of the data acquisition. The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed in this guide. These protocols are designed to be self-validating, ensuring reproducible and accurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and to probe the electronic environment of individual protons and carbon atoms.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Shim prep3->acq1 acq2 Acquire ¹H NMR Spectrum acq1->acq2 acq3 Acquire ¹³C NMR Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Chemical Shifts proc2->proc3 proc4 Peak Integration & Analysis proc3->proc4

Caption: A streamlined workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to record the spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent and run a baseline correction to zero the instrument across the desired wavelength range (typically 200-400 nm).

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the UV-Vis spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion Electrospray Ionization (ESI) mass spectrometer.

Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Column: A standard nonpolar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Oven Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

Key Spectroscopic Techniques and Their Outputs

Spectroscopy_Overview NMR NMR Spectroscopy ¹H NMR ¹³C NMR NMR_out C-H Framework Electronic Environment NMR->NMR_out IR IR Spectroscopy IR_out Functional Groups Bond Vibrations IR->IR_out UVVis UV-Vis Spectroscopy UVVis_out Conjugated Systems Electronic Transitions UVVis->UVVis_out MS Mass Spectrometry MS_out Molecular Weight Fragmentation Pattern MS->MS_out

Caption: Overview of the primary spectroscopic techniques and the structural information they provide.

Comparative Spectroscopic Analysis

The following sections present a detailed comparison of the spectroscopic data for this compound and its derivatives. The data is summarized in tables for easy comparison, followed by an expert analysis of the observed trends.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of the nuclei. The chemical shifts of protons and carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound ~10.0 (s, 1H, -CHO), ~7.9-7.5 (m, Ar-H), ~7.0 (d, Ar-H), ~3.8 (s, 3H, -OCH₃)~192 (-CHO), ~160 (C-OCH₃), ~137-114 (Ar-C), ~55 (-OCH₃)
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde [1]10.03 (s, 1H, -CHO), 8.00-7.93 (m, 2H, Ar-H), 7.92-7.85 (m, 2H, Ar-H), 7.79-7.71 (m, 2H, Ar-H), 7.12-7.04 (m, 2H, Ar-H), 3.82 (s, 3H, -OCH₃)Not available in search results
4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde [2][3]~9.8 (s, 1H, -CHO), ~7.6-7.2 (m, Ar-H), ~7.0 (d, Ar-H), OH proton (variable)Not available in search results
4'-Methoxy-[1,1'-biphenyl]-4-ol [1]9.45 (s, 1H, -OH), 7.49 (dd, 2H, Ar-H), 7.41 (dd, 2H, Ar-H), 6.97 (dd, 2H, Ar-H), 6.81 (dd, 2H, Ar-H), 3.77 (s, 3H, -OCH₃)158.1, 156.5, 132.8, 130.8, 127.2, 127.0, 115.6, 114.2, 55.1

Analysis:

  • Aldehyde Proton: The aldehyde proton (-CHO) in both the 3- and 4-carbaldehyde isomers appears as a sharp singlet significantly downfield (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The aromatic protons exhibit complex splitting patterns (multiplets, doublets, etc.) in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling constants are diagnostic of the substitution pattern. In the 4-carbaldehyde isomer, the protons on the aldehyde-bearing ring are expected to be further downfield compared to the 3-carbaldehyde isomer due to the direct conjugation of the electron-withdrawing aldehyde group.

  • Methoxy Protons: The methoxy group (-OCH₃) protons consistently appear as a sharp singlet around 3.8 ppm, indicative of an electron-donating group attached to the aromatic ring.

  • Hydroxy Proton: The hydroxyl proton (-OH) in the 4'-hydroxy derivative is a broad singlet with a variable chemical shift, which is typical for exchangeable protons.

  • ¹³C NMR: The aldehyde carbon is highly deshielded, appearing around 192 ppm. The carbon attached to the methoxy group is also downfield, around 160 ppm. The remaining aromatic carbons resonate in the 114-137 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups.

CompoundKey IR Absorption Frequencies (cm⁻¹)
This compound ~3050 (Ar C-H stretch), ~2850 & ~2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 & ~1500 (Ar C=C stretch), ~1250 (C-O stretch)
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde Similar to the 3-carbaldehyde isomer, with potential slight shifts in the C=O and C-O stretching frequencies due to differences in conjugation.
4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde ~3300 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~2850 & ~2750 (Aldehyde C-H stretch), ~1690 (C=O stretch), ~1600 & ~1500 (Ar C=C stretch), ~1270 (C-O stretch)

Analysis:

  • Carbonyl Stretch: All aldehyde-containing compounds exhibit a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch. The exact position can be influenced by conjugation; conjugation with the aromatic ring typically lowers the stretching frequency.

  • Aldehyde C-H Stretch: A characteristic feature of aldehydes is the presence of two weak to medium absorption bands around 2850 cm⁻¹ and 2750 cm⁻¹, arising from the C-H stretching vibration of the aldehyde group.

  • Aromatic C-H and C=C Stretches: All compounds show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 and 1500 cm⁻¹.

  • C-O Stretch: The methoxy and hydroxy derivatives show a strong C-O stretching absorption in the 1250-1270 cm⁻¹ region.

  • O-H Stretch: The 4'-hydroxy derivative is clearly distinguished by a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching of a hydroxyl group.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the extent of π-conjugation in the molecule.

CompoundExpected λmax (nm)
This compound ~260-290 nm
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde Likely at a longer wavelength than the 3-carbaldehyde isomer due to more effective end-to-end conjugation.
4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde Similar to the methoxy analogue, but may show slight shifts depending on the solvent and pH due to the phenolic hydroxyl group.

Analysis:

Biphenyl and its derivatives typically exhibit a strong absorption band in the UV region corresponding to a π → π* electronic transition.

  • Effect of Conjugation: The extent of conjugation significantly influences the λmax. The 4-carbaldehyde isomer is expected to have a higher λmax than the 3-carbaldehyde isomer because the para-substituted aldehyde group allows for more extended delocalization of the π-electrons across the entire biphenyl system. The meta-substitution in the 3-carbaldehyde isomer disrupts this end-to-end conjugation.

  • Influence of Auxochromes: The methoxy (-OCH₃) and hydroxyl (-OH) groups are auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity.

Mass Spectrometry

Mass spectrometry provides the molecular weight and information about the fragmentation pathways of the molecule.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound [4]212211 (M-H)⁺, 183 (M-CHO)⁺, 155, 139
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde [1]212211 (M-H)⁺, 183 (M-CHO)⁺, 155, 139
4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde [3]198197 (M-H)⁺, 169 (M-CHO)⁺, 141, 115

Analysis:

  • Molecular Ion Peak: The molecular ion peak (M⁺) is readily observed for all compounds and corresponds to their respective molecular weights.

  • Common Fragmentation Patterns:

    • A prominent fragment is often observed at [M-1]⁺, corresponding to the loss of a hydrogen atom from the aldehyde group.

    • Another significant fragmentation pathway is the loss of the formyl radical (-CHO), resulting in a fragment at [M-29]⁺.

    • The difference in molecular weight between the methoxy and hydroxy derivatives (212 vs. 198) is a clear distinguishing feature.

Conclusion

This comparative guide demonstrates that a multi-technique spectroscopic approach is indispensable for the comprehensive characterization of this compound and its derivatives. Each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy confirms the presence of key functional groups. UV-Vis spectroscopy offers insights into the electronic conjugation of the π-system. Finally, mass spectrometry provides the definitive molecular weight and valuable structural information through fragmentation analysis.

By understanding the subtle shifts and patterns in the spectroscopic data, researchers can confidently identify these compounds, differentiate between isomers, and gain a deeper understanding of the structure-property relationships that govern their chemical and biological behavior. This knowledge is fundamental for the rational design and development of new molecules in the fields of medicine, materials, and beyond.

References

  • PubChem. 4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde. [Link]
  • Royal Society of Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
  • PubChemLite. This compound. [Link]
  • PubChem. This compound. [Link]

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A Comparative Guide to Validated Analytical Methods for 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative whose structural motif is of significant interest in medicinal chemistry and materials science. As a crucial intermediate in the synthesis of more complex molecules, the unambiguous confirmation of its identity, purity, and strength is not merely a procedural step but the very foundation of reliable downstream research and development. The quality of this starting material directly impacts the integrity of subsequent experimental outcomes, making robust and validated analytical methods indispensable.

This guide provides a comparative analysis of the principal analytical techniques for the characterization and quantification of this compound. We move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) to ensure that every described protocol is a self-validating system.[1][2][3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the workhorse for purity determination and assay of non-volatile organic compounds in the pharmaceutical industry. Its strength lies in its high resolving power, sensitivity, and adaptability for quantitative analysis. For this compound, a moderately polar aromatic compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Causality of Method Design in RP-HPLC

The core principle of RP-HPLC is the separation of analytes based on their hydrophobicity. A nonpolar stationary phase (like C18) interacts with the analyte, and a polar mobile phase is used for elution.[4]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the biphenyl structure of the analyte, ensuring adequate retention and allowing for effective separation from more polar or less polar impurities.

  • Mobile Phase Strategy: A gradient elution using water and acetonitrile is optimal. This approach allows for the elution of a wide range of potential impurities with varying polarities within a single run, sharpening peaks and improving detection limits for later-eluting compounds.[5]

  • Mobile Phase Additive: The addition of 0.1% formic acid to the mobile phase is a critical choice. It serves to suppress the ionization of any residual silanol groups on the stationary phase, which can cause peak tailing with polar analytes.[4][5] For the analyte, it ensures the aldehyde group remains protonated, leading to consistent retention and symmetrical peak shape.

  • Detection: The conjugated aromatic system of the biphenyl-carbaldehyde structure results in strong UV absorbance. A Diode Array Detector (DAD) is ideal, allowing for detection at an optimal wavelength (e.g., ~260-280 nm) and simultaneous spectral analysis to confirm peak purity.[6]

Experimental Protocol: Validated RP-HPLC Method
  • Instrumentation & Consumables:

    • HPLC System: Quaternary Pump, Autosampler, Column Oven, Diode Array Detector.

    • Column: C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size.

    • Solvents: HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare calibration standards by serial dilution of the stock solution.

Data Presentation: HPLC Performance Characteristics
Validation ParameterTypical Acceptance Criteria (ICH)Expected Performance
Linearity (R²) ≥ 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98 - 102%
Precision (%RSD) ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~50 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1~150 ng/mL
Specificity No interference at analyte tRPeak purity > 99.5% via DAD

Data based on typical performance for similar compounds.[6][7]

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases A & B D Equilibrate C18 Column A->D B Prepare Sample (1 mg/mL stock) C Create Calibration Standards B->C E Inject Sample/ Standard C->E D->E F Gradient Elution (30-95% B) E->F G UV Detection (260 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Calculate Purity & Concentration I->J

Caption: A typical workflow for quantitative analysis by HPLC.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound has a molecular weight of 212.24 g/mol and is expected to be sufficiently volatile and stable for GC analysis.[8] The primary advantage of GC-MS is the definitive identification provided by the mass spectrum, which serves as a chemical fingerprint.

The Causality of Method Design in GC-MS

  • Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent choice. This phase separates compounds primarily based on boiling point, which is ideal for general impurity profiling.

  • Temperature Programming: A programmed temperature ramp is essential. It starts at a lower temperature to resolve volatile impurities and gradually increases to elute the main analyte and any higher-boiling contaminants, ensuring sharp peaks for all components.[9]

  • Ionization Technique: Electron Ionization (EI) at a standard 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification of the analyte and any co-eluting impurities.[10]

Experimental Protocol: GC-MS Method
  • Instrumentation & Consumables:

    • GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: m/z 45-450.

  • Sample Preparation:

    • Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~100 µg/mL.

Data Presentation: GC-MS Performance Characteristics
Validation ParameterExpected Performance
Identity Confirmation Match with reference spectrum / library (>90% match factor)
Specificity Chromatographic resolution of impurities
Limit of Detection (LOD) Excellent for volatile impurities (low ng/mL range)
Quantitative Linearity (R²) Can be achieved (>0.99) but requires internal standard
Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Temperature Programmed Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 45-450) D->E F Extract Total Ion Chromatogram (TIC) E->F G Generate Mass Spectrum for each peak F->G H Library Search & Structure Confirmation G->H

Caption: Workflow for identification by GC-MS.

Pillar 3: Spectroscopic Methods for Definitive Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide the definitive, unambiguous structural proof required for characterizing reference standards and resolving structural ambiguities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule, allowing for complete structural assignment.

Key Diagnostic Signals for this compound:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (CHO) at a downfield chemical shift (~9.8-10.1 ppm), the methoxy group protons (-OCH₃) as a singlet around 3.8-4.0 ppm, and a complex pattern of signals in the aromatic region (7.0-8.0 ppm) corresponding to the two phenyl rings.[11]

  • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon from the aldehyde (~190 ppm), the methoxy carbon (~55 ppm), and the twelve aromatic carbons at their characteristic chemical shifts.[11]

Expert Insight: While standard NMR is qualitative, Quantitative NMR (qNMR) can be used as a primary analytical method to determine purity with very high precision by integrating the analyte signals against those of a certified internal standard of known purity.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). This high accuracy allows for the calculation of the elemental formula, providing powerful confirmation of the compound's identity.

Expected HRMS Data:

  • Molecular Formula: C₁₄H₁₂O₂

  • Exact Mass: 212.08373 Da

  • Typical Observation (e.g., [M+H]⁺): 213.09100 Da

  • Typical Observation (e.g., [M+Na]⁺): 235.07294 Da[12]

A study involving a related tripodal derivative confirmed the utility of ESI-HRMS in characterizing complex structures containing the this compound moiety.[11]

Visualization: Logic of Spectroscopic Confirmation

Spectro_Logic cluster_nmr NMR Spectroscopy cluster_hrms High-Resolution Mass Spectrometry cluster_results Confirmation Analyte This compound H_NMR ¹H NMR (Proton Environment) Analyte->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Analyte->C_NMR HRMS HRMS (Accurate Mass) Analyte->HRMS Structure Definitive Structure H_NMR->Structure C_NMR->Structure Formula Elemental Formula HRMS->Formula

Caption: Using NMR and HRMS for unambiguous structural validation.

Comparative Summary and Recommendations

The choice of analytical method is dictated by the intended purpose. No single method is superior in all aspects; rather, they are complementary tools in the analytical scientist's arsenal.

FeatureHPLC-UVGC-MSNMR SpectroscopyHRMS
Primary Use Quantitative Purity & AssayQualitative IdentificationStructural Elucidation Formula Confirmation
Sensitivity Good (ng level)Very Good (pg-ng level)LowExcellent (pg-fg level)
Throughput HighMediumLowMedium
Specificity Good (Chromatographic)Excellent (MS Fingerprint)Absolute (Structural)Excellent (Mass Accuracy)
Cost/Complexity ModerateHighVery HighHigh

Recommendations:

  • For Routine Quality Control (QC) and Batch Release: A validated HPLC-UV method is the most appropriate choice due to its high throughput, robustness, and excellent quantitative performance.

  • For Identification of Unknown Impurities or Volatiles: GC-MS is the ideal tool, providing definitive identification through its extensive spectral libraries.

  • For Reference Standard Characterization: A combination of all methods is required. NMR provides the absolute structural proof, HRMS confirms the elemental composition, and HPLC establishes the chromatographic purity.

By selecting the appropriate analytical technique based on the specific scientific question, researchers can ensure the data generated is accurate, reliable, and fit for its intended purpose, upholding the highest standards of scientific integrity.

References

  • 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde) - MDPI. (URL: [Link])
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])
  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. (URL: [Link])
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])
  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water - The Royal Society of Chemistry. (URL: [Link])
  • This compound | C14H12O2 | CID 1392871 - PubChem. (URL: [Link])
  • 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem. (URL: [Link])
  • ¹H NMR (400 MHz, DMSO) of 4-methoxy-1,1'-biphenyl (24f)
  • 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carbaldehyde | C15H14O2 - PubChem. (URL: [Link])
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives - Oriental Journal of Chemistry. (URL: [Link])
  • This compound - PubChemLite. (URL: [Link])
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  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization - ResearchG
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A Senior Application Scientist's Guide to Profiling the Specificity of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a hit compound to a clinical candidate is paved with rigorous validation. A molecule's efficacy is only half the story; its specificity defines its therapeutic window and potential for adverse effects. This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies on 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative with potential therapeutic relevance.

While the primary biological target for this specific molecule is not extensively documented in publicly available literature, this guide will proceed under a common drug discovery scenario: this compound has been identified as a potent modulator of a hypothetical primary target, "Target X." Our objective is to build a comprehensive specificity profile, comparing it against a structurally similar alternative, "Alternative Compound Y," to make an informed decision on its progression.

The core principle of this guide is not just to provide protocols but to instill a self-validating logic into the experimental design. We will explore why certain assays are chosen, what the results signify, and how they collectively build a robust case for a compound's selectivity. Off-target effects are a primary reason for clinical trial failures, making the principles and techniques discussed here critical for efficient and successful drug development.[1][2][3]

Part 1: Strategic Framework for Specificity Profiling

A thorough assessment of cross-reactivity requires a multi-tiered approach, moving from broad, high-throughput screens to more focused, cell-based assays that confirm target engagement in a physiological context. Our strategy involves three key pillars of investigation.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Focused Biochemical Validation cluster_2 Phase 3: In-Cell Target Engagement p1 Large-Scale Kinase Panel Screen p2 Competitive Binding Assays (IC50/Ki Determination) p1->p2 Identifies potential off-targets p3 Cellular Thermal Shift Assay (CETSA) p2->p3 end Comprehensive Specificity Profile p2->end p3->end start Compound of Interest (this compound) start->p1

Caption: Workflow for comprehensive cross-reactivity assessment.

Part 2: Experimental Methodologies & Data Interpretation

Here, we detail the core experimental protocols. The causality behind experimental choices is highlighted to provide a deeper understanding of the "why" behind the "how."

Broad Kinase Profiling

Expertise & Experience: Kinases are one of the largest enzyme families and are implicated in numerous diseases.[4][5] Due to highly conserved ATP-binding pockets, kinase inhibitors often exhibit off-target activity.[2] Therefore, an early, broad screen against a large panel of kinases is a critical first step to flag potential liabilities. Commercial services offer panels of over 500 kinases, providing a cost-effective and rapid assessment.[6][7]

Experimental Protocol (Adapted from Commercial Service Providers):

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and "Alternative Compound Y" in 100% DMSO.

  • Assay Concentration: The service provider will typically perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) in duplicate.

  • Assay Platform: These screens often use radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., TR-FRET) methods to measure kinase activity.[5][7]

  • Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. A common threshold for a "hit" is >50% inhibition.

Trustworthiness & Interpretation: A hit from this screen is not a definitive confirmation of off-target activity but an essential flag. The high concentration used may not be physiologically relevant. However, it provides a crucial list of potential off-target kinases that require further investigation.

Hypothetical Data Summary: Kinase Profiling at 1 µM

Kinase TargetThis compound (% Inhibition)Alternative Compound Y (% Inhibition)
Target X95%92%
Kinase A78%15%
Kinase B65%45%
Kinase C12%8%
... (500+ other kinases)<10%<10%

From this hypothetical data, Kinases A and B would be flagged as potential off-targets for this compound and prioritized for further validation.

Competitive Binding Assays for Off-Target Validation

Expertise & Experience: Once potential off-targets are identified, the next logical step is to quantify the binding affinity. Competitive binding assays are a robust method to determine the concentration at which a test compound displaces a known, labeled ligand from the target protein.[8][9] This allows for the calculation of an IC50 (half-maximal inhibitory concentration) and subsequently a Ki (inhibition constant), providing a quantitative measure of potency.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagents:

    • Purified recombinant protein of the off-target (e.g., Kinase A).

    • A known, radiolabeled ligand for Kinase A (e.g., [³H]-Staurosporine).

    • Test compounds (this compound and Alternative Compound Y).

    • Assay buffer and filter plates.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd).[10]

    • Add a serial dilution of the test compound (e.g., from 100 µM down to 1 pM).

    • Initiate the binding reaction by adding the purified Kinase A protein.

    • Include controls for total binding (radioligand + protein, no test compound) and non-specific binding (radioligand + protein + a saturating concentration of a known unlabeled ligand).

  • Incubation & Detection:

    • Incubate the plate to allow the binding to reach equilibrium.[10]

    • Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_workflow Competitive Binding Assay Workflow A Prepare Serial Dilution of Test Compound B Add Fixed [Radioligand] and Target Protein A->B C Incubate to Equilibrium B->C D Filter & Wash C->D E Measure Bound Radioactivity D->E F Plot Dose-Response Curve & Calculate IC50/Ki E->F

Caption: Workflow for a competitive binding assay.

Trustworthiness & Interpretation: This assay provides quantitative affinity data (Ki), which is far more reliable than single-point inhibition data. A selectivity window can be calculated by comparing the Ki for the primary target (Target X) to the Ki for the off-target (Kinase A). A larger selectivity window (e.g., >100-fold) is desirable.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: Biochemical assays are invaluable, but they don't fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in situ—within intact cells or even tissues.[11][12] An increase in the melting temperature (Tm) of a protein in the presence of a compound is direct evidence of target engagement.[13][14]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture cells that endogenously express the target of interest (e.g., Kinase A).

    • Treat the cells with either the test compound (at a relevant concentration, e.g., 1-10 µM) or a vehicle control (DMSO) for a defined period.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or detergents).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of the target protein (Kinase A) remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature for both the vehicle- and compound-treated samples.

    • The shift in the curve (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.[15]

Trustworthiness & Interpretation: CETSA validates that the compound can penetrate the cell membrane and bind to its target in a native, physiological context. A significant thermal shift provides high-confidence evidence of target engagement. This is crucial for distinguishing true off-target effects from artifacts of biochemical assays.

Part 3: Comparative Analysis and Data Summary

The ultimate goal is to integrate data from all three experimental phases to build a compelling case for one compound over another. The data should be summarized in a clear, comparative format.

Overall Data Summary: Specificity Profile

ParameterThis compoundAlternative Compound Y
Primary Target (Target X)
IC50 (nM)1525
CETSA ΔTm (°C at 1 µM)+8.5+7.9
Off-Target 1 (Kinase A)
% Inhibition at 1 µM78%15%
Ki (nM)250>10,000
CETSA ΔTm (°C at 1 µM)+4.2No significant shift
Selectivity Window (Ki Kinase A / Ki Target X) 16.7-fold >400-fold
Off-Target 2 (Kinase B)
% Inhibition at 1 µM65%45%
Ki (nM)8001,200
CETSA ΔTm (°C at 1 µM)+1.5No significant shift
Selectivity Window (Ki Kinase B / Ki Target X) 53.3-fold 48-fold

Based on this integrated dataset, Alternative Compound Y demonstrates a superior specificity profile. While both compounds are potent against the primary target, this compound shows significant engagement with Kinase A both biochemically (low nM Ki) and in a cellular context (CETSA shift). Its 16.7-fold selectivity window is a potential concern. In contrast, Alternative Compound Y shows minimal activity against Kinase A, resulting in a much safer >400-fold selectivity window, making it the more promising candidate for further development.

This guide provides a robust, logical, and experimentally sound framework for assessing the cross-reactivity of this compound. By moving from broad screening to focused biochemical and cellular validation, researchers can generate a high-confidence dataset to guide critical decisions in the drug discovery pipeline.

References

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  • Kinase Panel Profiling. Pharmaron. Available online
  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available online
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  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant. Available online
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the proper and safe disposal of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. As a substituted aromatic aldehyde containing a biphenyl backbone, this compound requires careful handling and disposal to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This initial assessment forms the foundation of a safe disposal plan.

Chemical Identity:

  • Name: this compound

  • Molecular Formula: C₁₄H₁₂O₂[1]

  • Molecular Weight: 212.24 g/mol [1]

Hazard Summary: Based on data for the compound and its isomers, this compound should be treated as a hazardous substance. The primary hazards identified from GHS classifications include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The biphenyl structure suggests potential environmental persistence, a critical consideration for waste management. Improper disposal can lead to environmental contamination.[3] Therefore, this compound must be managed as regulated hazardous waste.[3][4]

Property[1]ValueRationale for Disposal Consideration
Molecular Formula C₁₄H₁₂O₂Organic compound, likely requiring incineration for complete destruction.
Physical State Solid (based on related compounds)[3]Solid waste requires different collection methods than liquid waste.
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), IrritantDictates the need for stringent PPE and handling protocols to prevent exposure.
Structural Features Biphenyl, Aromatic AldehydeBiphenyls can be environmentally persistent. Aldehydes are a reactive functional group.

Pre-Disposal: Safety and Waste Minimization

Effective waste management begins long before the waste container is full. It starts with proper laboratory practices aimed at minimizing waste generation and ensuring the safety of personnel during handling.

Personal Protective Equipment (PPE)

Due to the compound's irritant and toxic properties, the following PPE is mandatory when handling this compound, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[5]

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted inside a certified chemical fume hood to prevent inhalation.[3][5]

Waste Minimization Strategies

Federal and state regulations require laboratories to implement strategies to reduce the volume of chemical waste.[6]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[6]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid purchasing duplicates and to identify expired or unwanted materials for disposal promptly.[4]

  • Process Modification: Where scientifically viable, modify experiments to use smaller quantities of hazardous materials or substitute with less hazardous alternatives.[4]

Step-by-Step Disposal Protocol

Treat all this compound waste, including contaminated lab supplies, as hazardous chemical waste.[3] Never dispose of this chemical down the drain or in the regular trash.[7][8]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[9]

  • Solid Waste:

    • Collect pure this compound, reaction byproducts, and contaminated disposable labware (e.g., weighing papers, gloves, pipette tips) in a dedicated solid waste container.

    • This container must be made of a compatible material (e.g., a high-density polyethylene pail or a securely lined cardboard box specifically for solid chemical waste).

  • Liquid Waste:

    • If the compound is in a solvent, collect it in a dedicated liquid waste container for non-halogenated organic solvents.

    • Crucially, do not mix this waste stream with incompatible chemicals. For example, keep it separate from acids, bases, and oxidizers.[10]

  • Sharps Waste:

    • Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.

  • Empty Containers:

    • Original containers of this compound are considered hazardous waste unless properly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[4][10]

Step 2: Container Management and Labeling

All waste containers must be managed in accordance with EPA and OSHA regulations.[11]

  • Container Integrity: Use containers that are in good condition, leak-proof, and have a secure, tight-fitting lid.[9] The container must be chemically compatible with the waste.

  • Labeling: All containers must be clearly labeled the moment waste is first added.[6] The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6] This prevents the release of vapors and protects against spills.

Step 3: Waste Storage (Satellite Accumulation Area)

Designate a specific area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Segregation: Ensure incompatible waste streams are physically separated within the SAA.[4]

// Style Edges edge [color="#4285F4"]; gen -> {solid, liquid} [color="#EA4335"]; saa -> ehs [color="#34A853"]; } dot Caption: Disposal workflow for this compound.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from "cradle to grave," but the final disposal is handled by specialists.

  • Contact EHS: Once your waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][6]

  • Documentation: Complete any required waste pickup forms or manifests accurately and completely. This documentation is a legal requirement.[7]

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] Given the organic nature of this compound, high-temperature incineration is the most probable and environmentally sound disposal method.[13]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, rehearsed plan is the best defense.

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Avoid generating dust.[3]

    • Carefully collect the absorbent material and contaminated surfaces using non-sparking tools.

    • Place all cleanup materials into a designated hazardous waste container and label it appropriately.

  • Major Spill (outside a fume hood or large quantity):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency number or EHS.

    • Prevent others from entering the area.

    • Provide details of the spill to the emergency response team.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

In all cases of exposure, consult the Safety Data Sheet (SDS) for the specific compound and provide it to medical personnel.[9]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, implementing waste minimization strategies, and adhering to the detailed disposal protocols outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

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  • SAFETY DATA SHEET - p-Anisaldehyde. (2024). Sigma-Aldrich.
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Navigating the Safe Handling of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE), operational protocols, and disposal methods for this aromatic aldehyde. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Landscape

This compound is an aromatic aldehyde whose hazard profile necessitates careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed [1]

  • H312: Harmful in contact with skin [1]

  • H332: Harmful if inhaled [1]

Structurally similar aromatic aldehydes are also known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3]. Therefore, a comprehensive safety plan must address all potential routes of exposure: ingestion, dermal contact, and inhalation.

Table 1: GHS Hazard Summary for this compound and Related Compounds

Hazard StatementDescriptionGHS CategoryPrimary Route of Exposure
H302Harmful if swallowedAcute Toxicity 4 (Oral)Ingestion
H312Harmful in contact with skinAcute Toxicity 4 (Dermal)Dermal
H332Harmful if inhaledAcute Toxicity 4 (Inhalation)Inhalation
H315Causes skin irritationSkin Irritation 2Dermal
H319Causes serious eye irritationEye Irritation 2Ocular
H335May cause respiratory irritationSTOT SE 3Inhalation

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your first and most critical line of defense. The following recommendations are based on a thorough risk assessment of handling this compound in a laboratory setting.

Hand Protection: The Right Glove Makes All the Difference

Given the "Harmful in contact with skin" and potential skin irritation classifications, appropriate hand protection is non-negotiable.

  • Primary Recommendation: Nitrile gloves are the standard for handling many laboratory chemicals and are a suitable choice for incidental contact with this compound.

  • Best Practice: Always double-glove. This provides an additional barrier and allows for the safe removal of the outer glove immediately following any suspected contamination, without exposing your skin.

  • Immediate Action: If you know or suspect your gloves have been contaminated, remove them immediately, wash your hands thoroughly with soap and water, and don a new pair.[4] Do not wait for visible signs of degradation.

Eye and Face Protection: Shielding Against the Unseen

The potential for serious eye irritation from solid particulates or accidental splashes necessitates robust eye and face protection.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for all Procedures: Chemical splash goggles offer a more complete seal around the eyes, providing superior protection.[4]

  • Enhanced Protection: When there is a risk of splashing or aerosolization (e.g., when transferring large quantities or preparing solutions), a face shield should be worn in conjunction with chemical splash goggles.

Body Protection: A Barrier for Your Skin

Your lab coat is more than just a uniform; it's a critical piece of protective equipment.

  • Standard Protocol: A clean, buttoned laboratory coat should be worn at all times when handling this chemical. This will protect your skin and personal clothing from contamination.

  • Material Matters: A lab coat made of a flame-resistant material is recommended, especially if working with flammable solvents.

Respiratory Protection: Controlling the Air You Breathe

Given that this compound is harmful if inhaled and a potential respiratory irritant, engineering controls are the primary method for mitigating this risk.

  • Engineering Controls First: Always handle this compound in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[2]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit-testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined workflow is essential for minimizing risk. The following procedural diagram and steps outline a safe handling process from receipt of the chemical to its use in your experiments.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE: Lab Coat, Goggles, Double Gloves B 2. Prepare Workspace: Ensure fume hood is operational. Gather all necessary equipment. A->B Proceed C 3. Weighing: Weigh solid in fume hood. Use a disposable weigh boat. B->C Proceed D 4. Dissolution/Reaction: Add to solvent in fume hood. Keep container closed when not in use. C->D Proceed E 5. Post-Reaction: Quench reaction safely. Prepare for waste disposal. D->E Proceed F 6. Decontamination: Wipe down work area. Clean any contaminated equipment. E->F Proceed G 7. Waste Segregation: Segregate solid and liquid waste into designated, labeled containers. F->G Proceed H 8. Doff PPE: Remove PPE in correct order to avoid cross-contamination. G->H Proceed I 9. Personal Hygiene: Wash hands thoroughly with soap and water. H->I Proceed

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Before entering the lab, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don your personal protective equipment in the following order: lab coat, chemical splash goggles, and two pairs of nitrile gloves.

    • Prepare your workspace in a chemical fume hood. Ensure the sash is at the appropriate height.

    • Gather all necessary glassware, reagents, and spill cleanup materials.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weigh boat or paper to avoid contaminating the balance.

    • Carefully transfer the weighed solid to your reaction vessel. Avoid creating dust.

  • In-Reaction Handling:

    • When adding the compound to a solvent or reaction mixture, do so slowly to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.[4]

    • Should any of the compound come into contact with your outer gloves, remove them immediately, dispose of them in the appropriate waste container, and put on a new pair.

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces in the fume hood that may have come into contact with the chemical.

    • Carefully clean any non-disposable equipment used.

Emergency Response: Immediate Actions

In the event of an exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove any contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If they are not breathing, administer artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the absorbed material into a sealed, labeled container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste containing this chemical, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of all chemical waste in accordance with your institution's and local regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • Bio-Rad. (n.d.). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • National Center for Biotechnology Information. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.